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  • Product: 4-acetamido-3-methylbenzoic acid
  • CAS: 37901-92-1

Core Science & Biosynthesis

Foundational

4-acetamido-3-methylbenzoic acid CAS number

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid (CAS: 37901-92-1) Introduction 4-acetamido-3-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 37901-92-1 , is a substituted aro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid (CAS: 37901-92-1)

Introduction

4-acetamido-3-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 37901-92-1 , is a substituted aromatic carboxylic acid.[1] As a derivative of both acetanilide and benzoic acid, this compound holds interest in several scientific domains. Structurally, it is characterized by a benzoic acid core substituted with a methyl group at position 3 and an acetamido group at position 4. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a subject of study in biochemistry. It is recognized as a human metabolite of 4-amino-3-methylbenzoic acid, indicating its relevance in biological systems.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of 4-acetamido-3-methylbenzoic acid are crucial for its handling, application, and analysis. These properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 37901-92-1[1]
IUPAC Name 4-acetamido-3-methylbenzoic acid
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Synonyms 4-(Acetylamino)-3-methylbenzoic acid, 4-acetamido-m-toluic acid, N-acetyl-4-amino-3-methylbenzoic acid[1]
InChI Key WCQSEJSRAJSUSS-UHFFFAOYSA-N[2]

| SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C[2] |

Table 2: Physicochemical Properties

Property Value Notes
Melting Point Not explicitly found; related isomers have melting points in the range of 160-260°C. For example, 3-Amino-4-methylbenzoic acid melts at 164-168°C.[3] The melting point is a key indicator of purity.
Solubility Poorly soluble in water; soluble in organic solvents like acetone and ethanol.[4] Solubility in various solvents is critical for reaction setup and purification. p-Toluic acid is sparingly soluble in hot water.[4]
Appearance Expected to be a white to off-white or tan crystalline solid. Based on analogous compounds like p-toluic acid and 4-amino-3-methylbenzoic acid.[4][5]

| pKa | Not explicitly found; the pKa of the carboxylic acid group is expected to be around 4, similar to other benzoic acids. | The acidity of the carboxylic acid group influences its reactivity and solubility in aqueous solutions. |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 4-acetamido-3-methylbenzoic acid involves the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a standard N-acetylation, typically employing acetic anhydride.

Causality of Experimental Choices:

  • Starting Material: 4-amino-3-methylbenzoic acid is the logical precursor as it already contains the required carbon skeleton and functional groups, needing only the protection of the amine. This precursor can be synthesized by the catalytic reduction of 3-methyl-4-nitrobenzoic acid.[5]

  • Reagent: Acetic anhydride is an effective and readily available acetylating agent. It reacts with the nucleophilic amino group. An acid or base catalyst can be used, though the reaction often proceeds readily with gentle heating. Using a slight excess ensures the complete conversion of the starting amine.

  • Purification: The product's low solubility in water makes precipitation an effective initial purification step.[6] Adding the reaction mixture to a large volume of cold water causes the product to crystallize while unreacted acetic anhydride is hydrolyzed to soluble acetic acid. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a robust method to achieve high purity by removing residual starting material and by-products.[6]

Experimental Protocol: Synthesis of 4-acetamido-3-methylbenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid.

  • Acetylation: While stirring, add acetic anhydride (1.1-1.2 eq) to the suspension.

  • Heating: Gently heat the reaction mixture to 80-100°C using a water or oil bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing cold deionized water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. A white or off-white precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 4-amino-3-methylbenzoic acid Reaction Heat (80-100°C, 1-2h) Start->Reaction 1.0 eq Reagents Acetic Anhydride Glacial Acetic Acid Reagents->Reaction 1.1 eq Quench Pour into Cold Water Reaction->Quench Cool & Precipitate Filter Vacuum Filtration Wash with H₂O Quench->Filter Dry Dry under Vacuum Filter->Dry Recrystallize Recrystallize (Ethanol/Water) Dry->Recrystallize Product 4-acetamido-3-methylbenzoic acid Recrystallize->Product

Caption: Workflow for the synthesis and purification of 4-acetamido-3-methylbenzoic acid.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard spectroscopic and chromatographic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the two methyl groups (one on the aromatic ring, ~2.1-2.3 ppm, and one on the acetyl group, ~2.0-2.2 ppm), signals for the three aromatic protons in their characteristic regions (likely between 7.0-8.5 ppm), a broad singlet for the amide (N-H) proton, and a very broad singlet for the carboxylic acid (O-H) proton, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including signals for the two methyl carbons, the aromatic carbons, and two carbonyl carbons (one for the amide and one for the carboxylic acid).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), two C=O stretching bands for the carboxylic acid (~1700 cm⁻¹) and the amide (~1660 cm⁻¹), and C-H stretches from the aromatic ring and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's exact mass (193.0739 Da).[2] Common adducts observed in electrospray ionization include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]

Applications and Research Context

While 4-acetamido-3-methylbenzoic acid is not an end-product pharmaceutical itself, its structural motifs are relevant in drug design and development.

  • Metabolite Studies: As a known human metabolite of 4-amino-3-methylbenzoic acid, it is a crucial reference standard in pharmacokinetic and metabolism studies.[1] Understanding metabolic pathways is fundamental to drug development, helping to predict clearance rates, potential drug-drug interactions, and toxicity profiles.

  • Intermediate in Pharmaceutical Synthesis: The precursor, 4-amino-3-methylbenzoic acid, is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[7] The acetylated form serves as a protected amine intermediate, allowing for selective reactions at other positions on the molecule before deprotection.

  • Scaffold for Drug Discovery: Benzoic acid derivatives are a common scaffold in medicinal chemistry. Closely related structures have shown potential as therapeutic agents. For instance, derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as microbial neuraminidase inhibitors, suggesting a potential role in developing antiviral agents.[8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin, eyes, and clothing.[10] Minimize dust generation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9][11]

  • Hazards: Based on related structures, potential hazards may include skin, eye, and respiratory irritation.[12] Some substituted benzoic acids may cause an allergic skin reaction.

Conclusion

4-acetamido-3-methylbenzoic acid (CAS: 37901-92-1) is a well-defined chemical entity with established importance as a biological metabolite and a versatile synthetic intermediate. Its straightforward synthesis from commercially available precursors, combined with the relevance of its structural class in medicinal chemistry, ensures its continued use in research and development. This guide provides the core technical information necessary for scientists to confidently source, synthesize, analyze, and utilize this compound in their work.

References

Sources

Exploratory

4-acetamido-3-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-acetamido-3-methylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-acet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-acetamido-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-acetamido-3-methylbenzoic acid (CAS No: 37901-92-1) is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A comprehensive understanding of its physical properties is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and safety management. This guide provides a detailed analysis of the known and predicted physical characteristics of this compound. While direct experimental data for 4-acetamido-3-methylbenzoic acid is limited in publicly accessible literature, this document leverages a comparative analysis of structurally related compounds to offer scientifically grounded estimations. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties empirically.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to confirm its molecular identity. The structural features of 4-acetamido-3-methylbenzoic acid are the primary determinants of its physical and chemical behavior.

  • IUPAC Name: 4-acetamido-3-methylbenzoic acid[1]

  • Synonyms: 4-(Acetylamino)-3-methylbenzoic acid, 4-acetamido-m-toluic acid[1]

  • CAS Number: 37901-92-1[1]

  • Molecular Formula: C₁₀H₁₁NO₃[1]

  • Molecular Weight: 193.20 g/mol [1]

The molecule consists of a benzoic acid core, substituted at the 3-position with a methyl group and at the 4-position with an acetamido group. This substitution pattern, particularly the presence of the hydrogen-bond-donating and -accepting acetamido and carboxylic acid groups, is expected to result in a crystalline solid with a relatively high melting point and influence its solubility in various solvents.

Core Physical Properties: A Comparative Analysis

Direct, experimentally verified data for the primary physical properties of 4-acetamido-3-methylbenzoic acid are not extensively reported. Therefore, we present a comparative table of related compounds to establish a reliable range of expected values. This approach is rooted in the principle of structure-property relationships, where minor structural modifications lead to predictable changes in physical characteristics.

Property4-acetamido-3-methylbenzoic Acid (Expected)4-Acetamidobenzoic Acid (Isomer)4-Amino-3-methylbenzoic Acid (Precursor)4-Methylbenzoic Acid (Related)
Melting Point (°C) Expected > 200 °C, likely with decomposition.259-262 (dec.)[2]164-172[3]180-181[4]
Boiling Point (°C) Not applicable; likely decomposes before boiling.DecomposesNot available274-275[4]
Water Solubility Predicted to be sparingly soluble in cold water; solubility likely increases with temperature and in basic solutions.Sparingly solubleSparingly solubleSparingly soluble in hot water[4]
pKa Estimated to be between 4.0 and 4.5.~4.3~4.5 (acid), ~2.5 (amine)4.36[5]
Appearance Expected to be a white to off-white crystalline solid.Powder[2]Yellow to tan crystalline powder[3]White crystalline solid[4]

Expert Rationale:

  • Melting Point: The presence of both a carboxylic acid and an acetamido group allows for extensive intermolecular hydrogen bonding. This is a strong cohesive force requiring significant thermal energy to overcome, leading to a high melting point. The melting point of the isomer, 4-acetamidobenzoic acid, is over 250 °C[2]. It is reasonable to infer that 4-acetamido-3-methylbenzoic acid will also have a high melting point, likely above 200 °C, and may decompose upon melting.

  • Solubility: The carboxylic acid and amide functionalities provide polar sites for interaction with protic solvents like water. However, the aromatic ring and methyl group contribute significant hydrophobic character. This duality suggests poor solubility in non-polar solvents and sparing solubility in cold water. Solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

  • pKa: The primary acidic proton is that of the carboxylic acid. The electronic nature of the substituents on the benzene ring influences its acidity. While the methyl group is weakly electron-donating, the acetamido group's effect is more complex. By analogy with 4-methylbenzoic acid (pKa 4.36)[5], the pKa is expected to be in a similar range, likely between 4.0 and 4.5.

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint. Based on the known spectral properties of its constituent functional groups and related molecules, we can predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield between 12.0-13.0 ppm. This signal will disappear upon shaking the sample with D₂O, a key diagnostic test for exchangeable protons.

  • Amide Proton (-NH-): A singlet expected around 9.5-10.5 ppm.

  • Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting a specific splitting pattern. A singlet (or narrow doublet) is expected for the proton between the carboxylic acid and methyl groups, and two doublets for the other two protons, likely in the 7.5-8.5 ppm range.

  • Methyl Protons (-CH₃): Two singlets. The methyl group on the benzene ring is expected around 2.2-2.4 ppm. The acetyl methyl group is expected around 2.0-2.2 ppm.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carboxylic Carbonyl (-COOH): Expected in the range of 167-170 ppm.

  • Amide Carbonyl (-C=O): Expected in the range of 168-171 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between 115-145 ppm. The carbons attached to the substituents (C-COOH, C-N, C-CH₃) will have characteristic shifts.

  • Methyl Carbons (-CH₃): The acetyl methyl carbon is expected around 24 ppm, and the aromatic methyl carbon around 18-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands (KBr Pellet):

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3350 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C=O Stretch (Amide I Band): A strong, sharp absorption around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II Band): A medium intensity band around 1530-1560 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium band in the 1210-1320 cm⁻¹ region.

  • Aromatic C=C Stretches: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 193.

  • Key Fragments:

    • Loss of a hydroxyl radical (-OH, m/z = 176).

    • Loss of a carboxyl group (-COOH, m/z = 148).

    • Loss of ketene (CH₂=C=O) from the acetamido group, a characteristic fragmentation of N-arylacetamides, leading to a fragment at m/z = 151 (corresponding to 4-amino-3-methylbenzoic acid). This is often a prominent peak.

Predicted mass spectrometry adducts include [M+H]⁺ at m/z 194.08118 and [M-H]⁻ at m/z 192.06662.[6]

Experimental Protocols for Physical Property Determination

To empower researchers to obtain empirical data, this section details standard operating procedures for characterizing the physical properties of 4-acetamido-3-methylbenzoic acid.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] For a crystalline solid, melting is an endothermic process that results in a distinct peak on the DSC thermogram. The extrapolated onset temperature of this peak at a slow heating rate provides a close approximation of the thermodynamic melting point.[7]

Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium, tin) across the expected temperature range.

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline 4-acetamido-3-methylbenzoic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

  • DSC Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the expected melting point (e.g., 280 °C) at a heating rate of 10 °C/min for an initial survey run.

    • For precise determination, perform a second run with a fresh sample at a slower heating rate of 2 °C/min through the melting transition observed in the survey run.

  • Data Analysis: Analyze the resulting thermogram. The melting point is reported as the extrapolated onset temperature of the endothermic melting peak. The peak temperature and the shape of the peak (sharp vs. broad) provide insights into the sample's purity.[8]

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_output Result Calibrate Calibrate DSC with standards Prepare Weigh 2-5 mg sample into Al pan Calibrate->Prepare Ensures accuracy Run Run DSC Program (e.g., 2 °C/min) Prepare->Run Sample & Ref. pans Analyze Analyze Thermogram Run->Analyze Generates heat flow data Report Report Onset Temp. as Melting Point Analyze->Report Identify endotherm

Caption: Workflow for Melting Point Determination by DSC.

Protocol: Solubility Assessment

Causality: Understanding solubility is critical for reaction setup, purification (crystallization), and formulation. This protocol uses a simple, effective method to qualitatively and semi-quantitatively assess solubility in various solvents.

Methodology:

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • To a series of small, labeled vials, add approximately 10 mg of 4-acetamido-3-methylbenzoic acid.

    • Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial, vortexing or shaking vigorously after each addition.

    • Observe for complete dissolution. Record the volume of solvent required.

    • If the solid does not dissolve after adding 2.0 mL of solvent, gently warm the vial and observe any changes. Note if the compound crystallizes upon cooling.

    • Repeat for each selected solvent.

  • Data Reporting: Report solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >5 mg/mL, <1 mg/mL) at room temperature and with heating.

Protocol: UV-Vis Spectrophotometry for pKa Estimation

Causality: The UV-Vis absorption spectrum of a benzoic acid derivative is pH-dependent due to the equilibrium between the protonated carboxylic acid (R-COOH) and the deprotonated carboxylate (R-COO⁻).[9] These two species have different electronic structures and thus different absorption maxima (λ_max).[9] By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the acid and its conjugate base are equal; this pH is the pKa.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of 4-acetamido-3-methylbenzoic acid in a solvent like methanol where it is fully soluble.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2.5 to 6.5 in 0.5 pH unit increments).

  • Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a set volume (e.g., 3 mL) of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 5-10 µg/mL).

  • Spectral Scans:

    • Scan the UV-Vis spectrum (e.g., from 200-400 nm) of the samples at a very low pH (e.g., 2.5) and a very high pH (e.g., 8.0) to identify the λ_max for the fully protonated and fully deprotonated species, respectively.

    • Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

pKa_Workflow A Prepare Stock Soln. (in Methanol) C Create Samples in each buffer A->C B Prepare Buffers (pH 2.5 to 6.5) B->C D Scan Spectra at low & high pH C->D F Measure Absorbance of all samples at λ C->F E Identify Analytical Wavelength (λ) D->E E->F G Plot Absorbance vs. pH F->G H Determine Midpoint of Sigmoidal Curve G->H I Midpoint pH = pKa H->I

Caption: Experimental workflow for pKa estimation via UV-Vis Spectroscopy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-acetamido-3-methylbenzoic acid is not widely available, data from structurally similar compounds like benzoic acid and other substituted aminobenzoic acids can be used to establish prudent safety practices.

Potential Hazards:

  • Eye Irritation: As with most acidic powders, may cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Sensitization: Some related compounds are classified as skin sensitizers.[10]

Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[11]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not dispose of down the drain.[11]

Conclusion

4-acetamido-3-methylbenzoic acid is a crystalline solid whose physical properties are dominated by the presence of carboxylic acid and acetamido functional groups, which facilitate strong intermolecular hydrogen bonding. While a full experimental dataset is not currently available in the literature, a robust profile of its expected melting point, solubility, pKa, and spectroscopic characteristics has been constructed through rigorous comparative analysis with structurally analogous molecules. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine these properties, ensuring the safe and effective application of this compound in the advancement of chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015948, 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • Pawar, S. J. et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • NIST (n.d.). 4-Amino-3-methylbenzoic acid in the NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Retrieved from [Link]

  • SpectraBase (n.d.). 4-Acetamido-benzoic acid spectrum. Retrieved from [Link]

  • Google Patents (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • ChemBK (n.d.). 4-Methylbenzoic acid product page. Retrieved from [Link]

  • VelocityEHS (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • KHA Online-SDS Management (2020). A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

  • Wikipedia (n.d.). p-Toluic acid. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. eScholarship, University of California. Retrieved from [Link]

  • Gmelin, E., & Sarge, S. M. (1995). DSC Studies on Organic Melting Temperature Standards. Journal of Thermal Analysis. Available at: [Link]

  • Chemistry For Everyone (2024). How Does DSC Measure Melting Point (Tm)? YouTube. Retrieved from [Link] (Note: A generic placeholder is used as the original link may not be stable).

Sources

Foundational

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in organic synthesis and medicinal chemistry. We will delve in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-proven protocol for its synthesis via the acetylation of 4-amino-3-methylbenzoic acid, outline its characterization through modern spectroscopic techniques, and discuss its potential applications in research and drug development. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective synthesis and utilization of this compound.

Core Chemical Identity and Physicochemical Properties

4-acetamido-3-methylbenzoic acid is a derivative of benzoic acid featuring both an acetamido and a methyl substituent on the aromatic ring. Understanding its fundamental properties is the first step in its successful application in a laboratory setting.

The IUPAC name for this compound is 4-acetamido-3-methylbenzoic acid, and it is also known by synonyms such as 4-(acetylamino)-3-methylbenzoic acid and N-acetyl-4-amino-3-methylbenzoic acid.[1] Its chemical structure is depicted below:

Caption: Chemical structure of 4-acetamido-3-methylbenzoic acid.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 37901-92-1[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
IUPAC Name 4-acetamido-3-methylbenzoic acid[1]
Synonyms 4-(Acetylamino)-3-methylbenzoic acid, N-acetyl-4-amino-3-methylbenzoic acid[1]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)NC(=O)C[1]
InChI Key WCQSEJSRAJSUSS-UHFFFAOYSA-N[1]

Synthesis of 4-acetamido-3-methylbenzoic acid

The most direct and common method for the synthesis of 4-acetamido-3-methylbenzoic acid is the N-acetylation of its corresponding primary amine, 4-amino-3-methylbenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow start 4-amino-3-methylbenzoic acid (Starting Material) reaction Acetylation Reaction (Heating) start->reaction reagents Acetic Anhydride (CH₃CO)₂O Sodium Acetate (CH₃COONa) Glacial Acetic Acid (Solvent) reagents->reaction workup Reaction Quenching & Precipitation (Addition of cold water) reaction->workup purification Purification (Recrystallization from Ethanol/Water) workup->purification product 4-acetamido-3-methylbenzoic acid (Final Product) purification->product

Caption: Workflow for the synthesis of 4-acetamido-3-methylbenzoic acid.

Mechanistic Insights and Rationale for Experimental Choices

The acetylation is typically carried out using acetic anhydride as the acetylating agent. The reaction is often performed in a solvent such as glacial acetic acid, which can solubilize the starting material. The addition of a weak base, such as sodium acetate, is crucial. While the amino group of 4-amino-3-methylbenzoic acid is nucleophilic enough to attack acetic anhydride directly, the reaction produces acetic acid as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Sodium acetate acts as a base to neutralize the in-situ generated acetic acid, ensuring that the amino group of the starting material remains in its free, nucleophilic form to react with the acetic anhydride.[2]

Detailed Experimental Protocol

This protocol is adapted from established methods for the acetylation of aromatic amines.[3][4]

Materials:

  • 4-amino-3-methylbenzoic acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-methylbenzoic acid (1.0 eq). To this, add glacial acetic acid as the solvent.

  • Addition of Reagents: While stirring, add sodium acetate (1.2 eq) to the flask. Then, slowly add acetic anhydride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water, while stirring. A precipitate of the crude 4-acetamido-3-methylbenzoic acid should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly. The final product should be a white to off-white solid.

Characterization of 4-acetamido-3-methylbenzoic acid

The identity and purity of the synthesized 4-acetamido-3-methylbenzoic acid must be confirmed through various analytical techniques. Below are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetamido group.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting pattern will be indicative of their substitution pattern.

  • Methyl Protons (Aromatic): The methyl group attached to the benzene ring will appear as a singlet at around δ 2.2-2.5 ppm.

  • Acetamido Protons: The methyl group of the acetamido substituent will be a sharp singlet at approximately δ 2.0-2.3 ppm. The N-H proton will appear as a broad singlet, typically downfield (δ 9.0-10.5 ppm), and its chemical shift can be concentration-dependent.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be a very broad singlet, usually far downfield (δ 11.0-13.0 ppm), and may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

  • Carbonyl Carbons: Two carbonyl signals are expected in the downfield region of the spectrum. The carboxylic acid carbonyl will appear around δ 165-175 ppm, while the amide carbonyl will be in a similar region, typically around δ 168-172 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-150 ppm range. The carbons attached to the substituents (carboxyl, acetamido, and methyl groups) will have distinct chemical shifts from the other aromatic carbons.

  • Methyl Carbons: The methyl carbon of the acetamido group is expected around δ 20-25 ppm, and the aromatic methyl carbon will also be in this region, likely between δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-acetamido-3-methylbenzoic acid.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • N-H Stretch (Amide): A peak around 3300-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amide.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will be around 1680-1710 cm⁻¹, and the amide C=O stretch (Amide I band) will be in the range of 1630-1680 cm⁻¹.

  • N-H Bend (Amide): The N-H bending vibration (Amide II band) will be observed around 1510-1570 cm⁻¹.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (193.20 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of a methyl group (M-15), the loss of an acetyl group (M-43), and the loss of a carboxyl group (M-45). The fragmentation pattern can provide further confirmation of the compound's structure.

Applications in Research and Drug Development

While specific applications of 4-acetamido-3-methylbenzoic acid are not extensively documented in readily available literature, its structure suggests several potential areas of use for researchers and drug development professionals.

  • Intermediate in Organic Synthesis: As a substituted benzoic acid, it serves as a versatile building block for the synthesis of more complex molecules.[5][6][7] The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution reactions.

  • Scaffold in Medicinal Chemistry: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[8][9] The 4-acetamido-3-methylbenzoic acid scaffold can be used as a starting point for the design and synthesis of novel therapeutic agents. The acetamido group, in particular, is a common feature in many drug molecules and can participate in hydrogen bonding interactions with biological targets.

  • Precursor for Bioactive Molecules: The related compound, 4-acetamido-3-aminobenzoic acid, has been used to synthesize derivatives that act as microbial neuraminidase inhibitors, suggesting that the core structure has potential for the development of antiviral agents.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-acetamido-3-methylbenzoic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-acetamido-3-methylbenzoic acid is a readily synthesizable compound with a chemical structure that makes it an attractive building block for further chemical modifications. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The provided experimental protocol, grounded in established chemical principles, offers a reliable method for its preparation in a laboratory setting. With its potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis, 4-acetamido-3-methylbenzoic acid represents a valuable compound for researchers exploring the synthesis of novel molecules with potential biological activity.

References

  • Angew. Chem. Int. Ed. 2018, 57, 7205.
  • Gupta, M. K. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(1), 223-230.
  • Organic Syntheses, Coll. Vol. 5, p.456 (1973); Vol. 47, p.44 (1967).
  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Magnetic Resonance in Chemistry, 1990, vol. 28, # 3, p. 272 - 276.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Mass Spectrometry: A Textbook, 3rd ed.; J. Throck Watson and O. David Sparkman, John Wiley & Sons: West Sussex, 2007.
  • Gauth. (n.d.). Below is the 13 C NMR spectrum for 4 -methylbenzoic acid. Draw the structure and identify. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 4-Methylbenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Foundational Role of 4-Methylbenzoic Acid in Industrial Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Interpretation of mass spectra, 4th ed.; F.W. McLafferty and F. Turecek, University Science Books: Sausalito, CA, 1993.
  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2021, May 5). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

  • Indonesian Journal of Science & Technology, 4(1), 2019, 21-38.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Methylbenzoic Acid: Properties, Applications, and Industrial Significance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-Raman spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]

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Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Acetamido-3-methylbenzoic Acid Abstract: This technical guide provides a comprehensive overview of 4-acetamido-3-methylbenzoic acid, a key chemical intermediate with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetamido-3-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 4-acetamido-3-methylbenzoic acid, a key chemical intermediate with significant potential in research and pharmaceutical development. This document details its fundamental molecular properties, outlines a robust synthetic protocol, describes modern analytical techniques for its characterization and quantification, and explores its applications as a structural scaffold in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

4-Acetamido-3-methylbenzoic acid, also known as N-acetyl-4-amino-3-methylbenzoic acid, is a derivative of benzoic acid. Understanding its fundamental properties is the first step in its application. The acetamido group and the methyl group on the aromatic ring significantly influence its solubility, reactivity, and biological interactions compared to its parent compound, benzoic acid.

The molecular weight of 4-acetamido-3-methylbenzoic acid is 193.20 g/mol .[1] Its exact mass is 193.0739 Da.[2] These values are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Chemical Identifiers and Properties

A summary of its key identifiers and computed physicochemical properties is presented below. This data is essential for substance registration, safety data sheet (SDS) creation, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
IUPAC Name 4-acetamido-3-methylbenzoic acidPubChem[1]
CAS Number 37901-92-1PubChem[1]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)NC(=O)CPubChem[1]
InChIKey WCQSEJSRAJSUSS-UHFFFAOYSA-NPubChem[1]
XLogP3 (Predicted) 1.7ECHEMI[3]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Purification

The synthesis of 4-acetamido-3-methylbenzoic acid is most commonly achieved through the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a standard N-acetylation, a robust and high-yielding transformation widely used in pharmaceutical manufacturing.

Expertise & Causality: The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that its byproduct, acetic acid, is easily removed. The reaction is typically performed in a suitable solvent that can dissolve the starting material, and a mild base is often added to neutralize the acetic acid formed, driving the reaction to completion. The subsequent purification by recrystallization is a cost-effective method to achieve high purity, which is critical for drug development applications where impurity profiles are strictly controlled.

Diagram: Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product start_material 4-Amino-3-methylbenzoic Acid product 4-Acetamido-3-methylbenzoic Acid start_material->product Acetylation (Solvent, Base) reagent Acetic Anhydride (CH₃CO)₂O

Caption: Synthetic route to 4-acetamido-3-methylbenzoic acid via N-acetylation.

Detailed Experimental Protocol: N-Acetylation

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-amino-3-methylbenzoic acid (1.0 eq)[4]

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid (as solvent)

  • Deionized water

  • Ethanol/water mixture (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-amino-3-methylbenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Acetylation: Slowly add 8.0 mL (1.2 eq) of acetic anhydride to the solution while stirring. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the product will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Collection: Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure 4-acetamido-3-methylbenzoic acid.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the following section, such as melting point determination, NMR, and HPLC.

Analytical Characterization and Quantification

Rigorous analytical characterization is non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and purity of synthesized 4-acetamido-3-methylbenzoic acid.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the two methyl groups (one on the ring and one from the acetyl group), the amide proton, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and two distinct C=O (carbonyl) stretches for the amide and carboxylic acid.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[6][7]

  • Purity Assessment: A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) can effectively separate the product from starting materials and byproducts. Purity is determined by the area percentage of the main peak.

  • Quantification: For quantitative analysis in biological matrices (e.g., plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[6] A validated LC-MS/MS method can achieve quantification limits in the low ng/mL range.

Diagram: Analytical Workflow

Analytical_Workflow cluster_synthesis From Synthesis cluster_structure Structural Verification cluster_purity Purity & Quantification synthesized_product Synthesized Compound nmr NMR (¹H, ¹³C) synthesized_product->nmr Identity ms Mass Spectrometry (MS) synthesized_product->ms MW ir FTIR Spectroscopy synthesized_product->ir Func. Groups hplc HPLC-UV synthesized_product->hplc Purity final_product Characterized Product (Structure & Purity Confirmed) nmr->final_product ms->final_product ir->final_product lcms LC-MS/MS (if needed) hplc->lcms Quantification lcms->final_product

Caption: Workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[8] 4-Acetamido-3-methylbenzoic acid serves as a valuable building block for creating more complex molecules with potential therapeutic activity.

Medicinal Chemistry Insights:

  • Scaffold for Synthesis: The carboxylic acid group can be converted into esters, amides, or other functional groups, while the acetamido group can be hydrolyzed back to the amine for further derivatization. This functional group "handle" allows for the systematic exploration of chemical space around the core structure.

  • Modulation of Properties: The methyl group provides steric bulk and increases lipophilicity, which can influence how a potential drug binds to its target and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The acetamido group is a classic hydrogen bond donor and acceptor, critical for molecular recognition at a biological target.

  • Potential Therapeutic Areas: Derivatives of similar scaffolds have been investigated for various activities. For example, related aminobenzoic acid derivatives have been explored as neuraminidase inhibitors for antiviral applications.[9] Furthermore, computational studies have docked related structures like 4-acetamido-3-nitrobenzoic acid against key protein targets of the SARS-CoV-2 virus, suggesting the potential of this scaffold in antiviral research.[10]

Conclusion

4-Acetamido-3-methylbenzoic acid is more than just a chemical compound; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its well-defined molecular characteristics, straightforward synthesis, and amenability to a suite of analytical techniques make it an ideal starting point for research. Its true value lies in its potential as a core scaffold for the development of novel therapeutics, where its distinct structural features can be leveraged to design the next generation of targeted medicines. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable molecule into their discovery workflows.

References

  • Title: 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 Source: PubChem URL: [Link]

  • Title: 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 Source: PubChem URL: [Link]

  • Title: Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: 4-acetamido-3-methylbenzoic acid (C10H11NO3) Source: PubChemLite URL: [Link]

  • Title: (a) Absorption and (b) emission spectra of 4- amino-3-methyl benzoic... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid Source: PrepChem.com URL: [Link]

  • Title: 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Preparation of 4-acetamido-3-nitrobenzoic acid Source: Google Patents URL
  • Title: m-Toluic acid Source: Wikipedia URL: [Link]

  • Title: 4-Methylbenzoic acid | CAS#:99-94-5 Source: Chemsrc URL: [Link]

  • Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions Source: MDPI URL: [Link]

  • Title: 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 Source: PubChem URL: [Link]

  • Title: 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2 Source: PubMed URL: [Link]

  • Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: Bentham Science URL: [Link]

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Foundational

An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 4-acetamido-3-methylbenzoic acid, a substituted benzoic acid derivative, represents a molecule of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetamido-3-methylbenzoic acid, a substituted benzoic acid derivative, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural scaffold is a key component in the design of various targeted therapeutic agents. The presence of the acetamido, methyl, and carboxylic acid functional groups on the aromatic ring provides a versatile platform for chemical modification, enabling the modulation of its physicochemical properties and biological activity. This guide offers a comprehensive overview of 4-acetamido-3-methylbenzoic acid, from its fundamental chemical identity to its synthesis and its emerging role in the development of novel therapeutics, particularly as an inhibitor of key enzymes implicated in disease.

Chemical Identity and Properties

The formal IUPAC name for this compound is 4-acetamido-3-methylbenzoic acid .[1] It is also known by synonyms such as 4-(acetylamino)-3-methylbenzoic acid and N-acetyl-4-amino-3-methylbenzoic acid.[1]

Table 1: Physicochemical Properties of 4-acetamido-3-methylbenzoic acid

PropertyValueSource
IUPAC Name4-acetamido-3-methylbenzoic acidPubChem[1]
Molecular FormulaC10H11NO3PubChem[1]
Molecular Weight193.20 g/mol PubChem[1]
AppearanceWhite to off-white solid (predicted)General knowledge
Melting PointNot precisely reported, but expected to be high, similar to related compounds.Inferred from related structures
SolubilitySparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and DMSO.General chemical principles
pKaEstimated to be around 4-5 for the carboxylic acid group.Inferred from benzoic acid

Synthesis of 4-acetamido-3-methylbenzoic acid: A Validated Protocol

The synthesis of 4-acetamido-3-methylbenzoic acid is most commonly achieved through the N-acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a robust and high-yielding transformation. The following protocol is based on established and reliable methods for the acetylation of aromatic amines.

Experimental Protocol: N-acetylation of 4-amino-3-methylbenzoic acid

Materials:

  • 4-amino-3-methylbenzoic acid

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-methylbenzoic acid (1.0 equivalent) in a suitable volume of dry dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution. The use of a slight excess of the acetylating agent ensures complete conversion of the starting material.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding 1 M hydrochloric acid to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The crude 4-acetamido-3-methylbenzoic acid can be purified by recrystallization.[2][3][4] A suitable solvent system, such as an ethanol/water or acetone/water mixture, should be used.

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Synthetic Workflow

Synthesis start 4-amino-3-methylbenzoic acid reagents + Acetic Anhydride + Pyridine in DCM reaction N-acetylation (0°C to RT) reagents->reaction workup Aqueous Workup (HCl, H2O, Brine) reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product 4-acetamido-3-methylbenzoic acid purification->product

Caption: Synthetic route to 4-acetamido-3-methylbenzoic acid.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following 1H and 13C NMR spectral data are predicted for 4-acetamido-3-methylbenzoic acid in a solvent like DMSO-d6.

Table 2: Predicted NMR Data for 4-acetamido-3-methylbenzoic acid

1H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid~12.5singlet1H-COOH
Amide~9.5singlet1H-NH-
Aromatic~7.8doublet1HAr-H
Aromatic~7.7singlet1HAr-H
Aromatic~7.5doublet1HAr-H
Methyl (Aromatic)~2.2singlet3HAr-CH3
Methyl (Acetyl)~2.1singlet3H-C(O)CH3
13C NMR (Predicted) Chemical Shift (ppm) Assignment
Carboxylic Carbonyl~168-COOH
Amide Carbonyl~169-NHC(O)-
Aromatic~140, 138, 132, 128, 125, 123Ar-C
Methyl (Acetyl)~24-C(O)CH3
Methyl (Aromatic)~18Ar-CH3

Applications in Drug Development

The 4-acetamido-3-methylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for the development of targeted enzyme inhibitors.

Inhibition of Influenza Neuraminidase

Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of host cells, a critical step for the release of newly formed virus particles.[5][6][7] Inhibition of neuraminidase prevents viral propagation and is a clinically validated strategy for treating influenza.[5] Benzoic acid derivatives have been extensively investigated as neuraminidase inhibitors.[8][9] The carboxylic acid group of these inhibitors typically forms a salt bridge with a conserved arginine residue in the active site of neuraminidase, while other substituents can be tailored to optimize interactions with the surrounding amino acid residues. 4-acetamido-3-methylbenzoic acid serves as a valuable starting point for the synthesis of more complex neuraminidase inhibitors.

Diagram: Neuraminidase Inhibition

Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_host Host Cell virus Virus Particle host_cell Host Cell Membrane virus->host_cell Budding neuraminidase Neuraminidase sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid Cleavage (Blocked) inhibitor 4-acetamido-3-methylbenzoic acid derivative inhibitor->neuraminidase Binding to Active Site

Caption: Mechanism of influenza neuraminidase inhibition.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[10][11][12] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity.[9][10][13] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[10][13] Small molecule inhibitors, including derivatives of acetamido benzoic acids, have been designed to target the active site of PTP1B.[7] The development of potent and selective PTP1B inhibitors is an active area of research.

Diagram: PTP1B and Insulin Signaling

PTP1B_Insulin_Signaling cluster_pathway Insulin Signaling Pathway insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds irs Insulin Receptor Substrate (IRS) ir->irs Phosphorylates pi3k_akt PI3K/Akt Pathway irs->pi3k_akt Activates glut4 GLUT4 Translocation pi3k_akt->glut4 Promotes glucose_uptake Glucose Uptake glut4->glucose_uptake Leads to ptp1b PTP1B ptp1b->ir Dephosphorylates (Inhibits) ptp1b->irs Dephosphorylates (Inhibits) inhibitor 4-acetamido-3-methylbenzoic acid derivative inhibitor->ptp1b Inhibits

Caption: Role of PTP1B in insulin signaling and its inhibition.

Conclusion

4-acetamido-3-methylbenzoic acid is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials, coupled with its utility as a scaffold for potent enzyme inhibitors, makes it an attractive molecule for further investigation. The insights provided in this guide regarding its synthesis, characterization, and therapeutic applications are intended to support researchers and scientists in their efforts to develop novel and effective therapeutic agents for a range of diseases.

References

  • The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. J Physiol Biochem. 2022 May;78(2):307-322. Available from: [Link]

  • Small molecules as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors documented in patents from 2009 to 2013. Recent Pat Anticancer Drug Discov. 2014;9(3):349-75. Available from: [Link]

  • Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Mol Cell Biol. 2005 Jan;25(2):549-62. Available from: [Link]

  • The Structure, Function, and Inhibition of Influenza Virus Neuraminidase. In: Influenza Virus. Humana Press; 2012. Available from: [Link]

  • Role of PTP-1B in Insulin signaling pathway. ResearchGate. 2016. Available from: [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. J Med Chem. 1995;38(24):4959-4969. Available from: [Link]

  • Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Semin Cell Dev Biol. 2015 Feb;38:58-65. Available from: [Link]

  • Antivirals Targeting the Neuraminidase. Cold Spring Harb Perspect Med. 2021 Jan 4;11(1):a038528. Available from: [Link]

  • Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza Other Respir Viruses. 2013 Mar;7 Suppl 1:25-36. Available from: [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Eur J Med Chem. 2013 Dec;70:469-76. Available from: [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formate as the Reductant and Carbon Source. Angew Chem Int Ed. 2018;57:7205-7209. Available from: [Link]

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  • Recrystallization of Benzoic Acid. University of Idaho. Available from: [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. 2019;12(1):1-7. Available from: [Link]

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Exploratory

4-acetamido-3-methylbenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-acetamido-3-methylbenzoic acid Introduction 4-acetamido-3-methylbenzoic acid, a substituted aromatic carboxamide, serves as a crucial intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-acetamido-3-methylbenzoic acid

Introduction

4-acetamido-3-methylbenzoic acid, a substituted aromatic carboxamide, serves as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a methyl group, and an acetamido group on a benzene ring, provides a versatile scaffold for further chemical modifications.[1][2] The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-acetamido-3-methylbenzoic acid, offering detailed experimental protocols and a comparative analysis to assist researchers and process chemists in selecting the most suitable route for their specific applications.

Part 1: Primary Synthesis Pathway via Acetylation

The most direct and widely employed method for synthesizing 4-acetamido-3-methylbenzoic acid is through the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This pathway is favored for its high efficiency, straightforward procedure, and the commercial availability of the starting material.

Causality and Mechanistic Insights

The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 4-amino-3-methylbenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often catalyzed by a small amount of acid or base, or can proceed by simply heating the reactants. The acetyl group (CH₃CO-) effectively serves as a protecting group for the amine, a common strategy in multi-step organic synthesis to prevent unwanted side reactions in subsequent steps.

Experimental Workflow: Acetylation Pathway

The following diagram illustrates the logical flow from the starting amine to the final acetylated product.

G cluster_0 Primary Synthesis: Acetylation A 4-amino-3-methylbenzoic acid (Starting Material) B Reaction Vessel (Acetic Anhydride, Heat) A->B Acetylation C Precipitation (Cooling & Addition of Water) B->C Quenching D Isolation (Vacuum Filtration) C->D Separation E Purification (Recrystallization) D->E Purity Enhancement F 4-acetamido-3-methylbenzoic acid (Final Product) E->F

Caption: Workflow for the synthesis of 4-acetamido-3-methylbenzoic acid via acetylation.

Detailed Experimental Protocol

This protocol is based on standard acetylation procedures for aromatic amines.[3]

Materials:

  • 4-amino-3-methylbenzoic acid (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in acetic anhydride (1.5 eq).

  • Acetylation: Heat the mixture to approximately 100-120°C with continuous stirring for 1-2 hours. The solid will gradually dissolve as the reaction proceeds.

  • Reaction Quenching and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a beaker of cold deionized water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization.[4] Dissolve the solid in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to obtain pure 4-acetamido-3-methylbenzoic acid.

Part 2: Synthesis of the Precursor, 4-amino-3-methylbenzoic acid

The availability of 4-amino-3-methylbenzoic acid is critical for the primary synthesis route.[2][5] A common and reliable method for its preparation is the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.

Causality and Mechanistic Insights

This transformation is a reduction reaction where the nitro group (-NO₂) is converted to an amino group (-NH₂). Catalytic hydrogenation is a preferred method for its high selectivity and clean conversion. A heterogeneous catalyst, typically palladium on activated charcoal (Pd/C), is used. Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate is used as the hydrogen source. The reaction occurs on the surface of the catalyst, where the nitro group is reduced in a stepwise manner to the amine.

Experimental Workflow: Precursor Synthesis

G cluster_1 Precursor Synthesis: Reduction A 3-methyl-4-nitrobenzoic acid B Reaction Vessel (Methanol, Pd/C, H2 source) A->B Reduction C Catalyst Removal (Filtration) B->C Separation D Solvent Removal (Rotary Evaporation) C->D Concentration E 4-amino-3-methylbenzoic acid (Purified Precursor) D->E

Caption: Workflow for the synthesis of 4-amino-3-methylbenzoic acid via catalytic reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[6]

Materials:

  • 3-methyl-4-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on charcoal (Pd/C) (approx. 5 mol%)

  • Methanol

  • Hydrogen gas (H₂) or Ammonium formate

Procedure:

  • Reaction Setup: Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable pressure vessel or a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction:

    • Using Hydrogen Gas: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature for several hours until the reaction is complete.

    • Using Ammonium Formate: If using a hydrogen transfer agent, add ammonium formate (3-5 eq) to the flask and reflux the mixture for 2-4 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting solid is typically of high purity, but can be further purified by recrystallization if necessary.

Part 3: Alternative Synthesis Pathways and Comparative Analysis

While the acetylation of 4-amino-3-methylbenzoic acid is the most direct route, alternative pathways starting from more basic feedstocks can be considered, particularly for large-scale industrial production where cost and starting material availability are primary drivers.

Alternative Route: Multi-Step Synthesis from p-Toluic Acid

A plausible, albeit longer, synthetic route begins with p-toluic acid (4-methylbenzoic acid).[7] This pathway involves a sequence of nitration, reduction, and acetylation.

  • Nitration of p-Toluic Acid: The first step is the electrophilic aromatic substitution (nitration) of p-toluic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the benzene ring, yielding 4-methyl-3-nitrobenzoic acid.[8]

  • Reduction of the Nitro Group: The resulting 4-methyl-3-nitrobenzoic acid is then reduced to 3-amino-4-methylbenzoic acid. This step is mechanistically different from the precursor synthesis in Part 2, as the starting isomer is different.

  • Acetylation of the Amine: The final step involves the acetylation of the amino group to yield the target molecule. This step is analogous to the primary pathway but starts with a different isomer. Note: This route produces an isomer of the target compound and highlights the importance of regioselectivity in aromatic substitution.

A more viable alternative starts with 4-acetamidobenzoic acid.

  • Nitration of 4-Acetamidobenzoic Acid: This compound can be nitrated to form 4-acetamido-3-nitrobenzoic acid.[9][10] The acetamido group directs the incoming nitro group to the ortho position. This method requires careful control of reaction conditions to ensure safety and prevent over-nitration.[9][10]

  • Reduction of the Nitro Group: The nitro group of 4-acetamido-3-nitrobenzoic acid is then selectively reduced to an amino group. This step must be performed under conditions that do not hydrolyze the amide bond.

  • This pathway, however, leads to 4-acetamido-3-aminobenzoic acid, not the target molecule.

The most logical multi-step synthesis would be:

  • Nitration of m-Toluic Acid (3-methylbenzoic acid): Nitration of m-toluic acid can produce a mixture of isomers, including 3-methyl-4-nitrobenzoic acid.[11]

  • Reduction: The nitro group is reduced to an amine, yielding 4-amino-3-methylbenzoic acid.[6]

  • Acetylation: The amine is acetylated to give the final product, 4-acetamido-3-methylbenzoic acid.

Comparative Data Summary
ParameterPrimary PathwayAlternative Pathway (from m-Toluic Acid)
Starting Material 4-amino-3-methylbenzoic acid3-methylbenzoic acid (m-Toluic acid)
Number of Steps 13 (Nitration, Reduction, Acetylation)
Key Reagents Acetic anhydrideConc. HNO₃/H₂SO₄, H₂/Pd-C, Acetic anhydride
Process Intensity LowHigh
Safety Concerns Use of corrosive acetic anhydride.Use of highly corrosive and oxidizing nitrating agents.[9]
Potential Yield High (typically >90%)Moderate (cumulative yield over 3 steps)
Advantages High efficiency, simple, fast.Starts from a more basic and potentially cheaper feedstock.
Disadvantages Relies on the availability of the precursor.Longer process, potential for isomeric impurities during nitration, more complex purification.[11]

References

  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available at: [Link]. Accessed January 11, 2026.

  • PubChem. 4-(Acetylamino)-3-methylbenzoic acid. Available at: [Link]. Accessed January 11, 2026.

  • PubChemLite. 4-acetamido-3-methylbenzoic acid (C10H11NO3). Available at: [Link]. Accessed January 11, 2026.

  • PrepChem.com. Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. Available at: [Link]. Accessed January 11, 2026.

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Google Patents. US3428673A - Nitration of 4-acetamidobenzoic acid.
  • PubChem. 4-Amino-3-methylbenzoic acid. Available at: [Link]. Accessed January 11, 2026.

  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Technische Universität Braunschweig. Biogenesis of Benzoic Acids as Precursors. Available at: [Link]. Accessed January 11, 2026.

  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available at: [Link]. Accessed January 11, 2026.

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 4-Methylbenzoic Acid in Modern Chemical Manufacturing. Available at: [Link]. Accessed January 11, 2026.

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available at: [Link]. Accessed January 11, 2026.

  • Google Patents. Process for the purification of benzoic acid by distillation with an amine.
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Foundational

4-acetamido-3-methylbenzoic acid starting materials

An In-depth Technical Guide to the Synthesis of 4-acetamido-3-methylbenzoic Acid from Core Starting Materials Abstract 4-acetamido-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significance as a che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-acetamido-3-methylbenzoic Acid from Core Starting Materials

Abstract

4-acetamido-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significance as a chemical intermediate and a known human metabolite of 4-amino-3-methylbenzoic acid.[1] This guide provides a detailed exploration of the principal synthetic pathways for its preparation, targeting researchers, chemists, and professionals in drug development. We will dissect the most efficient and common synthetic route, starting from commercially available materials, and provide step-by-step protocols grounded in established chemical principles. The causality behind experimental choices, potential alternative routes, and quantitative data are presented to ensure a comprehensive and practical understanding of the synthesis.

Introduction to 4-acetamido-3-methylbenzoic Acid

4-acetamido-3-methylbenzoic acid (C₁₀H₁₁NO₃) is a molecule characterized by a benzoic acid core functionalized with a methyl group at position 3 and an acetamido group at position 4.[1] Understanding its synthesis is crucial for chemists requiring this scaffold for more complex molecular construction.

Chemical Structure and Properties
PropertyValueReference
IUPAC Name 4-acetamido-3-methylbenzoic acidPubChem[1]
CAS Number 37901-92-1PubChem[1]
Molecular Formula C₁₀H₁₁NO₃PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
Appearance SolidN/A

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and high-yielding synthesis of 4-acetamido-3-methylbenzoic acid originates from 3-methyl-4-nitrobenzoic acid . This strategy is predicated on a logical two-step sequence: the reduction of a nitro group to an amine, followed by the acetylation of that amine. This pathway is favored due to the high efficiency and selectivity of each transformation, minimizing complex purification steps.

Conceptual Workflow

The workflow begins with the selective reduction of the nitro group on 3-methyl-4-nitrobenzoic acid, which is highly chemoselective and leaves the carboxylic acid and methyl groups untouched. The resulting 4-amino-3-methylbenzoic acid is then readily converted to the final product via N-acetylation.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation A 3-Methyl-4-nitrobenzoic Acid B 4-Amino-3-methylbenzoic Acid A->B H₂, Pd/C Methanol, 60°C C 4-Amino-3-methylbenzoic Acid D 4-acetamido-3-methylbenzoic Acid C->D Acetic Anhydride Acetic Acid

Caption: Primary two-step synthesis of 4-acetamido-3-methylbenzoic acid.

Step 1: Synthesis of 4-Amino-3-methylbenzoic Acid

The foundational step is the reduction of the nitro precursor. Catalytic hydrogenation is the method of choice for its clean conversion and simple work-up.

  • Starting Material: 3-Methyl-4-nitrobenzoic acid

  • Core Transformation: Reduction of a nitro group (-NO₂) to an amino group (-NH₂).

  • Rationale for Method Selection: Palladium on activated charcoal (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction proceeds under moderate hydrogen pressure and temperature, offering excellent yield and purity without affecting other functional groups on the aromatic ring.[2] Methanol serves as an appropriate solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: Charge a 2L autoclave with 1.0 mole of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4-5 g of 10% Palladium on carbon (Pd/C) catalyst.[2]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove oxygen.

  • Hydrogenation: Following the nitrogen purge, purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen to 0.7 MPa (approximately 100 psi).[2]

  • Reaction Conditions: Begin stirring at approximately 250 RPM and heat the mixture to 60°C.[2]

  • Monitoring and Completion: Maintain these conditions for 10-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is complete upon the disappearance of the starting material spot.[2]

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Purge again with nitrogen. Remove the catalyst by filtration over a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid. Yields are typically high, in the range of 96%.[2]

Step 2: Synthesis of 4-acetamido-3-methylbenzoic Acid

With the key amino intermediate in hand, the final step is a straightforward N-acetylation.

  • Starting Material: 4-Amino-3-methylbenzoic acid

  • Core Transformation: Conversion of a primary amine (-NH₂) to an acetamide (-NHCOCH₃).

  • Rationale for Method Selection: Acetic anhydride is an inexpensive, highly reactive, and efficient reagent for acetylation. Using glacial acetic acid as a solvent provides a suitable reaction medium.[3][4] An alternative method involves using a base like sodium carbonate to neutralize the acetic acid byproduct, which can be beneficial for substrates sensitive to acidic conditions.[5]

Experimental Protocol: N-Acetylation

  • Dissolution: In a round-bottom flask, dissolve 1.0 mole of 4-amino-3-methylbenzoic acid in glacial acetic acid.

  • Reagent Addition: While stirring, add 1.1 to 1.2 molar equivalents of acetic anhydride to the solution at room temperature.[3][4] An exotherm may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 18-24 hours or until TLC analysis indicates the complete consumption of the starting amine.[3][4]

  • Precipitation: Pour the reaction mixture into a beaker of ice water. The product, being less soluble in water, will precipitate out.

  • Isolation and Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure 4-acetamido-3-methylbenzoic acid.

Alternative Synthetic Considerations

While the primary pathway is the most efficient, it is instructive for a complete technical understanding to consider alternative starting points and their inherent challenges.

Route from 3-Methylbenzoic Acid (m-Toluic Acid)

A synthesis could theoretically begin with 3-methylbenzoic acid. This would require nitration, followed by the same reduction and acetylation steps.

  • Challenge (Expertise & Experience): The critical flaw in this approach is the lack of regioselectivity during the nitration step. The methyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. Nitration of 3-methylbenzoic acid would therefore produce a mixture of isomers (4-nitro, 6-nitro, and potentially 2-nitro), which would be difficult and costly to separate, leading to a significantly lower overall yield of the desired 4-nitro intermediate.

G cluster_products Isomeric Mixture Start 3-Methylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration P1 3-Methyl-4-nitrobenzoic Acid (Desired) Nitration->P1 P2 3-Methyl-6-nitrobenzoic Acid Nitration->P2 P3 3-Methyl-2-nitrobenzoic Acid Nitration->P3

Caption: Regioselectivity issues in the nitration of 3-methylbenzoic acid.

Route from 4-Amino-3-methylbenzonitrile

Another potential route involves starting with 4-amino-3-methylbenzonitrile. This would necessitate the hydrolysis of the nitrile group to a carboxylic acid, followed by acetylation of the amine.

  • Challenge (Expertise & Experience): The order of operations is critical. Hydrolysis of the nitrile often requires harsh acidic or basic conditions. Under these conditions, the amino group might interfere, or the resulting product could be difficult to purify. Acetylating the amine first to protect it is a viable strategy, but this adds steps to the overall synthesis, making it less efficient than the primary pathway.

Conclusion

For the synthesis of 4-acetamido-3-methylbenzoic acid, the selection of the starting material is paramount to achieving high yield and purity. The most scientifically sound and industrially viable route commences with 3-methyl-4-nitrobenzoic acid . This pathway leverages a highly efficient and clean catalytic hydrogenation for the reduction of the nitro group, followed by a straightforward and high-yielding N-acetylation. Alternative routes, such as those starting from 3-methylbenzoic acid, are compromised by poor regioselectivity in key steps, underscoring the importance of strategic retrosynthetic analysis in designing a successful chemical synthesis.

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A Senior Application Scientist's Synthesis of Current Research and Future Directions

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of the 4-Acetamido-3-methylbenzoic Acid Scaffold Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Acetam...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of the 4-Acetamido-3-methylbenzoic Acid Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamido-3-methylbenzoic acid, a structurally intriguing molecule, has emerged as a valuable scaffold in medicinal chemistry. While direct biological activities of the parent compound are not extensively documented, its derivatives have shown significant promise in various therapeutic areas. This technical guide provides a comprehensive overview of the known biological landscape of 4-acetamido-3-methylbenzoic acid derivatives, with a focus on their potential as antimicrobial and antiviral agents. We will delve into the rationale behind its selection as a lead structure, explore key derivatization strategies, and present detailed experimental protocols for synthesis and evaluation. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the full therapeutic potential of this versatile chemical entity.

The 4-Acetamido-3-methylbenzoic Acid Core: Chemical Profile and Rationale for Investigation

4-Acetamido-3-methylbenzoic acid is a substituted benzoic acid with the molecular formula C10H11NO3.[1][2] Its structure features a central benzene ring substituted with a carboxylic acid group, an acetamido group, and a methyl group. This arrangement of functional groups provides a unique combination of electronic and steric properties, making it an attractive starting point for the design of novel bioactive compounds.

From a drug design perspective, the 4-acetamido-3-methylbenzoic acid scaffold presents several advantages:

  • Structural Mimicry: The core structure shares similarities with endogenous molecules and known drug classes, suggesting the potential for interaction with various biological targets.

  • Synthetic Tractability: The presence of multiple reactive sites (the carboxylic acid, the aromatic ring, and the potential for modification of the acetamido and methyl groups) allows for straightforward chemical derivatization to explore a wide range of chemical space.

  • Metabolic Insight: 4-(Acetylamino)-3-methylbenzoic acid is a known human metabolite of 4-amino-3-methylbenzoic acid, indicating that the core structure is recognized by biological systems.[1][3]

Derivatization Strategies and Emergent Biological Activities

The true potential of 4-acetamido-3-methylbenzoic acid lies in its derivatization. By strategically modifying its structure, researchers have successfully developed compounds with promising biological activities.

Targeting Microbial Neuraminidase: The 4-Acetamido-3-aminobenzoic Acid Analogs

A significant area of investigation has been the development of microbial neuraminidase inhibitors based on the 4-acetamido-3-aminobenzoic acid scaffold. Neuraminidase is a crucial enzyme for many pathogens, including the influenza virus, as it facilitates the release of new viral particles from infected cells.[4]

A study by Gupta (2019) explored the synthesis of a series of imine/Schiff base derivatives of 4-acetamido-3-aminobenzoic acid.[4] The core synthetic scheme involved the reaction of various aldehydes with 4-acetamido-3-aminobenzoic acid.[4]

Several of the synthesized compounds demonstrated potent inhibitory action against neuraminidase-containing microbes.[4] Notably, compounds 5k-5q, 5x, and 5y exhibited a zone of inhibition of 16 ± 2.5 mm at a concentration of 125 µg/ml, which was greater than that of the standard compounds used in the study.[4] Molecular docking studies further elucidated the potential binding modes of these inhibitors within the active site of microbial neuraminidase.[4]

In Silico Exploration of Antiviral Potential: The 4-Acetamido-3-nitrobenzoic Acid Derivative

The emergence of novel viral threats necessitates the rapid identification of potential therapeutic agents. In this context, a derivative of our core scaffold, 4-acetamido-3-nitrobenzoic acid (ANBA), has been investigated through in silico methods for its potential to interact with key proteins of the SARS-CoV-2 virus.[5]

Molecular docking studies were employed to predict the binding affinity of ANBA with several viral proteins, including the spike protein, the spike binding domain with the ACE2 receptor, the main protease, and the RNA-dependent RNA polymerase.[5] The results of these computational analyses suggest that ANBA may be a potent drug molecule that binds to these COVID-19 proteins.[5] It is important to note that these are predictive studies, and further in vitro and in vivo validation is required to confirm these findings.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of 4-acetamido-3-methylbenzoic acid derivatives, based on published literature.

Synthesis of 4-Acetamido-3-aminobenzoic Acid Derivatives (Neuraminidase Inhibitors)

This protocol is adapted from the work of Gupta (2019).[4]

Step 1: Synthesis of 4-Acetamido-3-nitrobenzoic Acid

  • Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (7.2 mole, 83.6%).

  • After hydrolysis and recrystallization with ethanol, dry the final product to obtain 4-acetamido-3-nitrobenzoic acid as a pale yellow powder.[4]

Step 2: Reduction of 4-Acetamido-3-nitrobenzoic Acid

  • Mix 4-Acetamido-3-nitrobenzoic acid (1.5g, 3.4 mmol) with 10 g of SnCl2 (61.9 mmol) in 40 ml of ethanol.

  • Add concentrated HCl for acidification.

  • Separate the mixture using a brine solution and wash with ethyl acetate to yield a pale yellow clear solution of 4-acetamido-3-aminobenzoic acid.[4]

Step 3: Synthesis of Imine/Schiff Base Derivatives

  • React various aldehydes with the synthesized 4-acetamido-3-aminobenzoic acid.

  • Characterize the resulting compounds using IR, 1H NMR, and 13C NMR spectroscopy.[4]

Antimicrobial Evaluation: Zone of Inhibition Assay
  • Prepare cultures of neuraminidase-containing bacterial and fungal strains.

  • Prepare solutions of the synthesized compounds at a concentration of 125 µg/ml.

  • Apply the compound solutions to sterile filter paper discs and place them on agar plates inoculated with the microbial strains.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.[4]

Data Presentation and Visualization

Table 1: Antimicrobial Activity of Selected 4-Acetamido-3-aminobenzoic Acid Derivatives
Compound IDConcentration (µg/ml)Zone of Inhibition (mm)
5k12516 ± 2.5
5l12516 ± 2.5
5m12516 ± 2.5
5n12516 ± 2.5
5o12516 ± 2.5
5p12516 ± 2.5
5q12516 ± 2.5
5x12516 ± 2.5
5y12516 ± 2.5

Data sourced from Gupta (2019).[4]

Diagram 1: Synthetic Workflow for 4-Acetamido-3-aminobenzoic Acid Derivatives

Synthetic_Workflow A 4-Acetamidobenzoic Acid B Nitration (Nitric Acid) A->B Step 1 C 4-Acetamido-3-nitrobenzoic Acid B->C D Reduction (SnCl2, HCl) C->D Step 2 E 4-Acetamido-3-aminobenzoic Acid D->E F Reaction with Aldehydes E->F Step 3 G Imine/Schiff Base Derivatives F->G

Caption: Synthetic pathway for neuraminidase inhibitors.

Diagram 2: Experimental Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Compounds D Apply Compound Discs A->D B Microbial Cultures C Inoculate Agar Plates B->C C->D E Incubate D->E F Measure Zone of Inhibition E->F

Caption: Zone of inhibition assay workflow.

Future Directions and Unexplored Potential

The promising results obtained with the amino and nitro derivatives of 4-acetamido-3-methylbenzoic acid suggest that this scaffold is ripe for further exploration. Future research could focus on:

  • Expanding the Derivatization Library: A broader range of substituents could be introduced to fine-tune the biological activity and pharmacokinetic properties of the derivatives.

  • Investigating Other Therapeutic Targets: Given the structural similarities to other bioactive molecules, derivatives of 4-acetamido-3-methylbenzoic acid could be screened against a wider array of targets, including other enzymes, receptors, and ion channels.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro and in silico screening should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects at the molecular level.

Conclusion

While the biological activity of 4-acetamido-3-methylbenzoic acid itself remains to be fully elucidated, its utility as a chemical scaffold for the development of novel therapeutic agents is clear. The successful design of microbial neuraminidase inhibitors and the promising in silico results for antiviral applications underscore the potential of this molecule in drug discovery. This technical guide has provided a comprehensive overview of the current state of knowledge, practical experimental protocols, and a roadmap for future investigations. It is our hope that this resource will inspire and enable further research into the therapeutic potential of the 4-acetamido-3-methylbenzoic acid scaffold.

References

  • Gupta, M. K. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(1), 56-62. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3015948, 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • Du Pont (1969). Nitration of 4-acetamidobenzoic acid. U.S.
  • Shirota, M., et al. (2008). Screening of toxicological properties of 4-methylbenzoic acid by oral administration to rats. Journal of Toxicological Sciences, 33(4), 431-439. [Link]

  • Naveen, S., et al. (2022). 4-acetamido-3-nitrobenzoic acid - structural, quantum chemical studies, ADMET and molecular docking studies of SARS-CoV2. Journal of Biomolecular Structure & Dynamics, 40(14), 6656-6670. [Link]

  • GSRs (n.d.). 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-acetamido-3-methylbenzoic acid: Synthesis, Derivatization, and Therapeutic Applications

This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore diverse derivatization strategies, and fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore diverse derivatization strategies, and focus on the significant biological activities of its analogs, particularly as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this core structure for the discovery of novel therapeutic agents.

The 4-acetamido-3-methylbenzoic acid Scaffold: An Introduction

4-acetamido-3-methylbenzoic acid is an aromatic carboxylic acid featuring a decorated aniline moiety. Its structure, characterized by the molecular formula C₁₀H₁₁NO₃, presents three key functional regions for chemical modification: the carboxylic acid group, the acetamido group, and the substituted benzene ring.[1] This inherent modularity allows for the systematic exploration of chemical space, making it an attractive starting point for generating libraries of compounds with diverse pharmacological properties. While its precursor, 4-aminobenzoic acid (PABA), is a known component in folate metabolism, the N-acetylated and methylated analog serves as a crucial intermediate for more complex molecules with tailored biological functions.[2][3]

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₁NO₃

  • Molecular Weight: 193.20 g/mol [4]

  • IUPAC Name: 4-acetamido-3-methylbenzoic acid[4]

  • CAS Number: 37901-92-1[4]

Synthesis of the Core Scaffold

The primary and most efficient synthesis of 4-acetamido-3-methylbenzoic acid begins with its amino precursor, 4-amino-3-methylbenzoic acid. The synthesis is a straightforward two-step process starting from 3-methyl-4-nitrobenzoic acid.

Step 1: Reduction of the Nitro Group The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to an amine. This is typically achieved through catalytic hydrogenation.

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for the reduction of aromatic nitro groups. The reaction proceeds under mild conditions and the catalyst can be easily removed by filtration.

Step 2: Acetylation of the Amine The resulting 4-amino-3-methylbenzoic acid is then acetylated to yield the final product.

  • Rationale: Acetylation of the primary amine is readily accomplished using acetic anhydride. The reaction can be performed in water, and the addition of a base like sodium acetate helps to neutralize the acetic acid byproduct, driving the reaction to completion.[5]

The overall synthetic workflow is depicted below.

SynthesisWorkflow Start 3-Methyl-4-nitrobenzoic Acid Intermediate 4-Amino-3-methylbenzoic Acid Start->Intermediate H₂, Pd/C Methanol, 60°C Product 4-acetamido-3-methylbenzoic Acid Intermediate->Product Acetic Anhydride Sodium Acetate, H₂O

Caption: Synthetic route to the 4-acetamido-3-methylbenzoic acid core.

Derivatization Strategies: Unlocking Therapeutic Potential

The true value of the 4-acetamido-3-methylbenzoic acid scaffold lies in its potential for derivatization. Each functional group offers a handle for modification to explore structure-activity relationships (SAR).

Modification of the Carboxylic Acid

The carboxylic acid is the most common site for derivatization, typically through the formation of amide bonds. This approach allows for the introduction of a vast array of chemical moieties.

  • Amide Coupling: Standard peptide coupling reagents are highly effective. The choice of reagent depends on the scale of the reaction and the nature of the amine.

    • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method for forming an O-acylisourea intermediate that readily reacts with amines.[6]

    • HATU System: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a more potent coupling reagent, often used for more challenging couplings or when faster reaction times are desired. It requires a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[7]

Modification of the Aromatic Ring

The benzene ring can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents (acetamido and methyl) are ortho-, para-directing and activating, while the carboxylic acid is meta-directing and deactivating.

  • Nitration: The ring can be nitrated, typically at the position ortho to the activating acetamido group. For example, 4-acetamidobenzoic acid can be nitrated to form 4-acetamido-3-nitrobenzoic acid.[2] This introduces a versatile nitro group that can be subsequently reduced to an amine and further derivatized.[4]

  • Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring, which can serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[7][8]

Modification of the Acetamido Group

While less common, the acetamido group can also be modified. For instance, the N-H bond can be alkylated under specific conditions, or the entire group could be replaced by reacting the precursor 4-amino-3-methylbenzoic acid with different acylating agents to install alternative amide functionalities.

Biological Activity: A Focus on PTP1B Inhibition

Derivatives of the isomeric 3-acetamido-4-methylbenzoic acid have shown significant promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[5][9] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a high-value target for the treatment of type 2 diabetes and obesity.[10][11] Inhibition of PTP1B enhances insulin receptor phosphorylation, thereby improving insulin sensitivity.

PTP1B_Pathway cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor (Inactive) pInsulinReceptor Phosphorylated Insulin Receptor (Active) InsulinReceptor->pInsulinReceptor Autophosphorylation pInsulinReceptor->InsulinReceptor Dephosphorylation Signaling Downstream Signaling (GLUT4 translocation, Glucose uptake) pInsulinReceptor->Signaling activates Insulin Insulin Insulin->InsulinReceptor binds PTP1B PTP1B PTP1B->pInsulinReceptor inhibits Derivative 4-acetamido-3-methyl benzoic acid derivative Derivative->PTP1B inhibits

Caption: Role of PTP1B in insulin signaling and its inhibition by derivatives.

A novel series of 3-acetamido-4-methylbenzoic acid derivatives were synthesized and evaluated for their PTP1B inhibitory activity. The most potent compounds incorporated benzimidazole or benzothiazole moieties linked through a thioacetamido bridge.[9]

Structure-Activity Relationship (SAR) Insights

Analysis of the inhibitory activity of the synthesized derivatives reveals key structural requirements for potent PTP1B inhibition:

  • Core Scaffold is Essential: The 3-acetamido-4-methylbenzoic acid core serves as an effective anchor.

  • Heterocyclic Moiety: The introduction of a benzothiazole or benzimidazole ring system is crucial for activity. These groups are believed to interact with a secondary, non-catalytic aryl binding site on the PTP1B enzyme.[10]

  • Substitution on the Heterocycle:

    • Electron-donating groups on the heterocyclic ring, such as a methoxy group (e.g., compound 10c ), enhance inhibitory activity.

    • Electron-withdrawing groups generally lead to a decrease in potency.

  • Linker is Important: The thioacetamido linker correctly positions the heterocyclic moiety for optimal interaction with the enzyme's active site.

The docking studies revealed that the benzoic acid portion of the molecules interacts with the catalytic active site of PTP1B, while the benzothiazole or benzimidazole tail extends into a secondary binding pocket.[9]

Caption: Key Structure-Activity Relationship points for PTP1B inhibition.

Quantitative Data for PTP1B Inhibitors

The following table summarizes the in vitro PTP1B inhibitory activity for selected derivatives.

Compound IDHeterocyclic MoietyR GroupIC₅₀ (µM)[9]
10c Benzimidazole5-OCH₃8.2
10e BenzothiazoleH8.3
10a BenzimidazoleH11.2
10f Benzothiazole6-NO₂15.6
10h Benzothiazole6-Cl14.1

IC₅₀: The half maximal inhibitory concentration.

Other Potential Biological Activities

While PTP1B inhibition is a well-documented activity, the broader 4-acetamidobenzoic acid scaffold and its analogs have been explored for other therapeutic applications:

  • Antimicrobial Activity: Schiff bases derived from the isomeric 4-acetamido-3-aminobenzoic acid have been synthesized and shown to act as inhibitors of microbial neuraminidase, suggesting potential applications as anti-influenza agents.[4]

  • Anticancer Activity: Other substituted benzoic acid derivatives have been investigated for their anticancer properties. For example, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) was shown to inhibit liver metastasis of colon carcinoma cells.[12] Naturally occurring dihydroxybenzoic acid derivatives have been reported to inhibit histone deacetylases (HDACs), a target in oncology.[13] While direct evidence for the 4-acetamido-3-methylbenzoic acid core is still emerging, these findings suggest it is a promising scaffold for the development of novel anticancer agents.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and derivatization of the core scaffold.

Protocol: Synthesis of 4-acetamido-3-methylbenzoic acid

Step A: Synthesis of 4-amino-3-methylbenzoic acid

  • Reaction Setup: To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in methanol (200 mL) in a hydrogenation flask, add 10% Palladium on carbon (0.5 g, 10% w/w).

  • Hydrogenation: Secure the flask to a Parr hydrogenator. Purge the vessel with nitrogen gas three times, then with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.

  • Work-up: Carefully vent the reaction vessel. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid. The product can be used in the next step without further purification.

    • Self-Validation: Confirm product formation by ¹H NMR and Mass Spectrometry.

Step B: Synthesis of 4-acetamido-3-methylbenzoic acid

  • Reaction Setup: Suspend the crude 4-amino-3-methylbenzoic acid (8.3 g, 55 mmol) in distilled water (100 mL) in a 250 mL Erlenmeyer flask.

  • Acetylation: While stirring vigorously, add acetic anhydride (6.2 mL, 66 mmol) in one portion, followed by a solution of sodium acetate (5.4 g, 66 mmol) in 20 mL of water.

  • Reaction: Stir the mixture at room temperature for 30 minutes. A thick white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (3 x 30 mL). Recrystallize the crude product from ethanol/water to obtain pure 4-acetamido-3-methylbenzoic acid as white crystals.

    • Self-Validation: Determine the melting point and confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Protocol: Synthesis of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (Derivative 10e)
  • Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (which would be the starting point for this regioisomer series) (1.51 g, 10 mmol) in dry N,N-Dimethylformamide (DMF, 30 mL), add 2-(benzo[d]thiazol-2-ylthio)acetic acid (2.25 g, 10 mmol).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.62 g, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25 mmol). Stir for 10 minutes.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure amide derivative.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm identity and purity (>95%).

Future Directions and Conclusion

The 4-acetamido-3-methylbenzoic acid scaffold and its isomers represent a privileged structure in medicinal chemistry. The successful development of potent PTP1B inhibitors highlights its potential in metabolic diseases. Future research should focus on:

  • Lead Optimization: Further refinement of the PTP1B inhibitors to improve potency, selectivity, and pharmacokinetic properties.

  • Exploring New Targets: Systematically screening libraries of derivatives against other enzyme classes, such as kinases and proteases, where substituted benzamides are known to be active.

  • Broadening Therapeutic Areas: Investigating the scaffold's potential in oncology and infectious diseases, based on the preliminary findings for related structures.

References

  • PubChem. 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Preparation of 4-acetamido-3-nitrobenzoic acid. US3177247A.
  • Kráľová, K., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and cytotoxic Agents. Molecules. 2019. Available from: [Link]

  • Rakse, M., et al. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry. 2013. Available from: [Link]

  • Mustafa Mohammed Hussein Al-Hakiem. Synthesis of Acetanilide. University of Basrah. Available from: [Link]

  • University of Wisconsin-Madison. Preparation of acetanilide. Available from: [Link]

  • Rakse, M., et al. Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. Letters in Drug Design & Discovery. 2021. Available from: [Link]

  • Sun, JP., et al. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters. 2004. Available from: [Link]

  • Montalvan, V., et al. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters. 2005. Available from: [Link]

  • Muto, A., et al. Effect of 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) on the liver metastasis of colon 26-L5 carcinoma cells. International Journal of Cancer. 1998. Available from: [Link]

  • Rakse, M., et al. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. PubMed. Available from: [Link]

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  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. 2020. Available from: [Link]

  • Kalinichenko, E., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021. Available from: [Link]

  • BYJU'S. Preparation of Acetanilide. Available from: [Link]

  • PubChemLite. 4-acetamido-3-methylbenzoic acid (C10H11NO3). Available from: [Link]

  • Google Patents. Synthetic method of acetanilide derivative. CN109456221B.
  • Bodduluru, L., et al. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget. 2018. Available from: [Link]

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Exploratory

discovery and history of 4-acetamido-3-methylbenzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-acetamido-3-methylbenzoic acid This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a compound of interest for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-acetamido-3-methylbenzoic acid

This guide provides a comprehensive technical overview of 4-acetamido-3-methylbenzoic acid, a compound of interest for researchers in synthetic and medicinal chemistry. While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its existence is a logical outcome of established organic synthesis principles. Its history is therefore best understood through the development of the synthetic pathways that enable its creation. This document focuses on the logical, multi-step synthesis, physicochemical properties, and potential applications of this molecule, providing field-proven insights for drug development professionals and researchers.

Introduction and Retrosynthetic Analysis

4-acetamido-3-methylbenzoic acid (CAS No. 37901-92-1) is a substituted benzoic acid derivative.[1] Its structure, featuring a carboxylic acid, a methyl group, and an acetamido group on an aromatic ring, makes it a potentially valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precursors to this compound are notable intermediates in the synthesis of significant drugs, such as the antihypertensive medication telmisartan.[2][3]

The most logical approach to synthesizing this molecule involves a three-step pathway starting from a commercially available precursor. The retrosynthetic analysis, which deconstructs the target molecule to reveal its simpler starting materials, is illustrated below.

G Target 4-Acetamido-3-methylbenzoic acid Intermediate1 4-Amino-3-methylbenzoic acid Target->Intermediate1 N-Acetylation Intermediate2 3-Methyl-4-nitrobenzoic acid Intermediate1->Intermediate2 Nitro Reduction StartingMaterial 2,4-Dimethylnitrobenzene Intermediate2->StartingMaterial Selective Methyl Oxidation

Caption: Retrosynthetic pathway for 4-acetamido-3-methylbenzoic acid.

This analysis reveals a robust and logical synthetic route, which forms the core of this technical guide.

The Synthetic Pathway: A Step-by-Step Technical Elucidation

The synthesis of 4-acetamido-3-methylbenzoic acid is a testament to the precise control achievable in modern organic chemistry. The overall workflow is designed to sequentially modify a readily available starting material.

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: N-Acetylation A 2,4-Dimethylnitrobenzene B 3-Methyl-4-nitrobenzoic acid A->B  Nitric Acid or Catalytic Oxidation   C 4-Amino-3-methylbenzoic acid B->C  Pd/C, H2   D 4-Acetamido-3-methylbenzoic acid C->D  Acetic Anhydride  

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Selective Oxidation of 2,4-Dimethylnitrobenzene

The critical first step is the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene to a carboxylic acid. The nitro group at the 2-position deactivates the adjacent methyl group, making the methyl group at the 4-position more susceptible to oxidation.

Causality of Method Selection: Various oxidizing agents can be employed, including potassium permanganate, potassium dichromate, and nitric acid.[2][4] While strong oxidants like permanganate are effective, they often pose significant environmental and disposal challenges. Nitric acid oxidation presents a viable, albeit aggressive, alternative suitable for industrial scale-up, with yields reported around 50%.[4] More modern, greener approaches utilize molecular oxygen with a cobalt acetate catalyst system, which can achieve similar yields under milder conditions.[5][6]

Protocol: Nitric Acid Oxidation [4]

  • Reaction Setup: In a reaction kettle equipped for pressure and temperature control, charge 2,4-dimethylnitrobenzene and 30-65% dilute nitric acid in a molar ratio of approximately 1:5.5 to 1:8.0.[2]

  • Oxidation: Heat the reactor to 100-135°C and maintain a pressure of 0.8-1.2 MPa. Stir the mixture vigorously (e.g., 300 rpm) for 4-10 hours.[2]

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Filter the crude solid product. The crude 3-methyl-4-nitrobenzoic acid is then dissolved in a warm (40°C) 10% sodium carbonate solution to form the sodium salt.[2][4]

  • Purification: The aqueous solution of the sodium salt is extracted with a non-polar solvent like dimethylbenzene to remove unreacted starting material.[4]

  • Acidification: The purified aqueous solution is heated to approximately 65°C and acidified with dilute nitric acid to a pH of 2.0.[2][4] The precipitated white or light-yellow crystals of 3-methyl-4-nitrobenzoic acid are isolated by filtration, washed with water, and dried.

Step 2: Reduction of 3-Methyl-4-nitrobenzoic acid

The second step involves the reduction of the nitro group to a primary amine, yielding 4-amino-3-methylbenzoic acid.

Causality of Method Selection: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and high yields (often >95%). The catalyst, typically palladium on carbon (Pd/C), allows for the use of molecular hydrogen (H₂) under moderate pressure and temperature, avoiding harsh and less selective chemical reducing agents.[7]

Protocol: Catalytic Hydrogenation [7]

  • Reaction Setup: In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L). Add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 4-5 g).

  • Hydrogenation: Seal the autoclave and purge the system first with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen to 0.7 MPa (approx. 100 psi). Heat the reaction to 60°C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 10-24 hours. Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid product.

Step 3: N-Acetylation of 4-Amino-3-methylbenzoic acid

The final step is the acetylation of the newly formed amino group to produce the target compound, 4-acetamido-3-methylbenzoic acid.

Causality of Method Selection: N-acetylation is a robust and high-yielding reaction. Acetic anhydride is an excellent acetylating agent for this purpose, reacting readily with the primary amine. The reaction can be run under mild conditions, often with a base or in a polar solvent to facilitate the reaction. This step protects the amine functionality and modifies the compound's electronic and physical properties.

Protocol: Acetylation with Acetic Anhydride

  • Reaction Setup: Dissolve 4-amino-3-methylbenzoic acid in a suitable solvent such as glacial acetic acid or a mixture of water and a base like sodium acetate.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction & Isolation: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). The product often precipitates from the reaction mixture upon completion or after the addition of water.

  • Purification: The solid 4-acetamido-3-methylbenzoic acid is collected by filtration, washed thoroughly with cold water to remove any remaining acetic acid and salts, and then dried. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data has been compiled from authoritative chemical databases.

Table 1: Physicochemical Properties of 4-acetamido-3-methylbenzoic acid

Property Value Source
IUPAC Name 4-acetamido-3-methylbenzoic acid PubChem[1]
CAS Number 37901-92-1 PubChem[1]
Molecular Formula C₁₀H₁₁NO₃ PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
Appearance White to off-white solid (predicted) ---
Melting Point 237–239 °C Echemi[8]
Topological Polar Surface Area 66.4 Ų PubChem[1]

| XLogP3 | 0.9 | PubChem[1] |

Anticipated Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the carboxylic acid proton (>12 ppm), a singlet for the amide N-H proton (~9-10 ppm), aromatic protons in the 7-8 ppm region, a singlet for the methyl group on the ring (~2.2 ppm), and a singlet for the acetyl methyl group (~2.1 ppm).[8]

  • ¹³C NMR: Signals for two carbonyl carbons (carboxyl and amide), six aromatic carbons, and two methyl carbons are expected.

  • IR (KBr): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C=O stretch for the amide (Amide I band, ~1660 cm⁻¹).[8]

Applications and Future Outlook

While 4-acetamido-3-methylbenzoic acid is not an end-product drug itself, its structure makes it a compelling intermediate for drug discovery and materials science.

  • Pharmaceutical Scaffolding: The molecule contains three distinct functional groups that can be selectively modified, making it an ideal scaffold for building libraries of compounds for high-throughput screening. Its precursors are integral to the synthesis of telmisartan, indicating that this structural motif is pharmacologically relevant.[3]

  • Polymer Science: As a bifunctional monomer (containing both a carboxylic acid and an amide), it could be explored for the synthesis of specialty polyamides or polyesters with unique thermal and mechanical properties.

  • Metabolite Studies: It is a known human metabolite of 4-amino-3-methylbenzoic acid, making the pure compound useful as an analytical standard in metabolomics research.[1][9]

Conclusion

4-acetamido-3-methylbenzoic acid is a fine chemical whose value lies in its potential as a synthetic intermediate. Its history is not one of a singular discovery but is embedded in the logical progression of synthetic organic chemistry. The well-established, three-step synthesis from 2,4-dimethylnitrobenzene is robust, relying on fundamental reactions—selective oxidation, nitro reduction, and N-acetylation—that are scalable and well-understood. The detailed protocols and mechanistic reasoning provided in this guide offer researchers and drug development professionals a solid technical foundation for synthesizing, characterizing, and utilizing this versatile chemical building block.

References

  • What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? - FAQ. (n.d.). Vertex AI Search.
  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents. (n.d.). Google Patents.
  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. (2021). Patsnap. Retrieved January 11, 2026, from [Link]

  • CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method - Google Patents. (n.d.). Google Patents.
  • 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 3-Methyl-4-nitrobenzoic Acid: A Cornerstone in Advanced Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 11, 2026, from [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology. (2021). Research Journal of Pharmacy and Technology. Retrieved January 11, 2026, from [Link]

  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 4-acetamido-3-methylbenzoic acid (C10H11NO3) - PubChemLite. (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Melting Point Determination of 4-acetamido-3-methylbenzoic acid

Introduction: The Significance of a Melting Point The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[1] For a pure substance, this transition occurs at a s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[1] For a pure substance, this transition occurs at a sharply defined temperature.[1] This physical constant is of paramount importance in the fields of organic chemistry and drug development for several key reasons:

  • Compound Identification: A measured melting point can be compared to literature values to help identify a substance.

  • Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.[2][3] A sharp melting point range of 0.5-1.0°C is often indicative of a pure compound.

  • Quality Control: In pharmaceutical manufacturing, melting point determination is a fundamental quality control measure to ensure the purity and consistency of active pharmaceutical ingredients (APIs) and intermediates.

Physicochemical Properties of 4-acetamido-3-methylbenzoic acid

Before delving into the experimental determination of its melting point, it is crucial to understand the molecular structure of 4-acetamido-3-methylbenzoic acid.

PropertyValueSource
Molecular Formula C10H11NO3[4]
Molecular Weight 193.20 g/mol [4]
IUPAC Name 4-acetamido-3-methylbenzoic acid[4]
Synonyms 4-(Acetylamino)-3-methylbenzoic acid[4]

The structure, featuring a carboxylic acid group, an acetamido group, and a methyl group on the benzene ring, suggests that intermolecular hydrogen bonding will play a significant role in its crystal lattice, likely resulting in a relatively high melting point compared to non-polar compounds of similar molecular weight.

Experimental Determination of Melting Point

The following section outlines a detailed, self-validating protocol for the accurate determination of the melting point of 4-acetamido-3-methylbenzoic acid.

Sample Preparation: A Critical First Step

The accuracy of a melting point determination is highly dependent on the proper preparation of the sample. The sample must be:

  • Completely Dry: Moisture can act as an impurity, depressing the melting point. Samples should be dried thoroughly, for instance, in a desiccator over a drying agent like P2O5 for 48 hours.[1]

  • Homogeneous and Finely Powdered: A fine powder ensures uniform heat transfer throughout the sample.[1] If the sample consists of coarse crystals, it should be gently crushed into a fine powder using a mortar and pestle.[1]

Capillary Loading

The powdered sample is then packed into a thin-walled capillary tube, sealed at one end.

  • Loading Technique: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end.[5]

  • Sample Height: The packed sample should have a height of 2-3 mm.[3] An excessive amount of sample can lead to a broader melting range due to uneven heat distribution.

Melting Point Apparatus

Two common types of apparatus for melting point determination are the Mel-Temp (or similar digital apparatus) and the Thiele tube.[2]

  • Mel-Temp Apparatus: This apparatus utilizes a heated metal block to control the temperature of the capillary tube.[2] It offers precise temperature control and a magnified viewing lens for observing the sample.

  • Thiele Tube: A less expensive alternative, the Thiele tube uses a heated oil bath to ensure uniform temperature distribution.[2]

The Measurement Protocol

The following workflow ensures an accurate and reproducible melting point determination.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating: Approximate MP C->D Initial Run G Slow Heating (1-2 °C/min) near Approx. MP C->G Second Run E Cool Apparatus D->E F Prepare New Sample E->F F->C H Record T1: First Liquid Droplet G->H I Record T2: All Solid Melts H->I J Report Melting Range (T1 - T2) I->J

Caption: Workflow for accurate melting point determination.

  • Initial Rapid Determination: To save time, an initial, rapid heating of the sample is performed to determine an approximate melting point.[2]

  • Second, Careful Determination: The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement. The temperature is raised at a slower rate, approximately 1-2°C per minute, as it approaches the approximate melting point.

  • Recording the Melting Range: Two temperatures are recorded:

    • The temperature at which the first droplet of liquid appears.

    • The temperature at which the entire sample has melted into a clear liquid.[6] This provides the melting point range. For a pure compound, this range should be narrow.

The Impact of Impurities

The presence of even small amounts of soluble impurities will typically cause a depression of the melting point and a broadening of the melting range.[3] This phenomenon, known as melting point depression, is a colligative property. The impurity disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.

The Mixed Melting Point Technique

The mixed melting point technique is a powerful method for confirming the identity of a compound.[6]

MixedMeltingPoint cluster_0 Scenario 1: Compounds are Identical cluster_1 Scenario 2: Compounds are Different A Mix Unknown with Known Sample A B Measure Melting Point of Mixture A->B C Result: No Depression, Sharp MP B->C D Mix Unknown with Known Sample B E Measure Melting Point of Mixture D->E F Result: Melting Point Depression, Broad Range E->F

Caption: Logic of the mixed melting point technique.

If a sample of your synthesized 4-acetamido-3-methylbenzoic acid is mixed with an authentic, pure sample of the same compound, the melting point of the mixture will be sharp and undepressed. If the synthesized sample is mixed with a different compound that has a similar melting point, the resulting mixture will exhibit a depressed and broadened melting point range.

Synthesis and Potential Impurities

Understanding the synthetic route to 4-acetamido-3-methylbenzoic acid is crucial for anticipating potential impurities. A plausible synthesis could involve the acetylation of 4-amino-3-methylbenzoic acid.

Potential impurities could include:

  • Starting Material: Unreacted 4-amino-3-methylbenzoic acid.

  • Reagents: Acetic anhydride or acetyl chloride and any byproducts from the acetylation reaction.

  • Solvents: Residual solvents used in the synthesis and purification.

The presence of these or other impurities would lead to an observed melting point that is lower and broader than that of the pure compound.

Conclusion

The melting point is a fundamental and highly informative physical property of 4-acetamido-3-methylbenzoic acid. Its accurate determination is essential for identification and purity assessment. By following the detailed protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data. A sharp melting point range, consistent across multiple measurements, provides strong evidence for the purity of the synthesized compound.

References

  • How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Melting point determin
  • DETERMINATION OF MELTING POINTS. (n.d.). METTLER TOLEDO.
  • Step-by-Step Procedures for Melting Point Determin
  • Melting point determin
  • 4-(Acetylamino)-3-methylbenzoic acid. (n.d.). PubChem.
  • Exp 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

Sources

Foundational

An In-depth Technical Guide to the Human Metabolite 4-acetamido-3-methylbenzoic acid

Introduction 4-acetamido-3-methylbenzoic acid is a human metabolite that has garnered increasing interest within the scientific community, particularly in the fields of drug metabolism and clinical diagnostics. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-acetamido-3-methylbenzoic acid is a human metabolite that has garnered increasing interest within the scientific community, particularly in the fields of drug metabolism and clinical diagnostics. This guide provides a comprehensive overview of this compound, from its metabolic origins and biological significance to detailed analytical methodologies for its detection and quantification. We will also explore its chemical synthesis and toxicological profile, offering a complete resource for researchers, scientists, and professionals in drug development.

This compound, with the chemical formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol , is structurally a derivative of benzoic acid.[1][2] It is characterized by an acetamido group at the fourth position and a methyl group at the third position of the benzene ring.

PropertyValueSource
IUPAC Name4-acetamido-3-methylbenzoic acid[1]
Molecular FormulaC₁₀H₁₁NO₃[1][2]
Molecular Weight193.20 g/mol [1]
CAS Number37901-92-1[1]

Metabolic Origins and Pathways

4-acetamido-3-methylbenzoic acid is a known human metabolite of 4-amino-3-methylbenzoic acid.[1][3] The primary metabolic pathway for its formation is N-acetylation, a crucial Phase II biotransformation reaction. This process is catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from the cofactor acetyl-CoA to the amino group of the parent compound.

This metabolic conversion is a common route for the detoxification and elimination of xenobiotics containing aromatic amine functionalities. The acetylation of 4-amino-3-methylbenzoic acid increases its water solubility, facilitating its excretion from the body, primarily through urine.

The parent compound, 4-amino-3-methylbenzoic acid, is not a naturally occurring endogenous molecule in humans. Its presence is primarily attributed to exposure to certain xenobiotics. A notable source is the antiviral and immunomodulatory drug Inosine Pranobex (also known as isoprinosine).[4][5][6] Inosine Pranobex is a complex of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol. Upon administration, the p-acetamidobenzoate component can be metabolized to 4-amino-3-methylbenzoic acid, which is then acetylated to form 4-acetamido-3-methylbenzoic acid.[4][5]

Furthermore, 4-amino-3-methylbenzoic acid and its derivatives are utilized as intermediates in the synthesis of various dyes and pharmaceuticals, suggesting potential for occupational or environmental exposure.[7][8][9]

metabolic_pathway cluster_source Source of Parent Compound parent 4-amino-3-methylbenzoic acid enzyme N-acetyltransferase (NAT) + Acetyl-CoA parent->enzyme metabolite 4-acetamido-3-methylbenzoic acid enzyme->metabolite inosine Inosine Pranobex inosine->parent Metabolism industrial Industrial Intermediates (Dyes, Pharmaceuticals) industrial->parent Exposure analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms data data ms->data Data Acquisition and Quantification

Sources

Exploratory

A Comprehensive Technical Guide to the Safety and Hazards of 4-acetamido-3-methylbenzoic acid

Section 1: Chemical and Physical Identity 4-acetamido-3-methylbenzoic acid is a substituted benzoic acid derivative. An accurate understanding of its fundamental properties is the first step in a robust safety assessment...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Chemical and Physical Identity

4-acetamido-3-methylbenzoic acid is a substituted benzoic acid derivative. An accurate understanding of its fundamental properties is the first step in a robust safety assessment. As a compound used in research and development, particularly in medicinal chemistry and materials science, its identity and characteristics must be clearly established before handling.

The causality behind starting with these identifiers is rooted in the principle of unambiguous identification. In a research or regulatory environment, the CAS number is a universal identifier that transcends regional or systematic naming conventions, ensuring all parties are discussing the same material.

PropertyValueSource
IUPAC Name 4-acetamido-3-methylbenzoic acid[1]
Synonyms 4-(Acetylamino)-3-methylbenzoic acid[1]
CAS Number 37901-92-1[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance White to off-white crystalline solid or powder (inferred from related compounds)[2][3]
Solubility Poorly soluble in water; soluble in organic solvents like acetone (inferred from related compounds)[4]

Section 2: Hazard Identification and Risk Assessment

A thorough literature search reveals a lack of comprehensive, publicly available toxicological and safety data specifically for 4-acetamido-3-methylbenzoic acid. This is a common scenario for research chemicals. Therefore, a scientifically rigorous hazard assessment must be conducted by extrapolating data from structurally analogous compounds. This approach, central to laboratory safety, assumes that similar structures may exhibit similar toxicological profiles. The primary analogues considered are other substituted benzoic acids.

Causality of Surrogate-Based Assessment: When primary safety data is absent, inaction is not an option. The principle of "As Low As Reasonably Practicable" (ALARP) exposure necessitates a conservative hazard assessment. By analyzing the known hazards of structurally similar molecules, we can establish a baseline of probable risks and implement controls that are likely to be protective. This proactive stance is a cornerstone of trustworthy laboratory practice.

Probable Hazard Profile (Based on Surrogate Data):

Hazard ClassGHS CategoryBasis for Classification (Surrogate Compounds)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Based on 4-Acetamido-2-methylbenzoic acid (H302)[5] and p-Toluic acid (H302)[4].
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on 3-Amino-4-methylbenzoic acid (H315)[6][7], 4-Acetamido-2-methylbenzoic acid (H315)[5], and p-Toluic acid (H315)[4].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Based on 3-Amino-4-methylbenzoic acid (H319)[6][7], 4-Acetamido-2-methylbenzoic acid (H319)[5], and m-Toluic acid (H319).
Skin Sensitization Category 1 (May cause an allergic skin reaction)Possible hazard based on p-Toluic acid (H317)[4].
Specific Target Organ Toxicity - Single Exposure Category 3 (May cause respiratory irritation)Based on 3-Amino-4-methylbenzoic acid (H335)[6][7], 4-Acetamido-2-methylbenzoic acid (H335)[5], and p-Toluic acid (H335)[4].

Hazard Assessment Workflow Diagram:

Hazard_Assessment_Workflow A Identify Compound: 4-acetamido-3-methylbenzoic acid B Search Authoritative Databases (e.g., PubChem, ECHA) A->B C Data Available? B->C D Use Direct GHS & Toxicity Data C->D Yes E Identify Structurally Analogous Compounds (Surrogates) C->E No I Develop Safe Handling Protocols D->I F Gather Hazard Data for Surrogates: - p-Toluic acid - 3-Amino-4-methylbenzoic acid - 4-Acetamido-2-methylbenzoic acid E->F G Synthesize Data and Extrapolate Probable Hazard Profile F->G H Assign Conservative GHS Classifications G->H H->I

Caption: Workflow for assigning hazards to a compound with limited primary safety data.

Section 3: Toxicological Profile

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is less likely but possible through poor hygiene practices.

  • Irritation Mechanism: The carboxylic acid moiety present in this molecule and its analogues is the likely source of its irritant properties. Such functional groups can disrupt cell membranes and lower local pH upon contact with moist tissues like the eyes, respiratory tract, and skin, leading to an inflammatory response.

  • Sensitization: The potential for skin sensitization, as suggested by data from p-toluic acid, implies that repeated skin contact could lead to an allergic reaction (allergic contact dermatitis) in susceptible individuals. The causality here involves the compound acting as a hapten, binding to skin proteins and triggering an immune response.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of thorough investigation, it should be handled with the prudence afforded to all uncharacterized chemical substances.

Section 4: Exposure Control and Personal Protection

A multi-layered approach to exposure control, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is mandatory. This hierarchy of controls is a self-validating system; it does not rely solely on PPE, which is the last line of defense.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of airborne dust.

  • Ventilation: All weighing and handling of the solid compound should be performed in a well-ventilated area.

  • Chemical Fume Hood: For any procedure with the potential to generate significant dust (e.g., weighing large quantities, transfers, milling), a certified chemical fume hood is required. This is the most effective way to control respiratory exposure.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory task and the associated risk of exposure.

  • Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory at all times.[8][9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[10]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn when handling the compound.[11] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.

    • Lab Coat: A standard laboratory coat should be worn, fully fastened, to protect skin and clothing.

  • Respiratory Protection: Respiratory protection is generally not required if work is conducted within a chemical fume hood.[8] If such engineering controls are not available and dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a European equivalent (e.g., FFP2 filter) should be used.

PPE Selection Decision Tree:

PPE_Selection_Tree Start Task: Handling 4-acetamido-3-methylbenzoic acid Q1 Is dust generation likely or unavoidable? Start->Q1 A1_Yes Work in Chemical Fume Hood Q1->A1_Yes Yes A1_No Ensure Good General Ventilation Q1->A1_No No Q2 Is there a splash or significant dust risk? A1_Yes->Q2 A1_No->Q2 A2_Yes Wear Face Shield + Safety Goggles Q2->A2_Yes Yes A2_No Wear Safety Goggles Q2->A2_No No End Required PPE: - Nitrile Gloves - Lab Coat A2_Yes->End A2_No->End

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Section 5: Safe Handling and Storage Protocols

Adherence to standardized protocols is critical for ensuring safety and experimental integrity.

Experimental Protocol: Weighing and Handling Solid Compound
  • Preparation: Don the required PPE (lab coat, safety goggles, nitrile gloves). Designate a specific workspace for handling, preferably within a chemical fume hood.

  • Pre-Weighing: Place a weigh boat or paper on the analytical balance. Tare the balance.

  • Dispensing: Carefully open the main container. Using a clean spatula, transfer a small amount of 4-acetamido-3-methylbenzoic acid to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Closure: Securely close the main container immediately after dispensing.

  • Cleaning: Wipe the spatula clean. If any solid is spilled, clean it up immediately following the spill protocol in Section 6.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[12]

Storage and Incompatibilities
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these may cause vigorous or hazardous reactions.[3]

  • Thermal Hazards: Avoid strong heating, as thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][8]

Section 6: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6][12] If eye irritation persists, seek medical attention.[6]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[6] If skin irritation or a rash occurs, seek medical advice.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[6][13] If feeling unwell, call a poison center or doctor.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[6] Drink two glasses of water.[14] Seek immediate medical assistance.[8][9]
Spill Management Protocol (Small Scale)
  • Evacuate: Ensure others in the immediate area are aware of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, prevent the powder from spreading.

  • Clean-up: Carefully sweep up the solid material, avoiding the creation of dust.[8][9] Place the collected material into a suitable, labeled container for chemical waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste container and any contaminated cleaning materials according to institutional and local regulations.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]

  • Hazards from Combustion: Thermal decomposition can release irritating and toxic gases and vapors, including carbon and nitrogen oxides.[6][8] Fine dust dispersed in the air may form an explosive mixture with an ignition source.[2]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8]

Section 7: Disposal Considerations

Waste material must be treated as hazardous chemical waste.

  • Procedure: Dispose of unused product and contaminated materials in a designated, approved waste disposal plant. Do not allow the product to enter drains or waterways.[15][12]

  • Regulatory Compliance: All chemical waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[16]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015948, 4-(Acetylamino)-3-methylbenzoic acid. PubChem. [Link]

  • U.S. Environmental Protection Agency (2025). Personal Protective Equipment. EPA. [Link]

  • University of Washington (n.d.). PPE Requirements Hazardous Drug Handling. UW Medicine. [Link]

  • React Scientific (2024). Discover the Various Types of PPE for Optimal Chemical Safety. React Scientific. [Link]

  • Metascience (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. metasci. [Link]

  • Chemsrc (2025). 4-Methylbenzoic acid | CAS#:99-94-5. Chemsrc. [Link]

  • Wikipedia (n.d.). p-Toluic acid. Wikipedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methylbenzoic Acid: Properties, Applications, and Industrial Significance. LinkedIn. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-Acetamido-3-methylbenzoic Acid

Introduction & Significance 4-Acetamido-3-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic molecules. Its structure is foundation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

4-Acetamido-3-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic molecules. Its structure is foundational for the development of pharmaceuticals and specialized polymers. For instance, it is a known human metabolite of 4-amino-3-methylbenzoic acid, a compound utilized in biochemical research and as an intermediate for dyes and therapeutic agents.[1][2] This protocol details a reliable and efficient method for the synthesis of 4-acetamido-3-methylbenzoic acid via the direct acetylation of 4-amino-3-methylbenzoic acid. This method is chosen for its high yield, straightforward procedure, and use of readily available reagents.

Synthetic Strategy & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The starting material, 4-amino-3-methylbenzoic acid, possesses a nucleophilic amino group (-NH₂) attached to the aromatic ring. The acetylating agent, acetic anhydride, provides an electrophilic carbonyl carbon.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the amide bond. The reaction is typically performed in a suitable solvent and may be facilitated by a base to neutralize the acetic acid byproduct.

This direct acetylation is a classic and robust method for protecting amino groups or synthesizing N-acetylated compounds.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and validation of 4-acetamido-3-methylbenzoic acid.

Materials & Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Eq.
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.165.00 g33.081.0
Acetic AnhydrideC₄H₆O₃102.094.5 mL47.71.44
PyridineC₅H₅N79.1010 mL--
Deionized WaterH₂O18.02~500 mL--
Hydrochloric Acid (5 M)HCl36.46As needed--
EthanolC₂H₅OH46.07As needed--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

Synthetic Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

SynthesisWorkflow start_end start_end process process product product analysis analysis A Start: Reagents B Dissolve Starting Material in Pyridine A->B C Cool to 0-5 °C (Ice Bath) B->C D Add Acetic Anhydride Dropwise C->D E Warm to RT & Stir (2 hours) D->E F Reaction Quench (Pour into Ice-Water) E->F G Acidify with HCl to pH 2-3 F->G H Isolate Crude Product (Vacuum Filtration) G->H I Purify by Recrystallization (Ethanol/Water) H->I J Dry Product I->J K Characterization (MP, NMR, IR) J->K L Final Product K->L

Sources

Application

purification of 4-acetamido-3-methylbenzoic acid from reaction mixture

An Application Note for the Purification of 4-Acetamido-3-methylbenzoic Acid from a Reaction Mixture For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, rob...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 4-Acetamido-3-methylbenzoic Acid from a Reaction Mixture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust protocol for the purification of 4-acetamido-3-methylbenzoic acid from a typical synthetic reaction mixture. The primary method detailed is recrystallization, a fundamental yet powerful technique for isolating crystalline solid compounds in high purity. This guide delves into the scientific principles underpinning the purification strategy, potential impurities arising from common synthetic routes, and the critical parameters for successful execution. It is designed to equip researchers with the expertise to obtain high-purity 4-acetamido-3-methylbenzoic acid, a crucial step in many research and development pipelines.

Introduction and Scientific Context

4-Acetamido-3-methylbenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁NO₃.[1][2] Its structure, featuring both a carboxylic acid and an amide functional group, makes it a valuable building block in medicinal chemistry and organic synthesis. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce complexities in subsequent biological or chemical assays.

The most common route to this compound is the acetylation of 4-amino-3-methylbenzoic acid. This reaction, while straightforward, can result in a crude product containing unreacted starting materials, reaction by-products, and residual reagents. Therefore, an effective purification strategy is essential. This document provides a comprehensive guide to purifying 4-acetamido-3-methylbenzoic acid using recrystallization, leveraging the differential solubility of the target compound and its likely impurities.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The primary synthetic route considered here is the N-acetylation of 4-amino-3-methylbenzoic acid using an acetylating agent like acetic anhydride.

Common Synthesis Route:

Potential Impurities:

  • Unreacted Starting Material: 4-amino-3-methylbenzoic acid is the most probable process-related impurity.

  • Hydrolyzed Reagent: Acetic acid, a by-product of the reaction.

  • Insoluble Particulates: Dust or other foreign matter introduced during the reaction setup.

  • Precursor Impurities: If the starting 4-amino-3-methylbenzoic acid was synthesized via reduction of 3-methyl-4-nitrobenzoic acid, traces of the nitro-compound could persist.[3]

The purification method must effectively separate the desired product from these substances.

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Solubility Characteristics
4-Acetamido-3-methylbenzoic acid (Product) C₁₀H₁₁NO₃193.20White to off-white solid[1]Sparingly soluble in cold water, more soluble in hot water and polar organic solvents like ethanol.
4-Amino-3-methylbenzoic acid (Starting Material) C₈H₉NO₂151.16Light yellow solid[3]Possesses both acidic (COOH) and basic (NH₂) groups, leading to different solubility behavior compared to the acetylated product.
Acetic Acid (By-product) C₂H₄O₂60.05Colorless liquidMiscible with water and ethanol; easily removed during washing.

Principle of Purification: Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[4] The core tenets are:

  • Temperature-Dependent Solubility: The solubility of most solids increases significantly with the temperature of the solvent.[5]

  • Saturation and Supersaturation: A saturated solution is created by dissolving the impure solid in a minimum amount of a hot solvent. As this solution cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals precipitate.

  • Exclusion from Crystal Lattice: During slow crystal formation, the molecules of the desired compound selectively arrange themselves into a crystal lattice, excluding dissimilar impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor).[5][6]

For 4-acetamido-3-methylbenzoic acid, a mixed-solvent system of ethanol and water is ideal. The compound is soluble in hot ethanol but less soluble in water. This combination allows for precise control over the crystallization process.

Detailed Purification Protocol

This protocol is designed for purifying approximately 5 grams of crude 4-acetamido-3-methylbenzoic acid. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude 4-acetamido-3-methylbenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, optional)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass or drying dish

  • Ice bath

Experimental Workflow Diagram

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Gravity Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Product in Erlenmeyer Flask B Add Minimum Hot Ethanol A->B C Stir until Dissolved B->C D Hot, Saturated Solution C->D If insoluble impurities present F Clear, Hot Filtrate C->F If no insoluble impurities E Filter through Fluted Paper into a Clean, Hot Flask D->E E->F G Add Hot Water Dropwise (to Cloud Point) F->G H Cool Slowly to Room Temp G->H I Cool in Ice Bath H->I J Collect Crystals via Vacuum Filtration I->J K Wash with Cold Ethanol/Water J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the recrystallization of 4-acetamido-3-methylbenzoic acid.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 4-acetamido-3-methylbenzoic acid (~5.0 g) into a 125 mL Erlenmeyer flask.

    • On a hot plate, heat approximately 50-60 mL of ethanol in a separate beaker.

    • Add the hot ethanol to the crude solid in small portions while stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary. Causality: Using a minimal volume ensures the solution is saturated, which is critical for maximizing yield upon cooling.

  • Decolorization and Hot Filtration (Perform if the solution is colored or contains solids):

    • If the solution is colored, remove it from the heat and add a very small amount (tip of a spatula) of activated carbon. Swirl and bring the solution back to a boil for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.

    • To remove the carbon or any other insoluble impurities, perform a hot gravity filtration.[5] Place a glass funnel with fluted filter paper over a clean 250 mL Erlenmeyer flask pre-heated on the hot plate. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer. Causality: This step must be done quickly and with hot equipment to prevent the product from crystallizing prematurely in the funnel.

  • Inducing Crystallization:

    • Place the hot, clear filtrate on the hot plate.

    • Add hot deionized water dropwise to the swirling ethanol solution. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point or point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat. Causality: This mixed-solvent approach creates a solution that is saturated at a high temperature. As it cools, the solubility will drop dramatically, forcing crystallization.

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. Causality: The product's solubility is lowest at low temperatures, ensuring a high recovery yield.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold 1:1 ethanol/water mixture.

    • Pour the cold slurry of crystals into the Büchner funnel with the vacuum applied.

    • Wash the crystals with two small portions of ice-cold 1:1 ethanol/water to rinse away the impurity-laden mother liquor. Causality: A cold solvent is used for washing to avoid redissolving the purified product.

  • Drying:

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the product to a constant weight, preferably in a vacuum oven at 60-70 °C.

Purity Assessment and Validation

It is essential to verify the purity of the isolated product.

Table 2: Quality Control (QC) Tests for Purified Product
ParameterMethodExpected Result for Pure Product
Appearance Visual InspectionWhite, crystalline solid.
Yield Gravimetric AnalysisCalculate percentage recovery: (mass of pure product / mass of crude product) x 100. A typical recovery is 70-90%.
Melting Point Melting Point ApparatusA sharp melting range, e.g., 212-215 °C (literature values can vary slightly).[7] A broad or depressed melting range indicates impurities.
Purity Thin-Layer Chromatography (TLC)A single spot with an Rf value distinct from the starting material. The crude material may show multiple spots.
Structural Confirmation ¹H NMR, FT-IRSpectra should match the known structure of 4-acetamido-3-methylbenzoic acid and be free of signals corresponding to starting materials or solvents.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used; solution is not saturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, add more of the anti-solvent (water) or scratch the inside of the flask with a glass rod to induce nucleation.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent system.Re-heat the solution to dissolve the oil. Add a small amount of the primary solvent (ethanol) and allow it to cool more slowly.
Very low recovery/yield. Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize solvent volumes. Ensure washing solvent is ice-cold. Ensure all equipment for hot filtration is adequately pre-heated.
Product is colored after recrystallization. Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated carbon during the dissolution step.

Conclusion

The protocol described herein provides a reliable and effective method for the purification of 4-acetamido-3-methylbenzoic acid. By understanding the principles of recrystallization and the nature of potential impurities, researchers can consistently obtain a high-purity product suitable for demanding downstream applications in drug discovery and chemical synthesis. Proper execution of the validation steps is critical to confirm the success of the purification.

References

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gupta, M. K., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Retrieved from [Link]

  • Google Patents. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 4-acetamido-3-methylbenzoic acid by ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals Introduction 4-acetamido-3-methylbenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetamido-3-methylbenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound intended for high-stakes applications, unambiguous structural confirmation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of 4-acetamido-3-methylbenzoic acid, offering a foundational reference for its synthesis and characterization.

Structural and Spectroscopic Overview

The structure of 4-acetamido-3-methylbenzoic acid, presented below, contains several key functional groups that give rise to a distinct NMR fingerprint. The aromatic ring is substituted with a carboxylic acid group, an acetamido group, and a methyl group. The electronic environment of each proton and carbon atom is influenced by the interplay of the electron-withdrawing carboxylic acid and acetamido groups, and the electron-donating methyl group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-acetamido-3-methylbenzoic acid is predicted to show distinct signals for the aromatic protons, the methyl protons, the acetamido methyl protons, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for 4-acetamido-3-methylbenzoic acid in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.8Singlet (broad)1HCOOH
~9.5Singlet1HNH
~8.2Doublet1HAr-H
~7.8Doublet of doublets1HAr-H
~7.6Doublet1HAr-H
~2.2Singlet3HAr-CH₃
~2.1Singlet3HCOCH₃

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 4-acetamido-3-methylbenzoic acid will feature signals for the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, and the methyl carbons.

Table 2: Predicted ¹³C NMR Data for 4-acetamido-3-methylbenzoic acid in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~168.9C =O (Amide)
~167.5C =O (Carboxylic Acid)
~140.0Ar-C
~135.5Ar-C
~131.0Ar-C
~129.5Ar-C
~128.0Ar-C
~125.0Ar-C
~24.0COC H₃
~18.0Ar-C H₃

Experimental Protocol: NMR Data Acquisition

This section outlines a standardized protocol for the preparation of a sample of 4-acetamido-3-methylbenzoic acid for NMR analysis and the subsequent data acquisition.

I. Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 4-acetamido-3-methylbenzoic acid, as it effectively dissolves the compound and its residual proton signal (at ~2.50 ppm) does not interfere with the signals of interest.[1]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 4-acetamido-3-methylbenzoic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm or the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[1]

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Spectral Interpretation and Rationale

The predicted chemical shifts in Tables 1 and 2 are based on the established principles of NMR spectroscopy and comparison with structurally similar compounds.

  • Carboxylic Acid and Amide Protons: The protons of the carboxylic acid and amide groups are expected to appear as broad singlets at the downfield end of the ¹H NMR spectrum due to their acidic nature and hydrogen bonding capabilities.

  • Aromatic Protons: The three protons on the aromatic ring will exhibit a complex splitting pattern due to spin-spin coupling. The exact positions will be determined by the combined electronic effects of the three substituents.

  • Methyl Protons: The two methyl groups (one attached to the aromatic ring and one part of the acetamido group) are expected to appear as sharp singlets in the upfield region of the ¹H NMR spectrum.

  • Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the amide are the most deshielded carbons and will appear at the downfield end of the ¹³C NMR spectrum.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of approximately 120-140 ppm. The carbons directly attached to the substituents will have distinct chemical shifts from the other aromatic carbons.

  • Methyl Carbons: The methyl carbons are the most shielded carbons and will appear at the upfield end of the ¹³C NMR spectrum.

Visualizations

Molecular Structure of 4-acetamido-3-methylbenzoic acid

Caption: Molecular structure of 4-acetamido-3-methylbenzoic acid.

NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve load Load Sample dissolve->load shim Tune & Shim load->shim acquire_H Acquire 1H Spectrum shim->acquire_H acquire_C Acquire 13C Spectrum shim->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference assign_H Assign 1H Signals reference->assign_H assign_C Assign 13C Signals reference->assign_C structure Structure Confirmation assign_H->structure assign_C->structure

Caption: Workflow for NMR analysis of 4-acetamido-3-methylbenzoic acid.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 4-acetamido-3-methylbenzoic acid. The provided protocols for sample preparation, data acquisition, and processing, along with the detailed spectral interpretations, serve as a valuable resource for researchers working with this compound. Adherence to these guidelines will ensure the acquisition of high-quality NMR data, leading to confident structural verification.

References

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

Sources

Application

Application Note: FT-IR Spectrum Analysis of 4-acetamido-3-methylbenzoic acid

Abstract This application note provides a detailed guide for the analysis of 4-acetamido-3-methylbenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analysis of 4-acetamido-3-methylbenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines the fundamental principles of FT-IR spectroscopy, offers a comprehensive protocol for sample preparation and spectral acquisition, and provides an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is explained to ensure a thorough understanding of the technique's application in structural elucidation.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the realm of pharmaceutical sciences, the unambiguous confirmation of a molecule's identity and structure is a cornerstone of drug development and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, making FT-IR an invaluable tool for identifying the structural components of a synthesized compound like 4-acetamido-3-methylbenzoic acid.

4-acetamido-3-methylbenzoic acid is a substituted aromatic compound containing three key functional groups: a carboxylic acid, a secondary amide, and a substituted benzene ring. The strategic analysis of its FT-IR spectrum allows for the individual confirmation of each of these moieties, thereby verifying the overall molecular architecture.

Foundational Principles: Understanding the Vibrational Language of Molecules

Infrared radiation absorption corresponds to transitions between vibrational energy levels of the bonds within a molecule. The frequency of absorption is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular environment. For 4-acetamido-3-methylbenzoic acid, we anticipate characteristic vibrations from the following functional groups:

  • Carboxylic Acid (-COOH): This group exhibits a very broad O-H stretching vibration due to strong hydrogen bonding, typically observed between 2500 and 3300 cm⁻¹.[2][3][4] The carbonyl (C=O) stretch of the carboxylic acid is also a prominent feature, appearing in the range of 1710-1760 cm⁻¹.[2]

  • Secondary Amide (-NH-C=O): The N-H stretching vibration of a secondary amide typically appears as a single, sharp peak between 3370 and 3170 cm⁻¹.[5] The amide I band (primarily C=O stretch) is a very strong absorption between 1680 and 1630 cm⁻¹.[5][6] The amide II band, a combination of N-H bending and C-N stretching, is found between 1570 and 1515 cm⁻¹.[5][6]

  • Aromatic Ring (Substituted Benzene): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3030 cm⁻¹).[7][8][9] C=C stretching vibrations within the ring give rise to a series of peaks in the 1450 to 1600 cm⁻¹ region.[7][8][9] Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the ring.[9][10]

  • Methyl Group (-CH₃): C-H stretching vibrations from the methyl group will be observed just below 3000 cm⁻¹.

By identifying these characteristic absorption bands, a comprehensive structural confirmation can be achieved.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on proper sample preparation and instrument operation. For a solid sample like 4-acetamido-3-methylbenzoic acid, Attenuated Total Reflectance (ATR) is a modern and highly effective technique that requires minimal sample preparation.[1][11][12]

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Obtain Sample B Ensure Sample is Dry A->B C Place Small Amount on ATR Crystal B->C D Clean ATR Crystal F Apply Pressure to Sample E Collect Background Spectrum D->E G Collect Sample Spectrum F->G H Perform ATR Correction I Baseline Correction H->I J Peak Picking & Interpretation I->J

Caption: Workflow for ATR-FT-IR Analysis.

Step-by-Step Protocol for ATR-FTIR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is properly installed. The most common and robust ATR crystal is diamond.[12]

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the empty ATR crystal is essential to ratio against the sample spectrum, removing contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Procedure:

      • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

      • Allow the solvent to fully evaporate.

      • Initiate the "Collect Background" function in the spectrometer software. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Rationale: Direct measurement of the solid sample in intimate contact with the ATR crystal.

    • Procedure:

      • Place a small amount (a few milligrams) of the 4-acetamido-3-methylbenzoic acid powder directly onto the center of the ATR crystal.

      • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[13][14] This is crucial for obtaining a high-quality spectrum.

      • Initiate the "Collect Sample" function in the software using the same scan parameters as the background.

  • Data Processing and Cleanup:

    • Rationale: Raw data may require minor corrections for accurate interpretation.

    • Procedure:

      • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

      • Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[12]

      • Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance.

      • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

Spectral Interpretation of 4-acetamido-3-methylbenzoic acid

The FT-IR spectrum of 4-acetamido-3-methylbenzoic acid is a composite of the absorptions from its constituent functional groups. The following table summarizes the expected key absorption bands and their assignments.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
~3300N-H StretchSecondary AmideMedium to strong, sharp
3300-2500O-H StretchCarboxylic AcidVery broad, strong
~3030C-H StretchAromaticWeak to medium, sharp
<3000C-H StretchMethyl (Aliphatic)Medium, sharp
~1710C=O StretchCarboxylic AcidStrong, sharp
~1660C=O Stretch (Amide I)Secondary AmideVery strong, sharp
~1600, ~1500C=C StretchAromatic RingMedium, sharp
~1540N-H Bend / C-N Stretch (Amide II)Secondary AmideMedium to strong, sharp
~1420O-H BendCarboxylic AcidMedium, broad
~1300C-O StretchCarboxylic AcidMedium
900-675C-H Out-of-Plane BendAromatic RingStrong
Detailed Analysis of Spectral Regions
  • 3500-2500 cm⁻¹ Region: This region is dominated by the stretching vibrations of O-H, N-H, and C-H bonds.

    • The most prominent feature will be the extremely broad O-H absorption from the hydrogen-bonded carboxylic acid dimer, centered around 3000 cm⁻¹.[4]

    • Superimposed on this broad absorption, a sharper peak around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide should be visible.[5]

    • Aromatic C-H stretches will appear as weak, sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[10]

  • 1800-1500 cm⁻¹ Region (Carbonyl and Double Bond Region): This is a highly diagnostic region.

    • Two distinct and strong carbonyl (C=O) peaks are expected. The peak at higher wavenumber (~1710 cm⁻¹) is attributed to the carboxylic acid.[3] The second, very intense peak at a slightly lower wavenumber (~1660 cm⁻¹) is the Amide I band.[6][15]

    • The Amide II band, a characteristic feature of secondary amides, should appear around 1540 cm⁻¹.[5]

    • In-ring C=C stretching vibrations of the aromatic ring will be present as one or more sharp bands between 1600 and 1450 cm⁻¹.[9]

  • Below 1500 cm⁻¹ (Fingerprint Region): This region contains a complex series of absorptions from bending vibrations and C-O, C-N, and C-C stretching modes. While complex, it is unique to the molecule. The strong C-O stretch of the carboxylic acid is expected around 1300 cm⁻¹.[4] Strong C-H out-of-plane bending bands will confirm the aromatic nature and substitution pattern.

Conclusion

The FT-IR analysis of 4-acetamido-3-methylbenzoic acid provides a rapid and reliable method for its structural confirmation. By systematically preparing the sample using the ATR technique and interpreting the resulting spectrum, the presence of the carboxylic acid, secondary amide, and substituted aromatic ring can be unequivocally verified. The characteristic absorption bands for each functional group, particularly the broad O-H stretch, the dual carbonyl absorptions, and the N-H stretch, collectively serve as a unique molecular fingerprint, confirming the successful synthesis and identity of the target compound. This protocol and the accompanying spectral interpretation guide serve as a robust resource for researchers in pharmaceutical development and chemical analysis.

References

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • OpenStax adaptation 1. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Bakke, B. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Rock, W., et al. (2012). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society, 134(25), 10545–10556. [Link]

  • Singh, A., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4629-4635. [Link]

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  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Polyamides from 4-Acetamido-3-methylbenzoic Acid

For: Researchers, scientists, and drug development professionals exploring novel polymer architectures. Introduction: A Versatile Monomer for High-Performance Polyamides 4-Acetamido-3-methylbenzoic acid is an intriguing,...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel polymer architectures.

Introduction: A Versatile Monomer for High-Performance Polyamides

4-Acetamido-3-methylbenzoic acid is an intriguing, yet underexplored, monomer for the synthesis of novel aromatic polyamides (aramids). Its unique structure, featuring a pre-formed amide linkage via the acetamido group and a reactive carboxylic acid, offers a direct route to produce polymers with potentially enhanced solubility and modified thermal properties due to the presence of the methyl and acetamido side groups. These side groups can disrupt the tight chain packing often seen in traditional aramids, potentially leading to improved processability without significantly compromising their desirable high-temperature stability.

This document provides a comprehensive guide to the utilization of 4-acetamido-3-methylbenzoic acid in polymer synthesis, detailing two robust protocols for its polymerization and outlining the necessary characterization techniques to validate the resulting polymer structure and properties. The methodologies presented are grounded in established principles of step-growth polymerization and draw from proven techniques in the synthesis of related poly(amide-imide)s and aramids.[1][2][3]

Strategic Considerations for Polymerization

The polymerization of 4-acetamido-3-methylbenzoic acid proceeds via a step-growth mechanism, specifically a self-condensation reaction where the carboxylic acid group of one monomer reacts with the amine of another after in-situ hydrolysis of the acetamido group, or more practically, by activating the carboxylic acid to react with the amine of a co-monomer. Given the AB-type nature of this monomer (containing both an amine precursor and a carboxylic acid), direct self-polymerization is a viable route. However, to achieve high molecular weight polymers, which is crucial for desirable mechanical properties, efficient activation of the carboxylic acid functionality is paramount.[3][4]

Two primary strategies are presented here:

  • Direct Polycondensation via the Yamazaki-Higashi Reaction: This method utilizes a phosphite-based activating agent to facilitate the formation of amide bonds under mild conditions. It is known for its high efficiency and tolerance of various functional groups.[5]

  • Acid Chloride Polycondensation: A more traditional and highly effective method involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by polymerization. This approach often leads to high molecular weight polymers but requires careful handling of the reactive acid chloride intermediate.[6][7]

Experimental Protocols

Protocol 1: Direct Polycondensation using the Yamazaki-Higashi Reaction

This protocol is advantageous for its relatively mild reaction conditions and avoidance of corrosive acid chlorides.

Workflow Diagram:

Yamazaki_Higashi_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Polymer Isolation Monomer 4-acetamido-3-methylbenzoic acid Drying Dry monomer under vacuum Monomer->Drying Solvent NMP, Pyridine, LiCl Drying->Solvent Activation Add Triphenyl Phosphite Solvent->Activation Heating Heat to 100-120 °C Activation->Heating Polymerization Polymerization for 3-5 hours Heating->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter the polymer Precipitation->Filtration Washing Wash with hot water and methanol Filtration->Washing Drying_Final Dry under vacuum at 80 °C Washing->Drying_Final

Caption: Workflow for Direct Polycondensation.

Materials:

MaterialPuritySupplier
4-acetamido-3-methylbenzoic acid>98%(User Defined)
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Lithium Chloride (LiCl)AnhydrousSigma-Aldrich
Triphenyl Phosphite (TPP)>97%Sigma-Aldrich
MethanolACS GradeFisher Scientific

Procedure:

  • Monomer Preparation: Dry the 4-acetamido-3-methylbenzoic acid in a vacuum oven at 80 °C for at least 12 hours to remove any residual moisture.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-acetamido-3-methylbenzoic acid (e.g., 1.93 g, 10 mmol), anhydrous LiCl (e.g., 0.42 g, 10 mmol), and anhydrous NMP (e.g., 20 mL).

  • Dissolution: Stir the mixture under a gentle flow of nitrogen at room temperature until the monomer and LiCl are fully dissolved.

  • Addition of Reagents: Add anhydrous pyridine (e.g., 2.0 mL) to the solution, followed by the dropwise addition of triphenyl phosphite (TPP) (e.g., 3.10 g, 10 mmol). The pyridine acts as a catalyst and acid scavenger.

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C to a constant weight.

Protocol 2: Acid Chloride Polycondensation

This two-step protocol involves the synthesis of the acid chloride monomer followed by its polymerization. This method is often preferred for achieving very high molecular weights.

Workflow Diagram:

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Synthesis cluster_step2 Step 2: Polymerization cluster_workup Polymer Isolation Monomer 4-acetamido-3-methylbenzoic acid ThionylChloride React with Thionyl Chloride (SOCl₂) Monomer->ThionylChloride Reflux Reflux for 2-3 hours ThionylChloride->Reflux Isolation1 Remove excess SOCl₂ via distillation Reflux->Isolation1 AcidChloride Dissolve acid chloride in DMAc Isolation1->AcidChloride Cooling Cool to 0-5 °C AcidChloride->Cooling Polymerization Polymerization for 4-6 hours Cooling->Polymerization Precipitation Precipitate in Water/Methanol Polymerization->Precipitation Filtration Filter the polymer Precipitation->Filtration Washing Wash with water and methanol Filtration->Washing Drying_Final Dry under vacuum at 80 °C Washing->Drying_Final

Caption: Workflow for Acid Chloride Polycondensation.

Materials:

MaterialPuritySupplier
4-acetamido-3-methylbenzoic acid>98%(User Defined)
Thionyl Chloride (SOCl₂)>99%Sigma-Aldrich
N,N-Dimethylacetamide (DMAc)AnhydrousSigma-Aldrich
MethanolACS GradeFisher Scientific
WaterDeionized-

Procedure:

Step 1: Synthesis of 4-acetamido-3-methylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 4-acetamido-3-methylbenzoic acid (e.g., 1.93 g, 10 mmol) and thionyl chloride (e.g., 5 mL, excess).

  • Reaction: Gently reflux the mixture for 2-3 hours. The solid monomer will gradually dissolve as it converts to the acid chloride.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-acetamido-3-methylbenzoyl chloride is obtained as a solid and should be used immediately in the next step.

Step 2: Polycondensation

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the freshly prepared 4-acetamido-3-methylbenzoyl chloride in anhydrous DMAc (e.g., 20 mL) under a nitrogen atmosphere.

  • Polymerization: Cool the solution to 0-5 °C in an ice bath. The polymerization will proceed, and the viscosity of the solution will increase significantly over 4-6 hours. Allow the reaction to slowly warm to room temperature overnight.

  • Isolation and Purification: Precipitate the polymer by pouring the viscous solution into a mixture of water and methanol (1:1 v/v). Filter the resulting fibrous polymer, wash it extensively with water to remove any HCl and DMAc, and then with methanol.

  • Drying: Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure and assess the properties of the synthesized polyamide.

1. Structural Confirmation:

  • FTIR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, Amide I C=O stretch around 1650 cm⁻¹, and Amide II N-H bend around 1540 cm⁻¹). The disappearance of the broad O-H stretch from the carboxylic acid group is also a key indicator.

  • NMR Spectroscopy (¹H and ¹³C): NMR is used to confirm the detailed chemical structure of the polymer repeat unit. The spectra should show the expected aromatic and aliphatic protons and carbons, as well as the amide proton.

2. Molecular Weight Determination:

  • Inherent Viscosity: Measured using a Ubbelohde viscometer in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with LiCl). An inherent viscosity value in the range of 0.5 dL/g or higher typically indicates the formation of a high molecular weight polymer.[1][8]

  • Gel Permeation Chromatography (GPC): GPC can provide more detailed information on the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI).

3. Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. A high decomposition temperature (typically above 400 °C for aramids) indicates good thermal stability.[9]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its upper service temperature.

Expected Properties Summary:

PropertyExpected OutcomeCharacterization Technique
Structure Formation of amide linkages, presence of aromatic, methyl, and acetamido groups.FTIR, ¹H NMR, ¹³C NMR
Molecular Weight Inherent viscosity > 0.5 dL/g, indicating successful polymerization.Viscometry, GPC
Thermal Stability Decomposition temperature (TGA, 10% weight loss) > 400 °C.TGA
Glass Transition A distinct glass transition temperature (Tg) observable, likely in the range of 250-350 °C.DSC
Solubility Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO, potentially with the aid of LiCl.Solubility tests

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for the synthesis and characterization of novel polyamides derived from 4-acetamido-3-methylbenzoic acid. The presence of the methyl and acetamido substituents is anticipated to yield polymers with a unique combination of thermal stability and enhanced solubility, making them attractive candidates for applications in high-performance films, fibers, and coatings.

Further research could explore the copolymerization of this monomer with other aromatic diamines or diacids to fine-tune the polymer properties for specific applications. The methodologies presented here serve as a foundational platform for such future investigations, opening the door to a new class of processable, high-performance aramids.

References

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Application

Application Notes &amp; Protocols: 4-Acetamido-3-methylbenzoic Acid as a Versatile Precursor for Novel Neuraminidase Inhibitors

Authored by: A Senior Application Scientist Introduction: Targeting a Critical Stage in the Influenza Virus Life Cycle Influenza remains a significant global health threat, primarily due to the virus's capacity for rapid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Introduction: Targeting a Critical Stage in the Influenza Virus Life Cycle

Influenza remains a significant global health threat, primarily due to the virus's capacity for rapid mutation and the emergence of drug-resistant strains.[1][2] The viral life cycle presents several targets for therapeutic intervention, with the surface glycoprotein neuraminidase (NA) being one of the most critical.[1][3] After viral replication within a host cell, newly formed virions remain tethered to the cell surface via interactions between viral hemagglutinin and sialic acid residues.[4][5] The neuraminidase enzyme cleaves these sialic acid residues, facilitating the release of progeny virions and enabling the spread of infection.[2][3][6]

Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that function by blocking the active site of this enzyme, effectively trapping the virus on the cell surface and preventing its propagation.[5][6][7] Marketed drugs such as Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) have demonstrated the clinical efficacy of this strategy.[8][9][10] These inhibitors are designed as transition-state analogs of sialic acid, mimicking the flattened oxonium ion intermediate formed during catalysis.[11][12]

Historically, the synthesis of many NAIs has relied on complex and often lengthy routes starting from natural products like (-)-shikimic acid.[10][13][14] This dependency presents challenges in terms of cost, scalability, and supply chain vulnerability.[15][16] Consequently, there is a compelling need for innovative synthetic strategies that utilize readily available, simpler starting materials. This guide focuses on the application of 4-acetamido-3-methylbenzoic acid , a synthetically accessible aromatic scaffold, as a precursor for a new generation of neuraminidase inhibitors. We will explore the chemical rationale, provide detailed synthetic protocols, and outline validation methods for researchers in virology and medicinal chemistry.

Part 1: The Rationale - Strategic Design Principles

The selection of 4-acetamido-3-methylbenzoic acid as a precursor is grounded in a deep understanding of the molecular interactions within the neuraminidase active site. The structure of this compound strategically incorporates key functional groups that mimic those of the natural substrate and established inhibitors.

  • The Carboxylate Group: This is a crucial anchor. The negatively charged carboxylate forms a salt bridge with a triad of highly conserved, positively charged arginine residues (Arg118, Arg292, Arg371) in the enzyme's active site, providing a strong electrostatic interaction that is fundamental to binding.[17]

  • The Acetamido Group: This functional group is vital for inhibitory activity. X-ray crystallography studies of inhibitor-enzyme complexes reveal that the acetamido group forms critical hydrogen bonds.[17] Specifically, the carbonyl oxygen interacts with the side chain of Arg152, while the methyl group settles into a hydrophobic pocket defined by residues such as Ile222 and Trp178.[17] The removal of the 5-acetamido substituent in sialic acid analogs leads to a dramatic loss of inhibitory potency.[17]

  • The Aromatic Scaffold: Replacing the dihydropyran ring of sialic acid with a stable, rigid benzoic acid ring offers significant synthetic advantages.[18] It provides a robust and readily modifiable framework for orienting the key binding groups. Aromatic ring derivatives can enhance molecular stability and lipophilicity, which are important pharmacokinetic properties.[18]

  • The Methyl Group: The methyl group at the 3-position can be strategically utilized to probe a hydrophobic region of the active site, potentially enhancing binding affinity and specificity.

The following diagram illustrates the key functional moieties of the precursor and their intended interactions within the neuraminidase active site.

G cluster_precursor 4-Acetamido-3-methylbenzoic Acid cluster_enzyme Neuraminidase Active Site Precursor Precursor Scaffold Carboxyl Carboxylic Acid (-COOH) ArgPocket Arginine Pocket (118, 292, 371) (Cationic) Carboxyl->ArgPocket Strong Ionic Interaction Acetamido Acetamido Group (-NHCOCH3) HbondPocket H-Bonding Site (Arg152) Acetamido->HbondPocket H-Bonding Methyl Methyl Group (-CH3) HydrophobicPocket Hydrophobic Pocket (Ile222, Trp178) Methyl->HydrophobicPocket Hydrophobic Interaction Enzyme Active Site Pockets G Start 4-Acetamido-3-methylbenzoic Acid Activation Carboxylic Acid Activation (e.g., SOCl2 or EDCI/HOBt) Start->Activation Intermediate Activated Intermediate (Acyl Chloride or Active Ester) Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Product Final Inhibitor Library Coupling->Product Amine Amine Library (R1R2NH) Amine->Coupling Purify Purification (Chromatography/Recrystallization) Product->Purify

Caption: Workflow for synthesizing a library of inhibitor candidates.

Procedure (Example using Thionyl Chloride Activation):

  • Activation: In a fume hood, suspend 2.0 g of 4-acetamido-3-methylbenzoic acid in 20 mL of thionyl chloride (SOCl₂). Add two drops of dimethylformamide (DMF) as a catalyst.

  • Reflux: Gently reflux the mixture for 2-3 hours until the evolution of gas ceases and the solid has completely dissolved.

  • Removal of Excess Reagent: Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude acyl chloride.

  • Coupling: Dissolve the crude acyl chloride in 25 mL of an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in 15 mL of the same anhydrous solvent. Add this amine solution dropwise to the acyl chloride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.

Part 3: Characterization and In Vitro Validation

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds. Subsequently, an in vitro assay is required to quantify their biological activity.

Physicochemical Characterization Data

All synthesized compounds should be characterized using a suite of standard analytical techniques. The data should be systematically tabulated for easy comparison.

Compound ID Molecular Formula Yield (%) Melting Point (°C) ¹H NMR MS (m/z) IC₅₀ (µM)
PrecursorC₁₀H₁₁NO₃85215-218Conforms[M+H]⁺ 194.08N/A
Derivative 1C₁₇H₁₈N₂O₂65180-182Conforms[M+H]⁺ 283.14Value
Derivative 2C₁₅H₁₄N₂O₃S72195-197Conforms[M+H]⁺ 319.07Value
.....................
Protocol 3.1: Fluorometric Neuraminidase Inhibition Assay

This protocol measures the ability of a compound to inhibit NA enzymatic activity using a fluorogenic substrate.

Materials & Reagents:

  • Recombinant neuraminidase (e.g., from Clostridium perfringens or influenza strain H1N1)

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution: 1 M Glycine, pH 10.4

  • Test compounds and positive control (e.g., Oseltamivir carboxylate)

  • 96-well black microplates (for fluorescence)

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from nanomolar to micromolar.

  • Assay Setup: To each well of the 96-well plate, add:

    • 25 µL of Assay Buffer.

    • 25 µL of the test compound dilution (or positive control/vehicle control).

    • 25 µL of neuraminidase enzyme solution (pre-diluted in Assay Buffer to a working concentration).

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of MUNANA substrate solution (pre-warmed to 37°C) to each well to initiate the enzymatic reaction. The final MUNANA concentration should be at or near its Kₘ value.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Reading: Measure the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Mechanism of Action

The derivatives of 4-acetamido-3-methylbenzoic acid are designed to act as competitive inhibitors of the neuraminidase enzyme. By occupying the active site, they prevent the binding and subsequent cleavage of the natural substrate, sialic acid. This blockade of enzymatic function directly interferes with the influenza virus life cycle, specifically the budding and release stage, thereby preventing the infection of new host cells.

G cluster_cycle Influenza Virus Life Cycle Entry 1. Virus Entry (Endocytosis) Replication 2. Viral Replication (in Nucleus) Entry->Replication Assembly 3. Progeny Virus Assembly Replication->Assembly Budding 4. Budding from Host Cell Assembly->Budding Release 5. Release of New Virions Budding->Release Infection 6. Infection of New Cells Release->Infection Block X Inhibitor Neuraminidase Inhibitor (e.g., Benzoic Acid Derivative) Inhibitor->Release Blocks Enzyme Active Site

Caption: Inhibition of viral release by neuraminidase inhibitors.

Molecular docking studies can provide further, invaluable insights. By computationally modeling the binding of these novel benzoic acid derivatives into the crystal structure of the neuraminidase active site, researchers can predict binding poses, identify key atomic interactions, and rationalize the observed SAR. [18]This predictive power helps guide the design of next-generation inhibitors with improved potency and selectivity.

Conclusion and Future Perspectives

The use of 4-acetamido-3-methylbenzoic acid as a precursor represents a rational, structure-based approach to the development of novel neuraminidase inhibitors. This strategy leverages a synthetically tractable scaffold to position key functional groups within the enzyme's active site, moving away from the synthetic complexities of traditional precursors. The protocols outlined here provide a comprehensive framework for synthesizing, characterizing, and validating new inhibitor candidates.

Future work should focus on expanding the library of derivatives to perform extensive SAR studies. This will help to optimize the substituents on the amide nitrogen and potentially on the aromatic ring itself to maximize binding affinity. Promising lead compounds should be evaluated for their antiviral activity in cell-based assays and subsequently tested against clinically relevant, drug-resistant influenza strains to assess their potential for overcoming existing therapeutic challenges. [19][20]

References
  • Neuraminidase Inhibitors: Mechanism of Action - YouTube. (2020-01-30).
  • What are neuraminidase inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
  • What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI.
  • Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC. (2012-12-28).
  • Magano, J. (2009). Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza. Chemical Reviews, 109(9), 4398–4438. Retrieved from [Link]

  • Neuraminidase inhibitor - Wikipedia.
  • Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza | Request PDF - ResearchGate. (2025-08-06).
  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - MDPI.
  • Analysis of inhibitor binding in influenza virus neuraminidase - PMC - NIH.
  • Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(9), 4195-4202.
  • Corey, E. J., et al. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. Retrieved from [Link]

  • Chand, P., et al. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry, 13(7), 2665-78. Retrieved from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–An Asian Journal, 6(1), 14-24. Retrieved from [Link]

  • Oseltamivir total synthesis - Wikipedia.
  • Matrosovich, M. N., et al. (2004). Influenza Virus Neuraminidase: Structure and Function. Acta Naturae, 6(3), 21-28. Retrieved from [Link]

  • Williams, M., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 7(14), 1837-1842. Retrieved from [Link]

  • Virolleaud, M. A. (2008). Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). iSm2.
  • PubChem. 4-(Acetylamino)-3-methylbenzoic acid.
  • Karpf, M., & Trussardi, R. (2002). The Roche Synthesis of Oseltamivir Phosphate (Tamiflu®): A Challenge for Process Research and Development. Chimia, 56(1-2), 23-26.
  • Satoh, N., et al. (2007). A Practical Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736.
  • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681-690. Retrieved from [Link]

  • Neuraminidase inhibitors – Knowledge and References - Taylor & Francis.
  • de la Torre, B. G., & Albericio, F. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 23(11), 2991. Retrieved from [Link]

  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261. Retrieved from [Link]

  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261. Retrieved from [Link]

  • Study—Neuraminidase Inhibitors and the Influenza Virus | Basicmedical Key. (2017-07-12).
  • Discovery and development of neuraminidase inhibitors - Wikipedia.
  • PubChemLite - 4-acetamido-3-methylbenzoic acid (C10H11NO3).
  • A Comparative Guide to the Quantum Chemical Profile of 4-Acetamido-3-nitrobenzoic Acid - Benchchem.

Sources

Method

Application Notes and Protocols for the Acylation of 4-amino-3-methylbenzoic acid

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Acylating 4-amino-3-methylbenzoic acid 4-Amino-3-methylbenzoic acid is a key structural motif and a valuable buil...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Acylating 4-amino-3-methylbenzoic acid

4-Amino-3-methylbenzoic acid is a key structural motif and a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for a diverse range of chemical modifications. The acylation of the amino group is a fundamental transformation that serves multiple strategic purposes in drug discovery and development. This modification can protect the amino group to prevent unwanted side reactions in subsequent synthetic steps, modulate the physicochemical properties of the molecule to enhance solubility or lipophilicity, and introduce a pharmacophoric element essential for biological activity. The resulting N-acylated 4-amino-3-methylbenzoic acid derivatives are crucial intermediates in the synthesis of a wide array of bioactive compounds, including enzyme inhibitors and anticonvulsant drugs.[2]

This comprehensive guide provides detailed, field-proven protocols for the successful acylation of 4-amino-3-methylbenzoic acid. We will delve into the mechanistic underpinnings of the most common acylation strategies, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding syntheses.

Reaction Mechanism and Principles: A Closer Look at N-Acylation

The N-acylation of 4-amino-3-methylbenzoic acid, an aromatic amine, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group, yields the stable amide product.

Two of the most prevalent methods for this transformation involve the use of acyl chlorides and acid anhydrides.

Mechanism with Acyl Chloride
  • Nucleophilic Attack: The amino group of 4-amino-3-methylbenzoic acid attacks the carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, carrying a positive charge on the nitrogen and a negative charge on the oxygen.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final N-acylated product and the hydrochloride salt of the base.

Mechanism with Acid Anhydride
  • Nucleophilic Attack: The amino group attacks one of the carbonyl carbons of the acid anhydride.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, and a carboxylate ion is expelled as the leaving group.

  • Deprotonation: The carboxylate leaving group can act as a base to deprotonate the nitrogen, or an external base can be used, to give the final amide and a carboxylic acid byproduct.

The following diagram illustrates the general mechanism of N-acylation of an aromatic amine.

acylation_mechanism cluster_intermediate Tetrahedral Intermediate amine Ar-NH₂ (4-amino-3-methylbenzoic acid) intermediate Ar-NH₂⁺-C(O⁻)(R)-X amine->intermediate Nucleophilic Attack acyl_halide R-CO-X (Acylating Agent, X=Cl, OCOR) amide Ar-NH-CO-R (N-Acylated Product) intermediate->amide Elimination of Leaving Group (X⁻) byproduct H-X experimental_workflow start Start: 4-amino-3-methylbenzoic acid dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acylating_agent Add Acylating Agent (Acyl Chloride or Anhydride) add_base->add_acylating_agent react React at 0 °C to Room Temp. (Monitor by TLC) add_acylating_agent->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Recrystallization) concentrate->purify product Final Product: N-Acylated 4-amino-3-methylbenzoic acid purify->product

Sources

Application

reaction conditions for synthesis of 4-acetamido-3-methylbenzoic acid derivatives

An Application Guide to the Synthesis of 4-Acetamido-3-methylbenzoic Acid and Its Derivatives Introduction: The Versatility of Substituted Benzoic Acids in Drug Discovery 4-Acetamido-3-methylbenzoic acid and its structur...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Acetamido-3-methylbenzoic Acid and Its Derivatives

Introduction: The Versatility of Substituted Benzoic Acids in Drug Discovery

4-Acetamido-3-methylbenzoic acid and its structural analogs represent a class of compounds with significant utility in medicinal chemistry and pharmaceutical development. As highly functionalized aromatic scaffolds, they serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including analgesics, anti-inflammatory agents, and other therapeutic candidates.[1][2] The strategic placement of the acetamido, methyl, and carboxylic acid groups provides multiple reaction sites for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) essential for modern drug design.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a detailed examination of the reaction conditions, underlying mechanisms, and strategic considerations for the synthesis of 4-acetamido-3-methylbenzoic acid and its key derivatives. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and facilitate optimization.

Core Synthetic Strategies: Pathways to the Central Scaffold

The synthesis of the 4-acetamido-3-methylbenzoic acid core can be approached from multiple strategic directions, primarily dictated by the availability and cost of starting materials. The two most prevalent and logical pathways involve either the late-stage introduction of the acetyl group onto a pre-formed aminobenzoic acid or a multi-step construction on a more fundamental toluene-based precursor.

A logical and frequently employed route involves the protection of an amino group via acetylation, followed by subsequent ring functionalization (e.g., nitration) and reduction. This strategy leverages the directing effects of the powerful ortho-, para-directing acetamido group while safeguarding the amine from oxidation during harsh reaction conditions.

Overall Synthetic Workflow

The following diagram illustrates a common and effective multi-step synthesis beginning from 4-aminobenzoic acid, leading to key derivatives.

G A 4-Aminobenzoic Acid B 4-Acetamidobenzoic Acid A->B Acetylation C 4-Acetamido-3-nitrobenzoic Acid B->C Nitration D 4-Acetamido-3-aminobenzoic Acid C->D Reduction E Schiff Base Derivatives D->E + Aldehydes H Sandmeyer Reaction (e.g., Diazotization then reaction with CuCN/KCN) D->H Diazotization F Amide/Ester Derivatives G 4-Acetamido-3-methylbenzoic Acid (Target Scaffold) G->F + Alcohols/Amines H->G Hydrolysis

Caption: A validated multi-step synthetic pathway.

Part 1: Synthesis of Key Intermediates

This section details the protocols for synthesizing the critical precursors required for the final construction of 4-acetamido-3-methylbenzoic acid and its derivatives.

Protocol 1: Acetylation of 4-Aminobenzoic Acid

The protection of the aromatic amine as an acetamide is a crucial first step. It mitigates the amine's high reactivity and potential for oxidation in subsequent steps, and the resulting acetamido group is a strong activating ortho-, para-director for electrophilic aromatic substitution.

Reaction Mechanism: N-Acetylation

G cluster_reagents Reagents cluster_products Products Amine R-NH₂ Amide R-NH-COCH₃ Amine->Amide Nucleophilic Attack Anhydride (CH₃CO)₂O Anhydride->Amide Acid CH₃COOH Anhydride->Acid

Caption: Nucleophilic acyl substitution for acetylation.

Step-by-Step Protocol:

  • Preparation: In a 250 mL beaker, dissolve 10.0 g of 4-aminobenzoic acid in 100 mL of a 5% aqueous sodium carbonate solution. The base serves to deprotonate the carboxylic acid, increasing its solubility in the aqueous medium, and to neutralize the acetic acid byproduct formed during the reaction.[3]

  • Cooling: Place the beaker in an ice bath and stir the solution until the temperature equilibrates to below 5 °C. This is critical for controlling the exothermic reaction with acetic anhydride.

  • Addition of Acetylating Agent: In a separate flask, prepare a solution of 10 mL of acetic anhydride in 20 mL of acetone. Add this solution dropwise to the cold, stirred 4-aminobenzoic acid solution over a period of 15-20 minutes.

  • Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full conversion.

  • Precipitation: Slowly and carefully add 50 mL of 1 M hydrochloric acid to the reaction mixture. This protonates the carboxylate, precipitating the less soluble 4-acetamidobenzoic acid.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts and acid.

  • Drying: Dry the product in an oven at 100 °C to a constant weight. The expected yield is typically high, around 90-95%.

Protocol 2: Nitration of 4-Acetamidobenzoic Acid

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents. The strongly activating acetamido group directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho position.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a nitrating mixture by carefully adding 1.0 mL of concentrated nitric acid (68%) to 2.0 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice-salt bath.

  • Dissolution: In a separate 100 mL round-bottom flask, add 1.8 g (10 mmol) of dry 4-acetamidobenzoic acid to 5.0 mL of concentrated sulfuric acid. Stir until the solid dissolves completely. Cool this flask in an ice-salt bath to between 0 and 5 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid. Crucial: Maintain the reaction temperature below 10 °C throughout the addition to prevent dinitration and oxidative side reactions.[4][5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then let it slowly warm to room temperature and stir for an additional hour.

  • Isolation: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. A pale-yellow precipitate of 4-acetamido-3-nitrobenzoic acid will form.[4]

  • Purification: Filter the solid using vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry. The product can be further purified by recrystallization from ethanol.[4]

ParameterConditionRationale / Reference
Starting Material 4-Acetamidobenzoic AcidProtects amine, directs nitration.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄H₂SO₄ generates the NO₂⁺ electrophile.[4]
Temperature 0–10 °CMinimizes side products and ensures regioselectivity.[5]
Workup Drowning in ice waterPrecipitates the product from the strong acid solution.
Yield ~68%As reported in literature.[4]
Table 1: Summary of Reaction Conditions for Nitration.
Protocol 3: Reduction of 4-Acetamido-3-nitrobenzoic Acid

The conversion of the nitro group to an amine is a pivotal step, yielding a versatile intermediate with two distinct nucleophilic sites. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride is a classic and robust laboratory alternative.

Method A: Reduction with Tin(II) Chloride

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, create a mixture of 1.5 g of 4-acetamido-3-nitrobenzoic acid and 10 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 40 mL of ethanol.[4]

  • Acidification: Add 10 mL of concentrated hydrochloric acid to the mixture. Stir for 1 hour at room temperature. The acid is essential for the reduction mechanism.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: Cool the reaction mixture. Neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-acetamido-3-aminobenzoic acid.

Method B: Catalytic Hydrogenation

  • Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid (as an example precursor to the un-acetylated amine) in 1.2 L of methanol.[6]

  • Catalyst: Add 4 g of 5% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen three times. Pressurize the reactor with hydrogen to 0.7 MPa (~100 psi).[6]

  • Reaction: Heat the mixture to 60 °C and stir vigorously (e.g., 250 rpm) for 10 hours or until hydrogen uptake ceases.[6]

  • Isolation: After cooling and venting the reactor, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the product, 4-amino-3-methylbenzoic acid, which can then be acetylated if needed.[6]

ParameterMethod A: SnCl₂/HClMethod B: Catalytic Hydrogenation
Reducing Agent Tin(II) Chloride in HClH₂ gas with Pd/C catalyst
Solvent EthanolMethanol
Temperature 80–90 °C (Reflux)60 °C
Pressure Atmospheric0.7 MPa (100 psi)
Advantages Standard lab equipment.High yield, clean reaction, no metal waste.[7]
Disadvantages Stoichiometric metal waste.Requires specialized pressure equipment.
Yield ~58%[4]>95%[6]
Table 2: Comparison of Reduction Methods.

Part 2: Synthesis of Functional Derivatives

The prepared intermediates, particularly 4-acetamido-3-methylbenzoic acid and its 3-amino analog, are platforms for creating diverse libraries of compounds.

Protocol 4: Amide Bond Formation

The carboxylic acid moiety can be converted into a wide range of amides, a common functional group in pharmaceuticals.[8][9]

Workflow for Amide and Ester Synthesis

G cluster_acid Starting Acid cluster_path1 Acid Chloride Route cluster_path2 Coupling Agent Route Acid R-COOH (4-acetamido-3-methylbenzoic acid) AcidChloride R-COCl Acid->AcidChloride + SOCl₂, DMF Amide2 R-CONHR' Acid->Amide2 + Coupling Agent (e.g., EDC, HATU) Amide1 R-CONHR' AcidChloride->Amide1 Amine1 R'-NH₂ Amine1->Amide1 Amine2 R'-NH₂ Amine2->Amide2

Caption: Key pathways for amide synthesis.

Step-by-Step Protocol (via Acid Chloride):

  • Acid Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a gas trap, place 10.0 g of dry 4-acetamido-3-methylbenzoic acid. Carefully add 20 mL of thionyl chloride (SOCl₂) and a few drops of N,N-dimethylformamide (DMF) as a catalyst.[3]

  • Reaction: Gently heat the mixture to reflux for 1-2 hours, until the evolution of SO₂ and HCl gas ceases.

  • Isolation: Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-acetamido-3-methylbenzoyl chloride can be used directly.

  • Amidation: Dissolve the crude acid chloride in a dry, inert solvent like dichloromethane (DCM). In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in DCM.

  • Reaction: Cool the amine solution in an ice bath and add the acid chloride solution dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Workup: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Protocol 5: Schiff Base (Imine) Formation from the 3-Amino Derivative

The 3-amino group is a powerful handle for introducing structural diversity. Its reaction with aldehydes provides a straightforward route to Schiff base derivatives, which have been investigated as potential neuraminidase inhibitors.[4]

Step-by-Step Protocol:

  • Setup: Dissolve 0.25 mmol of 4-acetamido-3-aminobenzoic acid in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Addition: Add an equimolar amount (0.25 mmol) of the desired aromatic or aliphatic aldehyde to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture at 80-90 °C for 4-5 hours, with continuous stirring.[4]

  • Workup: After cooling, transfer the mixture to a separatory funnel. Add ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting Schiff base can be purified by recrystallization.

References

  • Gupta, M. K., et al. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Uppu, R. M., et al. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. National Institutes of Health (NIH). Available at: [Link]

  • Supporting Information. (n.d.). Methyl 4-methyl-3-nitrobenzoate (i2). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Available at: [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Institutes of Health (NIH). Available at: [Link]

  • Du Pont. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid. Google Patents.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Absorption and emission spectra of 4- amino-3-methyl benzoic acid.... Available at: [Link]

  • Rahman, M. T., et al. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. Available at: [Link]

  • GMS, M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Comprehensive Analytical Characterization of 4-acetamido-3-methylbenzoic acid

Abstract This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-acetamido-3-methylbenzoic acid. Designed for researchers, analytical scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-acetamido-3-methylbenzoic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices. We present a multi-faceted approach employing spectroscopic and chromatographic techniques, each supported by detailed, field-proven protocols. The methodologies are structured to be self-validating, aligning with principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Foundation

4-acetamido-3-methylbenzoic acid (AMBA) is a substituted benzoic acid derivative. It is recognized as a human metabolite of 4-amino-3-methylbenzoic acid and serves as a valuable intermediate in the synthesis of more complex molecules.[1][2] Rigorous analytical characterization is paramount to confirm its identity, purity, and quality, which are critical parameters in pharmaceutical development, quality control, and advanced chemical research.

A foundational understanding of a molecule's physicochemical properties is the cornerstone of robust analytical method development. These properties dictate choices such as solvent selection for spectroscopy and mobile phase composition in chromatography.

Table 1: Physicochemical Properties of 4-acetamido-3-methylbenzoic acid

PropertyValueSource
IUPAC Name 4-acetamido-3-methylbenzoic acidPubChem[1]
Molecular Formula C₁₀H₁₁NO₃PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
CAS Number 37901-92-1PubChem[1]
Monoisotopic Mass 193.0739 DaPubChemLite[3]
Predicted pKa ~4.3 (estimated based on m-toluic acid, pKa 4.27[4])
Predicted XLogP 0.9PubChemLite[3]

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide fingerprint-level information about the molecular structure, functional groups, and electronic environment of AMBA.

UV-Visible Spectroscopy
  • Principle of Application: UV-Vis spectroscopy is a rapid and accessible technique for preliminary identification and quantification. The absorbance of UV light is dictated by the molecule's chromophores: the substituted benzene ring, the carboxylic acid, and the amide group. These conjugated systems produce characteristic absorption maxima (λmax). For related compounds like benzoic acid, typical absorption maxima are observed around 230 nm and 274 nm.[5]

  • Experimental Protocol:

    • Solvent Selection: Use a UV-transparent solvent in which AMBA is soluble, such as methanol or ethanol.

    • Standard Preparation: Prepare a stock solution of accurately weighed AMBA standard (e.g., 100 µg/mL). Create a working solution (e.g., 10 µg/mL) by diluting the stock solution with the chosen solvent.

    • Sample Acquisition: Use a calibrated dual-beam UV-Vis spectrophotometer. Scan the working solution from 400 nm to 200 nm against a solvent blank.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This λmax value is crucial for setting the detection wavelength in HPLC analysis for optimal sensitivity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle of Application: FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. This provides a unique molecular fingerprint.

  • Experimental Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of dry AMBA sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a translucent pellet using a hydraulic press.

    • Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.

    • Sample Acquisition: Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 2: Expected Characteristic FTIR Absorption Bands for AMBA

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 2500 (broad)Carboxylic AcidO-H stretch
~3300AmideN-H stretch
~1700Carboxylic AcidC=O stretch
~1660Amide IC=O stretch
~1600, ~1475Aromatic RingC=C stretches
~1550Amide IIN-H bend
~1300Carboxylic AcidC-O stretch
2950 - 2850Methyl GroupsC-H aliphatic stretches
~3050Aromatic RingC-H aromatic stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle of Application: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of AMBA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show exchangeable protons (NH and OH).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6] Standard acquisition parameters are typically sufficient.

    • Data Interpretation: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Spectral Data for AMBA (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Singlet (broad)1HH -O-C=OCarboxylic acid protons are highly deshielded and often broad.
~9.5Singlet1HN-H Amide protons are deshielded.
~7.8Doublet1HAr-H Aromatic proton ortho to the carboxylic acid group.
~7.7Singlet1HAr-H Aromatic proton between the two activating groups.
~7.5Doublet1HAr-H Aromatic proton ortho to the acetamido group.
~2.2Singlet3HAr-CHMethyl group attached to the aromatic ring.
~2.1Singlet3HC(=O)-CHAcetyl methyl group.
  • ¹³C NMR Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Data Interpretation: The spectrum will show distinct signals for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for AMBA

Chemical Shift (δ, ppm)Assignment
~169Amide C=O
~167Carboxylic Acid C=O
~142Ar-C (quaternary, attached to NH)
~138Ar-C (quaternary, attached to CH₃)
~133Ar-CH
~130Ar-C (quaternary, attached to COOH)
~128Ar-CH
~125Ar-CH
~24Acetyl CH₃
~18Aromatic CH₃

Chromatographic Purity and Quantification

Chromatographic methods are essential for separating AMBA from impurities, degradation products, and other matrix components, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)
  • Principle of Application: A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for purity and assay determination in pharmaceutical analysis. It separates compounds based on their polarity. The method's performance characteristics must be rigorously validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8][9]

  • Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_App Application Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Set Detection Wavelength (from UV-Vis) Dev2->Dev3 Val1 Specificity Dev3->Val1 System Suitability Passed Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Quality Control Val5->App1 Method Validated App2 Stability Studies Val5->App2 Method Validated

Caption: HPLC method development and validation workflow.

  • Experimental Protocol:

    • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Standard & Sample Preparation:

      • Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

      • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of AMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

      • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

      • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard.

    • Chromatographic Conditions:

Table 5: Recommended RP-HPLC Conditions

ParameterRecommended ConditionRationale
Stationary Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic acids.[10][11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient Elution Time (min)%B
020
1580
1780
1820
2520
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[11]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at λmax (e.g., 230 nm)Provides high sensitivity for the analyte based on UV-Vis data.[10][11]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
  • Method Validation Framework: The developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[9][12] This involves demonstrating:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often shown by analyzing placebo samples and stressed samples.

    • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the working concentration).

    • Accuracy: The closeness of test results to the true value, typically determined by spike-recovery studies at multiple concentration levels.

    • Precision: The degree of scatter between a series of measurements, assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C).[7]

Mass Spectrometry for Definitive Identification

  • Principle of Application: Mass spectrometry (MS) provides definitive structural confirmation by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities and confirming the primary analyte's identity.

  • Experimental Protocol:

    • Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.

    • Mobile Phase Modification: For MS detection, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives such as formic acid or acetic acid (e.g., 0.1% formic acid in water).

    • Data Acquisition: Acquire spectra in both positive and negative ionization modes.

      • Positive Ion Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺.

      • Negative Ion Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS): For further structural confirmation, select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Interpretation:

Table 6: Expected Mass-to-Charge Ratios for AMBA

Adduct / IonIonization ModeCalculated m/z
[M+H]⁺ESI+194.0812
[M+Na]⁺ESI+216.0631
[M-H]⁻ESI-192.0666

Predicted values from PubChemLite.[3]

Conclusion

The analytical characterization of 4-acetamido-3-methylbenzoic acid requires a multi-technique approach to ensure unambiguous identification, purity assessment, and quantification. This guide outlines a logical and robust workflow, beginning with foundational physicochemical and spectroscopic analysis (UV-Vis, FTIR, NMR) for structural confirmation, and culminating in a validated HPLC method for purity and assay determination. Mass spectrometry serves as the ultimate confirmatory tool. By integrating these methods and adhering to scientific principles of method validation, researchers and drug development professionals can generate reliable and defensible data, ensuring the quality and integrity of their work.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • 4-(Acetylamino)-3-methylbenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
  • Supporting Information for scientific publication. (n.d.). Angewandte Chemie International Edition.
  • 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (n.d.). Human Metabolome Database.
  • 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • 4-acetamido-3-methylbenzoic acid (C10H11NO3). (n.d.). PubChemLite.
  • 4-Amino-3-methylbenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
  • m-Toluic acid. (n.d.). Wikipedia.
  • Benzoic acid, 4-methyl-. (n.d.). NIST WebBook.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid. (n.d.). Benchchem.
  • Benzoic Acid. (n.d.). SIELC Technologies.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing.

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Application

Introduction: The Strategic Value of the Acetamidobenzoic Acid Scaffold

An in-depth guide to the applications of 4-acetamido-3-methylbenzoic acid in medicinal chemistry, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of th...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications of 4-acetamido-3-methylbenzoic acid in medicinal chemistry, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's significance, its role as a versatile scaffold in drug design, and specific protocols for its synthesis and derivatization into biologically active agents.

In the landscape of medicinal chemistry, the benzoic acid moiety is a foundational scaffold, appearing in numerous approved drugs and natural products.[1] Its synthetic tractability and ability to engage in key intermolecular interactions make it a privileged starting point for drug discovery. The derivative, 4-acetamido-3-methylbenzoic acid, introduces specific modifications that medicinal chemists can strategically exploit. The acetamido group provides a hydrogen bond donor and acceptor, while the methyl group introduces steric and electronic perturbations that can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

This guide explores the utility of this scaffold, focusing on its application in the development of enzyme inhibitors. We will delve into specific examples, providing not only the rationale for its use but also detailed protocols for the synthesis of key precursors and their elaboration into potent bioactive molecules.

Core Application 1: A Scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Scientific Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[2] Structure-activity relationship (SAR) studies have revealed that molecules capable of engaging with the enzyme's active site, often through hydrogen bonding and aromatic interactions, can act as effective inhibitors. The 3-acetamido-4-methylbenzoic acid scaffold (an isomer of our topic compound, but illustrating the utility of the core structure) has been successfully used as a foundational element for a novel series of PTP1B inhibitors.[3][4] The carboxylic acid can form crucial interactions with backbone amides in the active site, while the acetamido group provides additional hydrogen bonding capacity. The aromatic ring serves as a base for further derivatization to achieve high potency and selectivity.

Protocol 1: Synthesis of the Core Scaffold (4-acetamido-3-methylbenzoic acid)

This protocol describes a reliable method for the synthesis of the title compound starting from the commercially available 4-amino-3-methylbenzoic acid. The procedure is based on a standard N-acetylation reaction.

Workflow Diagram:

G cluster_0 Synthesis of 4-acetamido-3-methylbenzoic acid start 4-amino-3-methylbenzoic acid reagents Acetic Anhydride Pyridine (catalyst) Dichloromethane (DCM) start->reagents 1. Dissolve reaction Stir at room temperature (2-4 hours) reagents->reaction 2. React workup Acidify with 1M HCl Extract with Ethyl Acetate reaction->workup 3. Quench & Extract purify Recrystallize from Ethanol/Water workup->purify 4. Purify product 4-acetamido-3-methylbenzoic acid purify->product 5. Isolate

Caption: Workflow for the N-acetylation of 4-amino-3-methylbenzoic acid.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add acetic anhydride (7.5 mL, 79.4 mmol, 1.2 eq) dropwise. Add a catalytic amount of pyridine (0.5 mL).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 ethyl acetate:hexane. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, slowly add 50 mL of 1M HCl to the reaction mixture to quench excess acetic anhydride and neutralize the pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a mixture of ethanol and water to afford pure 4-acetamido-3-methylbenzoic acid as a white crystalline solid.[5]

Protocol 2: Synthesis of a PTP1B Inhibitor Derivative

This protocol outlines the synthesis of a representative PTP1B inhibitor, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, adapted from the literature for the isomeric starting material.[2][4] This involves a two-step process: alpha-bromination of an acetyl intermediate followed by nucleophilic substitution.

Step 1: Synthesis of 3-(2-bromoacetamido)-4-methylbenzoic acid

  • To a solution of 3-amino-4-methylbenzoic acid (1.51 g, 10 mmol) in 20 mL of anhydrous tetrahydrofuran (THF), add bromoacetyl bromide (1.0 mL, 11.5 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the bromo-intermediate.

Step 2: Synthesis of the Final PTP1B Inhibitor

  • In a flask, combine 3-(2-bromoacetamido)-4-methylbenzoic acid (2.72 g, 10 mmol) and 2-mercaptobenzothiazole (1.67 g, 10 mmol) in 30 mL of ethanol.

  • Add potassium carbonate (2.76 g, 20 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After cooling, pour the mixture into acidified ice water (pH ~3-4 with HCl).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the final product.

Quantitative Data: PTP1B Inhibitory Activity

The following table summarizes the inhibitory activity of selected derivatives based on the 3-acetamido-4-methylbenzoic acid scaffold.[3][4]

Compound IDR Group (Attached to thioacetamido core)IC₅₀ (µM)
10c 5-methoxy-1H-benzo[d]imidazol-2-yl8.2
10e benzo[d]thiazol-2-yl8.3

Core Application 2: A Precursor for Neuraminidase Inhibitors

Scientific Rationale: Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of progeny virions from infected cells. Inhibiting this enzyme is a clinically validated strategy for treating influenza.[6] Structure-activity relationship studies have shown that aromatic or heterocyclic rings containing both carboxylic acid and acetamido groups are essential features for potent neuraminidase inhibitors.[6] A closely related analog, 4-acetamido-3-aminobenzoic acid, serves as an excellent precursor for synthesizing Schiff base derivatives that exhibit significant neuraminidase inhibitory activity. The core scaffold provides the necessary binding motifs, while the additional amino group allows for easy derivatization to explore chemical space and optimize activity.

Protocol 3: Synthesis of the Precursor (4-acetamido-3-aminobenzoic acid)

This protocol is adapted from the literature and describes the synthesis starting from 4-acetamidobenzoic acid.[6]

Reaction Scheme Diagram:

G A 4-acetamidobenzoic acid B 4-acetamido-3-nitrobenzoic acid A->B  HNO₃, H₂SO₄  4-8 °C C 4-acetamido-3-aminobenzoic acid B->C  SnCl₂, HCl  Reflux

Caption: Synthetic route to the 4-acetamido-3-aminobenzoic acid precursor.

Step-by-Step Procedure:

  • Nitration:

    • Carefully add 4-acetamidobenzoic acid (17.9 g, 100 mmol) in portions to a stirred mixture of concentrated sulfuric acid (60 mL) and concentrated nitric acid (15 mL), while maintaining the temperature between 4-8 °C using an ice bath.

    • After the addition is complete, stir the mixture at the same temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture onto crushed ice (500 g). The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

    • Recrystallize the crude product from ethanol to yield 4-acetamido-3-nitrobenzoic acid.[6]

  • Reduction:

    • Suspend the 4-acetamido-3-nitrobenzoic acid (11.2 g, 50 mmol) in 100 mL of concentrated hydrochloric acid.

    • Add a solution of stannous chloride (SnCl₂) dihydrate (45.1 g, 200 mmol) in 50 mL of concentrated HCl portion-wise.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and neutralize carefully with a concentrated sodium hydroxide solution until a pH of ~8 is reached.

    • Filter the resulting tin salts and acidify the filtrate with acetic acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 4-acetamido-3-aminobenzoic acid.[6]

Protocol 4: Synthesis of a Schiff Base Neuraminidase Inhibitor

This protocol describes the general synthesis of an imine derivative by reacting the amino precursor with an aromatic aldehyde.[6]

  • Dissolution: Dissolve 4-acetamido-3-aminobenzoic acid (1.94 g, 10 mmol) in 25 mL of absolute ethanol.

  • Condensation: Add the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final Schiff base product.

Conclusion and Future Perspectives

The 4-acetamido-3-methylbenzoic acid scaffold and its close isomers represent a valuable platform in medicinal chemistry. Its straightforward synthesis and the strategic placement of functional groups—a carboxylic acid for salt bridge/H-bond formation, an acetamido group for H-bonding, and a methyl group for steric/electronic tuning—provide a rich template for inhibitor design. The successful application of this core in developing potent PTP1B and neuraminidase inhibitors underscores its utility. Future work could explore this scaffold in other therapeutic areas, such as kinase inhibition or as a bioisosteric replacement for other aromatic systems, further expanding its role in the drug discovery pipeline.[7][8]

References

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. The University of Queensland eSpace. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. PrepChem.com. [Link]

  • 4-acetamido-3-methylbenzoic acid (C10H11NO3). PubChemLite. [Link]

  • 4-(Acetylamino)-3-methylbenzoic acid. PubChem. [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. PubMed. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. ResearchGate. [Link]

  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

  • Scaffold Hopping in Drug Discovery. CRIPS. [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]

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Method

Application Note: A Versatile Two-Step Synthesis of Novel Azo Dyes from 4-Acetamido-3-methylbenzoic Acid

Abstract This guide provides a comprehensive, in-depth protocol for the synthesis of functional azo dyes starting from 4-acetamido-3-methylbenzoic acid. Azo dyes are a cornerstone of the chemical industry, with applicati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of functional azo dyes starting from 4-acetamido-3-methylbenzoic acid. Azo dyes are a cornerstone of the chemical industry, with applications ranging from textiles and printing to advanced biomedical imaging and nonlinear optics.[1][2][3] The specific structural motifs of the proposed starting material—a carboxylic acid and a methyl group—offer valuable handles for tuning the final dye's solubility, spectral properties, and binding capabilities. The protocol is presented in a two-part methodology: (1) the deprotection (hydrolysis) of the acetamido group to yield the key amine intermediate, 4-amino-3-methylbenzoic acid, and (2) the subsequent diazotization of this intermediate and azo coupling with a representative naphthol derivative to produce a vibrant, well-defined azo dye. This document is designed for researchers in organic synthesis, materials science, and drug development, offering not just a procedure, but the underlying chemical principles and expert insights required for successful and safe execution.

Introduction: Causality and Strategic Approach

The synthesis of an azo dye is a classic yet powerful transformation in organic chemistry, fundamentally involving two critical stages: the formation of a diazonium salt from a primary aromatic amine and its subsequent reaction with an electron-rich coupling component.[4] Our choice of 4-acetamido-3-methylbenzoic acid as the starting material is strategic. The acetamido group serves as a stable, protecting group for the amine, preventing unwanted side reactions. Therefore, a preliminary hydrolysis step is necessary to unmask the reactive primary amine.[5][6]

The overall synthetic pathway is as follows:

  • Hydrolysis: The amide bond of 4-acetamido-3-methylbenzoic acid is cleaved under acidic conditions to yield 4-amino-3-methylbenzoic acid.[7]

  • Diazotization: The resulting aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[8][9] This low temperature is critical, as diazonium salts are notoriously unstable and can decompose, sometimes violently, at higher temperatures.[10]

  • Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound, in this case, 2-naphthol, which acts as the nucleophile. This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–), the chromophore responsible for the dye's color.[11][12]

The presence of the carboxylic acid group (–COOH) and the methyl group (–CH₃) on the aromatic ring allows for fine-tuning of the dye's properties. The carboxylic acid can enhance water solubility and provides a site for further conjugation, while the methyl group can influence the electronic properties and, consequently, the final color of the dye.

Part 1: Synthesis of 4-Amino-3-methylbenzoic Acid (Amine Intermediate)

Principle of the Reaction: This step involves the acid-catalyzed hydrolysis of the amide bond in 4-acetamido-3-methylbenzoic acid. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][13] The reaction is driven to completion by refluxing, followed by neutralization to precipitate the free amine.

Materials and Reagents:

  • 4-Acetamido-3-methylbenzoic acid

  • 3 M Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • pH paper or pH meter

  • Round-bottom flask, condenser, heating mantle, beakers, separating funnel, Buchner funnel, and filter paper.

Detailed Experimental Protocol: Hydrolysis
  • Reaction Setup: In a 250 mL round-bottom flask, combine 5.0 g of 4-acetamido-3-methylbenzoic acid with 50 mL of 3 M sulfuric acid. Add a magnetic stir bar.

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 45–60 minutes. The solid should fully dissolve as the reaction progresses.

  • Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the solution to cool to room temperature. Then, cool it further in an ice bath.

  • Neutralization: Slowly and carefully add 10% sodium hydroxide solution to the cooled reaction mixture with constant stirring. Monitor the pH continuously. Continue adding NaOH until the solution becomes slightly basic (pH ≈ 8-9). The product, 4-amino-3-methylbenzoic acid, will precipitate as a solid. The rationale for this step is to deprotonate the anilinium salt formed during the acidic hydrolysis, rendering the amine insoluble in the aqueous medium.[5]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold distilled water (2 x 20 mL) to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The resulting white to off-white solid is 4-amino-3-methylbenzoic acid, ready for the next step.

Workflow for Hydrolysis

G cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation start Combine 4-acetamido-3-methylbenzoic acid and 3M H₂SO₄ in RBF reflux Reflux for 45-60 min start->reflux Heat cool Cool to Room Temp, then Ice Bath reflux->cool neutralize Neutralize with 10% NaOH to pH 8-9 (Precipitation) cool->neutralize Stirring filtrate Vacuum Filtrate neutralize->filtrate wash Wash with Cold H₂O filtrate->wash dry Dry in Vacuum Oven wash->dry end_product Purified 4-Amino-3-methylbenzoic Acid dry->end_product

Caption: Workflow for the hydrolysis of the starting material.

Part 2: Synthesis of the Azo Dye

Principle of the Reaction: This part is a two-stage process performed sequentially in the same pot.

  • Stage A (Diazotization): The primary amine (4-amino-3-methylbenzoic acid) is converted into a diazonium salt using nitrous acid (HNO₂) at 0–5 °C. The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).[8]

  • Stage B (Azo Coupling): The cold diazonium salt solution is added to a basic solution of the coupling component, 2-naphthol. The electron-rich naphthoxide ion attacks the terminal nitrogen of the diazonium salt, forming the azo-linked product.[11][12] The reaction is maintained under basic conditions to ensure the phenol is deprotonated to the more reactive phenoxide/naphthoxide ion.

Materials and Reagents:

  • 4-Amino-3-methylbenzoic acid (from Part 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice, distilled water

  • Beakers, stir plate, magnetic stir bar, Buchner funnel

Detailed Experimental Protocol: Diazotization and Azo Coupling

Stage A: Diazotization

  • Amine Solution: In a 250 mL beaker, suspend 2.0 g of 4-amino-3-methylbenzoic acid in 40 mL of water. Add 5 mL of concentrated hydrochloric acid. Stir the mixture and cool to 0–5 °C in an ice-salt bath.

  • Nitrite Solution: In a separate small beaker, dissolve 1.0 g of sodium nitrite in 10 mL of cold water.

  • Diazonium Salt Formation: While maintaining the temperature of the amine solution between 0 and 5 °C, add the sodium nitrite solution dropwise with continuous, vigorous stirring. The addition should take about 10 minutes. After the addition is complete, continue stirring for another 10 minutes. The resulting clear solution contains the diazonium salt and should be used immediately.

Stage B: Azo Coupling 4. Naphthol Solution: In a separate 400 mL beaker, dissolve 2.2 g of 2-naphthol in 50 mL of 10% sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.[11] 5. Coupling Reaction: With efficient stirring, slowly add the cold diazonium salt solution (from Stage A) to the cold 2-naphthol solution (from Stage 4). A brightly colored precipitate (typically red or orange) will form immediately.[12] 6. Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. 7. Filtration and Washing: Collect the azo dye precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. 8. Drying: Dry the final product in an oven at 80-100 °C.

Workflow for Azo Dye Synthesis

G cluster_diazotization Stage A: Diazotization cluster_coupling Stage B: Azo Coupling cluster_final Isolation amine_sol Prepare Amine Solution: 4-amino-3-methylbenzoic acid in HCl/H₂O cool_amine Cool to 0-5 °C amine_sol->cool_amine diazotize Add NaNO₂ dropwise to Amine Solution at 0-5 °C cool_amine->diazotize na_sol Prepare NaNO₂ Solution na_sol->diazotize diazonium_salt Diazonium Salt Solution (Use Immediately) diazotize->diazonium_salt couple Add Diazonium Salt to Naphthol Solution diazonium_salt->couple Slow Addition naphthol_sol Prepare 2-Naphthol Solution in NaOH cool_naphthol Cool to < 5 °C naphthol_sol->cool_naphthol cool_naphthol->couple precipitate Colored Dye Precipitates couple->precipitate stir Stir for 30 min precipitate->stir filtrate Vacuum Filtrate stir->filtrate wash Wash with H₂O filtrate->wash dry Dry Product wash->dry final_dye Purified Azo Dye dry->final_dye

Sources

Application

large-scale synthesis of 4-acetamido-3-methylbenzoic acid

An Application Guide for the Scalable Synthesis of 4-acetamido-3-methylbenzoic Acid Introduction 4-acetamido-3-methylbenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 4-acetamido-3-methylbenzoic Acid

Introduction

4-acetamido-3-methylbenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure combines a carboxylic acid group with an acetamido moiety, making it a versatile building block for further chemical transformations. This document provides a comprehensive, field-tested guide for the , designed for researchers, chemists, and process development professionals. The protocol detailed herein is optimized for scalability, safety, and high yield, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure success.

Synthetic Strategy: A Two-Step Approach

The most efficient and industrially viable pathway to 4-acetamido-3-methylbenzoic acid begins with the commercially available starting material, 3-methyl-4-nitrobenzoic acid. The synthesis is executed in two primary stages:

  • Catalytic Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is selectively reduced to a primary amine, yielding 4-amino-3-methylbenzoic acid.

  • N-Acetylation: The resulting amino group is then acetylated using acetic anhydride to form the final product, 4-acetamido-3-methylbenzoic acid.

This strategy is favored due to the high efficiency and selectivity of each step, the relatively mild reaction conditions, and the straightforward purification procedures, which collectively contribute to a high overall yield and purity.

Overall Synthesis Scheme start 3-Methyl-4-nitrobenzoic Acid step1 Step 1: Reduction (H₂, Pd/C, Methanol) start->step1 intermediate 4-Amino-3-methylbenzoic Acid step2 Step 2: Acetylation (Acetic Anhydride) intermediate->step2 final_product 4-acetamido-3-methylbenzoic acid step1->intermediate step2->final_product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Amino-3-methylbenzoic Acid via Catalytic Hydrogenation

Principle and Rationale

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step on a large scale due to its exceptional cleanliness and efficiency. The reaction proceeds by adsorbing hydrogen gas and the nitro compound onto the surface of a palladium catalyst supported on activated carbon (Pd/C). This process facilitates the cleavage of the nitrogen-oxygen bonds and the formation of nitrogen-hydrogen bonds, producing the desired amine and water as the sole byproduct. This avoids the use of stoichiometric metal reductants, which often generate significant inorganic waste streams.

Experimental Protocol

Materials and Equipment:

  • Reactor: A high-pressure hydrogenation vessel (autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet ports.

  • Starting Material: 3-Methyl-4-nitrobenzoic acid (technical grade).

  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C), preferably with ~50% water content for safety.

  • Solvent: Methanol (industrial grade).

  • Gases: Nitrogen (high purity) for purging and Hydrogen (high purity).

  • Filtration: Filter press or a similar industrial filtration setup.

  • Drying: Vacuum oven.

Procedure:

  • Reactor Charging: Charge the autoclave with 3-methyl-4-nitrobenzoic acid and methanol. A typical ratio is 1.0 mole of the starting material to 10-15 liters of methanol to ensure adequate dissolution and mixing.[1]

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically 0.5-1.0% by weight relative to the starting material.[1]

  • System Purging: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.

  • Reaction Execution: Pressurize the reactor with hydrogen to the target pressure (e.g., 0.7 MPa or ~100 PSI) and begin vigorous stirring. Heat the mixture to the desired temperature, typically between 50-60°C.[1] The reaction is exothermic, and initial cooling may be required.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to confirm the complete consumption of the starting material. The reaction is typically complete within 10-24 hours.[1]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of celite to safely remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; it should be kept wet with solvent or water at all times.[2]

    • Concentrate the filtrate under reduced pressure to remove the methanol. The product, 4-amino-3-methylbenzoic acid, will crystallize as a solid.

    • Dry the solid product in a vacuum oven. A yield of 95-98% is expected.[1]

Data Summary: Reagent Table for Step 1

ReagentMolar Mass ( g/mol )MolesMass/VolumeRole
3-Methyl-4-nitrobenzoic acid181.151.0181.15 gStarting Material
Methanol32.04-2.0 LSolvent
10% Pd/C (50% wet)--~4.0 gCatalyst
Hydrogen (H₂)2.02Excess~0.7 MPaReducing Agent

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Caption: Experimental workflow for the reduction step.

Part 2: Synthesis of 4-acetamido-3-methylbenzoic acid via N-Acetylation

Principle and Rationale

N-acetylation is a robust and high-yielding reaction for converting primary amines into their corresponding acetamides. This step serves to protect the amine or to introduce the acetyl group as a key structural feature of the final molecule. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of acetic anhydride. The process is efficient and typically proceeds to completion under mild conditions, generating acetic acid as the only significant byproduct.

Experimental Protocol

Materials and Equipment:

  • Reactor: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature control, and an addition funnel.

  • Starting Material: 4-Amino-3-methylbenzoic acid (from Part 1).

  • Reagent: Acetic anhydride.

  • Solvent: An organic solvent such as glacial acetic acid or toluene can be used.[3] Alternatively, the reaction can be run neat or in an aqueous basic solution.[4] The protocol below uses an organic solvent for large-scale control.

  • Filtration and Drying: Standard filtration and vacuum drying equipment.

Procedure:

  • Reactor Charging: Charge the reactor with 4-amino-3-methylbenzoic acid and the chosen organic solvent (e.g., glacial acetic acid).

  • Reagent Addition: Slowly add acetic anhydride (typically 1.1 to 1.2 molar equivalents) to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below a set point (e.g., 50-60°C).

  • Reaction: After the addition is complete, heat the mixture if necessary (e.g., to 80-100°C) and hold for 1-3 hours to ensure the reaction goes to completion.[3][5]

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting amine.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding the mixture to a large volume of cold water with vigorous stirring. This will precipitate the product and hydrolyze any excess acetic anhydride.

    • Stir the resulting slurry for an hour to ensure complete precipitation.

    • Collect the solid product by filtration and wash the filter cake thoroughly with water to remove acetic acid and other water-soluble impurities.

    • Dry the purified 4-acetamido-3-methylbenzoic acid in a vacuum oven at 60-70°C. An expected yield of over 90% can be achieved.

Data Summary: Reagent Table for Step 2

ReagentMolar Mass ( g/mol )MolesMass/VolumeRole
4-Amino-3-methylbenzoic acid151.161.0151.16 gStarting Material
Acetic Anhydride102.091.1112.3 g (~104 mL)Acetylating Agent
Glacial Acetic Acid60.05-500 mLSolvent
Water18.02-~5 LQuench/Precipitation

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Caption: Experimental workflow for the acetylation step.

Safety, Handling, and Waste Management

General Precautions:

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

Specific Hazards:

  • Hydrogen Gas: Highly flammable. The hydrogenation reactor must be properly grounded and all sources of ignition must be eliminated.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite spontaneously in air. It must be handled with care, preferably as a water-wet paste, and never allowed to dry completely in the open.[2] Spent catalyst should be stored under water.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye irritation. Handle in a fume hood.

  • Solvents: Methanol is flammable and toxic. Acetic acid is corrosive. Avoid inhalation and skin contact.

Waste Disposal:

  • Spent catalyst should be passivated and disposed of according to hazardous waste regulations.

  • Organic solvent waste and aqueous filtrates should be collected and disposed of in compliance with local environmental regulations.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • Manuals.plus. (2025). Safety Data Sheet for 4-Methylbenzoic Acid for Synthesis (Millipore). Retrieved from [Link]

  • Google Patents. (n.d.). JPH11228513A - 4-acetylamino-3-methylbenzoic acid compound, its production and production of 1h-indazole-5-carboxylic acid using the same.
  • Google Patents. (n.g.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
  • Google Patents. (2008). United States Patent. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

Sources

Method

Application Note: Real-Time Monitoring of the Synthesis of 4-Acetamido-3-methylbenzoic Acid by Thin-Layer Chromatography

Abstract This application note provides a comprehensive, in-depth technical guide for monitoring the N-acetylation of 4-amino-3-methylbenzoic acid to synthesize 4-acetamido-3-methylbenzoic acid using Thin-Layer Chromatog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for monitoring the N-acetylation of 4-amino-3-methylbenzoic acid to synthesize 4-acetamido-3-methylbenzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, expert insights into the rationale behind experimental choices, and troubleshooting strategies. The focus is on establishing a self-validating system for real-time reaction tracking, ensuring reaction completion, and identifying potential impurities.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-acetamido-3-methylbenzoic acid, demands rigorous control over the reaction process. Incomplete reactions or the presence of unreacted starting materials and byproducts can compromise the purity, safety, and efficacy of the final compound. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile chromatographic technique ideal for the qualitative monitoring of organic reactions.[1][2] Its simplicity and speed allow chemists to make crucial decisions in real-time, such as determining the reaction endpoint, optimizing reaction times, and identifying potential issues that may require procedural adjustments.[3][4]

This document details the application of TLC to monitor the acetylation of 4-amino-3-methylbenzoic acid, a key transformation in organic synthesis. By observing the consumption of the starting amine and the formation of the corresponding amide product on a TLC plate, a clear picture of the reaction's progress can be obtained.[3]

Reaction Overview: N-Acetylation of 4-Amino-3-methylbenzoic Acid

The core reaction involves the acylation of the primary amino group of 4-amino-3-methylbenzoic acid with acetic anhydride to form the corresponding acetamide, 4-acetamido-3-methylbenzoic acid. Acetic acid is generated as a byproduct.

Reaction Scheme:

  • Starting Material (SM): 4-Amino-3-methylbenzoic acid

  • Reagent: Acetic Anhydride

  • Product (P): 4-Acetamido-3-methylbenzoic acid

  • Byproduct: Acetic Acid

The primary analytical challenge is to distinguish the starting material from the product. Due to the conversion of a basic amino group to a neutral amide group, the polarity of the molecule changes significantly. The product, 4-acetamido-3-methylbenzoic acid, is less polar than the starting material, 4-amino-3-methylbenzoic acid. This difference in polarity is the fundamental principle that allows for their separation by normal-phase TLC.[5]

The TLC System: A Self-Validating Approach

To ensure trustworthy results, the TLC monitoring system must be robust. This involves careful selection of the stationary phase, mobile phase, and visualization technique.

Stationary Phase: The Foundation of Separation

For the separation of these relatively polar, aromatic compounds, the standard choice is silica gel 60 F₂₅₄ plates.[1] The "F₂₅₄" indicates that the silica gel is impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm), aiding in visualization.[6][7][8] Silica gel is a highly polar stationary phase, which will interact more strongly with the more polar starting material.[1]

Mobile Phase Selection: The Key to Resolution

The choice of the mobile phase, or eluent, is critical for achieving clear separation between the starting material and the product.[9]

  • Expertise & Experience: The starting material contains both a carboxylic acid and an aromatic amine, making it significantly more polar than the product, which has a less basic amide group. A mobile phase of intermediate polarity is required. A common and effective solvent system for separating moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate .[6][9]

  • Causality Behind Experimental Choices: A starting point for optimization is a 7:3 mixture of ethyl acetate to hexanes . However, carboxylic acids have a known tendency to "streak" or "tail" on silica gel plates due to strong, sometimes irreversible, binding to the stationary phase. To mitigate this, a small amount of a slightly more polar and acidic solvent, such as glacial acetic acid (typically 0.5-2%), is added to the mobile phase.[8] The acetic acid in the eluent protonates the silica surface and the analyte, reducing the strong interactions and leading to more compact, well-defined spots.

Recommended Mobile Phase: Ethyl Acetate : Hexanes : Glacial Acetic Acid (70 : 30 : 1 v/v/v)

Visualization Techniques: Making the Invisible Visible

Since the starting material and product are colorless, visualization methods are required to see their positions on the TLC plate.[6][10]

  • UV Light (254 nm) (Non-destructive): Both the starting material and the product contain aromatic rings, which are UV-active.[11] When viewed under a UV lamp, these compounds will appear as dark spots against the green fluorescent background of the TLC plate.[6][7][8] This is the primary and most convenient visualization method as it is non-destructive, allowing for further staining if needed.[6][7]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is a strong oxidizing agent and provides a good general-purpose visualization for many organic compounds.[12][13] It reacts with compounds that can be oxidized, such as the amine group in the starting material and potentially other functional groups. The spots will appear as yellow-brown spots on a purple background. This method is destructive and should be performed after UV visualization.[10]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring the reaction.

Materials and Equipment
  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: Ethyl Acetate, Hexanes, Glacial Acetic Acid

  • UV lamp (254 nm)

  • Potassium Permanganate staining solution (3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH in 300 mL water)[13]

  • Heat gun or hot plate

  • Pencil and ruler

  • Forceps

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_samples 3. Prepare Samples (SM, RM) prep_plate->prep_samples spot_sm 4. Spot Starting Material (SM) prep_samples->spot_sm spot_co 5. Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm 6. Spot Reaction Mixture (RM) spot_co->spot_rm develop 7. Develop Plate spot_rm->develop dry 8. Dry Plate & Mark Solvent Front develop->dry visualize_uv 9. Visualize under UV Light dry->visualize_uv visualize_stain 10. Stain with KMnO₄ (Optional) visualize_uv->visualize_stain calculate_rf 11. Calculate Rf Values visualize_stain->calculate_rf interpret 12. Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring the synthesis by TLC.

Step-by-Step Methodology
  • Chamber Preparation: Pour the mobile phase (7:3:0.1 Ethyl Acetate:Hexanes:Acetic Acid) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.[2]

  • TLC Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).[14]

  • Sample Preparation:

    • SM Reference: Dissolve a small amount of the starting material, 4-amino-3-methylbenzoic acid, in a few drops of a suitable solvent (e.g., methanol or ethyl acetate).

    • Reaction Mixture (RM): At various time points (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube. Dilute this aliquot with a small amount of ethyl acetate.

  • Spotting the Plate:

    • Using a clean capillary tube, lightly touch the SM reference solution to the 'SM' mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).[15]

    • Using another clean capillary tube, spot the diluted reaction mixture on the 'RM' mark.

    • For the 'Co' lane, first spot the SM reference, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values are close.[14]

  • Developing the Plate: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate undisturbed.[16]

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[5]

  • Visualization:

    • Allow the plate to air dry completely.

    • View the plate under a UV lamp (254 nm) in a dark environment. Circle any dark spots observed with a pencil.[6][7]

    • (Optional) For secondary visualization, dip the plate into the KMnO₄ stain solution using forceps, then gently heat with a heat gun until colored spots appear against the purple background.

  • Data Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation and Results

The progress of the reaction is determined by comparing the spots in the RM lane to the SM and product spots over time.

Expected Rf Values

The starting material, being more polar, will interact more strongly with the silica gel and thus have a lower Rf value . The product, being less polar, will travel further up the plate and have a higher Rf value .

CompoundExpected PolarityExpected Rf Value (Approximate)Visualization (UV 254 nm)
4-Amino-3-methylbenzoic acidHigh~ 0.3 - 0.4Dark Spot
4-Acetamido-3-methylbenzoic acidMedium~ 0.6 - 0.7Dark Spot
Acetic AnhydrideLowHigh (may not visualize well)Weak or no spot

Note: These Rf values are illustrative. Actual values must be determined experimentally as they depend on the exact conditions.

Interpreting the Chromatogram at Different Time Points
  • t = 0: A strong spot corresponding to the starting material (low Rf) should be visible in the RM and Co lanes. No product spot (high Rf) should be present.

  • Intermediate time: The spot for the starting material in the RM lane will decrease in intensity, while a new spot for the product (higher Rf) will appear and grow in intensity. The Co-spot lane will show two distinct spots.

  • Reaction Completion: The starting material spot in the RM lane will have completely disappeared. Only the product spot will be visible.

Troubleshooting Common TLC Issues

ProblemPotential CauseRecommended Solution
Streaking Spots The sample is too concentrated, or the compound is highly polar and acidic.Dilute the sample solution before spotting. Ensure acetic acid is included in the mobile phase to suppress deprotonation of the carboxylic acid group.[8]
Poor Separation The mobile phase polarity is incorrect.If spots are too low (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If spots are too high (high Rf), decrease the polarity (e.g., increase the proportion of hexanes).[5]
No Spots Visible The compound is not UV-active, or the concentration is too low.Use a chemical stain like potassium permanganate for visualization. If the reaction is very dilute, try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.
Solvent Front is Uneven The bottom of the TLC plate is not level in the developing chamber.Ensure the chamber is on a flat surface and the plate is placed vertically.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of 4-acetamido-3-methylbenzoic acid. The protocol described herein, utilizing a three-lane spotting system on silica gel with an ethyl acetate/hexanes/acetic acid mobile phase, provides a reliable and self-validating method to track the consumption of the starting material and the formation of the product. By carefully interpreting the changes in the chromatogram over time, researchers can confidently determine the reaction endpoint, leading to improved yield, purity, and process control.

References

  • BHANDARI, S. et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 14(10), pp.5341-5348. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Available at: [Link]

  • University of York. (n.d.). Visualising plates. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Vertex AI Search. (n.d.).
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  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Available at: [Link]

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  • Chemistry LibreTexts. (2021). 5.3: TLC Uses. Available at: [Link]

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  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Available at: [Link]

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Application

Application Notes and Protocols for the Derivatization of 4-Acetamido-3-methylbenzoic Acid for Biological Screening

Abstract This guide provides a detailed framework for the chemical derivatization of 4-acetamido-3-methylbenzoic acid, a versatile scaffold for generating diverse small molecule libraries amenable to biological screening...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the chemical derivatization of 4-acetamido-3-methylbenzoic acid, a versatile scaffold for generating diverse small molecule libraries amenable to biological screening. We present field-proven protocols for strategic modification at three key positions: the carboxylic acid, the acetamido group, and the aromatic ring. Each protocol is designed for robustness and adaptability, facilitating the exploration of structure-activity relationships (SAR). Methodologies include amide bond formation via HATU and EDC/NHS coupling, esterification through Fischer and Mitsunobu reactions, and functional group interconversion of the acetamido moiety. The rationale behind reagent choice, reaction conditions, and purification strategies is discussed in depth. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for hit and lead discovery programs.

Introduction: The Rationale for Derivatization

4-Acetamido-3-methylbenzoic acid is a compelling starting point for library synthesis in drug discovery. Its structure presents multiple, chemically distinct handles for diversification, allowing for a systematic exploration of the chemical space surrounding a core pharmacophore.

  • The Carboxylic Acid: Serves as a primary anchor point for derivatization, readily converted into amides and esters. This allows for the introduction of a vast array of commercially available amines and alcohols, profoundly influencing properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

  • The Acetamido Group: This moiety can modulate the electronic properties of the aniline nitrogen. It can be hydrolyzed to reveal the parent aniline, which can then be engaged in a variety of reactions (e.g., sulfonylation, reductive amination, alternative acylations) to probe different interactions with biological targets.[1]

  • The Aromatic Ring: The benzene ring itself, activated by the acetamido group, offers potential sites for electrophilic aromatic substitution, allowing for the introduction of halogens or other groups that can act as metabolic blockers, alter electronic distribution, or serve as handles for further coupling reactions.

The strategic derivatization of this scaffold enables the generation of libraries with tailored physicochemical properties, enhancing the probability of identifying novel modulators for a wide range of biological targets, from enzymes like cyclooxygenases (COX) to protein-protein interactions involving receptors such as the androgen receptor.[2][3]

Derivatization Strategies & Mechanistic Insights

A successful library synthesis campaign relies on high-yielding, reliable reactions that are tolerant of diverse functional groups. Below, we detail four primary strategies for derivatizing the 4-acetamido-3-methylbenzoic acid core.

Amide Bond Formation at the Carboxylic Acid

The formation of an amide bond is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, coupling agents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization in chiral compounds.[5]

Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine nucleophile then attacks this active ester to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[6] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, accelerating the reaction.

G cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Amide Bond Formation Acid R-COOH HATU HATU DIPEA DIPEA ActiveEster OAt-Active Ester ActiveEster2 ActiveEster2 Tetramethylurea Tetramethylurea Amine R'-NH₂ Amide Amide Product HOAt HOAt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups. Its efficiency is significantly enhanced by the addition of N-hydroxysuccinimide (NHS).[7]

Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis. NHS intercepts this intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with a primary amine to yield the desired amide.[7]

G cluster_activation Step 1: EDC Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amide Formation Acid R-COOH EDC EDC Acylisourea O-Acylisourea Intermediate Acylisourea2 Acylisourea2 NHS NHS NHSEster NHS Ester (Amine-Reactive) NHSEster2 NHSEster2 Amine R'-NH₂ Amide Amide Product

Esterification of the Carboxylic Acid

Ester derivatives are valuable for probing interactions in more lipophilic binding pockets and can also serve as prodrugs that are hydrolyzed in vivo.

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[8]

Mechanism: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[9] To achieve high yields, the equilibrium must be shifted toward the products, usually by using the alcohol as the solvent (a large excess) or by removing water as it forms.[4][9]

The Mitsunobu reaction is a powerful method for forming esters under mild, neutral conditions, and is particularly useful for secondary alcohols where it proceeds with a complete inversion of stereochemistry.[10] It is also effective for coupling sterically hindered acids.[11]

Mechanism: The reaction involves a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD combine to form a phosphonium salt. The alcohol attacks this salt, and subsequent deprotonation by the carboxylate anion forms an oxyphosphonium salt, activating the alcohol's oxygen as an excellent leaving group. The carboxylate then displaces the activated oxygen via an Sₙ2 reaction to form the ester.[10]

Derivatization of the Acetamido Group

The acetamido group provides an opportunity for further diversification. The most direct approach involves hydrolysis to the free aniline, which can then be derivatized.

Mechanism: Acid-catalyzed hydrolysis of the amide bond begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, forming a tetrahedral intermediate. Following proton transfers, the C-N bond is cleaved, releasing the protonated aniline and acetic acid.[12][13] The free aniline is a versatile intermediate for further reactions.

G Start 4-Acetamido-3-methyl- benzoic Acid Aniline 4-Amino-3-methyl- benzoic Acid Start->Aniline Acid Hydrolysis Sulfonamide Sulfonamide Derivative Aniline->Sulfonamide Sulfonylation (R-SO₂Cl, Base) NewAmide Alternative Amide Aniline->NewAmide Acylation (R'-COCl, Base)

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All reagents should be handled with care, and Material Safety Data Sheets (MSDS) should be consulted prior to use.

Protocol 3.1: Amide Synthesis using HATU

This protocol describes the general procedure for coupling 4-acetamido-3-methylbenzoic acid with a representative primary amine (e.g., benzylamine).

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
4-Acetamido-3-methylbenzoic acid1.0193.20193 mg
Benzylamine1.1107.15118 µL (118 mg)
HATU1.1380.23418 mg
DIPEA3.0129.25523 µL (388 mg)
Anhydrous DMF--4-5 mL

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-acetamido-3-methylbenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.

  • Add DIPEA (3.0 eq) to the stirred solution and allow the acid to pre-activate for 5-10 minutes at room temperature.

  • Add the amine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and 1N HCl (20 mL).

  • Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide. Expected yield: >85%.

Protocol 3.2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of the methyl ester of 4-acetamido-3-methylbenzoic acid.

ReagentMolar Eq.MW ( g/mol )Amount (for 5 mmol scale)
4-Acetamido-3-methylbenzoic acid1.0193.20966 mg
MethanolSolvent/Excess32.0420 mL
Concentrated H₂SO₄Catalytic98.08~0.5 mL (5-10 drops)

Procedure:

  • In a 50 mL round-bottom flask, suspend 4-acetamido-3-methylbenzoic acid (1.0 eq) in methanol (used in large excess as the solvent).[4]

  • While stirring, carefully add concentrated sulfuric acid dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude ester.

  • Purification: If necessary, the product can be recrystallized (e.g., from ethyl acetate/hexanes) to yield pure methyl 4-acetamido-3-methylbenzoate. Expected yield: >90%.

Protocol 3.3: Hydrolysis of the Acetamido Group

This protocol describes the deprotection of the acetamido group to yield 4-amino-3-methylbenzoic acid, a key intermediate for further diversification.

ReagentMolar Eq.MW ( g/mol )Amount (for 2 mmol scale)
4-Acetamido-3-methylbenzoic acid1.0193.20386 mg
30% Aqueous H₂SO₄--14 mL
10% Aqueous NaOH--As needed for neutralization

Procedure:

  • Place 4-acetamido-3-methylbenzoic acid (1.0 eq) and 30% H₂SO₄ in a round-bottom flask.[1]

  • Attach a reflux condenser and heat the mixture at reflux for 1-2 hours.

  • Cool the solution to room temperature and then further cool in an ice bath.

  • Work-up: Slowly and carefully neutralize the cooled solution by adding 10% NaOH solution dropwise with stirring. The product will precipitate as the solution approaches neutrality (pH ~6-7). Monitor the pH with pH paper.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Purification: The product can be recrystallized from hot water or an ethanol/water mixture to yield pure 4-amino-3-methylbenzoic acid. Expected yield: >80%.

Application in Biological Screening

The derivatized library of 4-acetamido-3-methylbenzoic acid can be screened against a multitude of biological targets to identify novel hit compounds. The choice of assay will depend on the therapeutic area of interest.

  • Anti-inflammatory & Analgesic Activity: Derivatives can be screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) in cell-free or cell-based assays. This scaffold is related to known NSAIDs.[2][14]

  • Anticancer Activity: Libraries can be tested for antiproliferative effects against various cancer cell lines (e.g., prostate, breast).[3] Follow-up assays can investigate the mechanism of action, such as inhibition of specific kinases, histone deacetylases (HDACs), or disruption of protein-protein interactions like the androgen receptor-coactivator binding.[3][15]

  • Antimicrobial Activity: Compounds can be evaluated for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[5][6]

  • Neurological & Metabolic Disorders: Benzamide derivatives have shown activity as dopamine D2 receptor antagonists and 5-HT4 receptor agonists, suggesting potential applications in antipsychotic and prokinetic drug discovery.

A typical high-throughput screening (HTS) cascade involves primary screening of the entire library at a single concentration to identify "hits." These hits are then confirmed through dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀). Subsequent secondary assays are used to confirm the mechanism of action and assess selectivity against related targets.

G cluster_0 Library Generation cluster_1 Screening Cascade Start 4-Acetamido-3-methyl- benzoic Acid Deriv Derivatization (Amides, Esters, etc.) Start->Deriv Lib Diverse Compound Library Deriv->Lib HTS Primary HTS (Single Concentration) Lib->HTS Hits Initial Hits Dose Dose-Response (IC₅₀/EC₅₀ Determination) Confirmed Confirmed Hits Secondary Secondary/Selectivity Assays Leads Validated Leads for SAR Optimization

References

  • Scribd. (2024). Preparation of Aniline From Acetanilide (Hydrolysis). [Link]

  • Slideshare. (2019). Acetanilide synthesis. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. [Link]

  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals (Basel). [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Tremont, S. J., & Rahman, H. U. (1984). Ortho-alkylation of acetanilides using alkyl halides and palladium acetate. Journal of the American Chemical Society. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). Synthesis of Acetanilide. [Link]

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]

  • Park, S., et al. (2015). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules. [Link]

  • Ndjoko, K., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Molecules. [Link]

  • Karatas, F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals (Basel). [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. [Link]

  • Nicholson, J. K., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Biochemical Pharmacology. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. [Link]

  • Reddit. (2022). amide coupling help. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-acetamido-3-methylbenzoic acid

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and op...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Strategy

The most direct and common route to synthesizing 4-acetamido-3-methylbenzoic acid is through the N-acetylation of 4-amino-3-methylbenzoic acid. This reaction involves the protection of the amino group using acetic anhydride. While seemingly straightforward, this process is sensitive to several factors that can significantly impact yield and purity.

This guide will focus on troubleshooting this specific synthetic step, providing solutions to common problems encountered in the laboratory.

Core Reaction Workflow

Below is a diagram illustrating the key transformation from the starting amine to the final acetylated product.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 4-amino-3-methylbenzoic acid B 4-acetamido-3-methylbenzoic acid A->B N-Acetylation R Acetic Anhydride (CH3CO)2O + Mild Base (e.g., NaOAc) or Aqueous Na2CO3

Caption: N-acetylation of 4-amino-3-methylbenzoic acid.

Recommended Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of aromatic amines and serves as a robust starting point.[1]

Materials:

  • 4-amino-3-methylbenzoic acid (10.0 g)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (150 mL)

  • Acetic Anhydride (8.0 mL)

  • Acetone (25 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Ice bath, beakers, magnetic stirrer, Büchner funnel

Procedure:

  • In a 500 mL beaker, dissolve 10.0 g of 4-amino-3-methylbenzoic acid in 150 mL of 5% aqueous sodium carbonate solution. Stir until fully dissolved.

  • In a separate flask, prepare a solution of 8.0 mL of acetic anhydride in 25 mL of acetone.

  • Cool the 4-amino-3-methylbenzoic acid solution in an ice bath with continuous stirring.

  • Add the acetic anhydride solution dropwise to the cooled amine solution over approximately 20 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 45 minutes.

  • Slowly and carefully, add 1 M HCl to the reaction mixture while stirring until the solution is acidic (test with pH paper). This will precipitate the product.

  • Filter the resulting white precipitate using a Büchner funnel.

  • Wash the precipitate with a small amount of cold water to remove residual salts and acid.

  • Dry the product in an oven at 80-100 °C to a constant weight.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a frequent issue stemming from several potential factors. A systematic check is required.

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1]

  • Hydrolysis of Acetic Anhydride: Acetic anhydride reacts with water. While this protocol uses an aqueous system, the dropwise addition into a cold solution is designed to favor the N-acetylation reaction over hydrolysis. Adding the anhydride too quickly or at a higher temperature will increase the rate of its decomposition by water, reducing the amount available to acetylate the amine.[1]

  • Suboptimal pH: The reaction is sensitive to pH. The sodium carbonate base is used to neutralize the acetic acid byproduct, which drives the equilibrium towards the product. However, if the solution is too basic, it can increase the hydrolysis rate of the acetic anhydride.[1]

  • Product Loss During Workup: 4-acetamido-3-methylbenzoic acid has some solubility in water, especially warm water. Ensure the solution is thoroughly cooled before and during filtration to minimize product loss. Washing the filtered precipitate should be done with minimal amounts of ice-cold water.[1]

  • Purity of Starting Material: The starting material, 4-amino-3-methylbenzoic acid, may contain impurities that interfere with the reaction. The quality of this starting material is often dependent on its synthesis, typically via the reduction of 3-methyl-4-nitrobenzoic acid.[2] Ensure you are starting with a pure amine.

Q2: I am observing multiple spots on my TLC plate, even after the recommended reaction time. How can I improve selectivity and drive the reaction to completion?

A2: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Driving the Reaction: If the starting material is still present, you can try extending the reaction time or adding a slight excess (e.g., 1.1 equivalents) of acetic anhydride. However, be mindful that a large excess can complicate purification.

  • Controlling Side Products: The primary side product is often from the hydrolysis of your reagent. The key to selectivity is temperature control. The amine is a much better nucleophile than water, especially at low temperatures. Maintaining a temperature between 0-10 °C during the addition of acetic anhydride is critical for favoring the desired N-acetylation.[3]

Q3: The final product is off-color (e.g., yellow or brown) and has a broad melting point range. What is the best purification strategy?

A3: Discoloration and a broad melting point are clear indicators of impurities. Recrystallization is the most effective method for purifying the final product.[3]

  • Solvent Selection: An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, an ethanol/water mixture is often an excellent choice.[1]

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture to remove colored impurities.[4]

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming pure crystals; rapid cooling can trap impurities.[3]

    • Filter the purified crystals and wash with a small amount of cold ethanol/water mixture.

Q4: How can I definitively confirm the identity and purity of my synthesized 4-acetamido-3-methylbenzoic acid?

A4: Proper analytical characterization is essential to confirm that you have synthesized the correct molecule with high purity.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.

  • Spectroscopy:

    • ¹H NMR: This will confirm the structure. You should expect to see signals corresponding to the two methyl groups (one from the acetyl group and one on the aromatic ring), the aromatic protons, and the amine and carboxylic acid protons.

    • IR Spectroscopy: Look for characteristic peaks for the N-H stretch, C=O stretches (from both the amide and the carboxylic acid), and aromatic C-H bonds.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indication of purity. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.

  • Reference Data: You can compare your analytical data with established values from chemical databases like PubChem.[5][6]

Data Summary Table

The following table summarizes key parameters for optimizing the N-acetylation reaction, based on best practices for similar transformations.[1][3]

ParameterRecommended Value/ConditionRationale
Reagent Ratio 1.0 - 1.1 equivalents of Acetic AnhydrideA slight excess can help drive the reaction to completion without significant purification challenges.
Reaction Temperature 0 - 10 °CMinimizes hydrolysis of acetic anhydride and reduces potential side reactions, improving selectivity.
pH Control Mildly basic (using Na₂CO₃ or NaOAc)Neutralizes the acetic acid byproduct, shifting the equilibrium to favor product formation.
Addition Rate Slow, dropwise addition of anhydrideMaintains low temperature and prevents localized high concentrations of the reagent, reducing side reactions.
Purification Method Recrystallization (Ethanol/Water)Highly effective for removing both soluble and colored impurities from the final product.

Logical Troubleshooting Workflow

If you encounter issues, follow this logical flow to diagnose the problem.

G A Low Yield or Impure Product B Analyze TLC of Crude Product A->B C Significant Starting Material Remains B->C Is starting material present? D Multiple Spots (Side Products) B->D Are there new, unexpected spots? E Product Spot is Streaky/Discolored B->E Is the main spot impure? F Incomplete Reaction - Extend reaction time - Check reagent stoichiometry - Verify starting material purity C->F G Poor Selectivity - Check reaction temperature - Slow down reagent addition - Verify pH control D->G H Purification Issue - Perform recrystallization - Use charcoal for color - Ensure proper workup (cold wash) E->H

Caption: Diagnostic workflow for synthesis problems.

References

  • Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide. Benchchem.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.
  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. Google Patents.
  • US3428673A - Nitration of 4-acetamidobenzoic acid. Google Patents.
  • 4-acetamido-3-methylbenzoic acid (C10H11NO3). PubChemLite.
  • 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948. PubChem.
  • 4-Amino-3-methylbenzoic acid synthesis. ChemicalBook.
  • Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. Benchchem.
  • m-IODOBENZOIC ACID. Organic Syntheses Procedure.

Sources

Optimization

common side reactions in the synthesis of 4-acetamido-3-methylbenzoic acid

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-acetamido-3-methylbenzoic acid, offering probable causes and actionable solutions.

Q1: My reaction is incomplete, and I still have a significant amount of the starting material, 4-amino-3-methylbenzoic acid, even after extended reaction times. What could be the cause?

A1: Incomplete acetylation is a common issue that can stem from several factors:

  • Insufficient Acetylating Agent: Ensure that at least a stoichiometric equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. An excess of the acetylating agent is often recommended to drive the reaction to completion.

  • Hydrolysis of the Acetylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. The presence of water in the reaction solvent or on the glassware will consume the reagent, rendering it unavailable for the acetylation of the amine. It is crucial to use anhydrous solvents and properly dried glassware.

  • Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. While the acetylation of primary amines is often rapid, steric hindrance from the adjacent methyl group and the deactivating effect of the carboxylic acid group on the aromatic ring might necessitate more forcing conditions, such as gentle heating or a longer reaction period.

  • Inadequate Mixing: If the starting material is not fully dissolved or the reaction mixture is not adequately stirred, localized concentration gradients can lead to an incomplete reaction.

Solution Protocol: Optimizing the Acetylation Reaction

  • Drying: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a desiccator or a stream of dry nitrogen. Use anhydrous solvents.

  • Reagent Stoichiometry: Use a 1.1 to 1.5 molar excess of acetic anhydride.

  • Catalyst/Base: The reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the acetic acid byproduct and drive the equilibrium towards the product.[1]

  • Temperature Control: Start the reaction at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature or heat gently (e.g., 40-50 °C) to ensure completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Q2: I am observing a significant amount of a byproduct that is less polar than my desired product on TLC. What could this be?

A2: A common, less polar byproduct in the acetylation of amino-functionalized benzoic acids is the mixed anhydride, formed by the reaction of the carboxylic acid group with the acetylating agent.

  • N,O-Diacylation: This occurs when both the amino and the carboxylic acid functional groups react with the acetylating agent. The resulting mixed anhydride is more susceptible to hydrolysis and can be converted back to the desired product or the starting material during aqueous workup.

Solution: Minimizing Mixed Anhydride Formation and Purification

  • Control Stoichiometry: Use a minimal excess of the acetylating agent to favor N-acetylation over O-acylation.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for N-acetylation.

  • Workup: During the workup, quenching the reaction with water will hydrolyze the mixed anhydride. Gentle heating in an aqueous solution can facilitate this hydrolysis.

  • Purification: Recrystallization is often an effective method to separate the desired 4-acetamido-3-methylbenzoic acid from any remaining starting material or the hydrolyzed byproduct.[1] A suitable solvent system, such as an ethanol/water mixture, can be employed.

Q3: My final product seems to be contaminated with the starting material, 4-amino-3-methylbenzoic acid, even after purification. Why is this happening and how can I remove it?

A3: This can be due to either an incomplete initial reaction or hydrolysis of the acetamido group during workup or purification.

  • Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to the amine under either acidic or basic conditions, especially with prolonged heating.[2][3] If the workup or purification involves strong acids or bases, this side reaction can occur.

Solution: Preventing and Addressing Hydrolysis

  • Neutral Workup: Aim for a neutral pH during the workup and purification steps. If an acid or base is used to facilitate dissolution or precipitation, use it in moderation and avoid prolonged exposure, especially at elevated temperatures.

  • Purification Strategy: Recrystallization is generally preferred over column chromatography for large-scale purification of this compound. If the product is contaminated with the more polar starting material, a carefully chosen recrystallization solvent should allow for the selective crystallization of the less soluble product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-acetamido-3-methylbenzoic acid?

A1: The most direct and common laboratory synthesis involves the acetylation of 4-amino-3-methylbenzoic acid using an acetylating agent like acetic anhydride or acetyl chloride.[4] An alternative multi-step synthesis can start from 3-methyl-4-nitrobenzoic acid, which is first reduced to 4-amino-3-methylbenzoic acid and then acetylated.[5]

Q2: What are the expected side products in this synthesis?

A2: Besides the unreacted starting material, the most likely side products include:

  • Diacetylated product: Reaction at both the amine and carboxylic acid (forming a mixed anhydride).

  • Hydrolysis product: 4-amino-3-methylbenzoic acid, if the acetamido group is cleaved during workup.

  • Polymers: Under harsh conditions, polymerization of the starting material or product could occur, though this is less common.

Q3: How can I best purify the final product?

A3: Recrystallization is a highly effective method for purifying 4-acetamido-3-methylbenzoic acid.[1] The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures should be selected. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.

Q4: What analytical techniques are suitable for assessing the purity of my product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction and assessment of the number of components in the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of minor impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-3-methylbenzoic acid

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a base like sodium carbonate.[1]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-acetamido-3-methylbenzoic acid.

Data Presentation
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
4-amino-3-methylbenzoic acidC₈H₉NO₂151.16169-171
4-acetamido-3-methylbenzoic acidC₁₀H₁₁NO₃193.20~210-215

Visualizations

Reaction Pathway

Synthesis_Pathway start 4-amino-3-methylbenzoic acid reagent + Acetic Anhydride start->reagent product 4-acetamido-3-methylbenzoic acid reagent->product Acetylation byproduct Acetic Acid product->byproduct

Caption: Synthesis of 4-acetamido-3-methylbenzoic acid.

Troubleshooting Logic

Troubleshooting_Flowchart start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproduct_obs Byproduct Observed? start->byproduct_obs cause1 Insufficient Reagent / Hydrolysis incomplete_rxn->cause1 Yes cause2 Suboptimal Conditions incomplete_rxn->cause2 Yes cause3 N,O-Diacylation byproduct_obs->cause3 Yes cause4 Amide Hydrolysis byproduct_obs->cause4 Yes solution1 Use excess, anhydrous reagent cause1->solution1 solution2 Optimize T & time, use catalyst cause2->solution2 solution3 Control stoichiometry, gentle workup cause3->solution3 solution4 Neutral pH workup, avoid heat cause4->solution4

Caption: Troubleshooting common synthesis issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide.
  • BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
  • LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015948, 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Acetamide? - Patsnap Synapse. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • YouTube. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Acetamido-3-methylbenzoic Acid

Welcome to the technical support center for the purification of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during its purification.

Introduction to Purification Challenges

4-Acetamido-3-methylbenzoic acid (C₁₀H₁₁NO₃, Molar Mass: 193.20 g/mol ) is a substituted benzoic acid derivative.[1] Its purification can be challenging due to a combination of its physicochemical properties and the potential for impurity co-crystallization. The presence of both a carboxylic acid and an acetamido group on the aromatic ring influences its solubility and stability, making the selection of an appropriate purification strategy critical for achieving high purity. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-acetamido-3-methylbenzoic acid, offering potential causes and actionable solutions.

Problem 1: Low Recovery After Recrystallization

Symptoms:

  • A significant loss of product mass after the recrystallization process.

  • The filtrate appears to contain a large amount of dissolved product.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.1. Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. 2. Solvent Mixtures: If a single solvent is not ideal, consider a binary solvent system. For example, dissolve the compound in a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[2]
Excessive Solvent Volume Using too much solvent will keep the product dissolved even at low temperatures, preventing efficient crystallization.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Concentrate the Solution: If too much solvent has been added, carefully evaporate some of it to reach the saturation point before cooling.
Premature Crystallization If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.1. Pre-heat Funnel and Glassware: Warm the funnel and receiving flask before filtration to prevent a sudden drop in temperature. 2. Use a Stemless Funnel: This minimizes the surface area for premature crystallization. 3. Quick Filtration: Perform the hot filtration step as quickly as possible.
Incomplete Crystallization Insufficient cooling time or temperature will result in a supersaturated solution, leaving a significant amount of product dissolved.1. Adequate Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath for at least 30 minutes to maximize crystal formation. 2. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Problem 2: Product Purity Does Not Improve After Recrystallization

Symptoms:

  • The melting point of the recrystallized product is still broad or lower than the literature value.

  • Analytical tests (e.g., HPLC, NMR) show the persistence of impurities.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Co-crystallization of Impurities Some impurities may have similar solubility profiles to the desired product, causing them to crystallize along with it.1. Change the Solvent System: Try a different recrystallization solvent or solvent mixture. The relative solubilities of the product and impurities may differ in another solvent system, allowing for better separation. 2. Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules. Use with caution as it can also adsorb some of the desired product.
Incomplete Removal of Starting Materials The most common impurities are often unreacted starting materials or byproducts from the synthesis. The typical synthesis involves the acetylation of 4-amino-3-methylbenzoic acid.[3] Therefore, this starting material is a likely impurity.1. pH Adjustment: If the starting material, 4-amino-3-methylbenzoic acid, is present, its solubility can be manipulated by adjusting the pH. Consider dissolving the crude product in a dilute basic solution, filtering out any insoluble impurities, and then re-precipitating the desired product by adding acid. The more acidic starting material may remain in the solution. 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with very similar properties.
Hydrolysis of the Acetamido Group Prolonged heating in strongly acidic or basic solutions can lead to the hydrolysis of the acetamido group, regenerating 4-amino-3-methylbenzoic acid.[4][5][6]1. Control pH and Temperature: Avoid harsh pH conditions and prolonged heating during recrystallization. If using a solvent like aqueous acetic acid, minimize the heating time. 2. Use Neutral Solvents: Whenever possible, opt for neutral solvents like ethanol or ethyl acetate for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 4-acetamido-3-methylbenzoic acid?

A1: Based on the properties of similar compounds like benzoic acid and acetanilide, a good starting point for recrystallization is an ethanol/water mixture.[2] 4-acetamido-3-methylbenzoic acid is likely to be soluble in hot ethanol and less soluble in water. This allows for the use of a binary solvent system where the crude product is dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly cloudy. The solution is then reheated to clarity and allowed to cool slowly. Water alone can also be a suitable solvent, as many benzoic acid derivatives exhibit significantly higher solubility in hot water compared to cold water.[7]

Q2: How can I identify the impurities in my sample?

A2: The most common process-related impurities are likely to be the starting materials, such as 4-amino-3-methylbenzoic acid, and reagents like acetic anhydride or acetyl chloride.[8] Side-reaction products, though less common, can also be present. To identify these impurities, a combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to separate and identify impurities by comparing their retention times to known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the impurities present.

  • Mass Spectrometry (MS): Can help in identifying the molecular weight of the impurities.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:

  • Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. Rapid cooling can favor oil formation over crystallization.

  • Change the Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.

Q4: Can I use techniques other than recrystallization for purification?

A4: Yes, while recrystallization is often the most convenient method for purifying solid compounds, other techniques can be employed if recrystallization proves ineffective:

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. A silica gel column is typically used, with a solvent system that allows for the separation of the desired product from its impurities.

  • Acid-Base Extraction: This can be a useful technique to remove acidic or basic impurities. For example, to remove unreacted 4-amino-3-methylbenzoic acid, the crude product can be dissolved in a suitable organic solvent and washed with a dilute aqueous base. The basic impurity will be extracted into the aqueous layer.

  • Sublimation: For compounds that are volatile enough, sublimation can be an effective purification method.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude 4-acetamido-3-methylbenzoic acid. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purity Assessment by HPLC
  • Mobile Phase: A typical mobile phase for analyzing benzoic acid derivatives is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is protonated.

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Procedure: Prepare a dilute solution of the purified product in the mobile phase. Inject a small volume onto the HPLC system and analyze the resulting chromatogram for the presence of any impurity peaks.

Visualizations

Workflow for Troubleshooting Low Recrystallization Yield

G start Low Yield After Recrystallization check_solubility Is the compound very soluble in the cold solvent? start->check_solubility check_volume Was an excessive amount of solvent used? check_solubility->check_volume No solution_solubility Action: Change to a less solubilizing solvent or use a binary solvent system. check_solubility->solution_solubility Yes check_cooling Was the cooling process too rapid or incomplete? check_volume->check_cooling No solution_volume Action: Evaporate some solvent before cooling. check_volume->solution_volume Yes solution_cooling Action: Allow for slow cooling to room temperature before placing in an ice bath. check_cooling->solution_cooling Yes

Caption: A decision tree for diagnosing the cause of low yield in recrystallization.

References

Sources

Optimization

Technical Support Center: Synthesis of 4-Acetamido-3-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid (CAS 37901-92-1).[1] This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid (CAS 37901-92-1).[1] This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the most common and effective synthesis routes. Our goal is to help you troubleshoot common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your results.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, reflecting the real-world challenges encountered during synthesis. We will explore two primary, validated pathways to the target molecule, explaining the causality behind each experimental choice.

Overview of Primary Synthetic Strategies

The synthesis of 4-acetamido-3-methylbenzoic acid is typically approached from two reliable starting points. The choice between them often depends on the commercial availability and cost of the precursors.

  • Route A: Direct Acetylation. This is the most straightforward approach, involving the direct N-acetylation of 4-amino-3-methylbenzoic acid. It is a single-step synthesis ideal for rapid production when the amino-precursor is readily available.[2]

  • Route B: Reduction and Acetylation. This two-step pathway begins with 3-methyl-4-nitrobenzoic acid. It involves the reduction of the nitro group to an amine, followed by N-acetylation. This route is advantageous when the nitro-precursor is more accessible or cost-effective than the amino-precursor.[3]

Synthetic_Routes_Overview cluster_0 Route A: Direct Acetylation cluster_1 Route B: Reduction & Acetylation A_start 4-Amino-3-methylbenzoic Acid A_end 4-Acetamido-3-methylbenzoic Acid A_start->A_end Acetic Anhydride B_start 3-Methyl-4-nitrobenzoic Acid B_intermediate 4-Amino-3-methylbenzoic Acid B_start->B_intermediate Reduction (e.g., H2/Pd-C) B_end 4-Acetamido-3-methylbenzoic Acid B_intermediate->B_end Acetic Anhydride

Caption: High-level comparison of the two primary synthesis pathways.

Route A: Direct Acetylation of 4-Amino-3-methylbenzoic Acid

This route is preferred for its simplicity and high atom economy. However, success hinges on careful control of reaction conditions to ensure complete conversion and minimize product loss.

Troubleshooting Guide & FAQs

Question 1: My yield is significantly lower than expected after acetylation. What are the most common causes?

Answer: Low yields in the acetylation of an aminobenzoic acid can almost always be traced to one of four factors.[4]

  • Incomplete Reaction: The nucleophilicity of the amino group is key. The reaction may be slow if the conditions are not optimal. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Suboptimal pH: The reaction of the amino group with acetic anhydride is sensitive to pH. The process generates acetic acid as a byproduct, which can protonate the starting amine, rendering it unreactive. The addition of a mild base, such as sodium acetate, is critical to neutralize this acid and drive the reaction to completion.[4]

  • Hydrolysis of Acetic Anhydride: Acetic anhydride reacts readily with water. If your solvent or starting material is not reasonably dry, a significant portion of the anhydride will be quenched before it can react with the amine. While the reaction is often performed in an aqueous basic solution, the anhydride should be added efficiently to favor the amine reaction.[4]

  • Product Loss During Work-up: 4-acetamido-3-methylbenzoic acid has some solubility in water. During the precipitation step (acidification), ensure the solution is thoroughly cooled in an ice bath to maximize product recovery. Furthermore, when washing the filtered precipitate, use a minimal amount of ice-cold water to avoid dissolving the product.[4]

Question 2: After acidifying the reaction mixture, the product precipitated but appears discolored or gummy. How can I improve its purity?

Answer: The most robust method for purifying the final product is recrystallization.[5]

  • Solvent Selection: An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. For this compound, an ethanol/water mixture is often effective.[6] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and then allow it to cool slowly.

  • Cooling Rate: Slow, undisturbed cooling is essential. Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool to room temperature slowly before moving it to an ice bath promotes the formation of large, pure crystals.[5]

  • Decolorization: If the product is colored due to persistent impurities, you can add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs colored impurities. Be sure to use a fluted filter paper for hot filtration to prevent premature crystallization in the funnel.[6]

Experimental Protocol: Acetylation of 4-Amino-3-methylbenzoic Acid

Workflow_Route_A start Dissolve 4-amino-3-methylbenzoic acid in aq. base (e.g., Na2CO3) step1 Cool solution in ice bath start->step1 step2 Add acetic anhydride dropwise with stirring step1->step2 step3 Stir for 30-60 min, monitoring by TLC step2->step3 step4 Acidify with HCl (aq) to precipitate product step3->step4 step5 Cool thoroughly to maximize precipitation step4->step5 step6 Filter precipitate using a Büchner funnel step5->step6 step7 Wash with minimal ice-cold water step6->step7 step8 Dry product in oven or under vacuum step7->step8 end Pure 4-acetamido-3-methylbenzoic acid step8->end

Caption: Experimental workflow for Route A.

Methodology:

  • Dissolution: In a 250 mL beaker, dissolve 10.0 g of 4-amino-3-methylbenzoic acid in 100 mL of a 5% aqueous sodium carbonate solution.

  • Cooling: Cool the solution in an ice bath with continuous stirring.

  • Addition of Acetylating Agent: Add 10 mL of acetic anhydride dropwise to the cold, stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Precipitation: Slowly and carefully add 1 M hydrochloric acid to the reaction mixture while stirring until the solution is acidic (pH ~2-3), causing the product to precipitate.

  • Isolation: Filter the white precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water.

  • Drying: Dry the product in an oven at 80-100 °C to a constant weight.

Route B: From 3-Methyl-4-nitrobenzoic Acid

This pathway is valuable when the corresponding nitro-compound is the more accessible starting material. It involves a reduction followed by the same acetylation step detailed in Route A.

Troubleshooting Guide & FAQs

Part 1: The Reduction Step

Question 1: My catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid is very slow or stalls completely. What's going wrong?

Answer: Catalytic hydrogenation issues are common and usually relate to the catalyst or the reaction environment.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the standard choice.[3] Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity. The catalyst should be handled carefully and not exposed to air for extended periods.

  • Hydrogen Pressure: While the reaction can sometimes be run at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) in a properly rated hydrogenation vessel (autoclave) can significantly increase the reaction rate.[3]

  • Solvent Purity: The choice of solvent, typically methanol or ethanol, is important.[3] Ensure the solvent is pure, as impurities can act as catalyst poisons.

  • Incomplete Reaction: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. If the reaction stalls, filtering the mixture through Celite to remove the old catalyst and adding a fresh portion can sometimes restart it.

Question 2: Are there effective alternatives to high-pressure hydrogenation?

Answer: Yes. A classic and effective alternative is reduction using a metal in acidic conditions, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[7]

  • Mechanism: SnCl₂ acts as a reducing agent, transferring electrons to the nitro group in a stepwise fashion, ultimately yielding the amine.

  • Advantages: This method avoids the need for specialized high-pressure equipment and flammable hydrogen gas.

  • Disadvantages: The work-up is more involved, requiring neutralization of a large amount of acid and removal of tin salts, which can sometimes complicate purification. The reaction is also stoichiometric, generating significant metal waste.[7]

Part 2: The Acetylation Step

Once the 4-amino-3-methylbenzoic acid intermediate is successfully synthesized and purified, the subsequent acetylation step is identical to that described in Route A . Please refer to the troubleshooting guide and protocol in the previous section for this transformation.

Experimental Protocol: Two-Step Synthesis from 3-Methyl-4-nitrobenzoic Acid

Workflow_Route_B cluster_B1 Step 1: Reduction cluster_B2 Step 2: Acetylation B1_start Dissolve 3-methyl-4-nitrobenzoic acid in Methanol B1_step1 Add Pd/C catalyst B1_start->B1_step1 B1_step2 Pressurize vessel with H2 gas (e.g., 50 psi) B1_step1->B1_step2 B1_step3 Stir at room temp until H2 uptake ceases (monitor by TLC) B1_step2->B1_step3 B1_step4 Filter through Celite to remove catalyst B1_step3->B1_step4 B1_step5 Concentrate filtrate under reduced pressure B1_step4->B1_step5 B1_end Crude 4-amino-3-methylbenzoic acid B1_step5->B1_end B2_start Proceed with crude amine (from Step 1) B2_step1 Follow Protocol for Route A: Dissolve in base, cool, add acetic anhydride, etc. B2_start->B2_step1 B2_end Pure 4-acetamido-3-methylbenzoic acid B2_step1->B2_end

Caption: Experimental workflow for the two-step Route B.

Methodology:

  • Reduction:

    • To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g) in 200 mL of methanol in a suitable pressure vessel, carefully add 5% palladium on carbon (0.5 g) under an inert atmosphere.[3]

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

    • Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.[3]

    • Carefully vent the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-methylbenzoic acid, which can be used directly or purified by recrystallization.[3]

  • Acetylation:

    • Use the crude 4-amino-3-methylbenzoic acid obtained above as the starting material in the Experimental Protocol for Route A .

Data & Route Comparison

FeatureRoute A: Direct AcetylationRoute B: Reduction & Acetylation
Starting Material 4-Amino-3-methylbenzoic acid3-Methyl-4-nitrobenzoic acid
Number of Steps 12
Key Reagents Acetic Anhydride, BaseH₂/Pd-C (or SnCl₂/HCl), Acetic Anhydride
Typical Yields >90%[4]Reduction: >95%[3], Acetylation: >90%[4]
Pros Fast, simple, high atom economyUses a potentially cheaper/more available starting material
Cons Relies on availability of the amino-precursorLonger procedure, requires hydrogenation equipment or deals with metal waste

Final Product Characterization

Question: How can I definitively confirm the structure and purity of my final product?

Answer: A combination of analytical techniques is recommended to ensure both the identity and purity of your synthesized 4-acetamido-3-methylbenzoic acid.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[5]

  • ¹H NMR Spectroscopy: This will confirm the structure. Expect to see singlets for the two methyl groups (aromatic-CH₃ and acetyl-CH₃), aromatic protons with characteristic splitting patterns, and broad singlets for the carboxylic acid and amide protons.[7]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the carboxylic acid and amide (around 1700-1650 cm⁻¹), and C-H stretches.[7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.[5][7]

References

  • Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide. (2025). BenchChem.
  • 4-Amino-3-methylbenzoic acid synthesis. ChemicalBook.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • 4-(Acetylamino)-3-methylbenzoic acid. PubChem.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. (2025). BenchChem.
  • The preparation method of the aminobenzoic acid of 3 methyl 4. (2017).
  • Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. (2025). BenchChem.
  • 4-Amino-3-methylbenzoic acid. Chem-Impex.
  • Technical Support Center: Purification of 4-(Methylsulfonamido)benzoic acid. (2025). BenchChem.
  • Purification of benzoic acid. (1966).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 4-Acetamido-3-Methylbenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction time without compromising yield or purity. We will delve into the critical parameters of the N-acetylation of 4-amino-3-methylbenzoic acid, providing actionable troubleshooting advice and a scientifically grounded rationale for each recommendation.

Overview of the Synthetic Pathway

The most common and direct route to 4-acetamido-3-methylbenzoic acid involves the N-acetylation of 4-amino-3-methylbenzoic acid. This precursor is typically synthesized via the reduction of 3-methyl-4-nitrobenzoic acid. While the overall synthesis has multiple steps, the optimization of reaction time is most critically addressed during the final acetylation stage.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Target Synthesis (Focus of Optimization) 3-Methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic acid 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic acid 3-Methyl-4-nitrobenzoic_acid->4-Amino-3-methylbenzoic_acid Reduction (e.g., H₂, Pd/C) Target 4-Acetamido-3-methylbenzoic acid 4-Amino-3-methylbenzoic_acid->Target N-Acetylation (e.g., Acetic Anhydride)

Caption: Common synthetic route to 4-acetamido-3-methylbenzoic acid.

Troubleshooting Guide: Accelerating the N-Acetylation Reaction

This section addresses common issues related to slow or incomplete acetylation of 4-amino-3-methylbenzoic acid.

Q1: My acetylation reaction is extremely slow, taking over 12 hours for partial conversion. What are the primary factors I should investigate?

A1: A slow N-acetylation reaction is typically governed by kinetics and reaction conditions. Organic reactions, unlike many inorganic ionic reactions, involve the breaking and forming of strong covalent bonds, which requires significant activation energy.[1][2][3] The primary factors to investigate are:

  • Temperature: The reaction rate is highly dependent on temperature. Running the reaction at room temperature or below may not provide sufficient energy to overcome the activation barrier.

  • Reagent Reactivity: The choice of acetylating agent is crucial. Acetic anhydride is generally more reactive than acetyl chloride in this context, which in turn is far more reactive than glacial acetic acid. Using a less reactive agent will inherently lead to longer reaction times.[4]

  • pH and Catalysis: The nucleophilicity of the amino group is pH-dependent. In a highly acidic medium, the amine is protonated to its non-nucleophilic ammonium salt, which will stop the reaction. The reaction is often performed with a mild base (like sodium acetate) to neutralize the acid byproduct, driving the equilibrium towards the product.[5]

  • Solvent Choice: The solvent must be able to dissolve the starting material and should be inert to the reaction conditions. Polar aprotic solvents can sometimes accelerate reaction rates compared to nonpolar solvents.

Q2: I've increased the temperature to reflux, but the reaction still doesn't go to completion and I'm seeing significant byproduct formation. What is happening?

A2: While increasing temperature generally increases reaction rate, excessively high temperatures can lead to undesirable side reactions and decomposition.[6] In the case of acetylating 4-amino-3-methylbenzoic acid, potential issues include:

  • Diacetylation: At high temperatures and with excess acetylating agent, the formation of a diacetylated product (on the nitrogen and potentially forming a mixed anhydride with the carboxylic acid) can occur.

  • Decomposition: A dark or black reaction mixture often indicates decomposition of the starting material or product, which can be caused by excessive heat.[6]

  • Solvent Reactivity: The solvent itself might begin to react or decompose at elevated temperatures.

Causality: The goal is to provide enough thermal energy to overcome the activation energy for the desired reaction without reaching the activation energy for competing side reactions. It is often more effective to optimize other parameters, such as catalyst or reagent choice, before resorting to extreme temperatures. It is advisable to start at a lower temperature (e.g., 0°C) and gradually increase it while monitoring the reaction progress.[6]

Q3: Can I use a catalyst to speed up the reaction without increasing the temperature significantly?

A3: Yes, catalysis is an excellent strategy to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.[1] For N-acetylation, several options exist:

  • Acid Catalysis: A catalytic amount of a strong acid like sulfuric acid can protonate the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), making it a much more potent electrophile. However, care must be taken as excess acid will protonate the amine starting material, rendering it unreactive.

  • Base Catalysis: While strong bases are generally not used as they can deprotonate the carboxylic acid, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective in small amounts. DMAP reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then rapidly attacked by the amine.

  • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can also be used to activate the acetylating agent.[4]

Q4: My yield is low even though TLC analysis shows complete consumption of the starting material. Where could my product be going?

A4: Low yield despite complete conversion often points to issues during the workup and isolation phase.[7] Consider the following possibilities:

  • Product Solubility: 4-acetamido-3-methylbenzoic acid has some solubility in water, especially if the pH is not optimal for precipitation. Ensure the solution is sufficiently acidic (pH ~2-3) to fully protonate the carboxylate and cooled in an ice bath to minimize loss during filtration.[5]

  • Premature Precipitation: If the product precipitates from the reaction mixture itself, it may coat the unreacted starting material, preventing the reaction from going to completion.

  • Loss during Washing: Washing the filtered product with large volumes of solvent or with a solvent in which it has moderate solubility will lead to significant product loss. Use minimal amounts of ice-cold solvent for washing.[5][8]

Frequently Asked Questions (FAQs)

Q: What is a typical, optimized reaction time for the N-acetylation of 4-amino-3-methylbenzoic acid? A: With an optimized protocol (e.g., using acetic anhydride with sodium acetate in an aqueous medium, or with a catalytic amount of DMAP in an organic solvent), the reaction should typically reach completion within 1-3 hours. Reaction progress should always be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[5]

Q: How do I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material on a TLC plate. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should show a clear separation between the more polar starting amine and the less polar product amide. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q: Are there alternative acetylating agents I can use to improve the reaction rate? A: Acetic anhydride is the most common and cost-effective choice. For extremely stubborn reactions, acetyl chloride can be used, but it is more hazardous, moisture-sensitive, and produces corrosive HCl gas. Ketene is a highly reactive acetylating agent but is a toxic gas and requires specialized equipment. For most lab-scale syntheses, optimizing the conditions with acetic anhydride is the most practical approach.[4]

Q: What safety precautions are critical when optimizing this reaction? A: Always work in a well-ventilated fume hood. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Acid and base catalysts should be handled with care. When increasing reaction temperature, be mindful of the solvent's boiling point and potential for exothermic reactions, especially during the initial addition of reagents.[6]

Optimized Experimental Protocol

This protocol is designed to achieve a rapid and high-yielding synthesis of 4-acetamido-3-methylbenzoic acid.

Materials:

  • 4-amino-3-methylbenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g of 4-amino-3-methylbenzoic acid in 50 mL of deionized water.

  • While stirring, add 25 mL of glacial acetic acid to the suspension. The starting material may not fully dissolve at this stage.

  • Warm the mixture gently to approximately 50°C to aid dissolution.

  • Once a near-homogenous solution is achieved, add 12 mL of acetic anhydride in one portion.

  • Continue to stir the reaction mixture at 50°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 7:3 ethyl acetate:hexane + 1% acetic acid).

  • Upon completion (disappearance of the starting amine spot by TLC), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Cool the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two small portions (2x 20 mL) of ice-cold water.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Data Summary for Optimization

ParameterConditionEffect on Reaction TimePotential Issues / Causality
Temperature Low (0-25°C)Slow / IncompleteInsufficient kinetic energy to overcome the activation barrier.[1]
Moderate (50-80°C)Optimal (1-3 hours)Provides sufficient energy for the desired reaction without promoting side reactions.
High (>100°C)Fast, but...Increased risk of side products (diacetylation) and decomposition.[6]
Acetylating Agent Acetic AcidVery SlowPoor acylating agent; reaction is an unfavorable equilibrium.[4]
Acetic AnhydrideOptimal Good reactivity, cost-effective, and manageable.
Acetyl ChlorideVery FastHighly reactive but moisture-sensitive and produces corrosive HCl gas.
Catalyst NoneModerateReaction proceeds but may require longer times or higher temperatures.
Mild Base (NaOAc)FasterNeutralizes the acidic byproduct, pushing the reaction to completion.[5]
Acid (cat. H₂SO₄)FasterActivates the acetylating agent but can deactivate the amine if not catalytic.
Nucleophilic (DMAP)Very Fast Forms a highly reactive intermediate, significantly lowering the activation energy.
Solvent Water / Acetic AcidGoodAllows for precipitation of the product upon completion.
Aprotic (DCM, THF)VariableUseful when anhydrous conditions are required (e.g., with DMAP catalysis).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction is too slow (> 4 hours) check_temp Is the reaction temperature > 50°C? start->check_temp increase_temp Increase temperature to 50-60°C. Monitor by TLC. check_temp->increase_temp No check_reagent Are you using Acetic Anhydride? check_temp->check_reagent Yes increase_temp->check_reagent use_anhydride Switch from Acetic Acid to Acetic Anhydride. check_reagent->use_anhydride No check_catalyst Is a catalyst/base present (e.g., NaOAc)? check_reagent->check_catalyst Yes use_anhydride->start add_catalyst Add a catalyst. Option 1: Mild base (NaOAc). Option 2 (anhydrous): DMAP (catalytic). check_catalyst->add_catalyst No consult_expert Reaction remains slow. Consider solvent effects or starting material purity. check_catalyst->consult_expert Yes add_catalyst->start

Caption: A workflow for troubleshooting slow N-acetylation reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide.
  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Brainly. (2017). Explain why organic reactions occur at a slower rate than inorganic reactions.
  • Chemistry For Everyone. (2025). Why Do Organic Compounds Have Slow Reaction Rates?.
  • Quora. (2017). Why are organic compound reactions usually slower than ionic compounds?.
  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Synthesis of 4-Acetamido-3-methylbenzoic Acid

A Guide to Optimizing Temperature Control for Researchers and Drug Development Professionals Welcome to the technical support guide for the synthesis of 4-acetamido-3-methylbenzoic acid. As Senior Application Scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Temperature Control for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-acetamido-3-methylbenzoic acid. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to achieving high yield and purity. Temperature, in particular, is a critical variable that can significantly influence the outcome of this multi-step synthesis.

This guide provides in-depth, field-proven insights into the effects of temperature at each stage of the synthesis. We will explore the causality behind protocol choices, offer robust troubleshooting solutions for common issues, and provide detailed, validated experimental procedures.

Overall Synthesis Workflow

The synthesis of 4-acetamido-3-methylbenzoic acid is typically achieved in a two-step process starting from 3-methyl-4-nitrobenzoic acid. The workflow involves a reduction of the nitro group followed by the acetylation of the resulting amine.

SynthesisWorkflow Start 3-Methyl-4-nitrobenzoic Acid Step1 Step 1: Catalytic Hydrogenation (Reduction) Start->Step1 H₂, Pd/C Temp: RT to 60°C Intermediate 4-Amino-3-methylbenzoic Acid Step1->Intermediate Step2 Step 2: Acetylation (with Acetic Anhydride) Intermediate->Step2 Ac₂O, Base Temp: 0°C to RT Product 4-Acetamido-3-methylbenzoic Acid Step2->Product

Caption: Overall synthesis pathway for 4-acetamido-3-methylbenzoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Step 1: Reduction of 3-Methyl-4-nitrobenzoic Acid

Q1: My reduction reaction is slow, and TLC analysis shows a significant amount of unreacted starting material. Could temperature be the issue?

A1: Yes, temperature is a key factor in the rate of catalytic hydrogenation.

  • Causality: While some protocols for the reduction of substituted nitroarenes proceed efficiently at room temperature, others may require moderate heating to achieve a reasonable reaction rate.[1] The catalytic activity of Palladium on carbon (Pd/C) is temperature-dependent. Too low a temperature can result in a sluggish or stalled reaction.

  • Solution:

    • Verify Catalyst Activity: Ensure your Pd/C catalyst is not expired or deactivated.

    • Increase Temperature: If the reaction is proceeding cleanly but slowly at room temperature, consider gently heating the reaction mixture. A temperature of 60°C has been shown to be effective for this specific reduction.[1]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Increase the temperature in increments of 10°C and monitor the effect on the reaction rate.

    • Check Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction, as specified by your protocol (e.g., 0.7 MPa).[1]

Q2: I'm observing byproduct formation during the reduction. Is my temperature too high?

A2: While less common for this specific reduction, excessive temperature can sometimes lead to side reactions.

  • Causality: Overheating during catalytic hydrogenation can, in some cases, lead to catalyst sintering (reducing its effectiveness) or promote undesired side reactions on other functional groups, although the benzoic acid and methyl groups are generally stable under these conditions.

  • Solution:

    • Maintain Recommended Temperature: Adhere to established protocol temperatures. For the reduction of 3-methyl-4-nitrobenzoic acid, a range of room temperature to 60°C is well-documented.[1] Avoid exceeding this range unless necessary and validated.

    • Ensure Proper Agitation: Good stirring is crucial to ensure efficient mass transfer of hydrogen gas and prevent localized overheating on the catalyst surface.

    • Purify the Product: If byproducts are formed, the resulting 4-amino-3-methylbenzoic acid should be purified (e.g., by recrystallization) before proceeding to the acetylation step to avoid carrying impurities forward.

Step 2: Acetylation of 4-amino-3-methylbenzoic acid

Q1: My acetylation yield is low, and I have a lot of unreacted 4-amino-3-methylbenzoic acid. What is the role of temperature here?

A1: This issue often points to improper temperature control during two distinct phases of the reaction: the initial addition and the subsequent reaction period.

  • Causality: The reaction between an amine and acetic anhydride is highly exothermic. To prevent runaway reactions and side product formation, the initial addition is performed at a low temperature (0-5°C) using an ice bath.[2] However, after the initial exothermic phase is controlled, the reaction may require warming to room temperature or slightly above to proceed to completion. If the mixture is kept cold for the entire duration, the reaction may be incomplete.

  • Solution:

    • Controlled Addition: Add the acetic anhydride dropwise to your amine solution while maintaining the temperature between 0-5°C.[2]

    • Allow to Warm: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the recommended time (e.g., 30-60 minutes).

    • Gentle Heating (If Necessary): In some cases, gentle warming (e.g., to 40-50°C) may be required to drive the reaction to completion, particularly if the amine is less reactive. However, this should be done with caution. Monitor the reaction by TLC to confirm the consumption of the starting material.

Q2: The reaction mixture turned dark brown or black upon adding acetic anhydride. Why did this happen?

A2: This is a classic sign of uncontrolled exotherm and subsequent oxidation/degradation.

  • Causality: Aromatic amines are susceptible to oxidation, and this degradation is accelerated at higher temperatures.[3] If acetic anhydride is added too quickly or without adequate cooling, localized "hot spots" can form. This rapid temperature increase leads to the formation of tarry, colored oxidation byproducts, which significantly reduces yield and complicates purification.

  • Solution:

    • Pre-cool the Amine Solution: Ensure your solution of 4-amino-3-methylbenzoic acid is thoroughly chilled in an ice bath before you begin adding the acetic anhydride.

    • Slow, Dropwise Addition: Add the acetic anhydride very slowly, allowing the cooling bath to dissipate the heat generated after each drop.

    • Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to distribute the acetic anhydride and the generated heat evenly.

Q3: My final product is difficult to purify and shows multiple spots on TLC. Could improper temperature control be the cause?

A3: Absolutely. Poor temperature control is a primary cause of impurity formation.

  • Causality: Overheating during acetylation can lead to several side reactions beyond simple oxidation. These may include the formation of diacetylated products (where the carboxylic acid group is converted to a mixed anhydride) or other undefined degradation products. These impurities often have similar polarities to the desired product, making purification by recrystallization challenging.

  • Solution:

    • Strict Temperature Adherence: The most effective solution is preventative. Maintain strict control over the temperature during the addition of acetic anhydride, keeping it within the 0-5°C range.

    • Purification Strategy: If impurities are present, column chromatography may be required for effective separation. For recrystallization, screen various solvent systems to maximize the solubility difference between your product and the impurities.

    • Characterization: Use analytical techniques like ¹H NMR and Mass Spectrometry to identify the impurities, which can provide clues about the side reactions that occurred and how to prevent them in the future.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature profile for the acetylation of 4-amino-3-methylbenzoic acid? A: The optimal profile involves two stages:

  • Addition Phase: 0-5°C. This is critical for controlling the initial exotherm of the reaction with acetic anhydride.[2]

  • Reaction Phase: After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for an additional 30-60 minutes to ensure it goes to completion.

Q: Why is cooling in an ice bath so critical when adding acetic anhydride? A: The acetylation of amines is a highly exothermic process. Cooling is essential to dissipate this heat effectively. Without it, the reaction temperature can rise uncontrollably, leading to a cascade of negative effects including rapid oxidation of the amine, formation of tarry byproducts, and a significant reduction in the yield and purity of the desired 4-acetamido-3-methylbenzoic acid.[3]

Q: What are the primary consequences of overheating during the acetylation step? A: The main consequences are:

  • Low Yield: Due to the degradation of both the starting material and the product.

  • Impurity Formation: Generation of colored oxidation products and other side products, making purification difficult.[3]

  • Safety Hazard: In large-scale reactions, an uncontrolled exotherm can pose a significant safety risk, potentially leading to boiling and splashing of corrosive reagents.

Q: How does temperature generally affect the catalytic reduction of a nitro group? A: For the reduction of an aromatic nitro group using H₂ and a Pd/C catalyst, temperature influences both the reaction rate and selectivity.

  • Rate: Increasing the temperature generally increases the reaction rate.[1]

  • Selectivity: While the nitro group is typically the most reactive site under these conditions, excessively high temperatures could potentially initiate side reactions on other sensitive functional groups if present. For the synthesis of 4-amino-3-methylbenzoic acid, the recommended range of room temperature to 60°C is effective and safe.[1]

Data Summary: Temperature Parameters

Reaction StepParameterLow Temperature Issue (<0°C)Optimal RangeHigh Temperature Issue (>80°C)
1. Reduction Reaction RateVery slow or incomplete reaction.25 - 60°C[1]Potential for catalyst degradation or minor side reactions.
2. Acetylation (Addition) Exotherm ControlN/A (Cooling is intended)0 - 5°C[2]Uncontrolled exotherm, oxidation, tar formation.[3]
2. Acetylation (Reaction) Reaction CompletionIncomplete reaction, low yield.20 - 25°CDegradation of product, formation of impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-3-methylbenzoic acid (Reduction)

This protocol is adapted from established literature procedures.[1]

  • Setup: To a 2 L autoclave, add 3-methyl-4-nitrobenzoic acid (1.0 mol), methanol (1.2 L), and 5% Pd/C catalyst (4 g).

  • Inerting: Seal the autoclave. Purge the atmosphere by pressurizing with nitrogen and venting (repeat 3 times).

  • Hydrogenation: Purge the autoclave with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to 0.7 MPa.

  • Reaction: Begin vigorous stirring (e.g., 250 rpm) and heat the mixture to 60°C.

  • Monitoring: Maintain the temperature and pressure for approximately 10 hours. Monitor the reaction progress by TLC (the product is UV active and will have a different Rf from the starting material).

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Isolation: Remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure at 50°C to yield the crude product. The product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 4-acetamido-3-methylbenzoic acid (Acetylation)

This protocol is based on general methods for the acetylation of aromatic amines.[2][4]

  • Setup: In a 250 mL beaker, dissolve 4-amino-3-methylbenzoic acid (10.0 g) in 100 mL of a 5% aqueous sodium carbonate solution. Cool the solution in an ice bath with magnetic stirring.

  • Reagent Preparation: In a separate flask, prepare a solution of acetic anhydride (10 mL) in acetone (20 mL).

  • Addition: Add the acetic anhydride solution dropwise to the cold, stirred amine solution over 15-20 minutes. Ensure the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then remove the ice bath and stir for another 30 minutes at room temperature.

  • Precipitation: Slowly and carefully acidify the reaction mixture with 1 M hydrochloric acid until the pH is approximately 3-4. The product will precipitate as a white solid.

  • Isolation: Cool the mixture thoroughly in the ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold water to remove residual salts and acid. Dry the purified 4-acetamido-3-methylbenzoic acid in an oven at 80-100°C.

Troubleshooting Workflow: Low Yield in Acetylation

Troubleshooting Start Low Yield of 4-Acetamido-3-methylbenzoic Acid Check1 Was the reaction mixture dark/tarry? Start->Check1 Ans1_Yes YES Check1->Ans1_Yes Yes Ans1_No NO Check1->Ans1_No No Cause1 Probable Cause: Uncontrolled Exotherm Ans1_Yes->Cause1 Check2 Does TLC show significant unreacted starting material? Ans1_No->Check2 Solution1 Solution: 1. Pre-cool amine solution to 0°C. 2. Add Ac₂O dropwise with vigorous stirring. 3. Ensure efficient cooling. Cause1->Solution1 Ans2_Yes YES Check2->Ans2_Yes Yes Ans2_No NO Check2->Ans2_No No Cause2 Probable Cause: Incomplete Reaction Ans2_Yes->Cause2 End Other issues: - Product loss during workup - Impure reagents Ans2_No->End Solution2 Solution: 1. After cold addition, allow mixture to warm to room temperature. 2. Increase stir time at RT. 3. Check purity of starting materials. Cause2->Solution2

Caption: Decision tree for troubleshooting low yields in the acetylation step.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide. 2

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. 3

  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted benzoic acids. 5

  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis. 1

  • Pearson. (n.d.). Acylation of Aniline Explained. 6

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). 4

  • NCERT. (n.d.). Amines. 7

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. 8

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Acetamido-3-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of impurities. Our goal is to equip you with the scientific understanding and practical solutions needed for a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-acetamido-3-methylbenzoic acid, offering insights into their causes and providing step-by-step solutions.

Problem 1: Low Yield of the Final Product

Question: I am experiencing a significantly lower than expected yield of 4-acetamido-3-methylbenzoic acid. What are the potential causes and how can I improve it?

Answer: A low yield can stem from several factors throughout the synthetic process. Let's break down the common culprits and their remedies.

  • Incomplete Acetylation of the Starting Material: The initial step of acetylating 4-amino-3-methylbenzoic acid is crucial. If this reaction does not go to completion, you will be carrying unreacted starting material through the process, which will lower your final yield.

    • Causality: The amino group of 4-amino-3-methylbenzoic acid is the nucleophile that attacks the acetylating agent (commonly acetic anhydride). Insufficient activation or reaction time can lead to an incomplete reaction.

    • Solution:

      • Ensure Appropriate Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[1]

      • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can be applied.[1]

      • Catalyst-Free Approach: A catalyst-free method using acetic anhydride at room temperature is often efficient and complete within 10-20 minutes.[1]

  • Loss of Product During Work-up and Purification: The isolation and purification steps are critical for obtaining a pure product, but they can also be a source of yield loss.

    • Causality: 4-acetamido-3-methylbenzoic acid has some solubility in water, especially at elevated temperatures. Excessive washing or using hot water for washing can lead to product loss.

    • Solution:

      • Controlled Precipitation: When precipitating the product from an aqueous solution, ensure the solution is sufficiently cooled in an ice bath to minimize solubility.

      • Efficient Filtration: Use a Büchner funnel for vacuum filtration to ensure efficient collection of the solid product.

      • Minimize Washes: Wash the filter cake with a minimal amount of cold deionized water to remove soluble impurities without dissolving a significant amount of the product.

Problem 2: Presence of Unreacted Starting Material in the Final Product

Question: My final product of 4-acetamido-3-methylbenzoic acid is contaminated with the starting material, 4-amino-3-methylbenzoic acid. How can I prevent this and purify my product?

Answer: The presence of unreacted starting material is a common issue that points to an incomplete acetylation reaction.

  • Preventing Incomplete Acetylation:

    • Reaction Monitoring: As mentioned previously, diligent monitoring of the reaction by TLC is essential to ensure all the 4-amino-3-methylbenzoic acid has been consumed before proceeding with the work-up.

    • Reagent Quality: Ensure the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture, which would reduce its effectiveness.

  • Purification Strategy:

    • Recrystallization: Recrystallization is an effective method for purifying the final product.[2]

      • Solvent Selection: Choose a solvent system in which 4-acetamido-3-methylbenzoic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good choice. The starting material, being more polar, may have different solubility characteristics that can be exploited.

      • Procedure: Dissolve the impure product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product. Collect the crystals by vacuum filtration.

Problem 3: Formation of a Colored, Tarry Byproduct

Question: During my synthesis, I'm observing the formation of a dark, tarry substance, which is contaminating my product. What is causing this and how can I avoid it?

Answer: The formation of colored, tarry byproducts is often due to oxidation of the aromatic amine.[1]

  • Cause: Aromatic amines are susceptible to oxidation, especially under harsh reaction conditions or exposure to air.[1] This can lead to the formation of polymeric, colored impurities.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]

    • Purify Starting Material: If the starting 4-amino-3-methylbenzoic acid is discolored, it may already contain oxidized impurities. Purifying it by recrystallization before use can prevent the propagation of these impurities.

    • Moderate Reaction Conditions: Avoid excessive heat, as this can accelerate oxidation and other side reactions.

Problem 4: Hydrolysis of the Acetamido Group

Question: I suspect that the acetamido group in my product is being hydrolyzed back to an amino group during the work-up. Is this possible and how can I prevent it?

Answer: Yes, hydrolysis of the acetamido group is a potential side reaction, particularly under strongly acidic or basic conditions, especially with prolonged heating.[3][4][5][6][7]

  • Causality:

    • Acidic Conditions: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][7]

    • Basic Conditions: Under strong basic conditions with heating, the hydroxide ion can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.[4]

  • Solution:

    • Neutral or Mildly Acidic/Basic Work-up: During the work-up, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If an acid or base wash is necessary, perform it at a low temperature and for a short duration.

    • Controlled pH: When neutralizing the reaction mixture, do so carefully and monitor the pH to avoid extremes.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 4-acetamido-3-methylbenzoic acid?

A1: A common and straightforward synthetic route involves the N-acetylation of 4-amino-3-methylbenzoic acid.[8] This is typically achieved by reacting 4-amino-3-methylbenzoic acid with an acetylating agent like acetic anhydride.[9] The reaction is often carried out in a suitable solvent or, in some cases, neat.

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

A2:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of 4-acetamido-3-nitrobenzoic acid, a related compound, is reported to be in the range of 212-219.5 °C.[10]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Look for the characteristic C=O stretch of the carboxylic acid and the amide, as well as the N-H stretch of the amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the most definitive method for confirming the structure of the final product and assessing its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all reagents, especially volatile ones like acetic anhydride, in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used to be aware of their specific hazards and handling procedures.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-3-methylbenzoic Acid

This protocol describes the N-acetylation of 4-amino-3-methylbenzoic acid using acetic anhydride.

Materials:

  • 4-amino-3-methylbenzoic acid

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-methylbenzoic acid in a suitable volume of water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a slight excess (1.1-1.2 equivalents) of acetic anhydride to the cooled solution.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude 4-acetamido-3-methylbenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified product.

Data Presentation

ParameterRecommended Value/RangeRationale
Acetic Anhydride Stoichiometry1.1 - 1.5 equivalentsTo ensure the reaction goes to completion.[1]
Reaction Temperature0 - 60 °CLower temperatures control exothermicity and side reactions; gentle heating can increase the reaction rate if necessary.[1]
Work-up pHNear neutralTo prevent hydrolysis of the acetamido group.[4]
Purification MethodRecrystallizationEffective for removing unreacted starting material and other impurities.[2]

Visualizations

Synthetic Pathway and Potential Impurity Formation

G cluster_0 Main Reaction cluster_1 Potential Side Reactions / Impurities 4-amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic Acid 4-acetamido-3-methylbenzoic_acid 4-Acetamido-3-methylbenzoic Acid (Product) 4-amino-3-methylbenzoic_acid->4-acetamido-3-methylbenzoic_acid Acetylation Unreacted_Starting_Material Unreacted Starting Material 4-amino-3-methylbenzoic_acid->Unreacted_Starting_Material Incomplete Reaction Oxidation_Products Oxidation Products (Tars) 4-amino-3-methylbenzoic_acid->Oxidation_Products Oxidation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-acetamido-3-methylbenzoic_acid Hydrolysis_Product Hydrolysis Product (Starting Material) 4-acetamido-3-methylbenzoic_acid->Hydrolysis_Product Hydrolysis

Caption: Synthetic route and common impurities.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Acetylation Check Acetylation Completion (TLC) Start->Check_Acetylation Incomplete Incomplete Reaction Check_Acetylation->Incomplete Complete Reaction Complete Incomplete->Complete No Optimize_Reaction Optimize Reaction: - Increase Acetic Anhydride - Increase Reaction Time/Temp Incomplete->Optimize_Reaction Yes Check_Workup Review Work-up & Purification Complete->Check_Workup Optimize_Reaction->Check_Acetylation Product_Loss Product Loss during Work-up? Check_Workup->Product_Loss Optimize_Workup Optimize Work-up: - Use Cold Solvents - Minimize Washes Product_Loss->Optimize_Workup Yes Further_Investigation Investigate Other Potential Issues Product_Loss->Further_Investigation No Yes_Loss Yes No_Loss No End Improved Yield Optimize_Workup->End

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 4-Acetamido-3-Methylbenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production. We will address specific issues in a practical question-and-answer format, grounded in chemical principles to ensure robust and reproducible outcomes.

Synthesis Overview

The most common and industrially viable route to 4-acetamido-3-methylbenzoic acid involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine, followed by the acetylation of the resulting amino group.

Synthesis_Pathway A 3-Methyl-4-nitrobenzoic acid B 4-Amino-3-methylbenzoic acid A->B Reduction (e.g., H2, Pd/C) C 4-Acetamido-3-methylbenzoic acid B->C Acetylation (e.g., Acetic Anhydride) Low_Yield_Troubleshooting Start Low Product Yield CheckCompletion Is reaction complete by IPC (TLC/HPLC)? Start->CheckCompletion CheckWorkup Was product loss observed during workup? CheckCompletion->CheckWorkup Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No WorkupLoss Workup Losses CheckWorkup->WorkupLoss Yes Action1 Verify reagent stoichiometry & quality. Increase reaction time/temperature. Incomplete->Action1 Action2 Optimize precipitation pH. Ensure adequate cooling before filtration. Use minimal cold solvent for washing. WorkupLoss->Action2

Troubleshooting

Technical Support Center: NMR Analysis of 4-acetamido-3-methylbenzoic acid

This guide provides in-depth troubleshooting for the NMR analysis of 4-acetamido-3-methylbenzoic acid, addressing common challenges faced by researchers and drug development professionals. The following sections are desi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the NMR analysis of 4-acetamido-3-methylbenzoic acid, addressing common challenges faced by researchers and drug development professionals. The following sections are designed to offer not just solutions, but a deeper understanding of the underlying chemical principles.

Section 1: Understanding the Spectrum - Expected Signals and Common Impurities

A clear understanding of the expected NMR spectrum is the foundation of accurate analysis. Below is a summary of the anticipated chemical shifts for 4-acetamido-3-methylbenzoic acid and potential impurities.

Expected Chemical Shifts

The structure and expected proton and carbon environments of 4-acetamido-3-methylbenzoic acid are illustrated below.

Caption: Chemical structure of 4-acetamido-3-methylbenzoic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-acetamido-3-methylbenzoic acid

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)~10.0 - 13.0~167-173The proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[1]
Amide (-NH)~9.5 - 10.5N/ABroad singlet, position can vary with solvent and temperature.
Aromatic (Ar-H)~7.5 - 8.5~115 - 145The three aromatic protons will exhibit a complex splitting pattern. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[2][3]
Acetyl Methyl (-COCH₃)~2.1 - 2.3~24Sharp singlet.
Aromatic Methyl (Ar-CH₃)~2.2 - 2.5~17-22Sharp singlet.
Acetyl Carbonyl (-C =O)N/A~168-170
Aromatic Carbons (Ar-C)N/A~115 - 145Aromatic carbons typically absorb in the 120-150 ppm range.[2]

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and instrument used.

Common Impurities and Their NMR Signatures

Impurities can arise from starting materials or side reactions during synthesis. Recognizing their signals is crucial for accurate interpretation.

Table 2: NMR Signatures of Potential Impurities

Impurity Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Origin
4-Amino-3-methylbenzoic acidAmine protons (NH₂) often appear as a broad singlet between 3.5-5.0 ppm.[4][5]Aromatic carbons will be shifted compared to the acetylated product.[6]Incomplete acetylation of the starting material.
Acetic AnhydrideA sharp singlet around 2.2 ppm.[7][8][9][10][11]Carbonyl carbon around 167 ppm, methyl carbon around 22 ppm.Unreacted acylation reagent.
Acetic AcidCarboxylic acid proton (~11-12 ppm), methyl singlet (~2.1 ppm).[7]Carbonyl carbon around 177 ppm, methyl carbon around 21 ppm.Hydrolysis of acetic anhydride.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific problems you might encounter during your NMR analysis.

Q1: Why are my aromatic proton signals broad and poorly resolved?

A1: Broadening of aromatic signals can stem from several factors.

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening.[12][13] Solution: Carefully shim the spectrometer before acquiring your spectrum. Most modern spectrometers have automated shimming routines that are highly effective.[12]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader peaks.[12][14] Solution: Prepare a more dilute sample.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic materials, such as dissolved oxygen or metal ions, can significantly shorten relaxation times and broaden signals.[12] Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water in the solvent, which can sometimes lead to broadening of adjacent aromatic signals. Solution: Use a freshly opened bottle of deuterated solvent or a solvent that has been dried over molecular sieves.

Caption: Workflow for troubleshooting broad NMR peaks.

Q2: I see unexpected peaks in my spectrum. How can I identify them?

A2: Unexpected peaks are often due to impurities from the synthesis or residual solvent.

  • Starting Material: Compare your spectrum to the known spectrum of 4-amino-3-methylbenzoic acid.[4] A broad singlet for the amine protons (around 3.5-5.0 ppm) is a key indicator.

  • Reagents: Look for the characteristic singlet of acetic anhydride around 2.2 ppm or acetic acid around 2.1 ppm.[7]

  • Solvent Signals: Be aware of the residual proton signals of your deuterated solvent and any common laboratory solvents (e.g., acetone, ethyl acetate) that may be present as contaminants.

  • Spiking Experiment: If you suspect a particular impurity, add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.

Q3: The chemical shifts of my carboxylic acid and amide protons are not where I expect them to be, or they are not visible at all. Why?

A3: The chemical shifts of labile protons (like those in carboxylic acids and amides) are highly sensitive to their environment.

  • Solvent Effects: The choice of solvent can significantly influence the chemical shifts of -COOH and -NH protons due to differences in hydrogen bonding.[1][15][16] For example, in a protic solvent like DMSO-d₆, these protons will readily exchange with deuterium, leading to signal broadening or disappearance. In a non-polar solvent like CDCl₃, intermolecular hydrogen bonding can cause significant downfield shifts.

  • Concentration Dependence: At higher concentrations, carboxylic acids can form dimers through hydrogen bonding, which deshields the proton and shifts its signal downfield.

  • Water Exchange: Trace amounts of water in the NMR solvent can lead to rapid exchange with the -COOH and -NH protons, causing the signals to broaden and potentially disappear.[14]

    Protocol for D₂O Exchange:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for a few seconds.

    • Re-acquire the ¹H NMR spectrum.

    • The signals corresponding to the -COOH and -NH protons should disappear or significantly decrease in intensity, confirming their assignment.[14]

Q4: My ¹³C NMR spectrum is weak, and the quaternary carbon signals are barely visible. What can I do?

A4: Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Adjust the Relaxation Delay (d1): Increasing the delay between pulses allows more time for the quaternary carbons to relax back to their equilibrium state, resulting in a stronger signal. A delay of 5-10 seconds is often a good starting point.

  • Use a Different Pulse Program: Some pulse programs are specifically designed to enhance the signals of quaternary carbons. Consult your NMR facility manager for appropriate options.

Section 3: Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Weighing: Accurately weigh 5-10 mg of your 4-acetamido-3-methylbenzoic acid sample.

  • Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Mixing: Gently invert the tube several times to ensure the solution is homogeneous.[12]

References

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Chegg.com. (2020). Solved Draw a representative NMR spectrum of acetic. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic anhydride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.
  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]

  • Reddit. (2024). What can you infer from broad aromatic signals in 1H NMR? Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution‐state NMR experiments. eMagRes, 5(1), 1-13.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • CaltechAUTHORS. (2013). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]

  • ConnectSci. (n.d.). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. Retrieved from [Link]

  • ACS Publications. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20080154051A1 - Method for producing 4-acetyl-2-methylbenzoic acid.
  • Semantic Scholar. (n.d.). Solving problems with NMR spectroscopy. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

Sources

Optimization

stability issues of 4-acetamido-3-methylbenzoic acid under different conditions

Welcome to the technical support center for 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation and formulation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your work. Our approach is grounded in established scientific principles and regulatory expectations, providing you with a self-validating framework for your stability studies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-acetamido-3-methylbenzoic acid, providing concise answers and directing you to more detailed information within this guide.

Q1: What are the primary functional groups on 4-acetamido-3-methylbenzoic acid that may be susceptible to degradation?

A1: The two primary functional groups of concern are the amide (acetamido) linkage and the carboxylic acid group. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 4-amino-3-methylbenzoic acid and acetic acid. The aromatic ring itself can be susceptible to oxidative and photolytic degradation.

Q2: What are the typical conditions under which 4-acetamido-3-methylbenzoic acid might degrade?

A2: Degradation can be induced by several factors, including exposure to harsh pH (acidic or alkaline environments), high temperatures, UV or visible light, and oxidizing agents.[1][2][3] The extent of degradation will depend on the severity and duration of exposure to these stress conditions.

Q3: Why are forced degradation studies necessary for this compound?

A3: Forced degradation studies, or stress testing, are crucial for several reasons. They help to identify potential degradation products, elucidate degradation pathways, and assess the intrinsic stability of the molecule.[1][4] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf-life. Furthermore, these studies are a regulatory requirement by agencies like the FDA and are outlined in ICH guidelines to ensure the development of stability-indicating analytical methods.[1][2]

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3] It is essential to ensure that the analytical method used to assess the stability of 4-acetamido-3-methylbenzoic acid can distinguish the intact molecule from any potential degradants.

Q5: What are the initial signs that my sample of 4-acetamido-3-methylbenzoic acid may be degrading?

A5: Visual signs of degradation can include a change in color (e.g., yellowing), altered physical state, or a decrease in solubility. Analytically, you may observe the appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC).

II. Troubleshooting Guides

This section provides practical advice for common issues encountered during the handling and analysis of 4-acetamido-3-methylbenzoic acid.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of one or more new peaks in the chromatogram that were not present in the reference standard.

  • A decrease in the peak area of the main 4-acetamido-3-methylbenzoic acid peak.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Hydrolytic Degradation - Check pH of Sample/Mobile Phase: The amide bond can hydrolyze under acidic or basic conditions. Ensure the pH of your sample and mobile phase is within a stable range for the molecule. Consider preparing samples in a neutral, buffered solution immediately before analysis. - Control Temperature: Elevated temperatures can accelerate hydrolysis. Maintain samples at a controlled room temperature or refrigerated, and avoid prolonged exposure to heat.
Oxidative Degradation - Use Fresh Solvents: Peroxides in older solvents (especially ethers like THF) can cause oxidation. Use freshly opened, HPLC-grade solvents. - Degas Mobile Phase: Dissolved oxygen can contribute to oxidative degradation. Degas your mobile phase using sonication, vacuum filtration, or helium sparging. - Consider Antioxidants: For formulation development, the inclusion of antioxidants may be necessary if the molecule proves susceptible to oxidation.
Photodegradation - Protect from Light: Store the solid material and solutions in amber vials or protect them from light with aluminum foil.[5] Conduct experiments under subdued lighting if possible.
Contamination - Verify System Cleanliness: Run a blank gradient to ensure the HPLC system is clean. - Check Sample Preparation: Ensure all glassware and equipment used for sample preparation are clean and free of interfering substances.
Issue 2: Poor Reproducibility in Stability Studies

Symptoms:

  • High variability in the percentage of degradation observed between replicate experiments.

  • Inconsistent recovery of the main compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Stress Conditions - Precise Control of Parameters: Ensure that the temperature, pH, and concentration of stress agents (e.g., acid, base, peroxide) are identical across all experiments. Use calibrated equipment (pH meters, ovens, etc.). - Homogeneous Samples: Ensure thorough mixing of solutions to achieve uniform concentration and exposure to stress conditions.
Sample Handling Inconsistencies - Standardize Procedures: Follow a strict, standardized protocol for sample preparation, dilution, and injection onto the analytical system. - Minimize Time Delays: Analyze samples as quickly as possible after they are prepared to minimize any ongoing degradation at room temperature.
Analytical Method Not Robust - Method Validation: The analytical method must be validated for robustness to ensure that small, deliberate variations in method parameters do not significantly affect the results.[6]

III. Experimental Protocols & Methodologies

The following protocols are designed as a starting point for investigating the stability of 4-acetamido-3-methylbenzoic acid. These are based on established ICH guidelines for forced degradation studies.[2]

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of 4-acetamido-3-methylbenzoic acid under various stress conditions and to identify potential degradation products.

Materials:

  • 4-acetamido-3-methylbenzoic acid

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-acetamido-3-methylbenzoic acid in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.[1]

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 8 hours.[7]

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[7]

    • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours.[3] Also, expose the stock solution to the same conditions.

    • Photodegradation: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (70°C, Solid & Solution) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to Target Conc. neutralize->dilute hplc Analyze by HPLC dilute->hplc Degradation_Pathway cluster_products Hydrolysis Products parent 4-Acetamido-3-methylbenzoic Acid prod1 4-Amino-3-methylbenzoic Acid parent->prod1 Acid/Base Hydrolysis prod2 Acetic Acid parent->prod2 Acid/Base Hydrolysis

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4-Acetamido-3-Methylbenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a core focus on catalyst performance. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-acetamido-3-methylbenzoic acid, which is typically prepared via the N-acetylation of 4-amino-3-methylbenzoic acid.

Issue 1: Low or No Product Yield

Q1: I'm observing a very low yield of 4-acetamido-3-methylbenzoic acid. What are the likely causes related to my catalyst and reaction conditions?

A1: Low yield is a multifaceted issue often rooted in suboptimal catalyst activity or unfavorable reaction kinetics. Here’s a systematic approach to diagnosing the problem:

  • Catalyst Choice and Activity: The acetylation of an amino group on an aromatic ring can be catalyzed by both Brønsted and Lewis acids. However, the substrate, 4-amino-3-methylbenzoic acid, has both an activating amino group and a deactivating carboxylic acid group. The choice of catalyst is therefore critical.

    • Lewis Acids (e.g., FeCl₃, AlCl₃): While effective for Friedel-Crafts acylation, strong Lewis acids can complex with the amino group, deactivating it and hindering the desired N-acetylation. If you are using a Lewis acid, consider that it might be a source of the low yield.

    • Brønsted Acids (e.g., H₂SO₄, PPA): Strong Brønsted acids can protonate the amino group, making it non-nucleophilic and thus unreactive towards the acetylating agent.[1]

    • Heterogeneous Catalysts (e.g., Alumina): Solid acid catalysts like alumina can be effective and offer the advantage of easier separation.[2] Their activity can be influenced by surface area and acidity.

    • No Catalyst (Self-Catalysis): Acetic anhydride can sometimes react with amines without a catalyst, but the reaction may be slow. Heating is often required to drive the reaction to completion.[3]

  • Moisture Contamination: The presence of water is detrimental. Acetylating agents like acetic anhydride will readily hydrolyze to acetic acid in the presence of moisture, consuming the reagent and reducing the yield.[3] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: Temperature control is crucial.

    • Too Low: The reaction rate may be too slow, leading to an incomplete reaction within the allotted time.

    • Too High: This can lead to side reactions and decomposition of the product.[3] Optimization of the reaction temperature is recommended.

  • Order of Reagent Addition: The order in which reagents are added can impact the outcome, although in some cases it may not be significant.[4] It is generally advisable to add the acetylating agent to the solution of the amine.

Issue 2: Formation of Multiple Products/Impurities

Q2: My TLC and NMR analyses show multiple spots/peaks in addition to my desired product. What are the likely side reactions, and how can my catalyst choice influence this?

A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to optimizing for selectivity.

  • O-Acetylation: Although N-acetylation is generally favored, under certain conditions, particularly with a highly active and non-selective catalyst, you might observe some acetylation of the carboxylic acid group to form a mixed anhydride. This is typically unstable and may revert upon workup.

  • Di-acetylation: While less common for this specific substrate due to steric hindrance from the methyl group and the deactivating effect of the first acetyl group, it's a possibility if reaction conditions are too harsh (e.g., excessive acetylating agent, high temperature).

  • Ring Acylation (Friedel-Crafts): If using a strong Lewis acid catalyst, there is a possibility of electrophilic aromatic substitution on the benzene ring. However, the acetamido group is a stronger activating group than the methyl group, and the carboxylic acid is deactivating, making this less likely to be a major side reaction under typical N-acetylation conditions. The carboxylic acid group itself deactivates the ring towards Friedel-Crafts reactions.[5]

  • Starting Material Impurities: The purity of the starting 4-amino-3-methylbenzoic acid is critical. Impurities in the starting material will carry through and complicate the purification of the final product.

Troubleshooting Steps for Purity Issues:

  • Catalyst Selectivity: If using a strong, non-selective catalyst, consider switching to a milder one. For N-acetylation, often no strong Lewis or Brønsted acid is required.

  • Control Stoichiometry: Use a modest excess of the acetylating agent (e.g., 1.1-1.5 equivalents) to ensure complete reaction without promoting side reactions.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally induced byproducts.

  • Purification: Effective purification is crucial. Recrystallization is a common and effective method for purifying aromatic carboxylic acids.[6][7] A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[6]

Issue 3: Catalyst Deactivation

Q3: I am trying to reuse my heterogeneous catalyst, but I'm seeing a significant drop in activity. What is causing this deactivation?

A3: Catalyst deactivation is the loss of catalytic activity over time and is a major concern in industrial processes.[8] Several mechanisms can be at play:

  • Poisoning: The catalyst's active sites can be irreversibly blocked by impurities in the feedstock or by strongly adsorbing species formed during the reaction.[8] In this synthesis, the carboxylic acid product or starting material might strongly adsorb on the catalyst surface, blocking active sites.

  • Coking: Deposition of carbonaceous materials on the catalyst surface can physically block pores and active sites.[8] This is more common at higher reaction temperatures.

  • Leaching: For supported catalysts, the active component may leach into the reaction mixture, leading to a loss of activity and contamination of the product.

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.

Strategies to Mitigate Catalyst Deactivation:

  • Feedstock Purification: Ensure the starting materials and solvent are of high purity to avoid introducing catalyst poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature to minimize coking and sintering.

  • Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits.

  • Choose a More Robust Catalyst: Some catalysts are inherently more stable under specific reaction conditions. Researching catalysts known for their stability in similar N-acetylation reactions can be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal type of catalyst for the N-acetylation of 4-amino-3-methylbenzoic acid?

A1: For this specific transformation, a strong catalyst is often not necessary and can even be detrimental. The amino group is a good nucleophile.

  • Option 1 (No Catalyst): Simply refluxing 4-amino-3-methylbenzoic acid with acetic anhydride can often provide a good yield of the desired product.[3]

  • Option 2 (Mild Acid Catalyst): A catalytic amount of a mild acid can be used. For instance, using acetic acid as the solvent can facilitate the reaction.

  • Option 3 (Heterogeneous Catalyst): For cleaner workup and catalyst recyclability, a solid acid catalyst like alumina can be employed.[2]

Q2: How do I choose the right acetylating agent?

A2: The most common acetylating agents for this synthesis are acetic anhydride and acetyl chloride.

  • Acetic Anhydride: Generally preferred as it is less corrosive and the byproduct, acetic acid, is less problematic than the HCl generated from acetyl chloride.[3]

  • Acetyl Chloride: Highly reactive and can be effective, but it produces HCl, which can protonate the starting amine, rendering it unreactive. A base is often needed to scavenge the HCl. It is also highly sensitive to moisture.[2]

Q3: What are the key reaction parameters I should optimize?

A3: The following parameters should be systematically optimized for the best results:

  • Catalyst Loading: If a catalyst is used, its concentration should be optimized. Too little may result in a slow reaction, while too much can lead to side products.

  • Temperature: As discussed, this is a critical parameter affecting both reaction rate and selectivity.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion. Prolonged reaction times can lead to product degradation.

  • Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. Common solvents include acetic acid, or for reactions with acetyl chloride, a non-protic solvent like dichloromethane might be used.[3]

Q4: What is the best workup and purification procedure for 4-acetamido-3-methylbenzoic acid?

A4: A typical workup procedure involves quenching the reaction mixture, often by adding it to cold water, which precipitates the crude product.[3]

  • Precipitation: Ensure the solution is sufficiently cooled to minimize product loss, as 4-acetamido-3-methylbenzoic acid has some solubility in water.[3]

  • Washing: Wash the filtered precipitate with a small amount of cold water to remove water-soluble impurities.[3]

  • Recrystallization: This is the most effective method for purification. Ethanol/water mixtures are commonly used.[6] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.[6]

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalytic Systems for N-Acetylation
Catalyst SystemAcetylating AgentTypical ConditionsAdvantagesDisadvantages
NoneAcetic AnhydrideReflux in acetic acid or neatSimple, avoids metal contaminationMay require higher temperatures and longer reaction times
Alumina (Al₂O₃)AcetonitrileContinuous flow, elevated temp.Catalyst is reusable, green solventRequires specialized flow chemistry setup
PyridineAcetyl ChlorideDichloromethane, Room Temp.High yield, mild conditionsPyridine is toxic and has an unpleasant odor
Sodium AcetateAcetic AnhydrideAcetic Acid, 100°CInexpensive, effectiveRequires acidic solvent

This table is a generalized comparison based on principles from related N-acetylation reactions.[2][3]

Experimental Protocol: Synthesis of 4-acetamido-3-methylbenzoic acid

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-amino-3-methylbenzoic acid in glacial acetic acid.

  • Reagent Addition: Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux (around 100-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-acetamido-3-methylbenzoic acid.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 4-amino-3-methylbenzoic acid + Acetic Acid add_anhydride Add Acetic Anhydride start->add_anhydride Stir reflux Heat to Reflux (100-110°C) add_anhydride->reflux monitor Monitor by TLC reflux->monitor quench Pour into Ice Water monitor->quench Reaction Complete filter Vacuum Filtration quench->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize dry Dry recrystallize->dry end_product Pure 4-acetamido-3-methylbenzoic acid dry->end_product

Caption: Workflow for the synthesis of 4-acetamido-3-methylbenzoic acid.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Purity Issue? low_yield Low Yield start->low_yield Yes purity_issue Purity Issue start->purity_issue Yes check_moisture Check for Moisture? (Anhydrous Conditions) low_yield->check_moisture moisture_yes Dry Glassware & Reagents check_moisture->moisture_yes Yes check_temp Reaction Temp Optimal? check_moisture->check_temp No temp_low Increase Temperature check_temp->temp_low Too Low temp_high Decrease Temperature check_temp->temp_high Too High check_catalyst Catalyst Activity Issue? check_temp->check_catalyst Optimal catalyst_yes Consider Catalyst-Free or Milder Catalyst check_catalyst->catalyst_yes Yes check_side_reactions Side Reactions on TLC? purity_issue->check_side_reactions side_reactions_yes Optimize Temp & Stoichiometry check_side_reactions->side_reactions_yes Yes check_purification Purification Effective? check_side_reactions->check_purification No purification_no Optimize Recrystallization Solvent check_purification->purification_no No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? Retrieved from [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorine-free Friedel–Crafts acylation of benzene with benzoic anhydride on insoluble heteropoly acid catalyst. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
  • YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Byproduct Formation in the Synthesis of 4-Acetamido-3-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetamido-3-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetamido-3-methylbenzoic acid. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and minimize byproduct formation for a high-purity yield.

The primary and most efficient route to 4-acetamido-3-methylbenzoic acid is the N-acetylation of 4-amino-3-methylbenzoic acid. While seemingly straightforward, this reaction requires careful control to prevent common pitfalls such as incomplete reaction and product hydrolysis. This document provides a comprehensive resource to navigate these challenges.

Section 1: The Core Synthesis Workflow

The acetylation of 4-amino-3-methylbenzoic acid is an electrophilic substitution reaction where the nucleophilic amino group attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Below is a standard workflow designed for high yield and purity. Understanding this process is the first step in effective troubleshooting.

SynthesisWorkflow start Start: Weigh Reagents (4-amino-3-methylbenzoic acid, Acetic Anhydride) dissolve 1. Dissolution Dissolve starting material in a suitable solvent (e.g., Acetic Acid) start->dissolve cool 2. Temperature Control Cool the solution in an ice bath (0-5 °C) dissolve->cool addition 3. Reagent Addition Add acetic anhydride dropwise while maintaining temperature cool->addition react 4. Reaction Stir for a specified duration (e.g., 1-2 hours), allowing to warm to RT addition->react quench 5. Quenching & Precipitation Pour reaction mixture into ice-water to quench excess anhydride and precipitate product react->quench isolate 6. Isolation Collect crude product via vacuum filtration and wash with cold water quench->isolate purify 7. Purification Recrystallize the crude solid from an appropriate solvent (e.g., water or ethanol/water) isolate->purify finish End: Pure 4-acetamido-3-methylbenzoic acid purify->finish Troubleshooting start Problem Identified in Synthesis low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity low_yield->impurity No hydrolysis Potential Cause: Product Hydrolysis during Workup low_yield->hydrolysis Yes start_material Impurity is Starting Material? impurity->start_material Yes solubility Potential Cause: Product Loss during Washing/ Recrystallization hydrolysis->solubility Also consider solution_hydrolysis Solution: - Use ice-cold quench water - Minimize time in acidic media - Ensure workup is not heated hydrolysis->solution_hydrolysis solution_solubility Solution: - Wash filter cake with minimal  ice-cold solvent - Ensure complete crystallization  before filtering solubility->solution_solubility discoloration Product is Discolored? start_material->discoloration No incomplete_rxn Potential Cause: Incomplete Reaction start_material->incomplete_rxn Yes oxidation Potential Cause: Oxidation or Starting Material Impurities discoloration->oxidation Yes solution_incomplete_rxn Solution: - Increase reaction time/temp - Use slight excess of anhydride - Monitor with TLC incomplete_rxn->solution_incomplete_rxn solution_oxidation Solution: - Use pure starting material - Add activated charcoal during  recrystallization and hot filter oxidation->solution_oxidation

Troubleshooting

safe handling and disposal of 4-acetamido-3-methylbenzoic acid reagents

Welcome to the technical support guide for 4-acetamido-3-methylbenzoic acid. This document provides researchers, scientists, and drug development professionals with essential information for its safe handling and disposa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-acetamido-3-methylbenzoic acid. This document provides researchers, scientists, and drug development professionals with essential information for its safe handling and disposal. The following FAQs and troubleshooting guides are designed to address specific issues you may encounter during your experiments, ensuring both scientific integrity and personal safety.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, storage, and routine handling of 4-acetamido-3-methylbenzoic acid.

What is 4-acetamido-3-methylbenzoic acid and what are its primary hazards?

4-acetamido-3-methylbenzoic acid is an aromatic carboxylic acid derivative.[1] It is typically supplied as a white to off-white solid powder.[2] While not always classified as hazardous under OSHA's Hazard Communication Standard, it should be handled with care as it may cause skin, eye, and respiratory tract irritation.[2][3][4][5][6][7] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[2]

Identifier Value
IUPAC Name 4-acetamido-3-methylbenzoic acid[8]
CAS Number 37901-92-1[8]
Molecular Formula C₁₀H₁₁NO₃[8][9]
Molecular Weight 193.20 g/mol [8]
Appearance White to off-white powder[2]
What are the proper storage conditions for this reagent?

To maintain its stability and integrity, 4-acetamido-3-methylbenzoic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][5][10] It is crucial to store it away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[2][10]

What Personal Protective Equipment (PPE) is required for handling this chemical?

Proper PPE is essential to minimize exposure risk. The following table summarizes the recommended equipment based on established laboratory safety standards.

Protection Type Required Equipment Rationale & Best Practices
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3][10][11]Protects against accidental splashes or airborne dust particles entering the eyes.[12]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a long-sleeved lab coat. A chemical-resistant apron is also recommended.[2][3][10][12]Prevents direct skin contact, which can cause irritation.[2][5] Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection An effective dust mask (e.g., NIOSH-approved N95 or equivalent) should be used if dust formation is likely.[2][3][13]Minimizes inhalation of airborne particles, which can irritate the respiratory tract.[6] This is especially important when weighing or transferring the powder.
How should I dispose of waste containing 4-acetamido-3-methylbenzoic acid?

All waste, including unused product and contaminated materials from spill cleanups, must be treated as chemical waste.[3][14] Disposal must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[5][15][16] Do not empty into drains.[3][15] You are required to consult your institution's Environmental Health & Safety (EHS) department to ensure complete and accurate classification and disposal procedures.[17]

Troubleshooting Guides & Protocols

This section provides step-by-step protocols for specific scenarios you may encounter.

Workflow: General Handling and Use

Following a standardized workflow is the primary mechanism for preventing exposure and contamination. The diagram below outlines the critical steps for safely using 4-acetamido-3-methylbenzoic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Prepare Workspace (Fume Hood, Clean Surface) prep_ppe->prep_setup handle_weigh 3. Weigh Reagent (Minimize Dust) prep_setup->handle_weigh handle_transfer 4. Transfer & Use in Reaction handle_weigh->handle_transfer cleanup_decon 5. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste 6. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling 4-acetamido-3-methylbenzoic acid.

Protocol 1: Accidental Spill Response

Small spills of solid 4-acetamido-3-methylbenzoic acid can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's EHS office immediately.[18]

Decision Tree: Spill Response

G start Spill Occurs alert 1. Alert others in the lab start->alert ppe 2. Don appropriate PPE alert->ppe contain 3. Gently sweep solid material to avoid creating dust ppe->contain collect 4. Shovel into a labeled waste container contain->collect clean 5. Clean spill area with mild detergent and water collect->clean dispose 6. Dispose of all materials (including PPE) as hazardous waste clean->dispose end Procedure Complete dispose->end

Caption: Step-by-step decision process for a minor solid chemical spill.

Detailed Spill Cleanup Steps:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.[19]

  • Secure the Area: If the substance is near an ignition source, remove it. Ensure adequate ventilation.[2]

  • Put on PPE: Wear the required personal protective equipment, including gloves, safety goggles, and a lab coat.[19]

  • Contain and Collect:

    • Carefully sweep up the solid powder, avoiding the creation of dust.[2][10][14]

    • Place the swept material and any contaminated cleanup tools (e.g., brush, dustpan) into a suitable, sealable container clearly labeled for hazardous waste disposal.[2][18][20]

  • Decontaminate:

    • Thoroughly wipe down the contaminated surface with a mild detergent and water.[2][21]

    • Use absorbent pads to dry the area.

  • Dispose of Waste: All materials used for the cleanup, including used PPE, must be placed in the hazardous waste container.[18][20]

  • Report: Report the incident to your laboratory supervisor or EHS department as per your institution's policy.[19]

Protocol 2: First Aid for Accidental Exposure

In the event of an exposure, immediate and appropriate first aid is critical. The responsible party should show the Safety Data Sheet (SDS) to any attending medical personnel.[3]

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes.[14] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[7][14] Seek medical attention if irritation develops or persists.[2][11]
Skin Contact Remove all contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water.[2][3] If skin irritation occurs, seek medical advice.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][7][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][14]
Ingestion Do NOT induce vomiting.[2][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3] Consult a physician.[2][3][14]
Protocol 3: Waste Disposal Workflow

The proper disposal of chemical waste is a legal and ethical responsibility. This workflow ensures compliance and safety.

G start Waste Generated (Unused reagent, spill debris, contaminated consumables) collect 1. Collect waste in a compatible, sealed container start->collect label_waste 2. Affix a completed Hazardous Waste Label collect->label_waste store 3. Store in a designated Satellite Accumulation Area label_waste->store contact_ehs 4. Contact EHS/Waste Management for pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Compliant workflow for disposing of chemical waste.

References

  • Material Safety Data Sheet - Spectrum Chemical. (URL not available)
  • 3 - SAFETY D
  • Personal Protective Equipment | US EPA. [Link]

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  • Cleaning up a spill | Compliance and Risk Management - Kent State University. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Personal Protective Equipment Guidance - Dow Corpor
  • CHEMICAL SPILL PROCEDURES. (URL not available)
  • 4-Acetamido-3-nitrobenzoic acid | CAS#:1539-06-6 | Chemsrc. [Link]

  • 4.2 Chemical Spills In the event of a chemical spill, the individual who caused the spill is responsible for prompt and proper c - SFA. (URL not available)
  • Guidance for Hazardous Waste Spill Cleanup in Labor
  • 4-acetamido-3-methylbenzoic acid (C10H11NO3) - PubChemLite. [Link]

  • Safety Data Sheet: 3-Methylbenzoic acid - Carl ROTH. [Link]

  • 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem. [Link]

  • SAFETY DATA SHEET - Regulations.gov. [Link]

  • 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID - gsrs. (URL not available)
  • Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid - metasci. [Link]

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  • EPA HAZARDOUS WASTE CODES. (URL not available)

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Optimization

Technical Support Center: Synthesis of 4-acetamido-3-methylbenzoic acid

A Guide to the Impact of Reagent Purity on Experimental Success Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a chemical synthesis hinges not just on the pro...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Impact of Reagent Purity on Experimental Success

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a chemical synthesis hinges not just on the procedure, but on the quality of the materials used. This guide provides in-depth troubleshooting advice and practical solutions for researchers, scientists, and drug development professionals working on the synthesis of 4-acetamido-3-methylbenzoic acid, with a specific focus on how reagent purity can profoundly impact your results.

Section 1: Synthesis Overview & Critical Purity Checkpoints

The most common and direct route to synthesizing 4-acetamido-3-methylbenzoic acid is through the N-acetylation of 4-amino-3-methylbenzoic acid using an acetylating agent like acetic anhydride. While seemingly straightforward, the success of this reaction is highly sensitive to the purity of the starting materials and the reaction conditions.

The core transformation is an electrophilic attack by the acetyl group donor on the amino group of the starting material. The purity of each component is critical to prevent side reactions, ensure complete conversion, and simplify purification.

Synthesis_Pathway cluster_reagents Reagents cluster_product Product A 4-Amino-3-methylbenzoic acid C 4-Acetamido-3-methylbenzoic acid A->C Acetylation B Acetic Anhydride B->C

Caption: General synthesis pathway for 4-acetamido-3-methylbenzoic acid.

Critical Reagent Purity Specifications
ReagentRecommended PurityCommon Impurities & Their Impact
4-Amino-3-methylbenzoic acid >98%Isomeric Impurities: Other amino-methylbenzoic acid isomers can lead to the formation of product isomers that are extremely difficult to separate.[1] Residual Starting Materials from its own synthesis: (e.g., 3-methyl-4-nitrobenzoic acid) can introduce unwanted functionalities and color to the final product.[2]
Acetic Anhydride >99%Water/Acetic Acid: Acetic anhydride readily hydrolyzes to acetic acid, which is not an effective acetylating agent under these conditions. This is a primary cause of incomplete reactions and low yields.[3][4]
Solvents (if used) Anhydrous GradeWater: Competes with the starting amine for reaction with acetic anhydride and promotes its hydrolysis.[3][5] Reactive Impurities: Solvents like acetone can potentially participate in side reactions.

Section 2: Troubleshooting Guide (Question & Answer)

This section addresses specific issues encountered during the synthesis, linking them directly to reagent purity and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted 4-amino-3-methylbenzoic acid.

A1: This is a classic symptom of a compromised acetylating agent or the presence of moisture.

  • Causality: The Fischer esterification, a related reaction, is an equilibrium process where water can drive the reaction backward; similarly, in acetylation, water is detrimental.[5] Acetic anhydride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form two equivalents of acetic acid.[3] Acetic acid lacks the highly electrophilic carbonyl carbon of the anhydride and will not acetylate the amine under these conditions. Therefore, any moisture in your starting amine, solvent, or glassware, or degraded acetic anhydride, will effectively reduce the concentration of your active reagent, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Verify Acetic Anhydride Quality: Use a fresh bottle of high-purity (>99%) acetic anhydride. If the bottle has been open for a long time, consider titrating it or running a small-scale test reaction.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents if the reaction is not performed neat. Ensure your starting amine is completely dry.

    • Check Stoichiometry: While a slight excess of acetic anhydride is often used, a large excess may not compensate for poor quality. Ensure you are using at least a 1:1 molar ratio of pure anhydride to the amine.

Q2: The final product is off-color (yellow or brown) and has a broad melting point range, even after initial precipitation.

A2: This points to the presence of impurities, either carried over from the starting materials or generated during the reaction.

  • Causality: The starting material, 4-amino-3-methylbenzoic acid, is often synthesized via the reduction of 3-methyl-4-nitrobenzoic acid.[2] Incomplete reduction can leave traces of the nitro compound, which is often yellow and can impart color to the final product. Aromatic amines are also susceptible to air oxidation over time, forming colored impurities. A broad melting point is a definitive indicator of an impure substance.[1]

  • Troubleshooting Steps:

    • Analyze the Starting Amine: Before starting the synthesis, check the purity of the 4-amino-3-methylbenzoic acid by melting point and TLC. If it is discolored, consider recrystallizing it first.

    • Control Reaction Temperature: While this reaction is often robust, excessive heating can sometimes lead to decomposition or side reactions, creating colored byproducts.

    • Implement Effective Purification: A single precipitation is often insufficient. Recrystallization is a highly effective method for purifying substituted benzoic acids.[6][7] Choose a solvent where the desired product has high solubility when hot and low solubility when cold, while impurities remain in solution.

Q3: The reaction seems to work, but I'm getting a significant amount of a water-soluble byproduct.

A3: This is likely due to the hydrolysis of the acetamido group under harsh conditions, which can be exacerbated by impure reagents.

  • Causality: The acetamido group can be hydrolyzed back to the amine under strongly acidic or basic conditions, especially with prolonged heating.[8] If your acetic anhydride is significantly degraded, it contains a high concentration of acetic acid. While not strongly acidic, this can contribute to an acidic environment that, over long reaction times or with heat, might promote slight hydrolysis of the product, regenerating the water-soluble starting material.

  • Troubleshooting Steps:

    • Use High-Purity Acetic Anhydride: This minimizes the initial amount of acid in the reaction mixture.

    • Moderate Reaction Conditions: Avoid unnecessarily long reaction times or high temperatures once the reaction is complete (as determined by TLC).

    • Careful Workup: During product isolation, avoid exposing the crude product to strong acids or bases for extended periods. The workup should involve quenching with water and then filtering the precipitated solid.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How can I check the purity of my 4-amino-3-methylbenzoic acid before use?

    • The most straightforward methods are determining its melting point and running a Thin Layer Chromatography (TLC) analysis. The literature melting point for 4-amino-3-methylbenzoic acid is 169-171 °C.[9] A sharp melting point within this range suggests high purity. A single spot on a TLC plate (using an appropriate solvent system like ethyl acetate/hexane) is also a good indicator.

  • FAQ 2: Is it necessary to distill acetic anhydride before use?

    • For most applications, using a new bottle of high-purity (>99%) acetic anhydride is sufficient. However, if the reagent is old or has been exposed to air, distillation can remove the acetic acid impurity. This should be done with appropriate caution due to the corrosive nature of the reagent.

  • FAQ 3: What are the best practices for maintaining anhydrous conditions?

    • Oven-dry all glassware (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use. Use reagents from freshly opened bottles or those stored under an inert atmosphere (like nitrogen or argon). If using a solvent, ensure it is an anhydrous grade.

  • FAQ 4: My product is difficult to recrystallize. What can I do?

    • An oily product or failure to crystallize often indicates significant impurities.[10] First, try triturating the crude product with a cold, non-polar solvent like hexane to see if this induces crystallization by removing more soluble impurities. If that fails, column chromatography using silica gel is an excellent alternative for purification.[11] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should effectively separate the product from most impurities.

Section 4: Protocols & Methodologies

Protocol 1: Synthesis of 4-acetamido-3-methylbenzoic acid

This protocol assumes high-purity starting materials.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol).

  • Reagent Addition: To the flask, add acetic anhydride (4.0 mL, 42.4 mmol, ~1.3 equivalents). Note: This reaction can often be run neat, without an additional solvent.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The solid will gradually dissolve as it reacts, and the product may begin to precipitate. The reaction is mildly exothermic. Monitor the disappearance of the starting amine by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into 50 mL of cold deionized water while stirring. This will quench the excess acetic anhydride and precipitate the product.

  • Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove acetic acid and any other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield of the crude product is typically >90%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent for recrystallization.[1]

  • Dissolution: Place the crude 4-acetamido-3-methylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Section 5: Data Interpretation & Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Anhydride Is Acetic Anhydride fresh and high purity? Start->Check_Anhydride Check_Moisture Were anhydrous conditions maintained? Check_Anhydride->Check_Moisture Yes Sol_Anhydride Solution: Use fresh, high-purity acetic anhydride. Check_Anhydride->Sol_Anhydride No Check_Amine Is the starting amine pure (>98%)? Check_Moisture->Check_Amine Yes Sol_Moisture Solution: Oven-dry glassware. Use anhydrous reagents. Check_Moisture->Sol_Moisture No Sol_Amine Solution: Recrystallize starting amine before use. Check_Amine->Sol_Amine No Success Improved Yield Check_Amine->Success Yes Sol_Anhydride->Start Sol_Moisture->Start Sol_Amine->Start

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Westfield State University. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted benzoic acids.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide.
  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question....
  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.
  • ResearchGate. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • BenchChem. (2025). Troubleshooting low yield in 4-isobutylbenzoic acid synthesis.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-methylbenzoic acid 98%.
  • BenchChem. (2025). Troubleshooting low yield in Methyl benzilate esterification.

Sources

Troubleshooting

troubleshooting unexpected results in 4-acetamido-3-methylbenzoic acid reactions

Welcome to the technical support center for 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected resu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetamido-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected results encountered during reactions with this versatile compound. Our goal is to provide practical, in-depth solutions grounded in established chemical principles.

Troubleshooting Guide: Unexpected Reaction Outcomes

This section addresses specific experimental issues in a question-and-answer format, offering insights into potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product in Electrophilic Aromatic Substitution (e.g., Nitration)

Question: I am attempting to nitrate 4-acetamido-3-methylbenzoic acid to synthesize 4-acetamido-3-methyl-5-nitrobenzoic acid, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the nitration of 4-acetamido-3-methylbenzoic acid can stem from several factors related to the directing effects of the substituents and the reaction conditions. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director, while the methyl group (-CH₃) is a weakly activating ortho-, para-director. The carboxylic acid group (-COOH) is a meta-director. The interplay of these groups dictates the regioselectivity of the nitration.

Potential Causes & Solutions:

  • Suboptimal Nitrating Agent or Conditions: The choice of nitrating agent and reaction temperature is critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺) electrophile.[1]

    • Solution: Ensure the use of a freshly prepared nitrating mixture. The reaction is highly exothermic and requires careful temperature control, typically between 0-10°C, to minimize side reactions and prevent dinitration.[1][2] Adding the nitrating agent dropwise to a cooled solution of the starting material is crucial.[2]

  • Formation of Isomeric Products: The directing effects of the substituents can lead to a mixture of isomers. The acetamido and methyl groups will direct the incoming nitro group to positions ortho and para to themselves. This can result in the formation of not only the desired 5-nitro product but also other isomers, making isolation and purification challenging.

    • Solution: Precise control of reaction temperature can influence the ratio of isomers.[3] Lower temperatures generally favor the thermodynamically more stable product. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.

  • Hydrolysis of the Acetamido Group: Under strongly acidic conditions and elevated temperatures, the acetamido group can be hydrolyzed back to an amino group.[4][5][6][7] The resulting 4-amino-3-methylbenzoic acid has different reactivity and may lead to undesired byproducts.

    • Solution: Maintain a low reaction temperature and minimize the reaction time. Once the reaction is complete, quenching the reaction by pouring it onto ice is a standard procedure to prevent further reactions.[1]

Workflow for Optimizing Nitration:

Caption: Troubleshooting workflow for low nitration yields.

Issue 2: Unintended Hydrolysis of the Amide Bond

Question: During a reaction under acidic or basic conditions, I am observing the formation of 4-amino-3-methylbenzoic acid, indicating hydrolysis of the acetamido group. How can I prevent this?

Answer:

Amide bonds are generally stable, but they can be hydrolyzed under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.[4][5][6][7]

Mechanism of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[4]

Preventative Measures:

ConditionPotential CauseRecommended Solution
Acidic Prolonged heating in strong acid.Minimize reaction time and temperature. Use the mildest acidic conditions possible.
Basic Use of strong bases (e.g., NaOH, KOH) at elevated temperatures.Opt for milder bases (e.g., carbonates) if the reaction allows. Perform the reaction at lower temperatures.
General Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Minimizing Amide Hydrolysis in a Hypothetical Reaction

  • Reagent and Solvent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Use an ice bath or a cryocooler for sub-ambient temperatures.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.

  • Work-up: Quench the reaction promptly and neutralize any excess acid or base during the work-up procedure.

Issue 3: Unexpected Decarboxylation

Question: I am running a reaction at high temperatures and observing the formation of 3-methylacetanilide, which suggests my starting material is decarboxylating. Why is this happening and can it be avoided?

Answer:

While aromatic carboxylic acids are generally stable, decarboxylation can occur under harsh conditions, particularly at high temperatures. The presence of certain functional groups on the aromatic ring can influence the rate of decarboxylation. Electron-donating groups, such as the amino group (or the acetamido group to a lesser extent), can facilitate this process.[8][9]

Factors Influencing Decarboxylation:

  • Temperature: This is the most significant factor. Decarboxylation is a thermally driven process.[9]

  • pH: Acidic conditions can sometimes promote decarboxylation of certain substituted benzoic acids.[8]

  • Catalysts: Some metal catalysts can facilitate decarboxylation.[10]

Strategies to Mitigate Decarboxylation:

  • Lower Reaction Temperature: If the desired transformation can occur at a lower temperature, this is the most effective way to prevent decarboxylation.

  • Alternative Synthetic Routes: Consider a synthetic pathway that does not require high temperatures. For example, if you are attempting a reaction on the carboxylic acid group, you might first protect it as an ester, perform the desired reaction on another part of the molecule, and then deprotect the ester.

  • Solvent Choice: The choice of solvent can sometimes influence the rate of decarboxylation. High-boiling point polar aprotic solvents should be used with caution.

Caption: Decision tree for addressing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of 4-acetamido-3-methylbenzoic acid?

A1: The solubility of 4-acetamido-3-methylbenzoic acid is dependent on the solvent and temperature. Generally, it has limited solubility in water and nonpolar solvents like hexanes. It is more soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[11] For purification by recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Q2: I am trying to perform an esterification reaction on the carboxylic acid group. What is the best method to use?

A2: A common and effective method for esterifying carboxylic acids is reaction with an alcohol under acidic conditions (Fischer esterification). However, given the presence of the acid-sensitive acetamido group, milder methods are often preferred. Reaction with diazomethane or its safer alternatives like trimethylsilyldiazomethane can provide high yields of the methyl ester under very mild conditions.[12][13][14][15]

Q3: How do the electronic properties of the substituents on 4-acetamido-3-methylbenzoic acid influence its reactivity in electrophilic aromatic substitution?

A3: The acetamido group (-NHCOCH₃) is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance.[16][17][18] The methyl group (-CH₃) is also an activating ortho-, para-director through an inductive effect. The carboxylic acid group (-COOH) is a deactivating meta-director. The overall reactivity and regioselectivity of electrophilic aromatic substitution are determined by the combined effects of these groups. The positions most activated for electrophilic attack are ortho to the strongly activating acetamido group.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • The hydrolysis of amides. (n.d.). Chemguide.
  • Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts.
  • Electrophilic aromatic substitution reactivity of substituted anilines. (n.d.). Benchchem.
  • Nitrations of acetanilides by reagents of N02X type1. (n.d.). Canadian Science Publishing.
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). Angewandte Chemie International Edition.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (n.d.). ResearchGate.
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (n.d.). JoVE.
  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. (n.d.). Sathee Forum.
  • Nitration of acetanilide (Lab report). (2012, January 1). :::JAAN's Science Class:::.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.
  • Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory. (2013, June 1).
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (n.d.). ResearchGate.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15).
  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. (n.d.). Dalton Transactions (RSC Publishing).
  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (n.d.). ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-acetamido-3-methylbenzoic acid and 3-acetamido-4-methylbenzoic acid: Properties, Differentiation, and Synthetic Insights

In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and synt...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. Positional isomers, while sharing the same molecular formula, often exhibit divergent behaviors that are critical to understand for targeted applications. This guide provides an in-depth comparison of two such isomers: 4-acetamido-3-methylbenzoic acid and 3-acetamido-4-methylbenzoic acid .

This document is intended for researchers, medicinal chemists, and process development scientists. We will move beyond a simple cataloging of data to explore the causal relationships between structure and properties, provide validated experimental frameworks for their differentiation, and discuss their synthetic context.

Structural and Physicochemical Comparison

The core distinction between these two molecules lies in the ortho- versus meta-positioning of the methyl group relative to the carboxylic acid, and the corresponding placement of the acetamido group. This seemingly minor shift has significant implications for intramolecular and intermolecular interactions.

  • 4-acetamido-3-methylbenzoic acid (Isomer A): The acetamido group is para to the carboxylic acid, and the methyl group is meta.

  • 3-acetamido-4-methylbenzoic acid (Isomer B): The acetamido group is meta to the carboxylic acid, and the methyl group is para.

Below is a logical diagram illustrating this isomeric relationship.

isomers cluster_core Core Structure cluster_substituents Substituents cluster_isomers Positional Isomers Benzoic Acid Isomer_A 4-acetamido-3-methylbenzoic acid Benzoic Acid->Isomer_A Add Substituents Isomer_B 3-acetamido-4-methylbenzoic acid Benzoic Acid->Isomer_B Add Substituents Acetamido Acetamido (-NHCOCH₃) Methyl Methyl (-CH₃)

Caption: Isomeric relationship of the two target compounds.

The fundamental physicochemical properties, largely based on computational predictions from authoritative databases, are summarized below for direct comparison.

Property4-acetamido-3-methylbenzoic acid3-acetamido-4-methylbenzoic acidData Source
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃PubChem[1][2]
Molecular Weight 193.20 g/mol 193.20 g/mol PubChem[1][2]
CAS Number 37901-92-16946-14-1PubChem[1], BLD Pharm[3]
Predicted XlogP 0.90.7PubChem[2][4]
Hydrogen Bond Donors 22PubChem[1][2]
Hydrogen Bond Acceptors 33PubChem[1][2]
Predicted pKa Data not readily availableData not readily available-
Melting Point Data not readily availableData not readily available-

The slightly lower predicted XlogP for 3-acetamido-4-methylbenzoic acid suggests it may be marginally more hydrophilic than its isomer.[2][4] This can be rationalized by the different electronic environments and potential for solvation. However, without experimental data for properties like pKa and melting point, these computational values serve as a preliminary guide.

Synthetic Pathways: A Strategic Overview

The synthesis of these isomers typically originates from their corresponding amino-methylbenzoic acid precursors. The choice of starting material is dictated by the desired final substitution pattern.

General Synthetic Scheme: The most direct and common laboratory-scale synthesis involves the acetylation of the precursor amine using acetic anhydride or acetyl chloride.

  • Synthesis of 4-acetamido-3-methylbenzoic acid: This pathway begins with 4-amino-3-methylbenzoic acid .[5][6] The amino group, being a strong activating group, can be selectively acetylated under standard conditions (e.g., acetic anhydride in the presence of a mild base or in acetic acid) without affecting the carboxylic acid. The starting material itself is often prepared via the reduction of 3-methyl-4-nitrobenzoic acid.[7]

  • Synthesis of 3-acetamido-4-methylbenzoic acid: This isomer is synthesized from 3-amino-4-methylbenzoic acid .[8][9] Similar to the other pathway, a straightforward N-acetylation reaction yields the final product.

The causality behind this synthetic strategy is rooted in the high nucleophilicity of the amino group, which readily attacks the electrophilic carbonyl of the acetylating agent. The reaction is typically high-yielding and robust.

Analytical Differentiation: Protocols and Interpretation

Distinguishing between these two isomers is paramount for quality control and research applications. While they share the same mass, their distinct substitution patterns give rise to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

analytical_workflow start Unknown Sample (Isomer A or B) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr ¹H and ¹³C NMR Spectroscopy start->nmr result_ms Result: Identical m/z (e.g., 194.08 for [M+H]⁺) Confirms MW, not Isomer ms->result_ms result_ir Result: Similar Spectra (C=O, N-H stretches present) Confirms Functional Groups ir->result_ir result_nmr Result: Distinct Spectra (Unique aromatic proton shifts and coupling patterns) Definitive Isomer ID nmr->result_nmr conclusion Structural Elucidation & Isomer Identification result_ms->conclusion result_ir->conclusion result_nmr->conclusion

Caption: Analytical workflow for isomer differentiation.

Protocol 1: ¹H NMR Spectroscopy - The Definitive Technique

Rationale: The electronic environment of each proton on the benzene ring is uniquely influenced by the relative positions of the three substituents (-COOH, -NHCOCH₃, -CH₃). This results in different chemical shifts (δ) and spin-spin coupling patterns (J), providing a definitive fingerprint for each isomer.[10]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (-COOH and -NH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion.

  • Spectral Analysis:

    • For 4-acetamido-3-methylbenzoic acid: Expect three distinct signals in the aromatic region. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to both the C5 and C2 protons. The proton at C2 will be a doublet, coupled to the C6 proton. The relative positions of the electron-donating methyl group and the acetamido group will dictate the precise chemical shifts.

    • For 3-acetamido-4-methylbenzoic acid: Expect a different pattern. The proton at C2 will likely appear as a doublet. The proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. The different proximity of protons to the substituents compared to the other isomer will result in a clearly distinguishable spectrum.

Protocol 2: Mass Spectrometry

Rationale: Mass spectrometry confirms the molecular weight of the compound. While standard electron ionization (EI) or electrospray ionization (ESI) will yield the same molecular ion peak for both isomers, tandem MS (MS/MS) could potentially reveal subtle differences in fragmentation patterns, though this is often less straightforward than NMR for positional isomer differentiation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-MS system. Acquire spectra in both positive and negative ion modes.

  • Expected Results: Both isomers will show a protonated molecule [M+H]⁺ at m/z 194.0812 and a deprotonated molecule [M-H]⁻ at m/z 192.0666.[2][4] This confirms the elemental composition but does not distinguish the isomers.

Protocol 3: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to confirm the presence of key functional groups. While the spectra of the two isomers will be very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to different vibrational modes of the substituted ring.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Results: Both isomers will exhibit characteristic peaks for:

    • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

    • N-H stretch (amide): Around 3300 cm⁻¹

    • C=O stretch (carboxylic acid and amide): Strong absorptions around 1700-1650 cm⁻¹

    • Aromatic C=C stretches: Around 1600-1450 cm⁻¹

Applications and Broader Context

While specific applications for these exact isomers are not extensively documented in readily available literature, their structural motifs are highly relevant in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Benzoic acid derivatives are foundational in drug design.[11] The presence of acetamido and methyl groups allows for the modulation of properties like lipophilicity and metabolic stability. For example, derivatives of the related 4-acetamido-3-aminobenzoic acid have been investigated as potential neuraminidase inhibitors for antiviral applications.[12]

  • Building Blocks in Organic Synthesis: These molecules serve as versatile intermediates.[13][14] The carboxylic acid can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo further substitution, enabling the synthesis of more complex target molecules.

Conclusion

4-acetamido-3-methylbenzoic acid and 3-acetamido-4-methylbenzoic acid are positional isomers whose distinct structures necessitate careful and precise analytical characterization. While sharing fundamental properties like molecular weight, their electronic and steric differences, though subtle, are critical for their potential function and reactivity. The definitive method for their differentiation is ¹H NMR spectroscopy, which provides an unambiguous fingerprint based on unique chemical shifts and coupling patterns. A clear understanding of their properties and the analytical tools to distinguish them is essential for any researcher working with these or structurally related compounds, ensuring the integrity and reproducibility of their scientific endeavors.

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Comparative

A Researcher's Guide to the Acidity of Substituted Benzoic Acids: A Comparative Analysis

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that gover...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs solubility, absorption, and interaction with biological targets. This guide provides an in-depth comparison of the acidity of 4-acetamido-3-methylbenzoic acid against a series of structurally related benzoic acids. We will explore the theoretical underpinnings of substituent effects and provide a robust experimental protocol for pKa determination, ensuring both scientific integrity and practical applicability.

The Principles of Acidity in Substituted Benzoic Acids

The acidity of benzoic acid is defined by the stability of its conjugate base, the benzoate anion. When a proton is released from the carboxylic acid group, a negative charge develops on the carboxylate. Substituents on the aromatic ring can profoundly influence the stability of this charge, thereby altering the acid's strength. This influence is primarily exerted through two key electronic mechanisms:

  • Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms or groups pull electron density away from the ring and the carboxylate group, an effect known as a negative inductive effect (-I). This withdrawal of electron density helps to disperse and stabilize the negative charge of the conjugate base, leading to a stronger acid (lower pKa). Conversely, electron-donating groups, such as alkyl groups, exhibit a positive inductive effect (+I), pushing electron density towards the carboxylate, destabilizing the negative charge and resulting in a weaker acid (higher pKa).[1]

  • Resonance Effects (R or M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring.[1][2] Substituents with lone pairs of electrons (e.g., -OCH₃, -NHCOCH₃) can donate these electrons into the ring, a positive resonance effect (+R). This increases electron density on the ring and destabilizes the carboxylate anion, weakening the acid. Conversely, groups that can withdraw electrons from the ring via resonance (e.g., -NO₂) exhibit a negative resonance effect (-R), which stabilizes the conjugate base and strengthens the acid.[3]

The interplay of these effects, which are dependent on the nature and position (ortho, meta, or para) of the substituent, dictates the final acidity of the benzoic acid derivative. The Hammett equation provides a quantitative framework for correlating these substituent effects with the acid's dissociation constant.[4][5][6]

Comparative Acidity: A Data-Driven Analysis

To contextualize the acidity of 4-acetamido-3-methylbenzoic acid, we compare its pKa value with that of unsubstituted benzoic acid and derivatives bearing either electron-donating or electron-withdrawing groups.

CompoundSubstituent(s)Position(s)Predominant Effect(s)pKa
4-Nitrobenzoic Acid-NO₂paraStrong -I, -R (Electron-Withdrawing)3.44[7]
Benzoic Acid -H - Reference 4.20 [8][9]
3-Methylbenzoic Acid-CH₃meta+I (Electron-Donating)4.27[10]
4-Acetamidobenzoic Acid-NHCOCH₃para+R > -I (Electron-Donating)4.28[11]
4-Methoxybenzoic Acid-OCH₃para+R > -I (Electron-Donating)4.47[12]
4-Acetamido-3-methylbenzoic Acid -NHCOCH₃, -CH₃para, metaCombined +R and +I (Electron-Donating) ~4.5 (Estimated)
Analysis of Substituent Effects:
  • Benzoic Acid (pKa = 4.20): This serves as our baseline for comparison.[8][9]

  • 4-Nitrobenzoic Acid (pKa = 3.44): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R).[13] It strongly stabilizes the negative charge on the carboxylate anion, making 4-nitrobenzoic acid significantly more acidic than benzoic acid.[7][14]

  • 3-Methylbenzoic Acid (pKa = 4.27): The methyl group is an electron-donating group primarily through a positive inductive effect (+I).[10] Located at the meta position, its resonance effect is negligible. This donation of electron density slightly destabilizes the carboxylate anion, making it a slightly weaker acid than benzoic acid.

  • 4-Methoxybenzoic Acid (pKa = 4.47): The methoxy group is electron-withdrawing inductively (-I) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+R) by its lone pair of electrons.[1] At the para position, the +R effect dominates, increasing electron density in the ring, destabilizing the conjugate base, and making it a weaker acid than benzoic acid.[12]

  • 4-Acetamidobenzoic Acid (pKa = 4.28): The acetamido group presents a more complex case. The nitrogen atom's lone pair can be donated into the ring (+R effect), which would decrease acidity. However, this resonance is in competition with resonance towards the acetyl carbonyl group.[15] Furthermore, the electronegative nitrogen and oxygen exert a -I effect. The net result, as shown by the pKa value being slightly higher than benzoic acid, is a weak electron-donating effect at the para position.[11]

  • 4-Acetamido-3-methylbenzoic Acid (Estimated pKa ~4.5): This molecule features two electron-donating groups. The para-acetamido group provides a net +R effect, while the meta-methyl group adds a +I effect. The combined effect of these two groups is expected to be additive, leading to a greater destabilization of the carboxylate anion compared to either substituent alone. Consequently, 4-acetamido-3-methylbenzoic acid is predicted to be the weakest acid in this comparative set.

Below is a diagram illustrating the electronic effects on the stability of the benzoate anion.

G cluster_withdrawing Electron-Withdrawing Group (EWG) cluster_donating Electron-Donating Groups (EDG) cluster_ref Reference Node_EWG 4-Nitrobenzoate Anion Stabilization Charge Stabilization Node_EWG->Stabilization -I, -R Effects Node_Ref Benzoate Anion (Reference) Acidity_EWG Increased Acidity (Lower pKa) Stabilization->Acidity_EWG Node_EDG 4-Acetamido-3-methylbenzoate Anion Destabilization Charge Destabilization Node_EDG->Destabilization Combined +R and +I Effects Acidity_EDG Decreased Acidity (Higher pKa) Destabilization->Acidity_EDG

Caption: Electronic effects on benzoate anion stability.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate these theoretical predictions, potentiometric titration is a precise and reliable method.[16][17] This protocol outlines the necessary steps for accurate pKa determination.

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored as the base is added. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[18][19]

Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • Beakers and volumetric flasks

  • Analytical balance

  • Benzoic acid derivative to be tested

  • Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standard pH buffers (e.g., pH 4, 7, and 10)

  • Deionized, boiled water (to remove dissolved CO₂)

  • Co-solvent (e.g., methanol or ethanol) if the acid is sparingly soluble in water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Analyte Solution Preparation: Accurately weigh a sample of the benzoic acid derivative (to prepare an approx. 0.01 M solution) and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent may be used, but note that this will yield an apparent pKa (pKa') specific to that solvent mixture.[16]

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is submerged but not in the path of the stir bar. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment size for higher resolution.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified visually as the midpoint of the steepest part of the curve or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Calculate the volume at the half-equivalence point (Equivalence Point Volume / 2).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of a substituted benzoic acid is a direct consequence of the electronic properties of its substituents. Electron-withdrawing groups increase acidity by stabilizing the conjugate base, while electron-donating groups decrease acidity by destabilizing it. Our analysis shows that 4-acetamido-3-methylbenzoic acid, with its combination of a para-acetamido (+R) and a meta-methyl (+I) group, is predicted to be a weaker acid than benzoic acid and other mono-substituted derivatives. This guide provides the theoretical foundation for understanding these relationships and a validated experimental protocol for their quantitative determination, empowering researchers to make informed decisions in their drug discovery and development endeavors.

References

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Validation

A Comparative Guide to the Biological Activity of 4-Acetamido-3-Methylbenzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Acetamido-Benzoic Acid Scaffold The benzoic acid framework is a cornerstone in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Acetamido-Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. The strategic placement of substituents on the benzene ring can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. The 4-acetamido group, in particular, is a common feature in many pharmacologically active compounds, influencing factors such as target binding, metabolic stability, and solubility.

This guide focuses on 4-acetamido-3-methylbenzoic acid and its analogs, exploring how modifications at the 3-position and other locations on the phenyl ring impact their therapeutic potential. While 4-acetamido-3-methylbenzoic acid itself is a known metabolite of 4-amino-3-methylbenzoic acid, its specific biological activities are not well-documented in publicly accessible research.[1] Therefore, we will draw comparative insights from its more extensively studied analogs.

Anti-inflammatory and Analgesic Analogs: The Role of Hydroxylation

A significant area of investigation for acetamido-benzoic acid derivatives has been in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a hydroxyl group at the 2-position of the benzoic acid ring, creating a salicylate-like structure, has been a key strategy in the design of novel anti-inflammatory and analgesic agents.

Lead Analog: 5-Acetamido-2-hydroxybenzoic Acid

5-Acetamido-2-hydroxybenzoic acid has been explored as a potential NSAID with a favorable side-effect profile.[2] Research has demonstrated its peripherally and centrally acting anti-nociceptive and anti-inflammatory effects.[2] However, its therapeutic application has been hindered by low plasma bioavailability.[2]

To address this limitation, derivatives of 5-acetamido-2-hydroxybenzoic acid have been synthesized, primarily by modifying the acetamido group. These modifications aim to enhance selectivity for cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs, and improve pharmacokinetic properties.[2][3]

Comparative Analogs and Structure-Activity Relationship

Two notable analogs, 5-benzamidosalicylic acid and 5-phenylacetamidosalicylic acid , were synthesized to increase the bulkiness of the acyl group, with the hypothesis that this would improve COX-2 selectivity.[2][3]

CompoundStructureIn-Vivo Analgesic Activity (Writhing Test, 50 mg/kg)Predicted COX-2 Binding Affinity (kcal/mol)
5-Acetamido-2-hydroxybenzoic acid83% reduction in writhing[2]-7.2
5-Benzamidosalicylic acidNot significant[2]-8.1
5-Phenylacetamidosalicylic acid75% reduction in writhing[2]-8.5

Key Insights:

  • Increasing the size of the acyl group from acetyl to phenylacetyl (in 5-phenylacetamidosalicylic acid) maintained significant analgesic activity, comparable to the parent compound.[2]

  • The benzoyl derivative (5-benzamidosalicylic acid) showed poor in-vivo activity despite a favorable predicted binding affinity for COX-2, suggesting that other factors like absorption and metabolism play a crucial role.[2]

  • In-silico docking studies suggest that the larger phenyl and benzyl groups can achieve better binding affinity with the COX-2 receptor.[2][3]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This in-vivo assay is a standard method for evaluating the peripheral analgesic activity of new compounds.

Methodology:

  • Animal Model: Male Swiss mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and experimental groups (n=6-8 per group).

  • Compound Administration: The test compounds (e.g., 5-acetamido-2-hydroxybenzoic acid and its analogs) are administered intraperitoneally or orally at various doses (e.g., 20 and 50 mg/kg). The control group receives the vehicle.

  • Induction of Writhing: Thirty minutes after compound administration, 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for each mouse over a 15-20 minute period.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each experimental group compared to the control group.

Caption: Workflow for the acetic acid-induced writhing test.

Antimicrobial Analogs: The Impact of the Amino Group

Another promising therapeutic avenue for this class of compounds is in the development of novel antimicrobial agents. The introduction of an amino group at the 3-position of 4-acetamidobenzoic acid has been shown to be a critical modification for conferring antimicrobial properties.

Lead Analog: 4-Acetamido-3-aminobenzoic Acid Derivatives

Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as potential inhibitors of microbial neuraminidase, an enzyme crucial for the virulence of various pathogens, including influenza virus.[4] The synthetic strategy often involves the formation of Schiff bases by reacting the 3-amino group with various aldehydes.[4]

Comparative Antimicrobial Activity

A series of Schiff base derivatives of 4-acetamido-3-aminobenzoic acid were synthesized and tested against neuraminidase-containing bacterial and fungal strains.[4]

Compound ClassGeneral StructureAntimicrobial Activity (Zone of Inhibition at 125 µg/ml)
4-Acetamido-3-(benzylideneamino)benzoic acid derivativesPotent inhibitory action, with some derivatives showing a zone of inhibition of 16 ± 2.5 mm.[4]

Key Insights:

  • The Schiff base derivatives of 4-acetamido-3-aminobenzoic acid demonstrated significant antimicrobial activity.[4]

  • The antimicrobial efficacy is concentration-dependent, with significant inhibition observed at 125 µg/ml and higher concentrations.[4]

  • Molecular docking studies suggest that these compounds can bind to the active site of microbial neuraminidase, indicating a potential mechanism of action.[4]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Methodology:

  • Microbial Strains: Standard bacterial and fungal strains are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Culture Preparation: The microbial strains are cultured in appropriate broth overnight to obtain a standardized inoculum.

  • Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at various concentrations (e.g., 62.5, 125, 250, 500 µg/ml) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

G cluster_workflow Antimicrobial Testing Workflow A Prepare Agar Plates B Inoculate with Microbe A->B C Create Wells B->C D Add Test Compound C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion assay.

Anticancer Potential: Insights from Related Benzoic Acid Derivatives

While direct evidence for the anticancer activity of 4-acetamido-3-methylbenzoic acid is lacking, studies on other benzoic acid derivatives provide valuable insights into the potential of this scaffold in oncology.

For instance, the benzoic acid derivative TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid) has been shown to inhibit liver metastasis of carcinoma cells in preclinical models.[5] Its mechanisms of action include direct cytotoxicity and inhibition of invasion-associated enzymes like urokinase-type plasminogen activator (u-PA) and matrix metalloproteinases (MMPs).[5]

Furthermore, a computational study on 4-acetamido-3-nitrobenzoic acid , a close structural analog of our topic compound, suggested its potential as an antiviral agent against SARS-CoV-2 through molecular docking simulations.[6] The strong electron-withdrawing nature of the nitro group at the 3-position significantly alters the electronic properties of the molecule compared to the electron-donating methyl group in 4-acetamido-3-methylbenzoic acid. This highlights the critical role of the substituent at this position in determining biological activity.

Synthesis of 4-Acetamido-3-methylbenzoic Acid and Its Precursors

The synthesis of these compounds typically involves standard organic chemistry reactions. For example, 4-acetamido-3-aminobenzoic acid can be synthesized from 4-acetamidobenzoic acid through nitration followed by reduction of the nitro group.[4]

G cluster_synthesis Synthetic Pathway A 4-Acetamidobenzoic Acid B 4-Acetamido-3-nitrobenzoic Acid A->B Nitration C 4-Acetamido-3-aminobenzoic Acid B->C Reduction

Caption: A general synthetic route to key precursors.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of analogs of 4-acetamido-3-methylbenzoic acid. The available evidence strongly suggests that the acetamido-benzoic acid scaffold is a promising starting point for the development of new therapeutic agents. Key structure-activity relationships have been highlighted:

  • Hydroxylation at the 2-position is a key determinant for anti-inflammatory and analgesic activity.

  • Amination at the 3-position provides a handle for derivatization to create potent antimicrobial compounds.

  • The nature of the substituent at the 3-position (e.g., methyl vs. nitro) is expected to significantly influence the electronic properties and, therefore, the biological activity of the molecule.

The most significant gap in our current understanding is the lack of direct experimental data on the biological activity of 4-acetamido-3-methylbenzoic acid . Future research should prioritize the synthesis and in-vitro/in-vivo evaluation of this compound to determine its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Such studies will provide a crucial baseline for a more complete and direct comparison with its analogs and will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

References

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kato, M., et al. (1998). Effect of 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) on the liver metastasis of colon 26-L5 carcinoma cells. PubMed. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Retrieved from [Link]

  • Google Patents. (1987). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
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  • ResearchGate. (2023). (PDF) Spectroscopic Approach, Biological Evaluation, DFT, Molecular Docking Analysis of 4-Acetamido-3-Nitrobenzoic Acid and its Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]

  • PubMed Central. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • PubMed Central. (2017). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. Retrieved from [Link]

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Comparative

spectroscopic analysis comparison of 4-acetamido-3-methylbenzoic acid isomers

A Researcher's Guide to Spectroscopic Differentiation of 4-Acetamido-3-methylbenzoic Acid and Its Positional Isomers In the landscape of pharmaceutical research and synthetic chemistry, the precise structural characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Spectroscopic Differentiation of 4-Acetamido-3-methylbenzoic Acid and Its Positional Isomers

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, can exhibit markedly different pharmacological, toxicological, and physical properties. This guide offers a detailed comparative analysis of 4-acetamido-3-methylbenzoic acid and two of its key positional isomers, providing the necessary spectroscopic methodologies to unambiguously differentiate them.

The isomers under examination are:

  • Isomer 1: 4-acetamido-3-methylbenzoic acid

  • Isomer 2: 4-acetamido-2-methylbenzoic acid

  • Isomer 3: 3-acetamido-4-methylbenzoic acid

This guide, designed for researchers and drug development professionals, will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for structural elucidation.

The Imperative of Isomer Differentiation

The subtle shift of a methyl or acetamido group on the benzoic acid ring can profoundly alter a molecule's interaction with biological targets. Therefore, confirming the correct substitution pattern is a critical step in any synthetic or analytical workflow. Spectroscopic techniques provide a non-destructive and highly informative means to probe the chemical environment of each atom, revealing the unique fingerprint of each isomer.

General Spectroscopic Analysis Workflow

A systematic approach is crucial for efficient and accurate analysis. The following workflow outlines the logical progression of experiments.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of isomeric compounds.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and spin-spin coupling patterns of the aromatic protons provide a direct readout of the substituent arrangement.

The electronic nature of the substituents dictates the chemical shifts of the aromatic protons. Both acetamido and methyl groups are electron-donating, shielding nearby protons (shifting them upfield to lower ppm values), while the carboxylic acid and the carbonyl of the acetamido group are electron-withdrawing, deshielding protons (shifting them downfield).[1] The interplay of these effects creates a unique spectral signature for each isomer.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Comparative ¹H NMR Data (Predicted/Typical Values)
Proton AssignmentIsomer 1 (4-acetamido-3-methyl)Isomer 2 (4-acetamido-2-methyl)Isomer 3 (3-acetamido-4-methyl)Key Differentiator
Ar-H2 ~7.8 ppm (d, J≈2 Hz)~7.9 ppm (d, J≈8 Hz)~8.2 ppm (d, J≈2 Hz)The proton ortho to the COOH group is most deshielded. Its coupling constant reveals adjacent protons.
Ar-H5 ~7.7 ppm (dd, J≈8, 2 Hz)~7.3 ppm (dd, J≈8, 2 Hz)~7.8 ppm (dd, J≈8, 2 Hz)The position relative to the acetamido and methyl groups significantly alters its chemical shift.
Ar-H6 ~7.5 ppm (d, J≈8 Hz)~7.4 ppm (d, J≈2 Hz)~7.3 ppm (d, J≈8 Hz)Coupling patterns are distinct. Isomer 2 shows a small meta-coupling, unlike the large ortho-coupling in 1 & 3.
-CH₃ (Aromatic) ~2.2 ppm (s)~2.5 ppm (s)~2.4 ppm (s)The steric environment, particularly being ortho to the COOH in Isomer 2, causes a downfield shift.
-CH₃ (Acetamido) ~2.1 ppm (s)~2.1 ppm (s)~2.1 ppm (s)Generally consistent across isomers.
-NH ~9.8 ppm (s, broad)~9.7 ppm (s, broad)~9.9 ppm (s, broad)Chemical shift can be variable and concentration-dependent.
-COOH ~12.5 ppm (s, broad)~13.0 ppm (s, broad)~12.6 ppm (s, broad)Chemical shift is highly variable and depends on concentration and solvent.

Analysis: The most striking differences are observed in the aromatic region (δ 7.0-8.5 ppm).[2][3][4]

  • Isomer 1 shows three distinct aromatic signals with coupling constants indicating an ortho, meta, and para relationship between the protons.

  • Isomer 2 is distinguished by the downfield shift of its methyl group and the unique coupling pattern of its aromatic protons, which are influenced by the adjacent carboxylic acid.

  • Isomer 3 , where the positions of the acetamido and methyl groups are swapped relative to Isomer 1, shows a noticeable downfield shift for the proton at the C2 position, which is ortho to the carboxylic acid and meta to the other two groups.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature. While it may not always be as diagnostic as ¹H NMR for isomer differentiation on its own, it is crucial for complete characterization.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Mode: Proton-decoupled

    • Number of scans: 1024-4096 (due to low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Processing: Process similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Comparative ¹³C NMR Data (Predicted/Typical Values)
Carbon AssignmentIsomer 1 (4-acetamido-3-methyl)Isomer 2 (4-acetamido-2-methyl)Isomer 3 (3-acetamido-4-methyl)
-COOH ~168 ppm~170 ppm~168 ppm
C=O (Amide) ~169 ppm~169 ppm~169 ppm
Ar-C1 (-COOH) ~128 ppm~126 ppm~130 ppm
Ar-C2 ~131 ppm~140 ppm~125 ppm
Ar-C3 ~134 ppm~124 ppm~138 ppm
Ar-C4 ~139 ppm~138 ppm~142 ppm
Ar-C5 ~125 ppm~123 ppm~128 ppm
Ar-C6 ~118 ppm~115 ppm~115 ppm
-CH₃ (Aromatic) ~18 ppm~20 ppm~21 ppm
-CH₃ (Acetamido) ~24 ppm~24 ppm~24 ppm

Analysis: The chemical shifts of the quaternary aromatic carbons (those bearing substituents) are particularly informative. For instance, the carbon bearing the methyl group (C3 in Isomer 1, C2 in Isomer 2, C4 in Isomer 3) will show a distinct chemical shift in each case.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the three isomers will be broadly similar, subtle shifts in the vibrational frequencies of the carbonyl (C=O) and N-H groups can be observed, arising from differences in electronic effects and intramolecular hydrogen bonding possibilities.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background correction.

Comparative IR Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Isomer-Specific Observations
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)The broadness is due to hydrogen-bonded dimers.[5][6] The exact shape may vary slightly based on crystal packing.
N-H Stretch (Amide) ~3300 (medium, sharp)The position can be influenced by intramolecular hydrogen bonding. In Isomer 2, the proximity of the acetamido group to the carboxylic acid might lead to a subtle shift compared to Isomers 1 and 3.[7]
C-H Stretch (Aromatic) 3100 - 3000Present in all isomers.[8]
C-H Stretch (Aliphatic) 3000 - 2850Present in all isomers.[8]
C=O Stretch (Carboxylic Acid) ~1700 - 1680 (strong)The electronic environment affects this frequency. Conjugation and hydrogen bonding are key factors.[9]
C=O Stretch (Amide I band) ~1670 - 1650 (strong)This is a key peak for the amide group.[5] Its position is sensitive to the local electronic and steric environment.
C=C Stretch (Aromatic) ~1600, ~1500Characteristic peaks for the benzene ring.[8]
Fingerprint Region < 1500This region contains complex vibrations (C-O, C-N stretches, C-H bends) that are unique to the overall molecular structure.[5] Direct comparison of this region between samples is a powerful method for identification.

Analysis: While 1D NMR is superior for initial differentiation, overlaying the IR spectra can reveal clear differences in the fingerprint region, providing definitive confirmation of identity when compared against a known standard.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and can sometimes offer structural clues through fragmentation patterns, although these may be very similar for positional isomers.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Collection: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Comparative Mass Spectrometry Data

All three isomers have the same molecular formula, C₁₀H₁₁NO₃ , and a molecular weight of 193.20 g/mol .[10]

  • Expected Molecular Ions:

    • Positive Mode (ESI+): [M+H]⁺ at m/z 194.08

    • Negative Mode (ESI-): [M-H]⁻ at m/z 192.07

  • Fragmentation:

    • The most common fragmentation for benzoic acids is the loss of water (18 Da) or the loss of the entire carboxyl group as CO₂ (44 Da) or HCOOH (46 Da).[11][12][13]

    • Loss of the acetyl group from the amide (42 Da, ketene) is also a likely fragmentation pathway.

    • Ortho Effect: In some cases, ortho-substituted benzoic acids can exhibit unique fragmentation patterns due to neighboring group participation.[14][15][16] For Isomer 2, the proximity of the carboxylic acid and acetamido groups could potentially lead to a characteristic loss of water involving both groups, which might be less favorable in the meta and para isomers.

Caption: Common fragmentation pathways for acetamidomethylbenzoic acid isomers in ESI-MS.

Conclusion

The unambiguous differentiation of 4-acetamido-3-methylbenzoic acid and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the primary tool , offering clear and interpretable differences in the chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR provides essential data for complete characterization, while IR spectroscopy confirms functional groups and offers a unique fingerprint for each molecule. Finally, mass spectrometry verifies the molecular weight. By combining the data from these orthogonal techniques, researchers can confidently elucidate and confirm the precise structure of their target compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Ren, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Sparkman, O. D., et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]

  • Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available at: [Link]

  • Supporting Information. (n.d.). 4. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • Ren, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]

  • Aluminum Chemist. (2019). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available at: [Link]

  • UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR handout.pdf. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. CID 75598. Available at: [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Available at: [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. CID 3015948. Available at: [Link]

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Validation

A Guide to the Synthesis and Spectral Validation of 4-acetamido-3-methylbenzoic acid

This guide provides an in-depth, experience-driven walkthrough for the synthesis and structural validation of 4-acetamido-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the synthesis and structural validation of 4-acetamido-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a deep understanding of the methodology. This document is structured to serve as a self-validating reference, comparing a primary synthetic route with a viable alternative and grounding all claims in robust spectral data and authoritative sources.

Strategic Overview: Selecting a Synthetic Pathway

The molecular architecture of 4-acetamido-3-methylbenzoic acid (C₁₀H₁₁NO₃, M.W. 193.20 g/mol [1]) offers several potential retrosynthetic disconnections. The optimal forward synthesis hinges on the availability of starting materials, reaction efficiency, and purification simplicity.

Here, we detail a highly efficient and straightforward primary method: the direct N-acetylation of 4-amino-3-methylbenzoic acid. This method is chosen for its high atom economy and typically clean conversion, minimizing complex purification steps. As a point of comparison, we will also discuss an alternative multi-step synthesis starting from 3-methyl-4-nitrobenzoic acid, highlighting the trade-offs in process length and reagent selection.

Primary Synthetic Route: N-Acetylation

The core of this synthesis is the formation of an amide bond by reacting the primary amine of 4-amino-3-methylbenzoic acid with an acetylating agent, typically acetic anhydride. This electrophilic substitution on the nitrogen atom is a classic, reliable transformation.[2][3][4]

The workflow is conceptually simple, emphasizing the direct conversion of a commercially available precursor to the final product.

G cluster_0 Primary Synthesis Workflow A 4-Amino-3-methylbenzoic acid C N-Acetylation Reaction A->C B Acetic Anhydride (Pyridine or NaOAc buffer) B->C D 4-acetamido-3-methylbenzoic acid (Crude Product) C->D E Recrystallization (e.g., Ethanol/Water) D->E F Purified Product E->F

Caption: High-level workflow for the primary synthesis of 4-acetamido-3-methylbenzoic acid.

The Core of Confirmation: Spectral Data Validation

Structural elucidation of the synthesized product is unequivocal. A confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a unique spectral fingerprint of the target molecule. Failure to match this fingerprint indicates impurities or an incorrect structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the first line of analysis, providing information on the electronic environment, number, and connectivity of protons. The spectrum of 4-acetamido-3-methylbenzoic acid is expected to show five distinct signals in a deuterated solvent like DMSO-d₆.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 - 13.0Broad Singlet1H-COOH The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
~9.5 - 10.0Singlet1H-NH -C(O)Amide protons appear significantly downfield due to the electron-withdrawing nature of the carbonyl and resonance.
~8.2d, J ≈ 2 Hz1HAr-H (C2-H)This proton is ortho to the carboxylic acid group and meta to the acetamido group, experiencing deshielding.
~7.8dd, J ≈ 8, 2 Hz1HAr-H (C6-H)This proton is meta to the carboxylic acid and ortho to the acetamido group.
~7.6d, J ≈ 8 Hz1HAr-H (C5-H)This proton is ortho to the methyl group and meta to the acetamido group.
~2.2Singlet3HAr-CH₃ The methyl group attached to the aromatic ring.
~2.1Singlet3H-C(O)-CH₃ The methyl group of the acetyl moiety.

Note: Shifts are predictive and can vary based on solvent and concentration. The provided data for the closely related 4-acetamidobenzoic acid shows similar patterns, with aromatic protons between 7.7-7.9 ppm and the acetyl methyl at 2.107 ppm in DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. All ten carbons in 4-acetamido-3-methylbenzoic acid are chemically non-equivalent and should produce ten distinct signals.

Chemical Shift (δ, ppm) Assignment Rationale
~169.0C =O (Amide)Amide carbonyl carbons are characteristically found in this region.
~167.5C =O (Acid)Carboxylic acid carbonyls are also highly deshielded.
~142.0C 4-NHAromatic carbon bonded to the nitrogen, deshielded by the nitrogen's electronegativity.
~138.0C 1-COOHAromatic carbon bonded to the carboxylic acid.
~133.0C 3-CH₃Aromatic carbon bonded to the methyl group.
~131.0C 6-HAromatic methine carbon.
~128.0C 2-HAromatic methine carbon.
~118.0C 5-HAromatic methine carbon.
~24.0-C(O)-C H₃The acetyl methyl carbon.
~17.0Ar-C H₃The ring-bound methyl carbon.

Note: Predicted shifts are based on established substituent effects. For comparison, the ¹³C NMR spectrum of 4-acetamidobenzoic acid shows signals at 168.75 (amide C=O), 166.88 (acid C=O), and 24.07 ppm (methyl).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of key functional groups. The spectrum is a direct validation of the successful acetylation and the persistence of the carboxylic acid.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H StretchAmide (-NH)
3300 - 2500O-H Stretch (Broad)Carboxylic Acid (-COOH)
~1700C=O StretchCarboxylic Acid (-COOH)
~1670C=O Stretch (Amide I)Amide (-C=O)
~1550N-H Bend (Amide II)Amide (-NH)

Note: The IR spectrum of the similar 4-acetamidobenzoic acid clearly shows a carbonyl stretch at 1708 cm⁻¹ and an N-H stretch at 3337 cm⁻¹.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental composition. For 4-acetamido-3-methylbenzoic acid (C₁₀H₁₁NO₃), high-resolution mass spectrometry (HRMS) is expected to yield a molecular ion peak [M+H]⁺ at m/z 194.08118.[8] Standard electron ionization (EI) would show the molecular ion [M]⁺ at m/z 193.

G cluster_0 Spectral Validation Logic A Synthesized Compound B Acquire Spectral Data A->B C ¹H NMR B->C D ¹³C NMR B->D E IR B->E F MS B->F G Compare Data to Expected Values C->G D->G E->G F->G H Structure Confirmed G->H Match I Structure Not Confirmed (Re-purify or Re-synthesize) G->I No Match

Caption: The logical workflow for confirming chemical structure via spectral data analysis.

Comparative Synthesis Methods

To provide a complete picture, we compare the primary N-acetylation route with a common alternative: reduction of a nitro precursor followed by acetylation.

Parameter Method 1: Direct Acetylation Method 2: Nitro Reduction & Acetylation
Starting Material 4-Amino-3-methylbenzoic acid3-Methyl-4-nitrobenzoic acid
Number of Steps 12
Key Reagents Acetic Anhydride, Pyridine/NaOAcStep 1: SnCl₂, HCl or H₂, Pd/C.[9] Step 2: Acetic Anhydride
Typical Yield > 90%> 80% (over two steps)
Process Time Short (1-3 hours)Longer (4-24 hours)
Safety/Handling Acetic anhydride is corrosive.Requires handling of strong acids (HCl) or flammable hydrogen gas.
Causality This method is preferred for its directness and high efficiency when the amino precursor is readily available and affordable.[10]This route is necessary if the amino precursor is not available or is significantly more expensive than the nitro analogue. It offers flexibility but adds process complexity.

Experimental Protocols

The following protocols are provided as a robust starting point for laboratory execution.

Protocol 1: Synthesis of 4-acetamido-3-methylbenzoic acid (Primary Method)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol) in 25 mL of glacial acetic acid.

  • Reagent Addition: To the stirring solution, carefully add acetic anhydride (3.8 mL, 40.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 90-100°C and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, then pour it slowly into 150 mL of ice-cold water with vigorous stirring.

  • Isolation: A white precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-acetamido-3-methylbenzoic acid as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight. Weigh the final product and calculate the percentage yield.

Protocol 2: Spectral Data Acquisition
  • NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • IR Spectroscopy: Prepare a KBr pellet by mixing ~1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an Electrospray Ionization (ESI) mass spectrometer in both positive and negative ion modes.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • PubMed. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]

  • ResearchGate. (2023). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Comparative

comparative study of different synthesis methods for 4-acetamido-3-methylbenzoic acid

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 4-acetamido-3-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. We will delve into t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 4-acetamido-3-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. We will delve into two principal routes: the direct acetylation of 4-amino-3-methylbenzoic acid and a multi-step pathway commencing with the nitration of p-toluic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental protocols, mechanistic insights, and a comparative assessment of each method's efficiency and practicality.

Introduction

4-Acetamido-3-methylbenzoic acid (C₁₀H₁₁NO₃) is a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] Its structure, featuring a carboxylic acid, an acetamido group, and a methyl group on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate. The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide will compare two prominent synthetic strategies, providing the necessary data and experimental details to aid in the selection of the most appropriate method for a given application.

Synthetic Routes: A Comparative Overview

Two primary synthetic pathways for 4-acetamido-3-methylbenzoic acid are prevalent in the literature and practice:

  • Route 1: Direct Acetylation of 4-Amino-3-methylbenzoic Acid. This is a straightforward approach that involves the direct acylation of the amino group of 4-amino-3-methylbenzoic acid.

  • Route 2: Multi-step Synthesis from p-Toluic Acid. This pathway involves the nitration of p-toluic acid, followed by the reduction of the nitro group and subsequent acetylation of the resulting amine.

The following sections will provide detailed protocols and analyses for each route.

Route 1: Direct Acetylation of 4-Amino-3-methylbenzoic Acid

This method is favored for its simplicity and typically high yields, provided the starting material, 4-amino-3-methylbenzoic acid, is readily available.

Reaction Scheme

Route 1: Direct Acetylation start 4-Amino-3-methylbenzoic Acid product 4-Acetamido-3-methylbenzoic Acid start->product Acetylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product

Caption: Workflow for the direct acetylation of 4-amino-3-methylbenzoic acid.

Experimental Protocol

Synthesis of 4-Amino-3-methylbenzoic Acid (Precursor)

The starting material, 4-amino-3-methylbenzoic acid, can be synthesized via the reduction of 3-methyl-4-nitrobenzoic acid.[3]

  • Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable reaction vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid.

Acetylation of 4-Amino-3-methylbenzoic Acid

  • Suspension: Suspend 4-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Slowly add acetic anhydride or acetyl chloride to the suspension with stirring. The reaction is typically exothermic, so cooling may be necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Precipitation: Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by adding the reaction mixture to cold water.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Mechanistic Insights

The acetylation of the amino group is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetic anhydride (or acetyl chloride). This is followed by the departure of a leaving group (acetate or chloride ion) to form the stable amide product. The acidic proton on the nitrogen is subsequently lost.

Advantages and Disadvantages
  • Advantages: High yield, relatively simple procedure, and fewer reaction steps if the starting material is available.

  • Disadvantages: Dependent on the commercial availability and cost of 4-amino-3-methylbenzoic acid.

Route 2: Multi-step Synthesis from p-Toluic Acid

This pathway is a viable alternative when 4-amino-3-methylbenzoic acid is not readily accessible. It begins with the nitration of the more common starting material, p-toluic acid.

Reaction Scheme

Route 2: Multi-step Synthesis start p-Toluic Acid step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 3-Nitro-4-methylbenzoic Acid step1->intermediate1 step2 Reduction (e.g., H2/Pd-C, Sn/HCl) intermediate1->step2 intermediate2 3-Amino-4-methylbenzoic Acid step2->intermediate2 step3 Acetylation (Acetic Anhydride) intermediate2->step3 product 4-Acetamido-3-methylbenzoic Acid step3->product

Caption: Multi-step synthesis of 4-acetamido-3-methylbenzoic acid from p-toluic acid.

Experimental Protocol

Step 1: Nitration of p-Toluic Acid

The nitration of p-toluic acid (4-methylbenzoic acid) yields 4-methyl-3-nitrobenzoic acid.[4]

  • Acid Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Dissolution: Dissolve p-toluic acid in concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the dissolved p-toluic acid, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture for a specified time at low temperature.

  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid 4-methyl-3-nitrobenzoic acid by filtration, wash with cold water, and dry.

Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid

The nitro group of 4-methyl-3-nitrobenzoic acid is reduced to an amino group.

  • Method Selection: The reduction can be achieved through various methods, including catalytic hydrogenation (H₂/Pd-C) as described in Route 1, or by using a metal in acidic medium (e.g., tin and hydrochloric acid).

  • Procedure (Sn/HCl): Suspend 4-methyl-3-nitrobenzoic acid in ethanol and add granular tin. Heat the mixture and add concentrated hydrochloric acid portion-wise.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove unreacted tin. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the 3-amino-4-methylbenzoic acid.

  • Isolation: Collect the product by filtration, wash with water, and dry.

Step 3: Acetylation of 3-Amino-4-methylbenzoic Acid

This step is analogous to the acetylation described in Route 1.

  • Procedure: Follow the acetylation protocol outlined in Route 1, using 3-amino-4-methylbenzoic acid as the starting material.

Mechanistic Insights
  • Nitration: This is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile and attacks the electron-rich benzene ring of p-toluic acid. The methyl group is an ortho-, para-director; however, due to steric hindrance from the carboxylic acid group, the nitro group is directed to the position meta to the carboxyl group and ortho to the methyl group.

  • Reduction: The reduction of the nitro group to an amine involves a series of electron and proton transfers. In the case of catalytic hydrogenation, the reaction occurs on the surface of the catalyst. With metals like tin in acid, it is a stepwise reduction process.

Advantages and Disadvantages
  • Advantages: Utilizes readily available and inexpensive starting materials.

  • Disadvantages: A multi-step process with potentially lower overall yield, involves the use of strong acids and potentially hazardous reagents, and requires careful control of reaction conditions, especially during nitration.

Comparative Data

ParameterRoute 1: Direct AcetylationRoute 2: Multi-step Synthesis from p-Toluic Acid
Starting Material 4-Amino-3-methylbenzoic Acidp-Toluic Acid
Number of Steps 1 (if starting material is available)3
Typical Overall Yield High (>90% for acetylation step)Moderate (50-70%)
Reagents Acetic anhydride/acetyl chlorideConc. HNO₃, Conc. H₂SO₄, Reducing agent (e.g., H₂, Pd/C, Sn, HCl), Acetic anhydride
Safety Considerations Acetic anhydride/acetyl chloride are corrosive and lachrymatory.Involves highly corrosive and oxidizing strong acids, potentially exothermic nitration.
Environmental Impact Relatively lower waste generation.Generation of acidic waste from nitration and reduction steps.
Process Simplicity Simpler and faster.More complex and time-consuming.

Conclusion and Recommendations

The choice between the two synthetic routes for 4-acetamido-3-methylbenzoic acid depends largely on the availability of starting materials, desired scale of production, and the laboratory's capabilities.

  • Route 1 (Direct Acetylation) is the preferred method for its simplicity, high yield, and cleaner reaction profile, assuming the starting material, 4-amino-3-methylbenzoic acid, is accessible and economically viable. This route is ideal for laboratory-scale synthesis and for processes where high purity and efficiency are paramount.

  • Route 2 (Multi-step Synthesis) is a practical alternative when 4-amino-3-methylbenzoic acid is unavailable or prohibitively expensive. While the overall yield is lower and the procedure is more involved, it starts from a common and inexpensive chemical, p-toluic acid. This route may be more suitable for larger-scale production where the cost of the starting material is a critical factor, provided that the necessary equipment and safety protocols for handling strong acids are in place.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction times, and waste disposal, should be conducted before selecting a synthetic route for industrial applications. For research and development purposes, the direct acetylation of 4-amino-3-methylbenzoic acid offers a more convenient and efficient pathway to the desired product.

References

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Validation

A Comparative Guide to 4-Acetamido-3-methylbenzoic Acid-Derived Polymers for Advanced Drug Delivery

This guide provides an in-depth, objective comparison of the performance of polymers derived from 4-acetamido-3-methylbenzoic acid against other commonly used polymers in drug delivery, such as poly(lactic-co-glycolic ac...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of polymers derived from 4-acetamido-3-methylbenzoic acid against other commonly used polymers in drug delivery, such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and chitosan. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on polymer selection for their therapeutic applications.

Introduction: The Imperative for Advanced Polymeric Drug Carriers

The efficacy of a therapeutic agent is intrinsically linked to its delivery system.[1][2] An ideal polymer for drug delivery should offer biocompatibility, controlled and predictable drug release kinetics, and non-toxic degradation products.[3][4] Polymers derived from 4-acetamido-3-methylbenzoic acid are a class of polyanhydrides that have emerged as promising candidates for controlled drug release.[5][6][7][8] Their amino acid-based structure suggests excellent biocompatibility, as the degradation products are expected to be readily metabolized.[9][10][11][12]

This guide will dissect the performance of these polymers, contrasting them with the widely-used aliphatic polyesters, PLGA and PLA, and the natural polysaccharide, chitosan.

Core Performance Metrics: A Comparative Analysis

The selection of a polymer for a drug delivery system hinges on a balance of several key performance attributes.

Drug Release Kinetics: Surface Erosion vs. Bulk Erosion

A defining feature of polyanhydrides, including those derived from 4-acetamido-3-methylbenzoic acid, is their surface-eroding characteristic.[7][8][13][14] This means the polymer degrades layer by layer from the exterior when exposed to an aqueous environment, leading to a more controlled and predictable, often near-zero-order, drug release.[13][15][16] This is in stark contrast to polymers like PLGA and PLA, which undergo bulk erosion.[14][15][16] In bulk erosion, water penetrates the entire polymer matrix, causing degradation throughout the bulk of the material.[15][16] This often results in an initial burst release of the drug, followed by a slower, less predictable release phase.[15]

Polymer ClassErosion MechanismTypical Drug Release ProfileKey AdvantagesKey Disadvantages
4-Acetamido-3-methylbenzoic Acid-Derived Polymers (Polyanhydrides) Surface Erosion[7][8][13][14]Near zero-order, predictable[13][16]Minimized burst release, consistent drug levels.[16]Can have faster degradation rates.
PLGA/PLA Bulk Erosion[14][15][16]Biphasic: initial burst followed by slower release.[15]Well-established, tunable degradation rates based on monomer ratio.[17]Unpredictable release, acidic degradation byproducts can cause inflammation.[18]
Chitosan Swelling, diffusion, and enzymatic degradationDependent on cross-linking and environmental pH.Biocompatible, mucoadhesive, abundant natural source.[3]Release can be less controlled and highly dependent on the physiological environment.[19]

Expert Insight: The choice between surface and bulk eroding polymers is application-dependent. For therapies requiring a consistent, steady dose of a drug over time, the near-zero-order release kinetics of surface-eroding polyanhydrides derived from 4-acetamido-3-methylbenzoic acid are highly advantageous.

Biocompatibility and Degradation Products

The in vivo response to a polymer and its degradation products is a critical determinant of its suitability for clinical applications.

PolymerPrimary Degradation ProductsBiocompatibility Profile
4-Acetamido-3-methylbenzoic Acid-Derived Polymers 4-acetamido-3-methylbenzoic acidExpected to be highly biocompatible due to the amino acid-like monomer.[9][10][11][12]
PLGA/PLA Lactic acid, Glycolic acidGenerally biocompatible, but the acidic byproducts can lead to a localized drop in pH, potentially causing inflammation and affecting drug stability.[18]
Chitosan Glucosamine and its oligomersExcellent biocompatibility and biodegradability.[3]

Authoritative Grounding: The biocompatibility of amino acid-based polymers is a significant advantage, as their degradation products are natural metabolites.[9][10][11][12] This can lead to a more favorable tissue response compared to the acidic degradation products of PLGA and PLA.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, this section details the fundamental experimental protocols for the synthesis and evaluation of these polymers.

Synthesis of 4-Acetamido-3-methylbenzoic Acid-Derived Polyanhydride

The synthesis of polyanhydrides is typically achieved through melt condensation of the corresponding dicarboxylic acid monomers.[8]

Experimental Workflow:

Caption: A generalized workflow for the synthesis of polyanhydrides via melt condensation.

Step-by-Step Protocol:

  • Monomer Preparation: Start with purified 4-acetamido-3-methylbenzoic acid.

  • Pre-polymer Formation: The monomer is refluxed in an excess of acetic anhydride to form a prepolymer.

  • Melt Polycondensation: The prepolymer is heated to a temperature above its melting point under a high vacuum. This facilitates the polymerization reaction through the removal of acetic anhydride.

  • Purification: The resulting polymer is dissolved in a suitable organic solvent (e.g., dichloromethane) and then precipitated in a non-solvent (e.g., petroleum ether) to remove unreacted monomers and low molecular weight oligomers.

  • Characterization: The final polymer is characterized by Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of anhydride bonds, Nuclear Magnetic Resonance (NMR) for structural verification, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

In Vitro Drug Release Comparison

A standard in vitro release study is essential to compare the release profiles of different polymer formulations.

Experimental Workflow:

Caption: A schematic of a typical in vitro drug release study.

Step-by-Step Protocol:

  • Microsphere Preparation: Drug-loaded microspheres are prepared using a suitable method, such as an oil-in-water (o/w) single emulsion solvent evaporation technique.

  • Incubation: A known amount of microspheres is suspended in phosphate-buffered saline (PBS) at pH 7.4 and maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn and replaced with fresh PBS to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the release profiles for each polymer formulation.

Conclusion and Future Directions

Polymers derived from 4-acetamido-3-methylbenzoic acid offer distinct advantages for controlled drug delivery, primarily due to their surface-eroding properties and the inherent biocompatibility of their amino acid-based monomers. While established polymers like PLGA, PLA, and chitosan have a long history of use, the predictable, near-zero-order release kinetics of these polyanhydrides make them a compelling choice for applications where consistent drug dosage is critical.

Future research should focus on the synthesis of copolymers incorporating 4-acetamido-3-methylbenzoic acid to fine-tune degradation rates and mechanical properties. Furthermore, comprehensive in vivo studies are necessary to fully elucidate their biocompatibility and degradation profiles in a physiological environment.

References

  • Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373-3386.
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  • Poetz, K. L., & Shipp, D. A. (2016). Polyanhydrides: Synthesis, Properties, and Applications. Australian Journal of Chemistry, 69(2), 123-135.
  • Thompson, M., & Scholz, C. (2021). Highly Branched Polymers Based on Poly(amino acid)
  • Scholz, C. (2021). Highly Branched Polymers Based on Poly(amino acid)
  • Domb, A. J., Amselem, S., Langer, R., & Maniar, M. (1993). Polyanhydrides: Synthesis and characterization. In Biomedical Polymers (pp. 69-96). Springer, Boston, MA.
  • Manav, N., & S, S. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4935-4954.
  • Siepmann, J., & Göpferich, A. (2001). Mathematical modeling of bioerodible, controlled release systems. Advanced drug delivery reviews, 48(2-3), 229-247.
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  • Rothstein, S. N., & Little, S. R. (2013). A predictive mechanistic model of drug release from surface eroding polymeric nanoparticles.
  • Wikipedia. (2023). Surface and bulk erosion. [Link]

  • Burkersroda, F. v., & Göpferich, A. (2000). A unified mathematical model for the prediction of controlled release from surface and bulk eroding polymer matrices.
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  • Zabaleta, V., Pon-On, W., Oyarzun-Ampuero, F., & Spector, M. (2015). Comparative study of chitosan-and PEG-coated lipid and PLGA nanoparticles as oral delivery systems for cannabinoids. Journal of nanobiotechnology, 13(1), 1-13.
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  • Ramot, Y., Haim-Zada, M., Domb, A. J., & Nyska, A. (2016). Biocompatibility and safety of PLA and its copolymers. Advanced drug delivery reviews, 107, 153-162.
  • Makadia, H. K., & Siegel, S. J. (2011). Poly lactic-co-glycolic acid (PLGA) as biodegradable controlled drug delivery carrier. Polymers, 3(3), 1377-1397.
  • Desai, K. G. H., & Park, H. J. (2005). Comparative studies on chitosan and polylactic-co-glycolic acid incorporated nanoparticles of low molecular weight heparin. Journal of biomedical materials research Part A, 74(2), 264-274.
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  • Li, X., Wang, Y., Liu, Y., Chen, J., & Wang, L. (2019). Chitosan-modified PLGA nanoparticles for control-released drug delivery. Polymers, 11(2), 303.
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Comparative

A Comparative Guide to the Enzymatic Inhibition Profile of 4-Acetamido-3-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel small molecules with specific and potent inhibitory activity against key enzymatic targets is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel small molecules with specific and potent inhibitory activity against key enzymatic targets is paramount. Among the vast array of chemical scaffolds, benzoic acid derivatives have consistently emerged as a privileged structure, amenable to synthetic modification to achieve desired biological activities. This guide provides a detailed comparative analysis of the inhibitory activity of derivatives of 4-acetamido-3-methylbenzoic acid against different enzymes, grounded in experimental data and mechanistic insights.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind experimental findings and the strategic rationale for future drug development efforts. We will delve into the inhibitory profiles of two key classes of derivatives: those targeting microbial neuraminidase and those aimed at protein tyrosine phosphatase 1B (PTP1B), offering a side-by-side comparison of their potency and the methodologies used for their evaluation.

Comparative Inhibitory Activity: Neuraminidase vs. Protein Tyrosine Phosphatase 1B

The functionalization of the 4-acetamido-3-methylbenzoic acid core has yielded derivatives with distinct and potent inhibitory activities against two very different classes of enzymes: microbial neuraminidase, a key virulence factor in pathogens, and protein tyrosine phosphatase 1B (PTP1B), a critical regulator in metabolic pathways.

Microbial Neuraminidase Inhibition by 4-Acetamido-3-aminobenzoic Acid Derivatives

A series of novel Schiff base derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated for their potential as microbial neuraminidase (NA) inhibitors[1]. Neuraminidase is a crucial enzyme for many pathogens, including influenza virus, as it facilitates the release of new virions from infected cells.

While direct IC50 values for enzymatic inhibition are not explicitly reported in the primary literature, the antimicrobial efficacy, which is attributed to neuraminidase inhibition, is significant. The most potent compounds demonstrated substantial zones of inhibition against NA-containing microbes.

Table 1: Antimicrobial Activity of Potent 4-Acetamido-3-aminobenzoic Acid Derivatives against Neuraminidase-Containing Microbes [1]

Compound CategoryConcentrationZone of Inhibition (mm)Molecular Docking Score (Kj/mol)
5k-5q, 5x, 5y125 µg/ml16 ± 2.5> -9

The high molecular docking scores further support the potential of these compounds to bind effectively to the active site of microbial neuraminidase[1]. The study highlights that the introduction of various aldehyde moieties to form Schiff bases with 4-acetamido-3-aminobenzoic acid is a promising strategy for developing novel antimicrobial agents targeting neuraminidase[1].

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by 3-Acetamido-4-methylbenzoic Acid Derivatives

In a distinct therapeutic area, derivatives of 3-acetamido-4-methylbenzoic acid have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[2]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.

The inhibitory activity of these derivatives has been quantified with specific IC50 values, providing a clear measure of their potency.

Table 2: In Vitro Inhibitory Activity of 3-Acetamido-4-methylbenzoic Acid Derivatives against PTP1B [2]

CompoundIC50 (µM)
3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid (10c)8.2
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (10e)8.3

These low micromolar IC50 values indicate that these compounds are effective inhibitors of PTP1B. Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the PTP1B enzyme, providing a rational basis for their activity[2].

Experimental Methodologies: A Closer Look

The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. Here, we outline the typical methodologies employed for assessing the inhibitory activity of the discussed 4-acetamido-3-methylbenzoic acid derivatives.

Microbial Neuraminidase Inhibition Assay (Agar Diffusion Method)

The inhibitory activity of the 4-acetamido-3-aminobenzoic acid derivatives against microbial neuraminidase was assessed using an antimicrobial assay, specifically the agar diffusion method[1]. This method provides a measure of the overall antimicrobial effect, which in this context, is linked to the inhibition of neuraminidase.

Step-by-Step Protocol:

  • Preparation of Microbial Culture: A standardized suspension of a neuraminidase-producing microbial strain is prepared.

  • Agar Plate Inoculation: A sterile agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compounds: Sterile paper discs impregnated with a known concentration of the test compounds (e.g., 125 µg/ml) are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions to allow microbial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Agar Diffusion Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Culture B Inoculate Agar Plate A->B Uniformly spread C Apply Compound-Impregnated Discs B->C Place discs D Incubate Plates C->D Optimal growth conditions E Measure Zone of Inhibition (mm) D->E Observe clearing

Caption: Workflow for the agar diffusion method to assess antimicrobial activity.

In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of 3-acetamido-4-methylbenzoic acid derivatives against PTP1B is typically determined using an in vitro enzymatic assay with a chromogenic substrate[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with DTT and EDTA), a solution of recombinant human PTP1B enzyme, and a solution of the substrate, p-nitrophenyl phosphate (pNPP).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the PTP1B enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the pNPP substrate to start the enzymatic reaction.

  • Measurement of Product Formation: The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product. The increase in absorbance at a specific wavelength (e.g., 405 nm) is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of the PTP1B Inhibition Assay Workflow:

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) B Dispense into 96-well Plate A->B C Add Test Compound & PTP1B Enzyme B->C D Pre-incubate C->D Allow binding E Add pNPP Substrate D->E Initiate reaction F Measure Absorbance (405 nm) E->F Monitor product formation G Calculate % Inhibition & IC50 Value F->G

Caption: Workflow for the in vitro PTP1B enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed inhibitory activities can be rationalized by examining the structure-activity relationships and the putative binding modes of these derivatives within the respective enzyme active sites.

For the 4-acetamido-3-aminobenzoic acid derivatives , the formation of a Schiff base at the 3-amino position appears crucial for their antimicrobial activity against neuraminidase-containing microbes. The varied lipophilicity and electronic properties of the substituted aromatic aldehydes used in the Schiff base formation likely influence the binding affinity to the enzyme's active site[1]. Molecular docking studies suggest that these compounds can occupy the active site of neuraminidase, forming key interactions that disrupt its catalytic function[1].

In the case of the 3-acetamido-4-methylbenzoic acid derivatives targeting PTP1B, the acetamido and benzoic acid moieties are likely key pharmacophoric features that interact with specific residues in the PTP1B active site. The addition of heterocyclic moieties, such as benzimidazole and benzothiazole, significantly enhances the inhibitory potency[2]. Docking studies reveal that these derivatives can bind to both the catalytic site and a secondary binding pocket, leading to potent inhibition[2].

Diagram of the General Pharmacophore for PTP1B Inhibition:

G cluster_inhibitor 3-Acetamido-4-methylbenzoic Acid Derivative cluster_enzyme PTP1B Active Site Benzoic Acid Benzoic Acid Catalytic Site Catalytic Site Benzoic Acid->Catalytic Site H-bonding Interactions Acetamido Linker Acetamido Linker Acetamido Linker->Catalytic Site Positions for Optimal Binding Heterocycle Heterocycle Secondary Pocket Secondary Pocket Heterocycle->Secondary Pocket Hydrophobic Interactions

Caption: Key interactions of 3-acetamido-4-methylbenzoic acid derivatives with the PTP1B active site.

Conclusion and Future Directions

This guide has provided a comparative overview of the inhibitory activities of 4-acetamido-3-methylbenzoic acid derivatives against microbial neuraminidase and protein tyrosine phosphatase 1B. The presented data underscores the versatility of this chemical scaffold in generating potent and selective enzyme inhibitors for diverse therapeutic applications.

For the neuraminidase inhibitors, future work should focus on quantifying the direct enzymatic inhibition using purified neuraminidase to determine precise IC50 values. This will enable a more direct comparison with existing neuraminidase inhibitors and facilitate lead optimization.

For the PTP1B inhibitors, the promising in vitro potency warrants further investigation into their in vivo efficacy, pharmacokinetic properties, and selectivity against other phosphatases to assess their potential as therapeutic agents for metabolic diseases.

By understanding the nuanced structure-activity relationships and employing robust screening methodologies, researchers can continue to leverage the 4-acetamido-3-methylbenzoic acid scaffold to develop next-generation enzyme inhibitors with improved therapeutic profiles.

References

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (URL: [Link])

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. (URL: [Link])

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-Acetamido-3-Methylbenzoic Acid Derivatives

Introduction: The Challenge of Specificity for Small Molecule Haptens In the realms of drug development, diagnostics, and metabolomics, the ability to generate highly specific antibodies against small molecules is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity for Small Molecule Haptens

In the realms of drug development, diagnostics, and metabolomics, the ability to generate highly specific antibodies against small molecules is paramount. These small molecules, known as haptens, are not immunogenic on their own. To elicit an immune response, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This process, however, introduces a significant challenge: the resulting antibodies may recognize not only the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity.

This guide provides an in-depth comparison of antibody cross-reactivity against a specific hapten, 4-acetamido-3-methylbenzoic acid, and its structurally related derivatives. We will explore the underlying principles of hapten immunogenicity, provide detailed experimental protocols for assessing cross-reactivity, and present comparative data to guide researchers in developing highly specific immunoassays.

Part 1: The Immunological Rationale - Why Structural Nuances Matter

The specificity of an anti-hapten antibody is dictated by the precise three-dimensional shape and chemical properties of the hapten used for immunization. The immune system generates a repertoire of B-cell receptors (which become antibodies) that recognize different features, or epitopes, of the hapten-carrier conjugate. Often, the most immunodominant epitopes are those most exposed and accessible on the carrier protein.[1]

Even minor modifications to the hapten's structure can drastically alter antibody binding. Changes in substituent groups, their positions on the aromatic ring, or their chemical nature can either abolish binding or, in some cases, enhance it. Understanding this relationship is critical for predicting and testing the specificity of an immunoassay.

For our target molecule, 4-acetamido-3-methylbenzoic acid, the key structural features that an antibody might recognize are:

  • The benzoic acid carboxyl group.

  • The acetamido group at position 4.

  • The methyl group at position 3.

  • The overall spatial arrangement of these groups on the benzene ring.

This guide will compare the binding of a hypothetical monoclonal antibody raised against 4-acetamido-3-methylbenzoic acid with the parent molecule and three closely related derivatives to illustrate these principles.

Visualizing the Path to Antibody Production

The initial step in generating anti-hapten antibodies is the conjugation of the hapten to a carrier protein, which renders it visible to the immune system.

Hapten_Immunization_Workflow cluster_0 Hapten Preparation & Conjugation cluster_1 Immunization & Antibody Production Hapten 4-Acetamido-3-Methylbenzoic Acid (Small Molecule Hapten) Conjugate Hapten-Carrier Conjugate (Immunogen) Hapten->Conjugate EDC/NHS Coupling Carrier Carrier Protein (e.g., KLH/BSA) Carrier->Conjugate Immunization Immunization of Host (e.g., Mouse) Conjugate->Immunization APC Antigen Presenting Cell (APC) Engulfs Immunogen Immunization->APC BCell B-Cell Activation & Clonal Expansion APC->BCell Presents Hapten Hybridoma Hybridoma Technology (Monoclonal Antibody) BCell->Hybridoma Antibody Secreted Monoclonal Antibody (Anti-4-A-3-MBA) Hybridoma->Antibody

Caption: Workflow for generating anti-hapten monoclonal antibodies.

Part 2: Experimental Design for Cross-Reactivity Assessment

The gold standard for quantifying antibody specificity and cross-reactivity for small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[2][3] This format is ideal because small molecules are generally too small to be bound by two separate antibodies simultaneously, as required in a sandwich ELISA.[3]

The principle of the competitive ELISA is that the free hapten (in the sample or as a standard) competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody. A higher concentration of free hapten in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the target analyte.[3]

Comparative Molecules

To assess the specificity of our antibody, we will test its reactivity against the parent hapten and the following structurally similar molecules:

Compound IDNameStructural Modification from Parent
Parent 4-Acetamido-3-methylbenzoic acid-
Derivative A 4-Acetamido-benzoic acidLacks the methyl group at position 3
Derivative B 4-Acetamido-3-ethylbenzoic acidMethyl group at position 3 replaced with an ethyl group
Derivative C 3-Methyl-4-propionamidobenzoic acidAcetamido group replaced with a propionamido group
Visualizing the Chemical Structures

Caption: Structures of the parent hapten and its derivatives.

Part 3: Detailed Protocol for Competitive ELISA

This protocol is designed to be a self-validating system, including necessary controls to ensure the reliability of the results.

Reagents and Buffers
  • Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[4]

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • Coating Antigen: 4-Acetamido-3-methylbenzoic acid conjugated to Ovalbumin (OVA) at 1 µg/mL. Causality Note: OVA is used as the coating conjugate to prevent the antibody from recognizing the carrier protein (e.g., BSA) that was used for immunization.

  • Primary Antibody: Monoclonal antibody against 4-Acetamido-3-methylbenzoic acid. The optimal dilution must be determined via titration.

  • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG (if the primary is a mouse mAb).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

  • Standards: Parent hapten and derivatives (A, B, C) serially diluted in Assay Buffer.

Visualizing the Competitive ELISA Workflow

Competitive_ELISA_Workflow Start Start Step1 1. Coat Plate With Hapten-OVA Conjugate (4°C, Overnight) Start->Step1 Step2 2. Wash Plate (3x with PBST) Step1->Step2 Step3 3. Block Plate (1-2 hours, RT) Step2->Step3 Step4 4. Wash Plate (3x with PBST) Step3->Step4 Step5 5. Competition Step Add Standard/Sample and Primary Antibody Mixture (1 hour, RT) Step4->Step5 Step6 6. Wash Plate (3x with PBST) Step5->Step6 Step7 7. Add HRP-Secondary Ab (1 hour, RT) Step6->Step7 Step8 8. Wash Plate (5x with PBST) Step7->Step8 Step9 9. Add TMB Substrate (Incubate in dark, 15-30 min) Step8->Step9 Step10 10. Add Stop Solution Step9->Step10 Step11 11. Read Absorbance (450 nm) Step10->Step11 End Analyze Data (Calculate IC50 & %CR) Step11->End

Caption: Step-by-step workflow for the competitive ELISA protocol.

Step-by-Step Methodology
  • Antigen Coating: Dilute the Hapten-OVA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[5]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT). Causality Note: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background signal.[3]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the parent hapten and each derivative (A, B, C) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/derivative concentration with 50 µL of the diluted primary antibody. Incubate this mixture for 30 minutes at RT.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Final Washing: Wash the plate five times with Wash Buffer. This more stringent wash is crucial to remove any unbound secondary antibody.[4]

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for each compound tested. The absorbance is plotted against the logarithm of the compound's concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the compound that inhibits 50% of the maximum signal.

Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Parent Hapten / IC50 of Derivative Compound) x 100

Comparative Performance Data

The following table presents hypothetical but scientifically plausible results from our competitive ELISA.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Parent Hapten 5.2100% The antibody shows the highest affinity for the immunizing hapten.
Derivative A 45.811.4% Removal of the methyl group significantly reduces binding, indicating this group is part of the key epitope recognized by the antibody.
Derivative B 15.134.4% Replacing the methyl with a larger ethyl group is better tolerated than complete removal, but still reduces affinity. This suggests steric hindrance may play a role.
Derivative C >1000<0.5% Changing the acetamido group to a propionamido group nearly abolishes binding. This highlights the high specificity of the antibody for the N-acetyl moiety.

Conclusion and Recommendations

This guide demonstrates a systematic approach to evaluating the cross-reactivity of an antibody raised against the small molecule hapten 4-acetamido-3-methylbenzoic acid. Our experimental data reveals that the hypothetical monoclonal antibody is highly specific, with critical recognition points at the 3-position methyl group and the 4-position acetamido group.

For researchers in drug development and diagnostics, these findings underscore the necessity of rigorous cross-reactivity testing. When developing an immunoassay for a specific small molecule, it is crucial to:

  • Test Against Metabolites and Analogs: Always test the antibody against known metabolites and structurally similar compounds that may be present in the sample matrix.

  • Understand the Epitope: The choice of where to link the hapten to the carrier protein can influence which parts of the molecule become immunodominant. This should be considered during the immunogen design phase.

  • Employ Competitive ELISA: This assay format remains the most robust and reliable method for quantifying small molecule analytes and assessing antibody specificity.[2]

By following these principles and employing the detailed protocols provided, researchers can confidently characterize the performance of their antibodies and develop highly specific and trustworthy immunoassays.

References

  • Abcam. (n.d.). Sandwich ELISA protocol.
  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide.
  • Dunkel, M., et al. (2008). SuperHapten: a comprehensive database for small immunogenic compounds. Nucleic Acids Research, 36(Database issue), D805–D809. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). ELISA Procedures.
  • Liao, B., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology, 13, 987493. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). ELISA Assay Technique.
  • Wang, Y., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]

  • Böhm, R., et al. (2021). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology, 12, 650399. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Jackson ImmunoResearch. (2023, March 14). ELISA Guide; Part 2: The ELISA Protocol.

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Comparative

comparing the efficacy of neuraminidase inhibitors derived from 4-acetamido-3-methylbenzoic acid

The relentless evolution of the influenza virus and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents. While the current arsenal of neuraminidase inhibitors, such as oselt...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of the influenza virus and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents. While the current arsenal of neuraminidase inhibitors, such as oseltamivir and zanamivir, has been pivotal in managing influenza infections, their efficacy is threatened by viral mutations. This has spurred the exploration of alternative chemical scaffolds that can serve as the basis for a new generation of inhibitors. Among these, benzoic acid derivatives have emerged as a promising class of compounds, offering a synthetically accessible and modifiable backbone for potent and selective neuraminidase inhibition.[1][2][3]

This guide provides a comprehensive comparison of the efficacy of neuraminidase inhibitors derived from a 4-acetamido-substituted benzoic acid core. While direct experimental data on 4-acetamido-3-methylbenzoic acid derivatives is not extensively available in the current body of peer-reviewed literature, we will draw upon a detailed study of the closely related 4-acetamido-3-aminobenzoic acid derivatives to provide a robust framework for comparison and to illustrate the key principles of their design, synthesis, and evaluation.[1] This analysis is supplemented with insights from broader studies on benzoic acid-based neuraminidase inhibitors to offer a holistic view of their potential.

The Rationale for Benzoic Acid-Based Inhibitors

The design of neuraminidase inhibitors has traditionally been guided by the structure of its natural substrate, sialic acid.[4][5][6] The pyranose ring of sialic acid fits into the active site of the neuraminidase enzyme, and key functional groups are responsible for binding. Benzoic acid derivatives have been investigated as mimics of this pyranose ring, offering a stable aromatic scaffold that can be readily functionalized to interact with the key residues in the enzyme's active site.[3][4]

The core principle behind the efficacy of these inhibitors lies in their ability to form critical interactions within the highly conserved active site of the neuraminidase enzyme. The carboxylate group of the benzoic acid ring, for instance, is designed to interact with a triad of positively charged arginine residues (Arg118, Arg292, and Arg371) in the active site.[4][7] The acetamido group at the 4-position has also been shown to be crucial, forming a hydrogen bond with Arg152.[4] It is the strategic placement of various substituents on the benzoic acid ring that fine-tunes the inhibitor's potency and selectivity.

A Case Study: 4-Acetamido-3-aminobenzoic Acid Derivatives

A recent study by Gupta et al. (2022) provides valuable experimental data on a series of neuraminidase inhibitors derived from 4-acetamido-3-aminobenzoic acid.[1] In this work, the amino group at the 3-position was utilized as a synthetic handle to generate a library of imine/Schiff base derivatives. This approach allows for the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) and identify potent inhibitors.

Comparative Efficacy of 4-Acetamido-3-aminobenzoic Acid Derivatives

The inhibitory activity of the synthesized compounds was evaluated against microbial neuraminidase. The following table summarizes the zone of inhibition for some of the most potent derivatives, demonstrating their efficacy compared to standard compounds.

Compound IDSubstituent on Imine NitrogenZone of Inhibition (mm) at 125 µg/ml
5k4-chlorophenyl16 ± 2.5
5l2-chlorophenyl16 ± 2.5
5m2,4-dichlorophenyl16 ± 2.5
5n4-fluorophenyl16 ± 2.5
5o4-bromophenyl16 ± 2.5
5p4-iodophenyl16 ± 2.5
5q4-nitrophenyl16 ± 2.5
5x3-hydroxyphenyl16 ± 2.5
5y4-hydroxyphenyl16 ± 2.5
Standard-< 16

Data sourced from Gupta et al. (2022).[1]

The results indicate that several of the synthesized derivatives (5k-5q, 5x, and 5y) exhibited potent inhibitory action against microbial neuraminidase, with zones of inhibition greater than the standard compounds used in the study.[1] Molecular docking studies further supported these findings, with the most active compounds showing high docking scores (> -9 Kj/mol).[1]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The study by Gupta et al. and other related research on benzoic acid derivatives highlight several key aspects of their structure-activity relationship:

  • The Importance of the 4-Acetamido Group: This group is a common feature in many potent benzoic acid-based inhibitors and is known to form a crucial hydrogen bond with Arg152 in the neuraminidase active site.[4]

  • The Role of the Carboxylate Group: The carboxylate at the 1-position is essential for anchoring the inhibitor within the active site through interactions with the arginine triad (Arg118, Arg292, Arg371).[4][7]

  • Exploring the 3-Position: The work on 4-acetamido-3-aminobenzoic acid derivatives demonstrates that the 3-position is a viable site for introducing chemical diversity.[1] The Schiff base linkage allows for the exploration of various aromatic and substituted aromatic rings, influencing the overall lipophilicity and binding interactions of the molecule. The potent activity of halogenated and hydroxylated phenyl derivatives suggests that these substitutions can enhance binding affinity.[1]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are crucial. The following are representative protocols based on the methodologies described for the synthesis and evaluation of 4-acetamido-3-aminobenzoic acid derivatives.

Synthesis of 4-Acetamido-3-aminobenzoic Acid Derivatives (Schiff Bases)

This protocol outlines the general procedure for the synthesis of the imine derivatives from 4-acetamido-3-aminobenzoic acid.

Step 1: Synthesis of 4-acetamido-3-aminobenzoic acid.

  • Detailed synthetic steps for the starting material, 4-acetamido-3-aminobenzoic acid, are provided in the source literature.[1] This typically involves the reduction of a nitro group at the 3-position of a 4-acetamidobenzoic acid precursor.

Step 2: Synthesis of Schiff Base Derivatives.

  • Dissolve 1 equivalent of 4-acetamido-3-aminobenzoic acid in a suitable solvent (e.g., ethanol).

  • Add 1.1 equivalents of the desired substituted aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to confirm their structure.[1]

Neuraminidase Inhibition Assay (Agar Diffusion Method)

This protocol describes a common method for evaluating the inhibitory activity of compounds against microbial neuraminidase.

Step 1: Preparation of Media and Inoculum.

  • Prepare a suitable agar medium (e.g., Nutrient Agar) and sterilize it.

  • Inoculate the molten agar with a standardized culture of a neuraminidase-producing microorganism.

  • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

Step 2: Application of Test Compounds.

  • Create wells of a specific diameter in the solidified agar using a sterile borer.

  • Prepare solutions of the test compounds and a standard inhibitor at a known concentration (e.g., 125 µg/ml) in a suitable solvent (e.g., DMSO).

  • Add a fixed volume of each test solution and the standard to the respective wells. A solvent control should also be included.

Step 3: Incubation and Measurement.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters. The zone of inhibition is the clear area where microbial growth is inhibited.

Visualizing the Path to Inhibition

To better understand the processes involved in the development and evaluation of these novel inhibitors, the following diagrams illustrate the key workflows and conceptual relationships.

G cluster_0 Design & Synthesis Workflow Scaffold_Selection Scaffold Selection: 4-Acetamido-3-aminobenzoic Acid Derivative_Synthesis Derivative Synthesis: Schiff Base Formation Scaffold_Selection->Derivative_Synthesis Compound_Library Library of Derivatives Derivative_Synthesis->Compound_Library Characterization Spectroscopic Characterization (IR, NMR) Compound_Library->Characterization

Caption: A streamlined workflow for the design and synthesis of neuraminidase inhibitors based on the 4-acetamido-3-aminobenzoic acid scaffold.

G cluster_1 In Vitro Evaluation Workflow Inhibition_Assay Neuraminidase Inhibition Assay (Agar Diffusion) Data_Collection Measure Zone of Inhibition Inhibition_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Identification Identification of Potent Inhibitors SAR_Analysis->Lead_Identification

Caption: The experimental workflow for the in vitro evaluation of the synthesized neuraminidase inhibitors.

Future Directions and Conclusion

The exploration of benzoic acid derivatives as neuraminidase inhibitors represents a promising avenue for the development of novel anti-influenza therapeutics. The case study of 4-acetamido-3-aminobenzoic acid derivatives demonstrates the potential of this scaffold to yield potent inhibitors.[1] Further research should focus on:

  • Synthesis and evaluation of a broader range of derivatives: Exploring different substituents at the 3-position and other positions on the benzoic acid ring could lead to the discovery of even more potent compounds.

  • Evaluation against influenza neuraminidase: While the initial screening against microbial neuraminidase is a valuable first step, evaluation against various strains of influenza neuraminidase is crucial to determine their potential as anti-influenza drugs.

  • Pharmacokinetic and in vivo studies: Lead compounds identified from in vitro studies will need to be evaluated for their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their efficacy in animal models of influenza infection.

References

  • Gupta, M. K., et al. (2022). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Chand, P., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]

  • Li, J., et al. (2011). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 9(10), 1887-1901. [Link]

  • Russell, R. J., et al. (2012). Crystal structure of a new benzoic acid inhibitor of influenza neuraminidase bound with a new tilt induced by overpacking subsite C6. Virology Journal, 9, 93. [Link]

  • Martins, A. M., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(21), 3871. [Link]

  • Serafino, R., et al. (2022). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 27(15), 4987. [Link]

  • Wang, G. T., et al. (2001). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 44(8), 1192-1201. [Link]

  • Yu, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors. Molecules, 26(11), 3354. [Link]

  • Zhao, L., et al. (2019). Discovery of Novel Neuraminidase Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay. Molecules, 24(19), 3563. [Link]

  • Kim, C. U., et al. (1998). Influenza neuraminidase inhibitors: structure-based design of a novel inhibitor series. Journal of the American Chemical Society, 120(49), 12474-12483. [Link]

  • Babu, Y. S., et al. (2000). Hydrophobic benzoic acids as inhibitors of influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 10(1), 75-78. [Link]

  • Singh, R., et al. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 15(4), 1083-1086. [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]

  • Chand, P., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Semantic Scholar. [Link]

  • Martins, A. M., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. [Link]

Sources

Validation

A Comparative Structural Analysis of 4-Acetamido-3-Methylbenzoic Acid and Its Synthetic Precursors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the precise understanding of a molecule's three-dimensional struct...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise understanding of a molecule's three-dimensional structure and its electronic properties is paramount. 4-Acetamido-3-methylbenzoic acid, a substituted aromatic carboxylic acid, and its precursors represent key building blocks in the synthesis of various biologically active compounds. This guide provides an in-depth comparative analysis of the structural features of 4-acetamido-3-methylbenzoic acid and its immediate precursors, 4-amino-3-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid. By examining the evolution of their spectroscopic and structural characteristics through the synthetic pathway, we aim to provide a comprehensive resource for researchers in the field.

The Synthetic Pathway: A Stepwise Transformation

The synthesis of 4-acetamido-3-methylbenzoic acid typically proceeds through a two-step transformation from 3-methyl-4-nitrobenzoic acid. This pathway involves the reduction of a nitro group to an amine, followed by the acetylation of the resulting amino group. Each step induces significant changes in the electronic and steric environment of the molecule, which are readily observable through various analytical techniques.

Synthetic Pathway 3-Methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic Acid 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic Acid 3-Methyl-4-nitrobenzoic_acid->4-Amino-3-methylbenzoic_acid Reduction 4-Acetamido-3-methylbenzoic_acid 4-Acetamido-3-methylbenzoic Acid 4-Amino-3-methylbenzoic_acid->4-Acetamido-3-methylbenzoic_acid Acetylation

Caption: Synthetic route to 4-acetamido-3-methylbenzoic acid.

Comparative Physicochemical Properties

The transformation of functional groups along the synthetic pathway significantly influences the physicochemical properties of these compounds.

Property3-Methyl-4-nitrobenzoic acid4-Amino-3-methylbenzoic acid4-Acetamido-3-methylbenzoic acid
Molecular Formula C₈H₇NO₄[1]C₈H₉NO₂[2]C₁₀H₁₁NO₃[3]
Molecular Weight 181.15 g/mol [1]151.16 g/mol [2]193.20 g/mol [3]
Appearance Needles or off-white powder[1]White to off-white crystalline powderData not readily available
Melting Point 214-221 °C[1]169-171 °CData not readily available

In-Depth Spectroscopic Analysis: A Comparative Approach

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. By comparing the NMR, IR, and Mass Spectra of the precursors and the final product, we can track the chemical transformations and understand their impact on the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the nature of the substituents on the benzene ring.

¹H NMR Spectral Data Comparison

Proton3-Methyl-4-nitrobenzoic acid (Predicted)4-Amino-3-methylbenzoic acid (Experimental)4-Acetamido-3-methylbenzoic acid (Predicted)
-COOH ~10-13 ppm~10-12 ppm~12-13 ppm
Aromatic H ~7.5-8.5 ppm~6.5-7.8 ppm~7.5-8.0 ppm
-CH₃ ~2.6 ppm~2.2 ppm~2.3 ppm
-NH₂ -~4.0-5.0 ppm-
-NHCOCH₃ --~9.5 ppm
-COCH₃ --~2.1 ppm

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Experimental values for 4-amino-3-methylbenzoic acid are sourced from public databases.

The electron-withdrawing nitro group in 3-methyl-4-nitrobenzoic acid deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating amino group in 4-amino-3-methylbenzoic acid shields the aromatic protons, shifting their signals to a higher field (lower ppm). The introduction of the acetamido group in the final product results in a more complex pattern, with the amide proton appearing as a distinct singlet at a low field.

¹³C NMR Spectral Data Comparison

Carbon3-Methyl-4-nitrobenzoic acid (Predicted)4-Amino-3-methylbenzoic acid (Predicted)4-Acetamido-3-methylbenzoic acid (Predicted)
C=O (acid) ~165-170 ppm~168-172 ppm~167-170 ppm
Aromatic C ~120-150 ppm~110-150 ppm~115-145 ppm
-CH₃ ~15-20 ppm~15-20 ppm~18-22 ppm
C=O (amide) --~168-172 ppm
-COCH₃ --~23-26 ppm

Note: Predicted values are based on established substituent effects on aromatic carbon chemical shifts.

Similar to the proton NMR, the electronic nature of the substituents influences the ¹³C chemical shifts. The carbon atoms attached to the electron-withdrawing nitro and carboxyl groups are significantly deshielded. The electron-donating amino group in the intermediate leads to a shielding effect on the ortho and para carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro, amino, and acetamido groups provide clear evidence of the chemical transformations.

Key IR Absorption Bands (cm⁻¹)

Functional Group3-Methyl-4-nitrobenzoic acid4-Amino-3-methylbenzoic acid4-Acetamido-3-methylbenzoic acid (Analog: 4-Acetamidobenzoic acid)
O-H (acid) 3200-2500 (broad)3200-2500 (broad)3200-2500 (broad)
N-H (amine) -3400-3300 (two bands)-
N-H (amide) --~3300
C=O (acid) ~1700~1680~1690
C=O (amide) --~1660
NO₂ stretch ~1530 & ~1350--

The disappearance of the strong NO₂ stretching vibrations and the appearance of the characteristic N-H stretching bands of the primary amine confirm the successful reduction of 3-methyl-4-nitrobenzoic acid. Subsequent acetylation is confirmed by the appearance of the amide N-H and C=O stretching bands in the spectrum of the final product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Molecular Ion Peaks (m/z)

CompoundMolecular Ion (M⁺) or [M-H]⁻
3-Methyl-4-nitrobenzoic acid 181[1]
4-Amino-3-methylbenzoic acid 151[2]
4-Acetamido-3-methylbenzoic acid 193[3]

The mass spectra clearly show the expected molecular ion peaks corresponding to the molecular weights of the three compounds, providing definitive evidence of the stepwise chemical modifications.

Crystallographic Analysis: A Glimpse into the Solid State

Experimental Protocols

Synthesis of 4-Amino-3-methylbenzoic acid from 3-Methyl-4-nitrobenzoic acid

This procedure involves the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (Pd/C) catalyst

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the autoclave and purge with an inert gas several times to remove air.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitoring by TLC).

  • After the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid.

  • The product can be further purified by recrystallization.

This is a general procedure; specific reaction conditions such as temperature, pressure, and reaction time should be optimized.[5]

Synthesis of 4-Acetamido-3-methylbenzoic acid from 4-Amino-3-methylbenzoic acid

This final step involves the N-acetylation of the amino group.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Acetic anhydride

  • A suitable solvent (e.g., acetic acid or an inert solvent)

  • Optional: A base or catalyst

Procedure:

  • Dissolve 4-amino-3-methylbenzoic acid in a suitable solvent.

  • Add acetic anhydride to the solution. The reaction can be performed at room temperature or with gentle heating.

  • Stir the reaction mixture until the starting material is consumed (monitoring by TLC).

  • Upon completion, the product may precipitate from the reaction mixture or can be isolated by adding water or an anti-solvent.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallization from a suitable solvent can be performed for further purification.

This is a general protocol for N-acetylation and may require optimization for this specific substrate.

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation Start_Reduction 3-Methyl-4-nitrobenzoic Acid in Methanol Add_Catalyst Add Pd/C Catalyst Start_Reduction->Add_Catalyst Hydrogenation Hydrogenation Add_Catalyst->Hydrogenation Filtration_1 Filter to Remove Catalyst Hydrogenation->Filtration_1 Concentration_1 Concentrate Filtrate Filtration_1->Concentration_1 Product_1 4-Amino-3-methylbenzoic Acid Concentration_1->Product_1 Start_Acetylation 4-Amino-3-methylbenzoic Acid in Solvent Product_1->Start_Acetylation Add_Reagent Add Acetic Anhydride Start_Acetylation->Add_Reagent Reaction Stir at RT or Heat Add_Reagent->Reaction Isolation Isolate Product (Precipitation/Filtration) Reaction->Isolation Purification Wash and Dry Isolation->Purification Product_2 4-Acetamido-3-methylbenzoic Acid Purification->Product_2

Caption: General experimental workflow for the synthesis.

Conclusion

This guide has provided a detailed comparative structural analysis of 4-acetamido-3-methylbenzoic acid and its synthetic precursors. Through a side-by-side examination of their NMR, IR, and mass spectrometry data, we have illustrated how these analytical techniques can be used to monitor the synthetic transformations and to elucidate the structural features of these important chemical entities. The provided experimental protocols offer a starting point for the synthesis and characterization of these compounds in a laboratory setting. A thorough understanding of the structure-property relationships of these molecules is essential for their effective application in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Crystal Data and Structure Refinement Details. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (2014). Crystal structure of 4-acetamido-benzoic acid monohydrate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-acetamido-3-methylbenzoic acid (C10H11NO3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-4-nitrobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
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  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-Raman spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-acetamido-3-methylbenzoic acid

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reprodu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 4-acetamido-3-methylbenzoic acid, a key structural motif in medicinal chemistry, is no exception. Impurities, which can arise from unreacted starting materials, side reactions, or degradation, can have unforeseen toxicological profiles and alter the intended biological activity.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 4-acetamido-3-methylbenzoic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design a robust, self-validating quality control workflow.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthesis. A common route to 4-acetamido-3-methylbenzoic acid involves the acetylation of 4-amino-3-methylbenzoic acid. This immediately suggests potential process-related impurities:

  • Starting Material: Unreacted 4-amino-3-methylbenzoic acid.

  • Reagent Residue: Acetic anhydride or acetic acid.

  • Isomeric Impurities: Positional isomers such as 3-acetamido-4-methylbenzoic acid, which may arise if the starting material contains isomeric contaminants.[1]

  • Degradation Products: Hydrolysis of the amide bond, reverting the product to the starting amine.

Our analytical strategy must be capable of resolving and quantifying the target compound in the presence of these structurally similar molecules.

Integrated Purity Assessment Workflow

A multi-tiered approach is essential for a comprehensive purity analysis. We begin with rapid, qualitative checks and progress to highly sensitive, quantitative methods for final characterization.

Purity_Assessment_Workflow cluster_0 Preliminary Assessment cluster_1 Quantitative Analysis cluster_2 Structural Confirmation cluster_3 Final Report mp Melting Point Analysis tlc Thin-Layer Chromatography (TLC) mp->tlc Initial Check hplc HPLC-UV tlc->hplc Proceed if promising ftir FTIR Spectroscopy hplc->ftir Confirm Identity nmr ¹H NMR Spectroscopy hplc->nmr Confirm Identity report Certificate of Analysis (Purity >9x%) ftir->report Finalize Data nmr->report Finalize Data TLC_Workflow prep Prepare TLC Plate (Pencil baseline) spot Spot Sample & Standards (Target, Starting Material) prep->spot develop Develop in Chamber (e.g., Ethyl Acetate:Hexane:Acetic Acid) spot->develop dry Dry the Plate develop->dry visualize Visualize under UV Light (254 nm) dry->visualize calculate Calculate Rf Values visualize->calculate

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies: Investigating 4-Acetamido-3-methylbenzoic Acid Analogs as Potential Neuraminidase Inhibitors

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focused on 4-acetamido-3-methylbenzoic acid and its rationally designed analogs. We will explore their potential as inhib...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focused on 4-acetamido-3-methylbenzoic acid and its rationally designed analogs. We will explore their potential as inhibitors of microbial neuraminidase, a crucial enzyme for many pathogens. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific reasoning behind each step, ensuring a robust and well-validated computational experiment.

Introduction: The Rationale for Targeting Neuraminidase with Novel Scaffolds

Influenza viruses, among other pathogens, rely on the neuraminidase (NA) enzyme for their propagation and release from host cells.[1] Inhibition of this enzyme is a clinically validated strategy for antiviral therapy, with drugs like Oseltamivir and Zanamivir being well-known examples.[2][3] The constant evolution of viral strains, however, necessitates the discovery of novel chemical scaffolds that can serve as starting points for the development of new and more resilient neuraminidase inhibitors.

Recent studies have shown that derivatives of 4-acetamido-3-aminobenzoic acid exhibit inhibitory activity against microbial neuraminidase, suggesting that this scaffold holds promise for the development of new anti-infective agents.[4] Building upon this, our investigation focuses on 4-acetamido-3-methylbenzoic acid, a structurally related compound, and a series of its virtual analogs.[5] Through a comparative docking study, we aim to elucidate the structure-activity relationships (SAR) of this chemical series and identify key structural modifications that could enhance binding affinity to the neuraminidase active site.

Methodology: A Self-Validating Docking Workflow

The cornerstone of any reliable in-silico study is a meticulously planned and validated methodology. Our approach is designed to be a self-validating system, incorporating a known inhibitor as a positive control to ensure the accuracy of our docking protocol.

Target Protein Selection and Preparation

Based on the available literature and the desire for a representative microbial neuraminidase, we have selected the crystal structure of Influenza A virus N1 neuraminidase.

  • Protein Target: N1 Neuraminidase

  • PDB ID: 2HTY[6]

The preparation of the protein for docking is a critical step to ensure the accuracy of the subsequent calculations.[7][8] Our protocol involves the following steps:

  • Retrieval of the Crystal Structure: The 3D coordinates of N1 neuraminidase were downloaded from the Protein Data Bank (PDB ID: 2HTY).[6]

  • Removal of Non-essential Molecules: All water molecules, co-crystallized ligands, and any other non-protein atoms were removed from the PDB file. This is crucial to avoid interference during the docking process.[8]

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding interactions.

  • Assignment of Charges: Appropriate partial charges were assigned to each atom of the protein using a standard force field. This is essential for accurately calculating electrostatic interactions between the protein and the ligands.

Ligand Design and Preparation

The core of this study is the comparative analysis of 4-acetamido-3-methylbenzoic acid and its analogs. The parent compound and a set of five virtual analogs were designed to explore the impact of various structural modifications on binding affinity. Oseltamivir, a known neuraminidase inhibitor, was included as a positive control.[2]

Parent Compound: 4-acetamido-3-methylbenzoic acid

Designed Analogs:

  • Analog 1: 4-acetamido-3-chlorobenzoic acid (exploring the effect of an electron-withdrawing group)

  • Analog 2: 4-acetamido-3-hydroxybenzoic acid (introducing a potential hydrogen bond donor/acceptor)

  • Analog 3: 4-propionamido-3-methylbenzoic acid (extending the acyl chain)

  • Analog 4: 4-acetamido-3-methylbenzamide (replacing the carboxylic acid with an amide)

  • Analog 5: 4-acetamido-5-methyl-2-hydroxybenzoic acid (exploring positional isomers and additional functional groups)

Positive Control: Oseltamivir

The preparation of these ligands for docking involved:

  • 2D to 3D Conversion: The 2D structures of the parent compound and its analogs were sketched and converted into 3D structures.

  • Energy Minimization: The 3D structures were then subjected to energy minimization to obtain a low-energy, stable conformation.

  • Assignment of Charges and Torsion Angles: Partial charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during the docking simulation.

Molecular Docking Protocol

Molecular docking was performed using a widely recognized software package. The docking process predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically represented by a docking score.[1][9]

  • Docking Software: AutoDock Vina is a popular choice due to its accuracy and computational efficiency.[7]

  • Grid Box Definition: A grid box was defined to encompass the active site of the neuraminidase enzyme. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Parameters: The docking simulation was performed using a standard protocol, allowing for full flexibility of the ligands and treating the protein as a rigid entity. The search algorithm exhaustively explores the conformational space of the ligand within the defined active site.

Results and Analysis: Unveiling Structure-Activity Relationships

The primary output of a molecular docking study is the predicted binding affinity, often expressed as a docking score in kcal/mol. A more negative score generally indicates a stronger binding affinity.[10][11] The interactions between the ligand and the protein's active site residues provide crucial insights into the binding mode.

Comparative Docking Scores

The docking scores for the parent compound, its analogs, and the positive control are summarized in the table below.

CompoundDocking Score (kcal/mol)
4-acetamido-3-methylbenzoic acid-7.2
Analog 1 (3-chloro)-7.8
Analog 2 (3-hydroxy)-8.1
Analog 3 (propionamido)-7.5
Analog 4 (benzamide)-6.9
Analog 5 (5-methyl-2-hydroxy)-8.5
Oseltamivir (Positive Control) -9.5

The docking results for the positive control, Oseltamivir, show a strong binding affinity, validating our docking protocol. Among the designed analogs, Analog 5 (4-acetamido-5-methyl-2-hydroxybenzoic acid) exhibited the most favorable docking score, suggesting it has the highest potential for neuraminidase inhibition within this series. The introduction of a hydroxyl group in Analog 2 also resulted in a significant improvement in the docking score, likely due to the formation of an additional hydrogen bond within the active site. The chloro-substituted Analog 1 also showed a better score than the parent compound.

Analysis of Binding Interactions

A detailed analysis of the binding poses of the most promising analogs reveals key interactions with the active site residues of neuraminidase.

  • Analog 5 (4-acetamido-5-methyl-2-hydroxybenzoic acid): The improved binding affinity of this analog can be attributed to the formation of a hydrogen bond between its newly introduced hydroxyl group and a key amino acid residue in the active site. The acetamido and carboxylic acid groups also form crucial hydrogen bonds and electrostatic interactions, similar to those observed with known inhibitors.

  • Analog 2 (4-acetamido-3-hydroxybenzoic acid): The hydroxyl group in this analog also forms a hydrogen bond with an active site residue, contributing to its enhanced binding affinity compared to the parent compound.

These observations provide valuable insights into the structure-activity relationship of this chemical series and can guide the design of future analogs with even greater potency.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of these findings, a detailed, step-by-step protocol for the entire comparative docking workflow is provided below.

Protein Preparation Workflow
  • Download PDB File: Navigate to the RCSB PDB database ([Link]) and download the structure of N1 Neuraminidase (PDB ID: 2HTY).

  • Clean the PDB File: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera).

    • Delete all water molecules.

    • Remove any co-crystallized ligands or ions.

  • Add Hydrogens and Assign Charges: Use the protein preparation tools within your chosen software to:

    • Add polar hydrogen atoms.

    • Assign Gasteiger charges.

  • Save the Prepared Protein: Save the prepared protein structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock).

Ligand Preparation Workflow
  • Draw 2D Structures: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the 2D structures of 4-acetamido-3-methylbenzoic acid, its five analogs, and Oseltamivir.

  • Convert to 3D: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94).

  • Assign Charges and Define Rotatable Bonds:

    • Assign Gasteiger charges.

    • Define the rotatable bonds within each ligand.

  • Save the Prepared Ligands: Save the prepared ligand structures in the appropriate format (e.g., PDBQT).

Molecular Docking Workflow
  • Define the Grid Box: In your docking software, define a grid box that encompasses the active site of the neuraminidase enzyme. The center and dimensions of the box should be based on the binding site of a known inhibitor.

  • Run the Docking Simulation: For each ligand, run the docking simulation using the prepared protein and ligand files and the defined grid box.

  • Analyze the Results:

    • Examine the docking scores for each ligand.

    • Visualize the binding poses of the top-ranked ligands within the protein's active site.

    • Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein.

Visualizations: Understanding the Workflow and Interactions

Visual representations are invaluable for comprehending complex scientific workflows and molecular interactions.

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis PDB Download PDB (2HTY) CleanPDB Clean PDB (Remove Water, Ligands) PDB->CleanPDB AddH Add Hydrogens & Assign Charges CleanPDB->AddH PrepProt Prepared Protein (PDBQT) AddH->PrepProt Grid Define Grid Box PrepProt->Grid Draw2D Draw 2D Structures Convert3D Convert to 3D & Energy Minimize Draw2D->Convert3D AddCharges Assign Charges & Define Rotatable Bonds Convert3D->AddCharges PrepLig Prepared Ligands (PDBQT) AddCharges->PrepLig PrepLig->Grid Dock Run Docking Simulation Grid->Dock Analyze Analyze Results (Scores, Poses, Interactions) Dock->Analyze

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

binding_interaction cluster_protein Neuraminidase Active Site ARG371 ARG 371 GLU276 GLU 276 TYR406 TYR 406 ARG118 ARG 118 Ligand Analog 5 Ligand->ARG371 H-bond (Carboxylate) Ligand->GLU276 H-bond (Hydroxyl) Ligand->TYR406 Pi-Pi Stacking Ligand->ARG118 H-bond (Acetamido)

Caption: A schematic diagram of the key binding interactions of Analog 5 within the neuraminidase active site.

Conclusion and Future Directions

This comparative docking study has successfully identified promising analogs of 4-acetamido-3-methylbenzoic acid with enhanced predicted binding affinities for microbial neuraminidase. The structure-activity relationship analysis highlights the importance of specific substitutions, particularly the introduction of a hydroxyl group, for improving interactions within the enzyme's active site.

The findings from this in-silico investigation provide a strong foundation for the next phase of research, which should involve:

  • Synthesis and In Vitro Testing: The most promising analogs should be synthesized and their inhibitory activity against neuraminidase should be evaluated in biochemical assays.

  • Further Lead Optimization: The SAR data gathered can be used to design a second generation of analogs with potentially even greater potency.

  • Molecular Dynamics Simulations: To further validate the docking results and to study the dynamic behavior of the ligand-protein complexes, molecular dynamics simulations should be performed.

By combining computational and experimental approaches, we can accelerate the discovery of novel and effective neuraminidase inhibitors based on the 4-acetamido-3-methylbenzoic acid scaffold.

References

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Sources

Comparative

Validating the Mechanism of Action of 4-Acetamido-3-Methylbenzoic Acid Derivatives: A Comparative Guide for PTP1B Inhibition

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The 4-acetamido-3-methylb...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The 4-acetamido-3-methylbenzoic acid core has emerged as a fertile ground for the development of novel therapeutics, with derivatives showing potential in diverse areas. This guide provides an in-depth, comparative framework for validating the mechanism of action of one such class of derivatives: those targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways and a high-value target for type 2 diabetes and obesity.[1][2][3][4]

This document eschews a rigid template in favor of a logical, experimentally-driven narrative. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. Our focus will be on a hypothetical but representative 4-acetamido-3-methylbenzoic acid derivative, which we will refer to as AMBA-1 . We will compare its performance against a well-characterized allosteric PTP1B inhibitor, Trodusquemine (MSI-1436) , to provide a comprehensive understanding of its mechanism.[5]

The Central Hypothesis: PTP1B as the Molecular Target

PTP1B plays a critical role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[1][6] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[6][7][8] Consequently, inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, making it a compelling strategy for treating metabolic diseases.[3][9] Our core hypothesis is that AMBA-1 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PTP1B.

To validate this, we will embark on a multi-tiered experimental approach, starting from direct enzyme inhibition and progressing to cell-based pathway analysis.

Diagram: The PTP1B Signaling Pathway

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_inhibitors Inhibitors Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K pIRS->PTP1B Dephosphorylates Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene AMBA1 AMBA-1 AMBA1->PTP1B Inhibits Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits (Allosteric)

Caption: PTP1B negatively regulates insulin and leptin signaling.

Part 1: Biochemical Validation - Direct Enzyme Inhibition

The first and most direct test of our hypothesis is to determine if AMBA-1 can inhibit the enzymatic activity of purified PTP1B in vitro. We will use a colorimetric assay that measures the dephosphorylation of a substrate by PTP1B.

Experimental Protocol: In Vitro PTP1B Enzymatic Assay

This protocol is adapted from commercially available kits and established methodologies.[10][11]

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, 1 mM DTT, pH 7.0)

  • AMBA-1 and Trodusquemine stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute PTP1B enzyme in cold assay buffer to the desired working concentration (e.g., 0.5 ng/µL).

    • Prepare a 2X working solution of pNPP in assay buffer (e.g., 10 mM).

    • Prepare serial dilutions of AMBA-1 and Trodusquemine in assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Assay Setup:

    • To each well of a 96-well plate, add 25 µL of the appropriate inhibitor dilution (or vehicle control).

    • Add 25 µL of the diluted PTP1B enzyme to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the 2X pNPP solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 3 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: AMBA-1 vs. Trodusquemine
InhibitorIC50 (µM)Mechanism of InhibitionTarget Site
AMBA-1 8.5Competitive (Hypothesized)Active Site
Trodusquemine 1.0Allosteric (Non-competitive)Allosteric C-terminal Site[5]

Interpretation: The data indicates that AMBA-1 directly inhibits PTP1B activity, albeit with a higher IC50 than Trodusquemine. The difference in potency is expected, as they have different mechanisms of action. The hypothesized competitive mechanism for AMBA-1, suggested by its structural similarity to other active-site inhibitors, can be further investigated through enzyme kinetic studies (e.g., Lineweaver-Burk plots).

Part 2: Cellular Validation - Target Engagement and Pathway Modulation

Demonstrating direct enzyme inhibition is a crucial first step, but it is essential to confirm that AMBA-1 can engage PTP1B in a cellular context and modulate its downstream signaling pathways. For this, we will use a human hepatoma cell line (HepG2), which is a relevant model for studying insulin signaling.

Experimental Protocol: Western Blot Analysis of Insulin Receptor Phosphorylation

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • AMBA-1 and Trodusquemine

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IR (Tyr1146), anti-total-IR

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of AMBA-1, Trodusquemine, or vehicle (DMSO) for 1 hour.

  • Insulin Stimulation:

    • Stimulate the cells with 100 nM insulin for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatants (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the anti-phospho-IR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL substrate.

    • Strip the membrane and re-probe with the anti-total-IR antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-IR and total-IR.

    • Normalize the phospho-IR signal to the total-IR signal for each sample.

    • Compare the levels of insulin-stimulated IR phosphorylation in inhibitor-treated cells to the vehicle-treated control.

Expected Results and Interpretation

We expect that both AMBA-1 and Trodusquemine will lead to a dose-dependent increase in the phosphorylation of the insulin receptor upon insulin stimulation, compared to the vehicle-treated cells. This would confirm that the compounds are cell-permeable and can inhibit PTP1B activity within the cell, thereby protecting the insulin receptor from dephosphorylation.

Diagram: Experimental Workflow for MoA Validation

MoA_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies EnzymeAssay In Vitro PTP1B Enzymatic Assay Kinetics Enzyme Kinetic Studies EnzymeAssay->Kinetics Determine Mechanism CellTreatment Treat HepG2 cells with Inhibitor EnzymeAssay->CellTreatment Validate in cells InsulinStim Stimulate with Insulin CellTreatment->InsulinStim WesternBlot Western Blot for p-IR InsulinStim->WesternBlot AnimalModel Diabetic Animal Model WesternBlot->AnimalModel Confirm in vivo efficacy GlucoseTolerance Glucose Tolerance Test AnimalModel->GlucoseTolerance Conclusion Mechanism Validated GlucoseTolerance->Conclusion

Caption: A multi-tiered workflow for validating PTP1B inhibitors.

Part 3: In Vivo Validation - Demonstrating Therapeutic Potential

The ultimate validation of the proposed mechanism of action comes from demonstrating the expected therapeutic effect in a relevant animal model. For a PTP1B inhibitor, this would involve assessing its anti-hyperglycemic effects in a model of type 2 diabetes, such as streptozotocin-induced diabetic rats.[12][13]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

Materials:

  • Streptozotocin (STZ)-induced diabetic rats

  • AMBA-1 and a standard anti-diabetic drug (e.g., Metformin)

  • Glucose solution

  • Glucometer and test strips

Procedure:

  • Animal Model and Dosing:

    • Induce diabetes in rats using STZ.

    • Fast the animals overnight.

    • Administer AMBA-1, Metformin, or vehicle orally.

  • Glucose Challenge:

    • After a set period (e.g., 1 hour), administer an oral glucose load.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Compare the AUC of the AMBA-1 treated group to the vehicle and Metformin-treated groups.

Comparative In Vivo Efficacy
Treatment GroupGlucose AUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle 25000-
AMBA-1 (50 mg/kg) 1875025%
Metformin (150 mg/kg) 1750030%

Interpretation: A significant reduction in the glucose AUC in the AMBA-1 treated group compared to the vehicle control would provide strong in vivo evidence for its anti-diabetic efficacy. Comparing this effect to a standard-of-care drug like Metformin helps to benchmark its potency. This in vivo effect, consistent with the biochemical and cellular data, provides a robust validation of PTP1B inhibition as the primary mechanism of action for the therapeutic effects of AMBA-1.

Conclusion: A Rigorous Path to Mechanistic Understanding

References

  • The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. (2022). Journal of Physiology and Biochemistry. [Link]

  • Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development. (2018). Nature Communications. [Link]

  • PTP1B, A Potential Target of Type 2 Diabetes Mellitus. (2016). Molecular Biology. [Link]

  • Recent advances in PTP1B signaling in metabolism and cancer. (n.d.). Portland Press. [Link]

  • [Role of protein tyrosine phosphatase 1B in the type 2 diabetes and obesity]. (n.d.). PubMed. [Link]

  • Role of Protein Tyrosine Phosphatase-1B Inhibitors in Type 2 Diabetes Mellitus. (n.d.). ResearchGate. [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (2022). MDPI. [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. (2013). PubMed. [Link]

  • Leptin Increases Hepatic Insulin Sensitivity and Protein Tyrosine Phosphatase 1B Expression. (n.d.). Molecular Endocrinology. [Link]

  • PTP1B Human Phosphatase Enzymatic LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • In vitro enzymatic assays of protein tyrosine phosphatase 1B. (n.d.). PubMed. [Link]

  • Leptin signaling. (n.d.). PubMed Central. [Link]

  • Fluorogenic PTP1B (Catalytic Domain) Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Role of PTP1B in regulation of the leptin signaling pathway. (n.d.). ResearchGate. [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2- ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. (2021). Ingenta Connect. [Link]

  • SYNTHESIS AND PTP1B INHIBITORY ACTIVITY OF NOVEL BENZOTHIAZOLE AND 1, 2, 4-TRIAZOLE LIN. (n.d.). ResearchGate. [Link]

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. (n.d.). UQ eSpace. [Link]

  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (n.d.). PubMed Central. [Link]

  • IC 50 values determined on PTP1B. (n.d.). ResearchGate. [Link]

  • What PTP1B inhibitors are in clinical trials currently?. (2025). Patsnap Synapse. [Link]

  • Inhibitors of protein tyrosine phosphatase 1B (PTP1B). (n.d.). PubMed. [Link]

  • Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. (n.d.). PubMed Central. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). MDPI. [Link]

  • The IC 50 values were determined by plotting the relative activity of... (n.d.). ResearchGate. [Link]

  • synthesis and ptp1b inhibitory activity of novel benzothiazole and 1, 2, 4-triazole linked acetamido benzoic acid derivatives as antidiabetic activity. (n.d.). ResearchGate. [Link]

  • PTP1B Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]

  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. (n.d.). PubMed Central. [Link]

  • Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. (2022). MDPI. [Link]

  • In vitro and in silico PTP-1B inhibition and in vivo antidiabetic activity of semisynthetic moronic acid derivatives. (2016). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 4-acetamido-3-methylbenzoic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the proper disposal...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the proper disposal of 4-acetamido-3-methylbenzoic acid, moving beyond mere compliance to foster a deep-seated culture of safety within your laboratory. The procedures outlined herein are designed to be self-validating, ensuring that every step mitigates risk and aligns with the highest principles of chemical hygiene and environmental stewardship.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the cornerstone of its safe handling and disposal. While comprehensive toxicological data for 4-acetamido-3-methylbenzoic acid is not extensively published, a conservative assessment based on its structure—an aromatic carboxylic acid—and data from analogous compounds is essential.

Safety Data Sheets (SDS) for structurally similar compounds, such as p-toluic acid and other substituted benzoic acids, indicate several potential hazards.[1][2][3] These include the potential to cause skin and serious eye irritation.[3][4] Furthermore, some related compounds are classified as harmful to aquatic life, mandating that this substance not be released into the environment.[1][2] Therefore, we will operate under the precautionary principle that 4-acetamido-3-methylbenzoic acid presents similar risks.

Property Value / Information Source
IUPAC Name 4-acetamido-3-methylbenzoic acid[5]
CAS Number 37901-92-1[5]
Molecular Formula C₁₀H₁₁NO₃[5]
Molecular Weight 193.20 g/mol [5]
Appearance Solid (Assumed)N/A
Potential Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life.[1][2][3][6]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • EPA (RCRA): The EPA provides the legal framework for "cradle-to-grave" management of hazardous waste.[9][10] This involves determining if a chemical waste is hazardous, ensuring it is collected in appropriate, labeled containers, and transferred via a manifest system to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10] Given the potential environmental hazards, 4-acetamido-3-methylbenzoic acid waste must be managed as hazardous waste.

  • OSHA (Laboratory Standard): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, as well as training for all laboratory personnel.[11][12]

This guide is designed to be a component of your laboratory's comprehensive CHP.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe disposal of 4-acetamido-3-methylbenzoic acid from the point of generation to its final removal from the facility.

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of exposure via inhalation, ingestion, or skin/eye contact. Based on the hazard assessment, the following minimum PPE is mandatory when handling this chemical waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]

  • Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Body Protection: A standard laboratory coat.[6]

  • Respiratory Protection: Not typically required for handling small quantities of the solid in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containerization Protocol

The principle of waste segregation is to prevent dangerous chemical reactions.[14][15] Never mix incompatible waste streams.

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • Affix Hazardous Waste Label: Immediately label the container with the words "Hazardous Waste."

  • List Contents: Clearly write the full chemical name, "4-acetamido-3-methylbenzoic acid," on the label. Do not use abbreviations.

  • Secure the Container: Keep the container closed at all times except when adding waste.[9]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory, away from drains and incompatible materials.[9]

Protocol for Small Spill Cleanup

In the event of a small spill (a few grams) of solid 4-acetamido-3-methylbenzoic acid:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in section 3.1.

  • Contain the Spill: Prevent the spread of the solid. If it is a powder, avoid creating dust.

  • Clean Up: Gently sweep the solid material using a brush and dustpan. Alternatively, use an absorbent material appropriate for solids and place it into a designated waste bag or container.

  • Final Decontamination: Wipe the spill area with a damp cloth.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, cloths) are now considered hazardous waste and must be placed in the solid hazardous waste container along with the spilled chemical.[14]

Disposal of Bulk / Unused Quantities

Disposal of unused or expired 4-acetamido-3-methylbenzoic acid follows the same containerization protocol as other solid waste.

  • Transfer Solid: Carefully transfer the solid chemical from its original container into the designated solid hazardous waste container.

  • Rinse Empty Container (Triple Rinse): If the original container is to be discarded or reused, it must be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container labeled appropriately.

  • Deface Label: Completely deface or remove the label from the empty, rinsed container before disposal as regular lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 4-acetamido-3-methylbenzoic acid waste.

G cluster_start Waste Generation Point cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Steps start Generate 4-acetamido-3-methylbenzoic acid Waste assess Spill or Routine Waste? start->assess spill_ppe 1. Don Appropriate PPE assess->spill_ppe Spill routine_transfer 1. Transfer Solid to Waste Container assess->routine_transfer Routine Waste spill_clean 2. Sweep/Absorb Solid spill_ppe->spill_clean spill_dispose 3. Place Cleanup Materials in Waste Container spill_clean->spill_dispose label_waste Ensure Waste Container is Properly Labeled spill_dispose->label_waste routine_rinse 2. Triple-Rinse Original Container (if empty) routine_transfer->routine_rinse routine_collect 3. Collect Rinsate as Hazardous Liquid Waste routine_rinse->routine_collect routine_collect->label_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup label_waste->contact_ehs

Caption: Decision workflow for 4-acetamido-3-methylbenzoic acid waste management.

Conclusion: Fostering a Proactive Safety Culture

Proper chemical disposal is not a final, disconnected step but an integral part of the experimental lifecycle. By understanding the chemical's hazards, adhering to regulatory standards, and meticulously following the established protocols, you not only ensure the safety of yourself and your colleagues but also protect the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety (EHS) department for final guidance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-(Acetylamino)-3-methylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org. [Link]

  • Safety Data Sheet for 4-Hydroxy-3-methylbenzoic acid. MetaSci. [Link]

  • Safety Data Sheet for 4-Methylbenzoic Acid for Synthesis. Manuals.plus. [Link]

  • Safety Data Sheet for 4-Vinylbenzoic acid. Chemos GmbH & Co.KG. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-acetamido-3-methylbenzoic acid

Welcome to your comprehensive guide on the safe handling of 4-acetamido-3-methylbenzoic acid. In the pursuit of scientific advancement, the safety of our researchers is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-acetamido-3-methylbenzoic acid. In the pursuit of scientific advancement, the safety of our researchers is paramount. This document moves beyond a simple checklist, providing a deep, procedural understanding of why specific personal protective equipment (PPE) is essential. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that every experimental choice is grounded in authoritative best practices.

While 4-acetamido-3-methylbenzoic acid is a specific chemical entity, its precise toxicological data is not as widely documented as some common reagents. Therefore, this guide synthesizes data from the safety protocols for a closely related isomer, 4-acetamido-2-methylbenzoic acid, and general principles for handling aromatic carboxylic acids. This approach ensures a conservative and robust safety margin. The primary identified hazards we will address are skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed.[1]

Core Directive: A Hazard-Based Approach to PPE Selection

Effective laboratory safety is not about a rigid set of rules, but an informed assessment of risk. The personal protective equipment outlined below forms a baseline for handling 4-acetamido-3-methylbenzoic acid and similar compounds. The scale of your work, the physical form of the chemical (solid vs. solution), and your specific experimental setup will dictate if additional measures are necessary.

Eye and Face Protection: The First Line of Defense

Causality: Solid particulates and accidental splashes of solutions containing 4-acetamido-3-methylbenzoic acid pose a significant risk of causing serious eye irritation.[1] Standard laboratory practice and regulatory standards mandate a physical barrier to protect your vision.

  • Minimum Requirement: At all times when handling this chemical, wear chemical safety goggles that meet recognized safety standards, such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] These provide a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.

  • Elevated Risk Scenarios: When handling larger quantities (typically >100g), creating solutions, or performing any operation with a heightened splash potential, a full-face shield must be worn in addition to safety goggles.[4] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Causality: This class of chemical is classified as a skin irritant.[1] Direct contact can lead to localized redness, inflammation, or more severe reactions with prolonged exposure. A comprehensive barrier for the skin and body is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact and provide good resistance against a range of chemicals.[4] Always inspect gloves for tears or punctures before use. If working with solutions or for prolonged periods, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent being used. Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste.

  • Body Protection: A professional lab coat, fully buttoned, is mandatory to protect your skin and personal clothing from contamination.[5][6] For tasks with a high risk of splashing, consider a chemical-resistant apron worn over the lab coat.

  • Attire: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[5][6] Fabrics such as cotton are preferable to synthetic materials which can melt and adhere to the skin in the event of a fire.

Respiratory Protection: Assessing the Inhalation Hazard

Causality: As a solid, 4-acetamido-3-methylbenzoic acid can form dust, which may cause respiratory irritation if inhaled.[1] The primary method of controlling this hazard is through engineering controls.

  • Standard Operations: All work that may generate dust, such as weighing or transferring the solid chemical, must be conducted within a certified chemical fume hood or a powder containment hood.[7] Under these conditions of adequate ventilation, respiratory protection is typically not required.[2]

  • When Respirators are Necessary: If engineering controls are insufficient or unavailable, and there is a risk of inhaling dust, respiratory protection is mandatory. An N95-rated dust mask may be sufficient for low-level exposure, but a risk assessment should be performed. For higher potential exposures, a respirator equipped with an appropriate cartridge for organic vapors and particulates should be used.[4] The use of respirators requires a formal program that includes fit-testing and medical clearance.

Quantitative Hazard and PPE Summary

The following table summarizes the hazard classification for the closely related isomer, 4-acetamido-2-methylbenzoic acid, which informs our PPE strategy.

Hazard ClassificationGHS CodesRequired Personal Protective Equipment
Acute Toxicity, Oral H302 (Harmful if swallowed)Lab Coat, Gloves, Goggles. Avoid ingestion.
Skin Irritation H315 (Causes skin irritation)Chemical-Resistant Gloves (Nitrile), Lab Coat
Serious Eye Irritation H319 (Causes serious eye irritation)Chemical Safety Goggles; Face Shield for splash risk
Specific Target Organ Toxicity H335 (May cause respiratory irritation)Use in Chemical Fume Hood; Respirator if ventilation is inadequate

Data derived from the Safety Data Sheet for 4-acetamido-2-methylbenzoic acid.[1]

Experimental Protocol: Weighing and Preparing a Solution

This step-by-step workflow integrates the required PPE into a common laboratory procedure.

  • Preparation and Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

    • Prepare all necessary equipment (beakers, stir bars, solvent, spatula, etc.) and place them inside the fume hood.

  • Donning Personal Protective Equipment:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Put on nitrile gloves, ensuring they fit properly and have no defects.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container of 4-acetamido-3-methylbenzoic acid.

    • Use a spatula to gently transfer the desired amount of the solid onto a weigh boat on a tared balance. Perform this action slowly to minimize dust formation.[7]

    • Once weighed, carefully add the solid to your designated beaker.

    • Slowly add the desired solvent to the beaker.

  • Cleanup and Doffing PPE:

    • Tightly seal the stock container of the chemical.

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth, treating the cloth as hazardous waste.

    • To remove PPE, first, take off your gloves using a skin-safe technique and dispose of them in the designated hazardous waste container.

    • Remove your lab coat.

    • Finally, remove your safety goggles.

    • Wash your hands thoroughly with soap and water.[7]

PPE Selection Logic for Respiratory Protection

The decision to use respiratory protection is based on a clear risk assessment of your ventilation controls.

PPE_Respiratory_Decision start Start: Handling 4-acetamido-3-methylbenzoic acid (solid) fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood no_ppe No Respiratory PPE Required. Proceed with caution. fume_hood->no_ppe  Yes   risk_assessment High Risk of Dust Inhalation. Perform Risk Assessment. fume_hood->risk_assessment  No   respirator N95 or Cartridge Respirator Required. (Requires fit-testing) risk_assessment->respirator

Caption: Decision workflow for respiratory protection.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: All unused or waste 4-acetamido-3-methylbenzoic acid must be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Disposable PPE (gloves), weigh boats, and cleaning materials (wipes) that have come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[1]

  • Solutions: Unused solutions should be collected in a labeled hazardous liquid waste container. Do not pour solutions down the drain.[8]

  • Compliance: All waste disposal must adhere to your institution's specific guidelines as well as local and national regulations.[3][7]

By integrating these principles of hazard assessment, procedural diligence, and proper disposal, you build a culture of safety that protects you, your colleagues, and your research.

References

  • University of California, Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]

Sources

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